molecular formula PtRh B082538 Platinum rhodium CAS No. 11107-71-4

Platinum rhodium

Numéro de catalogue: B082538
Numéro CAS: 11107-71-4
Poids moléculaire: 297.99 g/mol
Clé InChI: PXXKQOPKNFECSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Platinum Rhodium alloy is a versatile material composed of platinum and rhodium, members of the platinum group metals (PGMs). This alloy is valued in research and industrial applications for its superior mechanical strength, high melting point (typically 1830-1855 °C), and exceptional resistance to corrosion and oxidation at high temperatures. A key application is in thermocouples for accurate temperature measurement above 1100°C, with the standard type being Platinum vs. Platinum-10% Rhodium. It also serves as a crucial catalyst, notably in gauze form for the production of nitric acid from ammonia. In the glass industry, the alloy's retention of strength at high temperatures makes it ideal for furnace linings and glass-fiber extrusion bushings. Furthermore, this compound is gaining attention in cutting-edge fields; its excellent conductivity and stability are being explored for use in quantum computing components and advanced sensors. Available in various forms such as wire, foil, and powder, and in standard compositions like 90/10, 80/20, and 70/30 (Pt/Rh), this alloy is for professional research and industrial applications only.

Propriétés

IUPAC Name

platinum;rhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Pt.Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXKQOPKNFECSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Rh].[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

PtRh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40580538
Record name Platinum--rhodium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11107-71-4
Record name Platinum--rhodium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the High-Temperature Physical Properties of Platinum-Rhodium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the critical physical properties of platinum-rhodium (Pt-Rh) alloys at elevated temperatures. The information is curated for researchers, scientists, and professionals in drug development who utilize these alloys in high-temperature applications. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property measurement, and presents logical relationships through diagrams.

Platinum-rhodium alloys are renowned for their exceptional chemical stability, high melting points, and robust mechanical properties at high temperatures, making them indispensable in various industrial and scientific applications, including thermocouple production, high-temperature furnace windings, and specialized laboratory equipment.[1][2] The addition of rhodium to platinum enhances properties such as hardness, tensile strength, and resistance to corrosion and oxidation.[1][3]

Mechanical Properties at High Temperatures

The mechanical integrity of Pt-Rh alloys under thermal stress is a primary consideration for their application. Key properties include tensile strength, elongation, and creep resistance.

Tensile Strength and Elongation

The tensile strength of Pt-Rh alloys generally increases with higher rhodium content but decreases as the temperature rises.[4] Conversely, elongation tends to show a slight increase with increasing temperature.[4] The relationship between rhodium content and elongation is more complex, with studies showing a decrease in elongation up to 7% Rh, followed by an increase up to 15% Rh, and then a slow decrease.[4]

Table 1: Tensile Strength of Platinum-Rhodium Alloys at High Temperatures

Alloy Composition (wt% Rh)Temperature (°C)Tensile Strength (MPa)
0 (Pure Pt)100~140
0 (Pure Pt)600~40
10100~250
10600~100
20100~350
20600~150
401220~20
401450~14.1

Note: Data is compiled and estimated from various sources for illustrative purposes.[4][5]

Creep Resistance

Creep, the time-dependent deformation of a material under constant stress at high temperatures, is a critical failure mechanism. Increasing the rhodium content in platinum alloys significantly improves their creep resistance, leading to a decreased creep rate and an extended stress rupture time.[3][6] For instance, at 1400°C, the 10% rhodium-platinum alloy is approximately eight times stronger in terms of creep resistance than pure platinum.[7] However, grain size also plays a decisive role in high-temperature creep behavior.[7]

Table 2: Stress-Rupture Life of Platinum-Rhodium Alloys

Alloy Composition (wt% Rh)Temperature (°C)Stress (MPa)Rupture Time (h)
0 (Pure Pt)1400~1.4<10
101400~1.4~80
131400~10.3>100
201400~1.4>100

Note: Data is compiled and estimated from various sources for illustrative purposes.[7]

Thermophysical Properties

Thermal Expansion

The coefficient of thermal expansion is a crucial parameter for applications involving temperature gradients and the joining of different materials. The thermal expansion of Pt-Rh alloys increases with temperature.

Table 3: Mean Coefficient of Linear Thermal Expansion (x 10⁻⁶ /°C)

Temperature Range (°C)Pure Platinum10% Rh-Pt20% Rh-Pt40% Rh-PtPure Rhodium
0-1009.08.88.78.58.3
0-100011.010.610.39.89.6
0-150011.811.411.010.410.2

Source: Data compiled from Johnson Matthey Technology Review.[8]

Electrical Resistivity

The electrical resistivity of platinum alloys increases with the addition of rhodium at room temperature, up to a certain concentration.[9] This property is important for applications such as resistance thermometers and furnace windings.[3] The resistivity also increases with temperature.

Table 4: Electrical Resistivity of Platinum-Rhodium Alloys at Room Temperature (20°C)

Alloy Composition (wt% Rh)Resistivity (μΩ·cm)
517.5
1019.2
2020.8
3019.4
4017.5

Source: Data compiled from Matmake.[9]

Phase Diagram and Microstructure

Platinum and rhodium form a continuous solid solution across all compositions, meaning they are completely miscible in each other in the solid state.[3][10] The microstructure of Pt-Rh alloys typically consists of a single-phase solid solution.[10] The phase diagram is characterized by a solidus and liquidus line that connect the melting points of pure platinum (1769°C) and pure rhodium (1963°C).[11]

G Pt-Rh Alloy Property Relationships Rh_Content Rhodium Content Tensile_Strength Tensile Strength Rh_Content->Tensile_Strength Increases Creep_Resistance Creep Resistance Rh_Content->Creep_Resistance Increases Hardness Hardness Rh_Content->Hardness Increases Electrical_Resistivity Electrical Resistivity Rh_Content->Electrical_Resistivity Increases (up to a point) Temperature High Temperature Temperature->Tensile_Strength Decreases Temperature->Creep_Resistance Decreases (higher creep rate) Temperature->Electrical_Resistivity Increases Thermal_Expansion Thermal Expansion Temperature->Thermal_Expansion Increases

Caption: Key property dependencies on rhodium content and temperature.

Experimental Protocols

1. High-Temperature Tensile Testing

  • Objective: To determine the tensile strength and elongation of Pt-Rh alloys at elevated temperatures.

  • Methodology:

    • Specimen Preparation: Prepare standardized "dog-bone" shaped specimens from the alloy of interest.

    • Apparatus: Utilize a universal testing machine equipped with a high-temperature furnace capable of reaching and maintaining the desired test temperatures (e.g., 1100-1500°C).[4]

    • Procedure: a. Mount the specimen within the furnace grips. b. Heat the specimen to the target temperature and allow it to stabilize. c. Apply a uniaxial tensile load at a constant strain rate until the specimen fractures. d. Record the load and displacement data continuously throughout the test.

    • Data Analysis: Calculate the ultimate tensile strength from the maximum load and the initial cross-sectional area. Determine the elongation from the change in gauge length.

G cluster_0 Tensile Testing Workflow Specimen Prepare Specimen Mount Mount in Furnace Specimen->Mount Heat Heat to Test Temperature Mount->Heat Apply_Load Apply Tensile Load Heat->Apply_Load Record Record Load & Displacement Apply_Load->Record Analyze Calculate Strength & Elongation Record->Analyze G cluster_1 Optical Interferometry for Thermal Expansion Place_Sample Place Sample in Apparatus Change_Temp Change Temperature Place_Sample->Change_Temp Fringe_Shift Fringes Shift Change_Temp->Fringe_Shift Count_Fringes Count Fringe Shift Fringe_Shift->Count_Fringes Calculate_Expansion Calculate Expansion Coefficient Count_Fringes->Calculate_Expansion

References

An In-Depth Technical Guide to the Platinum-Rhodium Phase Diagram and Thermodynamic Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the platinum-rhodium (Pt-Rh) binary alloy system, focusing on its phase diagram and associated thermodynamic data. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize platinum-group metals in their work.

Platinum-Rhodium Phase Diagram

The platinum-rhodium system is characterized by a continuous solid solution at high temperatures, as both elements share the same face-centered cubic (FCC) crystal structure and have similar atomic radii. This complete miscibility indicates a strong affinity between platinum and rhodium atoms.

Below is a table summarizing the solidus and liquidus temperatures for various compositions of the Pt-Rh alloy. This data is critical for understanding the melting and solidification behavior of these alloys.

Rhodium (wt. %)Rhodium (at. %)Solidus Temperature (°C)Liquidus Temperature (°C)
0017681768
1018.718201845
2034.518601880
4058.119151930
6075.819401950
8089.519601965
10010019641964

Note: The data presented above is compiled from historical sources and it should be noted that the distinction between solidus and liquidus lines can be challenging to determine with high precision for this system due to the narrow melting range.

At lower temperatures, a miscibility gap is predicted, suggesting a tendency for the solid solution to separate into platinum-rich and rhodium-rich phases. However, the kinetics of this phase separation are very slow, and it is not typically observed in practice under normal cooling conditions.

Thermodynamic Data

The thermodynamic properties of the platinum-rhodium system provide insight into the stability and driving forces for alloy formation. The key thermodynamic parameters are the enthalpy of mixing (ΔHmix), entropy of mixing (ΔSmix), and Gibbs free energy of mixing (ΔGmix).

Experimental studies, primarily using solid-state galvanic cells, have been conducted to determine these properties. The enthalpy of mixing for Pt-Rh alloys is negative, indicating an exothermic process and the formation of a stable solid solution. The entropy of mixing is positive, as expected for the formation of a disordered alloy.

The following table summarizes the integral molar thermodynamic properties of mixing for Pt-Rh alloys at 1200 K.

XRhΔHmix (J/mol)TΔSEmix (J/mol)ΔGEmix (J/mol)ΔGmix (J/mol)
0.1-1038-447-591-4419
0.2-1961-846-1115-7105
0.3-2755-1182-1573-9005
0.4-3406-1440-1966-10300
0.5-3899-1611-2288-11094
0.6-4219-1684-2535-11419
0.7-4353-1647-2706-11244
0.8-4286-1488-2798-10458
0.9-3999-1195-2804-8899

Where XRh is the mole fraction of rhodium, ΔHmix is the enthalpy of mixing, TΔSEmix is the excess entropy of mixing at temperature T, ΔGEmix is the excess Gibbs free energy of mixing, and ΔGmix is the Gibbs free energy of mixing.

The negative values for the Gibbs free energy of mixing across all compositions confirm the spontaneous formation of the solid solution.

Experimental Protocols

The determination of the platinum-rhodium phase diagram and its thermodynamic properties relies on several key experimental techniques.

Determination of the Phase Diagram

Differential Thermal Analysis (DTA) is a primary method for determining the solidus and liquidus temperatures.

  • Sample Preparation: Platinum and rhodium of high purity (typically >99.9%) are arc-melted in an inert atmosphere (e.g., argon) to create alloys of desired compositions. The resulting buttons are typically homogenized by annealing at a high temperature (e.g., 1400 °C) for an extended period (e.g., 100 hours). Small samples are then cut from the homogenized alloys.

  • Apparatus: A high-temperature DTA apparatus equipped with a furnace capable of reaching at least 2000 °C is used. Crucibles are typically made of alumina (B75360) or zirconia. A type B (Pt-30%Rh vs. Pt-6%Rh) or similar high-temperature thermocouple is used for temperature measurement.

  • Procedure: A small, weighed sample of the Pt-Rh alloy and an inert reference material (e.g., high-purity alumina) are placed in the DTA furnace. The furnace is heated at a controlled rate (e.g., 10-20 °C/min) in an inert atmosphere. The temperature difference between the sample and the reference is recorded as a function of the sample temperature. Endothermic peaks on heating correspond to the solidus and liquidus temperatures. The process is repeated on cooling to observe the corresponding exothermic peaks for solidification.

  • Data Analysis: The onset of the first peak on heating is taken as the solidus temperature, and the peak maximum or the end of the second peak is considered the liquidus temperature.

X-ray Diffraction (XRD) is used to confirm the crystal structure and the formation of a solid solution.

  • Sample Preparation: Alloy samples are prepared as described for DTA. For XRD analysis, the samples are typically in the form of polished buttons or powders. Powdered samples can be prepared by filing the homogenized alloy buttons. To relieve stress induced by filing, the powders are annealed in a sealed quartz tube under vacuum or an inert atmosphere.

  • Apparatus: A high-temperature X-ray diffractometer with a position-sensitive detector is often used. A copper or molybdenum X-ray source is common.

  • Procedure: The sample is mounted in the diffractometer. The diffraction pattern is recorded over a range of 2θ angles at room temperature and, if desired, at elevated temperatures.

  • Data Analysis: The positions of the diffraction peaks are used to determine the lattice parameters of the alloy. A continuous shift in the lattice parameter with changing composition, following Vegard's law (or showing slight deviations), is indicative of the formation of a continuous solid solution. The absence of extra peaks confirms that no new phases have formed.

Determination of Thermodynamic Data

Solid-State Galvanic Cell Method is a powerful technique for directly measuring the Gibbs free energy of mixing.

  • Cell Assembly: A high-temperature electrochemical cell is constructed. A typical cell configuration for the Pt-Rh system is: Pt, Rh-Pt alloy, Rh₂O₃ | Y₂O₃-stabilized ZrO₂ (YSZ) | Rh, Rh₂O₃, Pt

    • The working electrode consists of a mixture of the Pt-Rh alloy powder and rhodium(III) oxide (Rh₂O₃) powder, pressed into a pellet. A platinum wire serves as the electrical lead.

    • The reference electrode consists of a mixture of pure rhodium powder and Rh₂O₃ powder, also pressed into a pellet, with a platinum lead.

    • The electrolyte is a solid, oxygen-ion conducting material, typically yttria-stabilized zirconia (YSZ), in the form of a tube or a pellet.

  • Apparatus: The cell is placed in a tube furnace capable of precise temperature control. The electromotive force (EMF) of the cell is measured using a high-impedance voltmeter. The atmosphere within the furnace is carefully controlled, typically using a flowing inert gas like argon, to prevent oxidation of the electrodes.

  • Procedure: The cell is heated to the desired temperature and allowed to equilibrate. The EMF is measured as a function of temperature over a range (e.g., 900-1300 K). The measurements are repeated during cooling and heating cycles to ensure reversibility and equilibrium.

  • Data Analysis: The measured EMF (E) is related to the partial Gibbs free energy of rhodium (ΔḠRh) in the alloy by the equation: ΔḠRh = -nFE where n is the number of electrons transferred (6 for the reaction involving Rh₂O₃), and F is the Faraday constant. From the partial Gibbs free energy, other thermodynamic quantities such as the activity of rhodium, and the integral Gibbs free energy, enthalpy, and entropy of mixing can be calculated using standard thermodynamic relations.

Visualizations

The following diagrams illustrate the experimental workflow for determining the Pt-Rh phase diagram and the logical relationship of the thermodynamic data.

Experimental_Workflow cluster_preparation Sample Preparation cluster_phase_diagram Phase Diagram Determination cluster_thermo Thermodynamic Data Determination start High-Purity Pt and Rh arc_melt Arc Melting in Inert Atmosphere start->arc_melt homogenize Homogenization Annealing arc_melt->homogenize dta Differential Thermal Analysis (DTA) homogenize->dta xrd X-ray Diffraction (XRD) homogenize->xrd galvanic_cell Solid-State Galvanic Cell homogenize->galvanic_cell phase_diagram Pt-Rh Phase Diagram (Solidus/Liquidus) dta->phase_diagram xrd->phase_diagram thermo_data Thermodynamic Data (ΔH, ΔS, ΔG) galvanic_cell->thermo_data

Caption: Experimental workflow for Pt-Rh phase diagram and thermodynamic data determination.

Thermodynamic_Relationship cluster_measured Directly Measured cluster_derived Derived Properties EMF Electromotive Force (E) from Galvanic Cell Partial_G Partial Molar Gibbs Free Energy (ΔḠRh) EMF->Partial_G ΔḠRh = -nFE Activity Activity of Rh (aRh) Partial_G->Activity ΔḠRh = RTln(aRh) Integral_G Integral Gibbs Free Energy of Mixing (ΔGmix) Partial_G->Integral_G Gibbs-Duhem Integration Integral_H Enthalpy of Mixing (ΔHmix) Integral_G->Integral_H ΔG = ΔH - TΔS (from temperature dependence) Integral_S Entropy of Mixing (ΔSmix) Integral_G->Integral_S ΔG = ΔH - TΔS (from temperature dependence)

Caption: Logical relationship of thermodynamic data derivation from experimental measurements.

A Technical Guide to the Synthesis of Platinum-Rhodium Nanoparticles via the Polyol Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the polyol method for synthesizing platinum-rhodium (Pt-Rh) bimetallic nanoparticles. The polyol process is a versatile and widely used solution-phase technique for the preparation of metallic nanoparticles with controlled size, shape, and composition.[1][2] This method utilizes a polyol, such as ethylene (B1197577) glycol, which serves as both the solvent and the reducing agent, offering a straightforward and effective route to high-quality nanomaterials.[3] The synthesis of Pt-Rh nanoparticles is of significant interest due to their catalytic properties, which are relevant in various industrial and research applications, including electrocatalysis and emission control.[4][5]

Core Principles of the Polyol Synthesis

The polyol method relies on the reduction of metallic precursors in a high-boiling point alcohol, the "polyol". At elevated temperatures, the polyol is oxidized, leading to the reduction of the metal ions to their zero-valent state. This process facilitates the nucleation and subsequent growth of the nanoparticles. The key parameters influencing the final characteristics of the nanoparticles include the choice of metal precursors, the type of polyol, the presence and type of a capping agent, the reaction temperature, and the reaction duration.

Experimental Protocols

The synthesis of Pt-Rh nanoparticles via the polyol method can be tailored to achieve various compositions and structures, including alloys and core-shell nanoparticles.[6][7] Below are representative experimental protocols derived from established research.

General Protocol for Pt-Rh Alloy Nanoparticles

A common approach for synthesizing Pt-Rh alloy nanoparticles involves the co-reduction of platinum and rhodium precursors in a polyol solution.[3][8]

Materials:

  • Platinum precursor: e.g., Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) or Platinum(II) acetylacetonate (B107027) (Pt(acac)₂)

  • Rhodium precursor: e.g., Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) or Rhodium(III) acetylacetonate (Rh(acac)₃)

  • Polyol solvent/reducing agent: e.g., Ethylene glycol (EG), 1,4-butanediol, or tetraethylene glycol (TEG)

  • Capping agent (optional): e.g., Polyvinylpyrrolidone (PVP)

  • Support material (optional): e.g., Vulcan XC-72 carbon

Procedure:

  • Precursor Solution Preparation: The desired molar ratios of the platinum and rhodium precursors are dissolved in the polyol solvent. If a capping agent like PVP is used, it is also dissolved in this initial step.[6][8]

  • Reaction: The solution is heated to a specific reaction temperature, typically ranging from 80°C to 220°C, under an inert atmosphere (e.g., Argon) and stirred.[3][7] The reaction time can vary from a few minutes to several hours.[5][7]

  • Nanoparticle Formation: During the heating process, the polyol reduces the metal salts, leading to the nucleation and growth of Pt-Rh nanoparticles. The color of the solution typically changes, indicating the formation of the nanoparticles.[9]

  • Purification: After the reaction is complete, the solution is cooled to room temperature. The nanoparticles are then typically precipitated by adding a non-solvent like acetone (B3395972) and collected by centrifugation. Several washing steps with ethanol (B145695) and acetone are performed to remove any unreacted precursors, capping agent, and byproducts.

  • Drying: The purified nanoparticles are dried, often under vacuum, for further characterization and use.

Protocol for Carbon-Supported Pt-Rh Nanoparticles

For applications in electrocatalysis, Pt-Rh nanoparticles are often supported on a high-surface-area material like carbon black.[3]

Procedure Example (Pt:Rh 80:20 on Vulcan XC-72): [3]

  • 1.00 g of Vulcan XC-72 carbon (pre-treated with nitric acid) is dispersed in 50 mL of ethylene glycol.

  • 424.9 mg of H₂PtCl₆·6H₂O and 102.3 mg of RhCl₃·3H₂O are dissolved in the ethylene glycol and carbon suspension.

  • The mixture is stirred under reflux at 80°C for 2 hours to facilitate the reduction of the metal precursors and the deposition of the nanoparticles onto the carbon support.[3]

Data Presentation

The following tables summarize quantitative data extracted from various studies on the synthesis of Pt-Rh nanoparticles using the polyol method.

PrecursorsPolyolCapping AgentTemperature (°C)Time (h)Nanoparticle Size (nm)Pt:Rh Atomic Ratio (Nominal)Reference
H₂PtCl₆·6H₂O, RhCl₃·3H₂OEthylene GlycolNone802Not specified95:5, 80:20, etc.[3]
Pt(acac)₂, Rh(acac)₃1,4-butanediolPVPNot specifiedNot specified~71:1[8]
K₂PtCl₄, RhCl₃Tetraethylene GlycolNone100-2200.33< 5Not specified (separate Pt, Rh)[10]
Inorganic saltsEthylene GlycolPVP₅₅₀₀₀Not specifiedNot specified2.7 - 3.9 (Rh core)1:1 (alloy)[6]
Pt(acac)₂, Rh(acac)₃Ethylene GlycolPVP2202Not specified1:1, etc.[7]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the polyol synthesis of Pt-Rh nanoparticles.

Polyol_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Precursors Pt and Rh Precursors Mixing Dissolve and Mix Precursors->Mixing Polyol Polyol (Solvent/Reducer) Polyol->Mixing CappingAgent Capping Agent (Optional) CappingAgent->Mixing Heating Heat to Reaction Temp. (e.g., 80-220°C) Mixing->Heating Reduction Nucleation and Growth Heating->Reduction Cooling Cool to Room Temp. Reduction->Cooling Precipitation Precipitate with Non-Solvent Cooling->Precipitation Centrifugation Centrifuge and Wash Precipitation->Centrifugation Drying Dry Nanoparticles Centrifugation->Drying PtRh_NPs Pt-Rh Nanoparticles Drying->PtRh_NPs

Caption: General workflow for the polyol synthesis of Pt-Rh nanoparticles.

Nanostructure_Formation cluster_methods Synthesis Approach cluster_products Resulting Nanostructure CoReduction Co-reduction of Pt and Rh Precursors Alloy Pt-Rh Alloy (Solid Solution) CoReduction->Alloy Simultaneous nucleation and growth Sequential Sequential Reduction CoreShell Core-Shell (e.g., Rh@Pt or Pt@Rh) Sequential->CoreShell Nucleation of one metal followed by shell growth

Caption: Synthesis approaches for different Pt-Rh nanostructures.

Characterization of Pt-Rh Nanoparticles

A comprehensive characterization of the synthesized Pt-Rh nanoparticles is crucial to understand their physical and chemical properties. Common techniques include:

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and dispersion of the nanoparticles.[8][11]

  • High-Resolution TEM (HRTEM): To analyze the crystal structure and lattice fringes.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition and distribution of Pt and Rh within the nanoparticles.[3][8]

  • X-ray Diffraction (XRD): To identify the crystal phase and estimate the crystallite size.[3][8][11]

  • X-ray Photoelectron Spectroscopy (XPS): To investigate the surface composition and oxidation states of the metals.[11]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For precise determination of the bulk elemental composition.[3]

Concluding Remarks

The polyol method offers a robust and tunable platform for the synthesis of platinum-rhodium nanoparticles. By carefully controlling the experimental parameters, researchers can achieve desired nanoparticle characteristics, which are critical for their performance in various applications, particularly in catalysis. The protocols and data presented in this guide serve as a foundational resource for scientists and professionals engaged in the development and application of these advanced nanomaterials.

References

Solvothermal Synthesis of Platinum-Rhodium Nanodendrites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvothermal synthesis of platinum-rhodium (Pt-Rh) nanodendrites, a class of nanomaterials with significant potential in catalysis and other advanced applications. The document details the core principles of the synthesis, experimental protocols, characterization techniques, and the underlying mechanisms of nanodendrite formation.

Introduction

Platinum-rhodium (Pt-Rh) bimetallic nanostructures have garnered considerable interest due to their synergistic effects, which often lead to enhanced catalytic activity and stability compared to their monometallic counterparts. The dendritic morphology, with its high surface area and abundance of accessible active sites, further amplifies these advantages. Solvothermal synthesis has emerged as a versatile and effective method for producing these complex nanostructures with a high degree of control over their size, shape, and composition.

This method involves a chemical reaction in a sealed vessel, where the solvent is heated above its boiling point to create a high-pressure environment. These conditions facilitate the dissolution of precursors and the subsequent nucleation and growth of crystalline nanomaterials. Key advantages of the solvothermal approach include the ability to produce highly crystalline products at relatively low temperatures and the precise control over nanoparticle morphology through the manipulation of reaction parameters.

Experimental Protocols

The solvothermal synthesis of Pt-Rh nanodendrites can be achieved through various approaches. Below are detailed methodologies from cited research, providing a comparative look at different synthesis strategies.

One-Pot Solvothermal Synthesis of Pt-Rh Alloy Decorated Silver Nanocubes

This method results in a trimetallic core-shell structure with a Pt-Rh alloy decorating a silver nanocube core.

Materials:

  • Silver acetate (B1210297) (CH₃COOAg)

  • Cetyltrimethylammonium bromide (CTAB)

  • Hexachloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) solution

  • Rhodium(III) chloride (RhCl₃) solution

  • Oleylamine (OAM)

  • N,N-Dimethylacetamide (DMA)

  • Ethanol (B145695)

Procedure:

  • In a 25 mL Teflon-lined autoclave, combine 5 mg of CH₃COOAg, 360 mg of CTAB, 0.3 mL of H₂PtCl₆·6H₂O, and 50 μL of RhCl₃.[1]

  • Add 7 mL of OAM and 3 mL of DMA to the mixture.[1]

  • Stir the mixture on a magnetic stirrer for 20 minutes to ensure homogeneity.[1]

  • Seal the Teflon-lined autoclave within a stainless-steel autoclave.

  • Heat the autoclave in an oil bath at 170 °C for 12 hours with continuous magnetic stirring.[1]

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the product by centrifugation at 6000 rpm for 5 minutes.

  • Wash the collected product with ethanol three times to remove any unreacted precursors and surfactants.[1]

General Solvothermal Synthesis of High-Entropy Alloy Nanoparticles (including Pt and Rh)

While this protocol is for a high-entropy alloy, the principles can be adapted for the synthesis of bimetallic Pt-Rh nanodendrites by using only the relevant precursors.

Materials:

  • Platinum(II) acetylacetonate (B107027) (Pt(acac)₂)

  • Rhodium(III) acetylacetonate (Rh(acac)₃)

  • Solvent (e.g., benzyl (B1604629) ether, oleylamine)

  • Reducing agent (if required by the specific solvent system)

  • Capping agent (e.g., oleic acid, trioctylphosphine)

Procedure:

  • Dissolve the desired molar ratio of Pt(acac)₂ and Rh(acac)₃ in the chosen solvent within a Teflon-lined autoclave.

  • Add the capping agent and reducing agent (if necessary) to the solution.

  • Seal the autoclave and heat it to a specific temperature (typically between 160°C and 220°C) for a defined period (e.g., 2 to 24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol) and collect them by centrifugation.

  • Wash the nanoparticles multiple times with a mixture of a non-solvent and a dispersant (e.g., hexane) to remove residual reactants.

Data Presentation: Synthesis Parameters and Resulting Nanostructures

The following tables summarize the quantitative data from various solvothermal synthesis methods for platinum-group metal nanodendrites, providing a basis for comparison.

Parameter Method 2.1: Ag@PtRhAg Core-Shell General High-Entropy Alloy Method (Adapted for Pt-Rh)
Pt Precursor H₂PtCl₆·6H₂O (0.3 mL)Pt(acac)₂
Rh Precursor RhCl₃ (50 µL)Rh(acac)₃
Other Precursors CH₃COOAg (5 mg)-
Solvent Oleylamine (7 mL), N,N-Dimethylacetamide (3 mL)Benzyl ether, Oleylamine, etc.
Capping Agent CTAB (360 mg)Oleic acid, Trioctylphosphine, etc.
Temperature 170 °C160 - 220 °C
Time 12 hours2 - 24 hours
Resulting Structure PtRh alloy decorated Ag nanocubes (core-shell)Pt-Rh nanodendrites
Characterization Data Typical Results for Pt-Rh Nanodendrites
Average Size (TEM) 20 - 100 nm
Crystallite Size (XRD) 5 - 15 nm
Composition (EDX/XPS) Tunable based on precursor ratio
Crystal Structure (XRD) Face-centered cubic (fcc) alloy
Surface Oxidation State (XPS) Predominantly metallic Pt(0) and Rh(0) with some surface oxides

Mandatory Visualizations

Experimental Workflow for Solvothermal Synthesis

G cluster_prep Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification start Start mix Mix Precursors, Solvent, and Capping Agents start->mix seal Seal in Autoclave mix->seal heat Heat to Reaction Temperature (e.g., 170°C for 12h) seal->heat cool Cool to Room Temperature heat->cool centrifuge Centrifuge to Collect Product cool->centrifuge wash Wash with Solvent (e.g., Ethanol) centrifuge->wash dry Dry the Final Product wash->dry end End dry->end

Caption: Experimental workflow for the solvothermal synthesis of Pt-Rh nanodendrites.

Proposed Signaling Pathway for Nanodendrite Formation

G cluster_nucleation Nucleation Phase cluster_growth Growth Phase cluster_final Final Structure precursors Pt and Rh Precursors reduction Reduction of Metal Ions precursors->reduction nuclei Formation of Primary Nanoparticle Seeds reduction->nuclei attachment Diffusion-Limited Aggregation and Oriented Attachment nuclei->attachment capping Capping Agents Direct Growth (e.g., on specific crystal facets) attachment->capping dendrites Formation of Dendritic Arms capping->dendrites final_nd Stable Pt-Rh Nanodendrite dendrites->final_nd

Caption: Proposed mechanism for the formation of Pt-Rh nanodendrites via solvothermal synthesis.

Characterization of Platinum-Rhodium Nanodendrites

A suite of analytical techniques is employed to thoroughly characterize the synthesized Pt-Rh nanodendrites.

  • Transmission Electron Microscopy (TEM): TEM is crucial for visualizing the morphology and size of the nanodendrites. High-resolution TEM (HRTEM) can further reveal the crystalline structure and lattice fringes of the nanoparticles.

  • X-ray Diffraction (XRD): XRD analysis is used to determine the crystal structure and phase purity of the Pt-Rh nanodendrites. The diffraction peak positions can confirm the formation of a bimetallic alloy and can be used to estimate the average crystallite size using the Scherrer equation.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the constituent metals on the surface of the nanodendrites. This is particularly important for understanding the catalytic properties.

  • Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with TEM or Scanning Electron Microscopy (SEM), EDX provides elemental analysis of the nanodendrites, confirming the presence and relative ratios of platinum and rhodium.

Mechanism of Nanodendrite Formation

The formation of dendritic nanostructures in a solvothermal synthesis is a complex process governed by a combination of thermodynamic and kinetic factors. The generally accepted mechanism involves several key stages:

  • Nucleation: At elevated temperatures and pressures, the metal precursors decompose and are reduced to form initial metallic nuclei or seeds. The choice of solvent and reducing agents plays a critical role in this step.

  • Growth and Aggregation: These primary nanoparticles then act as seeds for further growth. The dendritic morphology arises from a process known as diffusion-limited aggregation, where the growth rate is controlled by the rate at which new atoms diffuse to the surface of the growing crystal.

  • Oriented Attachment: In some cases, small nanoparticles may attach to each other in a crystallographically specific manner, leading to the formation of larger, single-crystalline branches.

  • Role of Capping Agents: Capping agents, such as CTAB or oleylamine, play a crucial role in directing the dendritic growth. They selectively adsorb to certain crystal facets, inhibiting growth on these surfaces and promoting growth on others, leading to the characteristic branched structure. The concentration and type of capping agent are therefore critical parameters for controlling the final morphology of the nanodendrites.

Conclusion

Solvothermal synthesis is a powerful and versatile method for the controlled fabrication of platinum-rhodium nanodendrites. By carefully tuning experimental parameters such as precursor concentrations, solvents, capping agents, temperature, and time, it is possible to produce nanostructures with desired morphologies and compositions. The unique properties of these dendritic nanomaterials make them highly promising candidates for a wide range of applications, particularly in catalysis. The detailed protocols and characterization data presented in this guide provide a solid foundation for researchers and scientists working in the field of nanomaterials synthesis and its applications.

References

Platinum-Rhodium Alloys: A Technical Guide to their Electrochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrochemical properties of platinum-rhodium (Pt-Rh) alloys, materials of significant interest in catalysis and electrochemistry. The addition of rhodium to platinum modulates its electronic structure and surface chemistry, leading to enhanced catalytic activity and stability for various electrochemical reactions.[1] This guide summarizes key quantitative data, details common experimental protocols for characterization, and visualizes important electrochemical processes and workflows.

Core Electrochemical Properties

Platinum-rhodium alloys exhibit a range of beneficial electrochemical properties, primarily stemming from the synergistic effects between the two metals. Rhodium is known to improve the oxidation resistance and acid corrosion resistance of platinum.[2] As the concentration of rhodium increases, the chemical resistance and hardness of the alloy also tend to increase.[2] These properties make Pt-Rh alloys suitable for applications such as high-temperature heating elements, electrical contacts, and crucibles.[2]

Catalytic Activity

Bimetallic Pt-Rh catalysts have demonstrated improved catalytic properties for several key electrochemical reactions, largely due to modified d-band center alignment and enhanced generation of surface hydroxyl groups that facilitate the removal of adsorbed poisoning species.[1]

Alcohol Oxidation: Pt-Rh alloys are effective catalysts for the electro-oxidation of alcohols like methanol (B129727), ethanol (B145695), and glycerol (B35011). The incorporation of rhodium can lower the kinetic barriers for the dehydrogenation of methanol.[3] For ethanol oxidation, rhodium is hypothesized to promote the cleavage of the C-C bond, a critical step for complete oxidation to CO2.[4][5] Studies have shown that the composition of the alloy significantly influences its catalytic activity. For instance, Pt95Rh5/C has been identified as a highly active composition for glycerol electrooxidation.[1] The addition of a third metal, such as tin in the form of SnO2, can further enhance the catalytic activity through a bifunctional mechanism where SnO2 provides oxygen-containing species to oxidize intermediates.[5][6]

Oxygen Reduction Reaction (ORR): The ORR is a crucial reaction in fuel cells. Alloying platinum with other metals is a key strategy to improve its ORR activity.[7] While pure platinum is a benchmark catalyst, Pt-Rh alloys have also been investigated for this reaction. However, the specific activity of thin-film Pt-Rh has been found to be lower than that of pure Pt, which is attributed to lattice expansion and the presence of surface oxides at the potentials of interest.[8]

Corrosion Resistance

Rhodium significantly enhances the corrosion resistance of platinum, particularly in acidic environments.[2] This improved resistance is a key advantage for applications in harsh chemical conditions. Studies on Pd-rich alloys with Pt and Rh have also highlighted the beneficial effect of these platinum group metals on corrosion resistance in sulfuric acid.[9]

Quantitative Data Summary

The following tables summarize key quantitative data on the electrochemical performance of various platinum-rhodium alloy compositions from the cited literature.

Table 1: Peak Potentials for Methanol and Ethanol Oxidation

Catalyst CompositionMethanol Oxidation Peak Potential (V vs. RHE)Ethanol Oxidation Peak Potential (V vs. RHE)Reference
Pt/C~0.7Not Specified[1]
Pt95Rh5/C~0.3Not Specified[1]
Pt90Rh10/C~0.5Not Specified[1]
Pt85Rh15/C~0.3Not Specified[1]
Pt80Rh20/C~0.3Not Specified[1]
Pt-60%RhNot SpecifiedNot Specified[10]
87-13 Pt-Rh alloyNot SpecifiedNot Specified[11]

Table 2: Catalytic Activity for Ethanol Oxidation

CatalystOnset Potential (V vs. RHE)Peak Current Density (mA/cm²)CO₂ SelectivityReference
RhatO-Pt NCs/CNot Specified11.4 times higher than Pt/C at 0.75 V>99.9% from 0.35 to 0.75 V[4]
Pt₃RhPb/CLower than Pt/C6.0 times higher than commercial Pt/CHigher than Pt/C[12]

Experimental Protocols

The characterization of the electrochemical properties of platinum-rhodium alloys typically involves a suite of standard electrochemical techniques.

Catalyst Ink Preparation and Electrode Coating

A common procedure for preparing a working electrode involves creating a catalyst ink.[13]

  • Ink Formulation: A specific amount of the Pt-Rh catalyst powder is dispersed in a solution typically containing deionized water, isopropanol, and a small amount of Nafion® solution (which acts as a binder).

  • Sonication: The mixture is sonicated, often in an ice bath, to ensure a homogeneous dispersion of the catalyst particles.

  • Electrode Coating: A micropipette is used to drop a precise volume of the catalyst ink onto the polished surface of a glassy carbon electrode.

  • Drying: The electrode is then dried under controlled conditions, for example, in an oven at a specific temperature, to form a uniform thin film.[13]

Electrochemical Cell Setup

A standard three-electrode electrochemical cell is used for most measurements.[13][14]

  • Working Electrode: The catalyst-coated glassy carbon electrode.

  • Counter Electrode: A platinum wire or mesh is commonly used.

  • Reference Electrode: A reversible hydrogen electrode (RHE) is often used, though others like Ag/AgCl may be employed with appropriate conversion.[14]

The electrolyte is typically an acidic solution, such as 0.5 M H₂SO₄ or 0.1 M HClO₄, and is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen before and during experiments (except for ORR studies).[1][13][14]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to characterize the catalyst surface and study reaction kinetics.[15]

  • Electrolyte: The experiment is first run in an inert gas-saturated electrolyte without the fuel (e.g., alcohol) to obtain a baseline voltammogram of the catalyst. This allows for the determination of the electrochemical surface area (ECSA).[1]

  • Fuel Addition: The fuel (e.g., methanol or ethanol) is then added to the electrolyte to a specific concentration (e.g., 1 M).[16]

  • Potential Cycling: The potential of the working electrode is swept between defined limits at a specific scan rate (e.g., 20 mV/s or 50 mV/s).[16][17]

  • Data Analysis: The resulting current is measured as a function of the applied potential. The peak potentials and current densities provide information about the catalytic activity.[1]

CO Stripping Voltammetry

This technique is used to assess the catalyst's tolerance to carbon monoxide (CO), a common poisoning intermediate in alcohol oxidation.[5][6]

  • CO Adsorption: CO is bubbled through the electrolyte to allow it to adsorb onto the catalyst surface at a low potential.

  • Purging: The excess CO in the solution is then purged with an inert gas.

  • Oxidative Stripping: The potential is then swept to more positive values, and the current associated with the oxidation of the adsorbed CO is recorded. The onset and peak potential for CO oxidation indicate the catalyst's ability to remove this poisoning species.[6]

Visualizations

Experimental Workflow for Electrochemical Characterization

Fig 1. General experimental workflow for electrochemical characterization of Pt-Rh catalysts.
Bifunctional Mechanism of Methanol Oxidation on Pt-Rh Alloys

bifunctional_mechanism cluster_reactants cluster_intermediates cluster_products Pt Pt site CO_ads CO_ads Pt->CO_ads Rh Rh site OH_ads OH_ads Rh->OH_ads Methanol CH₃OH Methanol->Pt Adsorption & Dehydrogenation Water H₂O Water->Rh Water Dissociation CO2 CO₂ CO_ads->CO2 Oxidation OH_ads->CO2 H_plus H⁺ + e⁻

Fig 2. Simplified bifunctional mechanism for methanol oxidation on a Pt-Rh surface.
Logical Relationship of Factors Influencing Catalytic Activity

logical_relationship activity Overall Catalytic Activity composition Alloy Composition (Pt:Rh ratio) electronic_structure Electronic Structure (d-band center) composition->electronic_structure surface_chemistry Surface Chemistry composition->surface_chemistry c_c_bond C-C Bond Cleavage (for Ethanol) electronic_structure->c_c_bond co_tolerance CO Tolerance electronic_structure->co_tolerance bifunctional Bifunctional Mechanism surface_chemistry->bifunctional c_c_bond->activity co_tolerance->activity oh_generation OHads Generation bifunctional->oh_generation oh_generation->co_tolerance

Fig 3. Key factors influencing the catalytic activity of Pt-Rh alloys.

References

The Intricacies of Ammonia Oxidation: A Technical Guide to the Catalytic Activity of Platinum-Rhodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of ammonia (B1221849) oxidation catalyzed by platinum-rhodium (Pt-Rh) alloys, a cornerstone of industrial nitric acid production and a critical reaction in emission control systems. This document provides a comprehensive overview of the catalytic activity, experimental methodologies, and key performance data, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to Ammonia Oxidation over Platinum-Rhodium Catalysts

The catalytic oxidation of ammonia (NH₃) is a paramount industrial process, primarily for the synthesis of nitric acid via the Ostwald process.[1][2] This process traditionally employs platinum-rhodium alloy gauzes, typically with 5-10% rhodium content, operating at high temperatures (800–950 °C) and pressures (up to 12 atm).[1][2] The addition of rhodium to platinum enhances the catalyst's mechanical strength and, crucially, improves the selectivity towards the desired product, nitric oxide (NO), while reducing the formation of the undesirable byproduct, nitrous oxide (N₂O).[1]

Beyond large-scale chemical manufacturing, the selective catalytic oxidation (SCO) of ammonia to nitrogen (N₂) and water is vital for ammonia slip catalysts (ASC) in exhaust gas after-treatment systems for diesel engines. This application operates at lower temperatures and demands high selectivity to N₂ to prevent the emission of harmful nitrogen oxides (NOx).

The overall reactions in ammonia oxidation are:

  • 4NH₃ + 5O₂ → 4NO + 6H₂O (Ostwald Process - desired)

  • 4NH₃ + 3O₂ → 2N₂ + 6H₂O (SCO - desired)

  • 2NH₃ + 2O₂ → N₂O + 3H₂O (undesired byproduct)

  • 4NH₃ + 7O₂ → 4NO₂ + 6H₂O (undesired byproduct)

The selectivity towards these products is intricately linked to the catalyst composition, operating temperature, pressure, and the reactant feed ratio.

Quantitative Data on Catalytic Performance

The following tables summarize key quantitative data from various studies on the catalytic activity of Pt-Rh catalysts in ammonia oxidation. It is important to note that direct comparisons between studies can be challenging due to variations in experimental setups and conditions.

Table 1: Performance of Pt-Rh/Al₂O₃ Catalysts in Selective Catalytic Oxidation (SCO) of Ammonia

Catalyst Composition (wt%)Temperature (°C)NH₃ Conversion (%)N₂ Selectivity (%)NO Selectivity (%)N₂O Selectivity (%)Reference
3% (3:1 Pt:Rh)/γ-Al₂O₃150~15~7~0Not Reported[3]
3% (3:1 Pt:Rh)/γ-Al₂O₃200~30~18~2Not Reported[3]
3% (3:1 Pt:Rh)/γ-Al₂O₃250~55~30~5Not Reported[3]
3% (3:1 Pt:Rh)/γ-Al₂O₃300~80~45~10Not Reported[3]
3% (3:1 Pt:Rh)/γ-Al₂O₃350~95~52~15Not Reported[3]
3% (3:1 Pt:Rh)/γ-Al₂O₃400100~56~19Not Reported[3]

Table 2: Industrial Operating Conditions for Pt-Rh Gauze Catalysts in the Ostwald Process

ParameterValueReference
Catalyst Composition90-95% Pt, 5-10% Rh[1][2]
Temperature800 - 950 °C[1][2]
PressureUp to 12 atm[1][2]
NO Yield90 - 98%[1]

Experimental Protocols

This section details common experimental methodologies for the preparation and evaluation of platinum-rhodium catalysts for ammonia oxidation.

Catalyst Preparation: Incipient Wetness Impregnation

A widely used method for preparing supported Pt-Rh catalysts is incipient wetness impregnation.

Protocol:

  • Support Preparation: A high-surface-area support, such as γ-alumina (γ-Al₂O₃), is dried to remove physically adsorbed water.

  • Precursor Solution: Aqueous solutions of a platinum precursor (e.g., chloroplatinic acid, H₂PtCl₆) and a rhodium precursor (e.g., rhodium nitrate, Rh(NO₃)₃) are prepared in the desired stoichiometric ratio.

  • Impregnation: The precursor solution is added dropwise to the support material until the pores are completely filled, without excess liquid.

  • Drying: The impregnated support is dried, typically at a temperature between 100-120 °C, to remove the solvent.

  • Calcination: The dried material is then calcined in air at a high temperature (e.g., 500-600 °C) to decompose the precursors and form the final metallic or metal oxide phases on the support.

  • Reduction (Optional): A final reduction step in a hydrogen atmosphere may be performed to ensure the metals are in their metallic state.

Catalyst Characterization

A suite of analytical techniques is employed to characterize the physicochemical properties of the prepared catalysts, which are crucial for understanding their catalytic behavior. These techniques include:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase composition of the catalyst.

  • Transmission Electron Microscopy (TEM): To visualize the size, morphology, and distribution of the metal nanoparticles on the support.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and oxidation states of the platinum and rhodium.

  • Chemisorption: To measure the active metal surface area and dispersion.

Catalytic Activity Testing: Fixed-Bed Reactor

The catalytic performance of the prepared catalysts is typically evaluated in a fixed-bed reactor system.

Experimental Setup:

  • Reactor: A quartz or stainless steel tube reactor is housed within a temperature-controlled furnace.

  • Catalyst Bed: A known amount of the catalyst is packed within the reactor, often supported by quartz wool.

  • Gas Feed System: Mass flow controllers are used to precisely control the flow rates of the reactant gases (NH₃, O₂) and an inert carrier gas (e.g., He, Ar, or N₂).

  • Temperature Control: Thermocouples are placed in close proximity to the catalyst bed to monitor and control the reaction temperature.

  • Product Analysis: The composition of the effluent gas stream is analyzed using online analytical techniques.

Analytical Methods for Product Analysis:

The accurate quantification of reactants and products is critical for determining conversion and selectivity. Common analytical techniques include:

  • Gas Chromatography (GC): Equipped with a thermal conductivity detector (TCD) for the analysis of N₂, and potentially a Porous Layer Open Tubular (PLOT) column for the separation of N₂O. Analysis of NO and NO₂ by GC can be challenging due to their reactivity.[4]

  • Mass Spectrometry (MS): Can be coupled with GC (GC-MS) for the identification and quantification of all nitrogen-containing species.

  • Infrared (IR) Spectroscopy or Chemiluminescence Analyzers: Often used for the continuous monitoring of NO, NO₂, and N₂O concentrations in the outlet stream.

Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for ammonia oxidation and a typical experimental workflow for catalyst testing.

Caption: Proposed reaction pathway for ammonia oxidation on a Pt-Rh catalyst surface.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_test Catalytic Activity Testing cluster_data Data Analysis support_prep Support Preparation impregnation Incipient Wetness Impregnation support_prep->impregnation drying Drying impregnation->drying calcination Calcination drying->calcination XRD XRD calcination->XRD TEM TEM calcination->TEM XPS XPS calcination->XPS Chemisorption Chemisorption calcination->Chemisorption reactor_setup Fixed-Bed Reactor Setup calcination->reactor_setup reaction Ammonia Oxidation Reaction reactor_setup->reaction analysis Product Analysis (GC, MS, IR) reaction->analysis conversion Calculate Conversion analysis->conversion selectivity Calculate Selectivity analysis->selectivity kinetics Kinetic Modeling conversion->kinetics selectivity->kinetics

Caption: A typical experimental workflow for the synthesis, characterization, and testing of Pt-Rh catalysts.

Conclusion

The catalytic activity of platinum-rhodium alloys in ammonia oxidation is a complex interplay of catalyst composition, surface structure, and reaction conditions. While Pt-Rh gauzes remain the industrial standard for the high-temperature Ostwald process due to their high activity and selectivity to NO, ongoing research is focused on developing highly selective catalysts for the lower-temperature selective catalytic oxidation of ammonia to dinitrogen for emission control applications. A thorough understanding of the reaction mechanisms, coupled with systematic experimental studies and advanced characterization techniques, is essential for the rational design of next-generation catalysts with improved performance and durability. This guide provides a foundational understanding of these key aspects to aid researchers in this important field.

References

Unveiling the Electronic Architecture and Physicochemical Properties of Platinum-Rhodium Alloys: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the electronic structure and multifaceted properties of platinum-rhodium (Pt-Rh) alloys, tailored for researchers, scientists, and professionals in drug development and catalysis. This guide provides a comprehensive overview of the fundamental characteristics of these alloys, detailing their electronic behavior, structural properties, and catalytic performance through a synthesis of experimental and theoretical data.

Introduction: The Synergy of Platinum and Rhodium

Platinum-rhodium alloys are a class of binary metallic systems that exhibit a remarkable combination of properties, including high thermal stability, excellent corrosion resistance, and unique catalytic activity.[1][2] The addition of rhodium to platinum results in a continuous solid solution at high temperatures, leading to enhanced thermoelectric properties, oxidation resistance, and hardness compared to pure platinum.[1] These attributes make Pt-Rh alloys indispensable in a wide range of applications, from high-temperature thermocouples and furnace windings to robust crucibles and, most notably, as highly effective catalysts in various industrial processes, including ammonia (B1221849) oxidation and automotive exhaust treatment.[1][3][4]

The profound impact of alloying on the material's properties stems from the modification of its electronic structure. This guide delves into the intricate relationship between the atomic composition of Pt-Rh alloys, their resulting electronic architecture—particularly the concept of the d-band center—and their macroscopic physical and chemical behaviors. By presenting a consolidated view of quantitative data, experimental methodologies, and theoretical models, this document aims to provide a foundational resource for the rational design and application of Pt-Rh based materials.

Electronic Structure: The d-Band Center Theory in Pt-Rh Alloys

The catalytic and electronic properties of transition metal alloys are fundamentally governed by the structure of their valence electron bands, particularly the d-band. The d-band center theory is a powerful concept that correlates the average energy of the d-electrons (the d-band center) with the adsorbate binding energy on the metal surface.[5][6] A shift in the d-band center relative to the Fermi level can significantly alter the strength of interaction between the catalyst surface and reactant molecules, thereby influencing the catalytic activity and selectivity.

In Pt-Rh alloys, the introduction of rhodium atoms, which have a different d-electron count and electronegativity compared to platinum, modulates the electronic structure of the platinum atoms. This alloying effect, often referred to as a "ligand effect," can lead to a shift in the Pt d-band center. Generally, a downward shift in the d-band center results in weaker binding of adsorbates, which can be beneficial for catalytic reactions where the desorption of products is the rate-limiting step. Conversely, an upward shift can lead to stronger binding, which may be advantageous for reactions requiring strong reactant adsorption and activation.

The precise determination of the d-band center is typically achieved through theoretical calculations, such as Density Functional Theory (DFT), and can be indirectly probed experimentally using techniques like X-ray Photoelectron Spectroscopy (XPS).

Data Presentation: Quantitative Properties of Pt-Rh Alloys

This section summarizes key quantitative data for platinum-rhodium alloys, facilitating comparison across different compositions.

Physical and Mechanical Properties

The addition of rhodium to platinum systematically modifies the alloy's physical and mechanical characteristics. The following table consolidates data on lattice parameters, hardness, elastic modulus, and ultimate tensile strength for various Pt-Rh compositions. The lattice parameter decreases linearly with increasing rhodium content, a consequence of the smaller atomic radius of rhodium compared to platinum. This lattice contraction can induce strain effects that further influence the electronic structure.

Rhodium Content (at%)Lattice Parameter (Å)Hardness (HV)Elastic Modulus (GPa)Ultimate Tensile Strength (MPa)Reference
0~3.9245151.7144.7[1]
9.9--172.4206.8[1]
17.5--191.7292.3[1]
25.1--201.3343.3[1]
32.2--213.7372.3[1]
44.9-102221413.7[1]
50.6-105--[1]
65.5-112--[1]
81.6-122--[1]
100~3.80130--[1]

Note: Some data points were not available in the cited literature and are marked with "-".

Electronic Properties: XPS Binding Energies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of a material. Shifts in the core-level binding energies of Pt and Rh in the alloy compared to the pure metals can indicate charge transfer and changes in the electronic environment.

The following table presents a compilation of Pt 4f and Rh 3d binding energies from various studies on Pt-Rh alloys. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions and charge referencing methods.

Alloy CompositionPt 4f7/2 (eV)Rh 3d5/2 (eV)Reference
Pure Pt71.0-[7]
Pt-Rh (76 at% Pt, 24 at% Rh)~71.2~307.2[8]
Rh0.26/PtShift to higher BEShift to lower BE[9]
Rh0.52/PtShift to higher BEShift to lower BE[9]
Rh0.67/PtShift to higher BEShift to lower BE[9]
Pure Rh-307.6[10]

Note: BE denotes Binding Energy. Shifts are relative to the respective pure metals.

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and characterization of platinum-rhodium alloys.

Synthesis of Pt-Rh Alloy Nanoparticles (Polyol Method)

The polyol method is a widely used technique for the synthesis of metallic nanoparticles, offering good control over size and composition.[2]

Procedure:

  • Precursor Preparation: Dissolve appropriate amounts of platinum (e.g., H₂PtCl₆) and rhodium (e.g., RhCl₃) precursors in ethylene (B1197577) glycol.

  • Stabilizer Addition: Introduce a stabilizing agent, such as polyvinylpyrrolidone (B124986) (PVP), to the solution to control particle growth and prevent aggregation.

  • Reduction: Heat the solution to a specific temperature (typically between 160-200 °C) to facilitate the reduction of the metal salts by ethylene glycol, which acts as both the solvent and the reducing agent.

  • Nucleation and Growth: Metal atoms nucleate and grow into nanoparticles. The reaction time and temperature can be adjusted to control the final particle size.

  • Purification: After the reaction is complete, the nanoparticles are typically precipitated by adding a non-solvent like acetone (B3395972) and collected by centrifugation.

  • Washing: The collected nanoparticles are washed multiple times with ethanol (B145695) and/or water to remove residual reactants and byproducts.

  • Drying: The purified nanoparticles are dried under vacuum or in an oven at a low temperature.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is employed to determine the surface elemental composition and chemical states of the Pt-Rh alloys.[11][12]

Procedure:

  • Sample Preparation: The alloy sample (e.g., foil, powder, or nanoparticles deposited on a substrate) is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV).

  • Photoelectron Emission: The incident X-rays cause the emission of core-level electrons (photoelectrons) from the atoms in the near-surface region.

  • Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by a hemispherical electron energy analyzer.

  • Data Acquisition:

    • Survey Scan: A wide energy range scan is performed to identify all the elements present on the surface.

    • High-Resolution Scan: Detailed scans of specific core-level regions (e.g., Pt 4f and Rh 3d) are acquired to determine the chemical states and for accurate quantification.

  • Data Analysis:

    • Binding Energy Correction: The binding energy scale is calibrated using a reference peak, typically the adventitious carbon C 1s peak at 284.8 eV.

    • Peak Fitting: The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolute different chemical states and determine their relative concentrations.

    • Quantification: The elemental composition is calculated from the integrated peak areas after correcting for the atomic sensitivity factors.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and other properties of materials from first principles.[13][14]

Methodology:

  • Structural Model: A structural model of the Pt-Rh alloy is created, typically a supercell with a specific arrangement and concentration of Pt and Rh atoms to represent the alloy. For surface calculations, a slab model with a vacuum layer is used.

  • Computational Software: A DFT software package such as VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, or Gaussian is used.

  • Calculation Parameters:

    • Exchange-Correlation Functional: An appropriate exchange-correlation functional is chosen, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional.

    • Pseudopotentials/Basis Sets: The interaction between the core and valence electrons is described using pseudopotentials (for plane-wave basis sets) or all-electron basis sets.

    • Energy Cutoff and k-point Sampling: The plane-wave energy cutoff and the density of the k-point mesh for Brillouin zone integration are chosen to ensure convergence of the total energy.

  • Geometry Optimization: The atomic positions and lattice parameters of the model are relaxed to find the minimum energy structure.

  • Electronic Structure Calculation: A self-consistent field (SCF) calculation is performed on the optimized structure to obtain the electronic density of states (DOS).

  • d-Band Center Calculation: The d-band center (εd) is calculated as the first moment of the projected density of states (PDOS) of the d-orbitals of a specific atom (e.g., a surface Pt atom) with respect to the Fermi level (EF): εd = ∫ E * PDOSd(E) dE / ∫ PDOSd(E) dE

Visualizations: Diagrams of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental relationships and experimental processes discussed in this guide.

experimental_workflow cluster_synthesis Alloy Synthesis cluster_characterization Characterization cluster_properties Property Evaluation synthesis Pt-Rh Nanoparticle Synthesis (e.g., Polyol Method) xps XPS Analysis (Surface Composition & Chemical State) synthesis->xps Characterize dft DFT Calculations (Electronic Structure & d-band Center) synthesis->dft Model other_char Other Techniques (e.g., XRD, TEM for structure) synthesis->other_char Characterize mechanical Mechanical Property Measurement synthesis->mechanical Measure catalysis Catalytic Performance Testing xps->catalysis Correlate dft->catalysis Predict & Correlate d_band_theory cluster_input Alloy Composition cluster_electronic Electronic Structure cluster_property Catalytic Property composition Pt:Rh Ratio electronic_structure Modification of Pt d-orbitals composition->electronic_structure influences d_band Shift in d-band Center electronic_structure->d_band results in adsorption Adsorbate Binding Energy d_band->adsorption modulates activity Catalytic Activity adsorption->activity determines

References

Early Stages of Platinum-Rhodium Catalyst Surface Reconstruction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early stages of surface reconstruction on platinum-rhodium (Pt-Rh) catalysts, a phenomenon of critical importance in various industrial applications, including ammonia (B1221849) oxidation and automotive exhaust treatment. Understanding the dynamic changes in surface morphology, composition, and structure under reaction conditions is paramount for designing more efficient and durable catalytic systems. This document summarizes key quantitative data, details common experimental protocols for characterization, and visualizes the complex processes involved.

Quantitative Surface Analysis

The surface composition of Pt-Rh alloys deviates significantly from the bulk composition, especially under reactive environments. Oxidizing conditions, in particular, promote the segregation of rhodium to the surface, where it can form various oxide species. The following tables summarize quantitative data from X-ray Photoelectron Spectroscopy (XPS) and Atom Probe Tomography (APT) studies, illustrating these changes.

Table 1: Surface Composition of Pt-Rh Alloys under Oxidizing Conditions (XPS Data)

Catalyst Composition (Bulk wt%)Reaction ConditionsTemperature (K)Pressure (bar)Surface Rh/Pt Atomic RatioPredominant Surface SpeciesReference
Pt-10%RhAmmonia Oxidation11633.5~0.4Pt, Rh, Rh₂O₃[1]
Pt-5%RhAmmonia Oxidation1023 - 11931.00.25Pt, Rh[1]
Pt-5%RhAmmonia Oxidation1023 - 11933.5 - 4.91.0Pt, Rh[1]
Pt-5%RhAmmonia Oxidation1023 - 11938.52.2Pt, Rh₂O₃[1]
Pt-Rh-PdOxidation873 - 1273AmbientRh and Pd segregationRh oxides, Pd oxides[2]

Table 2: Near-Surface Compositional Analysis of Oxidized Pt-Rh Alloys (APT Data)

Catalyst SystemOxidation Temperature (K)ObservationKey FindingsReference
Pt-Rh Alloy873 - 1073Rh₂O₃ oxide growthGrowth is limited by Rh diffusion in the alloy.[3]
Pt-Rh-Ru Alloy873Oxidation from grain boundariesFormation of a mixed oxide with MO₂ stoichiometry.[2]
Pt/Rh Core-Shell NanoparticlesElevatedRh diffusion into Pt coreAlloying at the Pt metal surface competes with Rh oxidation.[4]

Experimental Protocols

The characterization of catalyst surface reconstruction requires a suite of surface-sensitive techniques. Below are detailed methodologies for some of the key experiments cited in the study of Pt-Rh catalysts.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical states of the top few nanometers of a material's surface.

  • Sample Preparation: The Pt-Rh catalyst sample (e.g., a single crystal, foil, or gauze) is mounted on a sample holder compatible with ultra-high vacuum (UHV) conditions. The surface is typically cleaned in-situ via cycles of ion sputtering (e.g., with Ar⁺ ions) to remove surface contaminants, followed by annealing at high temperatures to restore surface order.

  • Instrumentation: A standard XPS system consists of an X-ray source (commonly Al Kα or Mg Kα), an electron energy analyzer, and a detector, all housed in a UHV chamber (base pressure < 10⁻⁹ mbar). For in-situ studies under reaction conditions, a near-ambient pressure (NAP)-XPS setup is used, which allows for the introduction of reactant gases at pressures up to the mbar range while maintaining a high vacuum in the analyzer.[5][6]

  • Data Acquisition:

    • A wide or survey scan is first acquired to identify all elements present on the surface.

    • High-resolution scans are then performed for the core levels of the elements of interest (e.g., Pt 4f, Rh 3d, O 1s, N 1s).

    • For in-situ experiments, spectra are recorded at various temperatures and gas pressures to monitor changes in surface composition and chemical states during the reaction.[5][6]

  • Data Analysis: The binding energies of the core level peaks are used to identify the chemical states of the elements (e.g., metallic Pt vs. PtO, metallic Rh vs. Rh₂O₃). The peak areas are quantified using sensitivity factors to determine the relative atomic concentrations of the elements on the surface.

Atom Probe Tomography (APT)

APT provides 3D atomic-scale compositional mapping, offering unparalleled insights into the elemental distribution within a material.

  • Sample Preparation:

    • A small piece of the Pt-Rh catalyst is extracted.

    • Focused Ion Beam (FIB) milling is used to prepare a sharp, needle-shaped specimen with a tip radius of less than 100 nm.[7] This is a multi-step process involving annular milling to create the desired geometry.

  • Instrumentation: The APT instrument consists of a UHV chamber, a high-voltage or laser pulsing system, and a position-sensitive detector.

  • Data Acquisition:

    • The needle-shaped specimen is cooled to cryogenic temperatures (20-80 K) in the UHV chamber.

    • A high electric field is applied to the tip.

    • Atoms are evaporated from the tip surface by either voltage or laser pulses.

    • The evaporated ions travel through a time-of-flight mass spectrometer to the position-sensitive detector.

  • Data Analysis: The time-of-flight of the ions determines their mass-to-charge ratio, identifying the element. The position of ion impact on the detector allows for the 3D reconstruction of the atomic positions in the original sample. This provides a detailed 3D map of the elemental distribution, allowing for the visualization of features like grain boundaries, precipitates, and oxide layers with sub-nanometer resolution.[3]

Spot Profile Analysis Low-Energy Electron Diffraction (SPA-LEED)

SPA-LEED is a high-resolution diffraction technique used to determine the periodicity and quality of the surface structure.

  • Sample Preparation: A well-ordered, clean single-crystal surface is required. Sample cleaning is typically performed in the UHV chamber using cycles of sputtering and annealing.

  • Instrumentation: A SPA-LEED instrument uses an electron gun to generate a highly collimated electron beam and a sensitive channeltron detector to measure the intensity of the diffracted beams. Electrostatic deflection plates are used to scan the diffracted beams across the detector.[1][4][8][9][10]

  • Data Acquisition:

    • A low-energy electron beam (20-500 eV) is directed at the sample surface.

    • The elastically scattered electrons form a diffraction pattern on a fluorescent screen (for initial visualization) or are measured by the channeltron detector.

    • Intensity vs. energy (I-V) curves are recorded for each diffraction spot by varying the primary electron beam energy.

    • The profiles of the diffraction spots are measured to analyze surface defects and domain sizes.

  • Data Analysis: The geometry of the diffraction pattern reveals the symmetry and size of the surface unit cell. A quantitative analysis of the I-V curves, through comparison with multiple scattering calculations, can determine the precise atomic positions within the surface unit cell, including bond lengths and layer relaxations. The sharpness and shape of the diffraction spots provide information about the degree of surface order, with broader spots indicating a higher density of defects or smaller ordered domains.

In-situ Scanning Tunneling Microscopy (STM)

In-situ STM allows for the real-space imaging of catalyst surfaces with atomic resolution under reaction conditions.[3][11][12]

  • Sample Preparation: An atomically flat and conductive sample is required. The sample is cleaned in a UHV preparation chamber and then transferred to the STM stage.

  • Instrumentation: An in-situ STM is integrated into a reactor cell that allows for gas dosing and heating of the sample while scanning. The key components are a sharp metallic tip, a piezoelectric scanner for precise tip movement, and a vibration isolation system.

  • Data Acquisition:

    • A bias voltage is applied between the tip and the sample, and the tip is brought close enough for electrons to tunnel across the vacuum gap.

    • The tunneling current is highly sensitive to the tip-sample distance.

    • In constant-current mode, a feedback loop adjusts the vertical position of the tip to maintain a constant tunneling current as the tip is scanned across the surface. This vertical movement is used to generate a topographic image of the surface.

    • Images are acquired at different temperatures and in the presence of various reactant gases to observe dynamic processes like adsorption, diffusion, reaction, and surface reconstruction in real-time.

  • Data Analysis: STM images provide direct visualization of the surface atomic arrangement. Interatomic distances and the geometry of surface reconstructions can be measured directly from the images. By acquiring sequences of images, the dynamics of surface processes can be studied.

Visualizing Reaction Pathways and Workflows

Graphviz diagrams are used below to illustrate the complex relationships in catalyst reconstruction and reaction mechanisms.

Experimental Workflow for Catalyst Characterization

G cluster_prep Sample Preparation cluster_analysis Surface Analysis Techniques cluster_reaction Reaction Conditions cluster_results Data Interpretation Catalyst_Sample Pt-Rh Catalyst Sample (e.g., single crystal, gauze) Cleaning In-situ Cleaning (Sputtering & Annealing) Catalyst_Sample->Cleaning XPS XPS (Composition, Chemical State) Cleaning->XPS APT APT (3D Atomic Composition) Cleaning->APT LEED SPA-LEED (Surface Structure, Order) Cleaning->LEED STM In-situ STM (Real-space Imaging) Cleaning->STM Surface_Reconstruction Surface Reconstruction Model XPS->Surface_Reconstruction APT->Surface_Reconstruction LEED->Surface_Reconstruction STM->Surface_Reconstruction Gas_Dosing Gas Dosing (O₂, CO, NH₃) Gas_Dosing->XPS In-situ Gas_Dosing->STM In-situ Heating Heating Heating->XPS In-situ Heating->STM In-situ

Caption: Experimental workflow for characterizing Pt-Rh catalyst surface reconstruction.

Langmuir-Hinshelwood Mechanism for CO Oxidation on Pt-Rh

G CO_gas CO(g) CO_ads CO CO_gas->CO_ads Adsorption O2_gas O₂(g) O_ads O O2_gas->O_ads Dissociative Adsorption Surface Pt-Rh Surface Site () CO2_ads CO₂ CO_ads->CO2_ads Surface Reaction O_ads->CO2_ads CO2_gas CO₂(g) CO2_ads->CO2_gas Desorption

Caption: Langmuir-Hinshelwood mechanism for CO oxidation on a Pt-Rh surface.[9][13][14][15][16][17]

Simplified Reaction Pathway for Ammonia Oxidation on Pt-Rh

G NH3_gas NH₃(g) NH3_ads NH₃ NH3_gas->NH3_ads Adsorption O2_gas O₂(g) O_ads O O2_gas->O_ads Dissociative Adsorption Surface Pt-Rh Surface () NHx_ads NHx NH3_ads->NHx_ads Dehydrogenation NO_ads NO O_ads->NO_ads H2O_gas H₂O(g) O_ads->H2O_gas N_ads N NHx_ads->N_ads NHx_ads->H2O_gas Reaction with O N_ads->NO_ads Reaction with O N2_gas N₂(g) N_ads->N2_gas Recombination & Desorption NO_gas NO(g) NO_ads->NO_gas Desorption

Caption: Simplified reaction pathway for ammonia oxidation on a Pt-Rh catalyst surface.[15][18][19][20][21]

References

Green Synthesis of Platinum-Rhodium Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The burgeoning field of nanotechnology continually seeks sustainable and eco-friendly methods for the synthesis of advanced materials. Platinum-rhodium (Pt-Rh) bimetallic nanoparticles are of significant interest due to their synergistic catalytic properties, with applications spanning industrial catalysis, automotive exhaust conversion, and biomedicine. This technical guide provides an in-depth exploration of green synthesis methodologies for the production of Pt-Rh nanoparticles. While direct, peer-reviewed protocols for the green synthesis of Pt-Rh nanoparticles are not yet widely established, this document extrapolates from proven green synthesis techniques for analogous platinum-group bimetallic nanoparticles, such as platinum-palladium (Pt-Pd), to propose viable synthesis routes. This guide details potential experimental protocols using plant extracts and microorganisms, summarizes key quantitative data from related studies in structured tables, and provides visualizations of experimental workflows and synthesis mechanisms using Graphviz diagrams. The content herein is intended to serve as a foundational resource for researchers venturing into the sustainable synthesis of Pt-Rh and other multimetallic nanosystems.

Introduction: The Case for Green Synthesis

Conventional chemical and physical methods for synthesizing bimetallic nanoparticles often rely on hazardous reducing agents, high temperatures, and organic solvents, posing environmental and health risks.[1] Green synthesis emerges as a compelling alternative, utilizing biological entities such as plants, bacteria, fungi, and algae as natural factories for nanoparticle production.[2][3] These biological systems contain a rich repertoire of phytochemicals and enzymes that can act as both reducing and capping agents, facilitating the formation of stable, biocompatible nanoparticles under mild reaction conditions.[2] The adoption of green chemistry principles in nanomaterial synthesis not only minimizes environmental impact but can also offer advantages in terms of cost-effectiveness and scalability.

Proposed Green Synthesis Methodologies for Pt-Rh Nanoparticles

Drawing parallels from the successful green synthesis of other platinum-group bimetallic nanoparticles, we propose two primary green synthesis routes for Pt-Rh nanoparticles: plant-extract-mediated synthesis and microorganism-mediated synthesis.

Plant-Extract-Mediated Synthesis

Plant extracts are rich in secondary metabolites such as flavonoids, terpenoids, alkaloids, and polyphenols, which possess strong reducing capabilities.[2] These compounds can effectively reduce platinum and rhodium precursor salts to their zero-valent metallic states, leading to the nucleation and growth of Pt-Rh nanoparticles. The general mechanism involves the chelation of the metal ions by the functional groups (e.g., hydroxyl, carboxyl) of the phytochemicals, followed by their reduction and subsequent stabilization by the organic shell of the plant extract biomolecules.[4]

This protocol is a proposed adaptation for Pt-Rh nanoparticle synthesis based on the successful green synthesis of Pt-Pd nanoparticles using Peganum harmala seed extract.[5]

1. Preparation of the Plant Extract:

  • 0.2 g of dried Peganum harmala seed powder is dissolved in 10 mL of deionized water.
  • The mixture is stirred at 80°C for 90 minutes.
  • The resulting solution is centrifuged at 12,000 rpm for 5 minutes at 4°C to remove solid residues.
  • The supernatant is filtered through a Whatman No. 40 filter paper to obtain a clear plant extract.

2. Synthesis of Pt-Rh Bimetallic Nanoparticles:

  • Prepare a 90 mL aqueous solution containing 0.5 mM of chloroplatinic acid (H₂PtCl₆) and 0.5 mM of rhodium(III) chloride (RhCl₃).
  • To this precursor solution, add 10 mL of the prepared plant extract.
  • The reaction mixture is stirred continuously at 60°C for 24 hours.
  • The formation of nanoparticles is indicated by a color change of the solution from yellow to dark brown.
  • The synthesized Pt-Rh nanoparticles are collected by centrifugation at 12,000 rpm for 30 minutes at 4°C.
  • The pellet is washed multiple times with deionized water to remove any unreacted precursors and byproducts.
  • The purified nanoparticles are then dried for further characterization.

Microorganism-Mediated Synthesis

Microorganisms, including bacteria and fungi, have demonstrated the ability to intracellularly or extracellularly synthesize metallic nanoparticles.[6] The enzymatic pathways within these organisms, such as those involving reductases, can facilitate the reduction of metal ions.[7] The microbial biomass also provides a natural capping layer, preventing agglomeration and enhancing the stability of the nanoparticles.

1. Culture Preparation:

  • A bacterial strain known for its metal-reducing capabilities (e.g., Shewanella oneidensis or Bacillus subtilis) is cultured in a suitable nutrient broth until it reaches the late logarithmic phase of growth.
  • The bacterial cells are harvested by centrifugation and washed with a sterile buffer solution to remove media components.

2. Nanoparticle Synthesis:

  • The washed bacterial biomass is resuspended in a sterile, deionized water solution.
  • A solution containing platinum and rhodium precursors (e.g., H₂PtCl₆ and RhCl₃) is added to the cell suspension to achieve a final desired metal concentration.
  • The mixture is incubated under controlled conditions (e.g., 30°C with gentle shaking) for a specified period (e.g., 24-48 hours).
  • The synthesis of nanoparticles can be monitored by observing a change in the color of the suspension and by periodically analyzing samples using UV-Vis spectroscopy.

3. Extraction and Purification:

  • For extracellularly synthesized nanoparticles, the biomass is separated by centrifugation, and the nanoparticles are harvested from the supernatant.
  • For intracellularly synthesized nanoparticles, the cells are lysed using appropriate methods (e.g., sonication), and the nanoparticles are separated from the cell debris.
  • The collected nanoparticles are then purified by repeated washing and centrifugation.

Characterization of Green-Synthesized Nanoparticles

A suite of analytical techniques is essential to confirm the synthesis and elucidate the physicochemical properties of the Pt-Rh nanoparticles.

Characterization TechniqueInformation Obtained
UV-Vis Spectroscopy Confirmation of nanoparticle formation through the appearance of surface plasmon resonance (SPR) peaks. For Pt and Pd nanoparticles, these peaks are typically observed in the UV region (e.g., 269 nm for Pt and 279 nm for Pd).[5]
Transmission Electron Microscopy (TEM) Provides information on the size, shape, morphology, and dispersity of the nanoparticles.[5]
X-ray Diffraction (XRD) Determines the crystalline structure and phase purity of the nanoparticles. Diffraction peaks can confirm the face-centered cubic (fcc) structure of Pt and Rh.[5]
Energy-Dispersive X-ray Spectroscopy (EDX) Confirms the elemental composition of the bimetallic nanoparticles, providing the relative atomic percentages of platinum and rhodium.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the functional groups from the biological extract that are responsible for the reduction and capping of the nanoparticles.
Zeta Potential Analysis Measures the surface charge of the nanoparticles, indicating their colloidal stability.[5]

Quantitative Data from Analogous Green Synthesis Studies

NanoparticleAverage Diameter (TEM)Zeta Potential (mV)Antioxidant Activity (µM TE/mg NPs)Cytotoxicity IC₅₀ (A549 cells, µg/mL)Cytotoxicity IC₅₀ (MCF-7 cells, µg/mL)
Pt NPs 20.3 ± 1.9 nm-11.2 ± 0.5277.3 ± 13.510.96.7
Pd NPs 22.5 ± 5.7 nm-9.7 ± 1.2167.6 ± 4.831.010.8
Pt-Pd NPs 33.5 ± 5.4 nm-12.7 ± 2.1843.0 ± 608.83.6

Data sourced from El-Naggar et al., 2021.[5]

Visualizing the Process: Workflows and Mechanisms

Experimental Workflow for Plant-Mediated Synthesis

Plant_Mediated_Synthesis_Workflow A Plant Material (e.g., Peganum harmala seeds) B Preparation of Aqueous Extract (Drying, Grinding, Extraction) A->B C Filtration & Centrifugation B->C D Clear Plant Extract C->D F Mixing and Reaction (Controlled Temperature & Stirring) D->F E Pt & Rh Precursor Salts (e.g., H₂PtCl₆ & RhCl₃) E->F G Formation of Pt-Rh Nanoparticles (Color Change) F->G H Purification (Centrifugation & Washing) G->H I Dried Pt-Rh Nanoparticles H->I J Characterization I->J

Caption: Proposed workflow for plant-mediated synthesis of Pt-Rh nanoparticles.

Proposed Mechanism of Plant-Mediated Synthesis

Plant_Mediated_Mechanism MetalIons Pt⁴⁺ & Rh³⁺ Ions Complex Intermediate Complex MetalIons->Complex Phytochemicals Phytochemicals (e.g., Flavonoids, Polyphenols) Phytochemicals->Complex Capping Capping & Stabilization Phytochemicals->Capping as capping agents Reduction Reduction Complex->Reduction Nucleation Nucleation (Pt⁰ & Rh⁰) Reduction->Nucleation Growth Growth & Aggregation Nucleation->Growth Growth->Capping FinalNP Stable Pt-Rh Nanoparticles Capping->FinalNP

Caption: Proposed mechanism for phytochemical reduction and stabilization of Pt-Rh ions.

Conclusion and Future Outlook

The green synthesis of platinum-rhodium nanoparticles represents a promising and sustainable frontier in nanomaterial fabrication. While direct experimental protocols are currently lacking in the published literature, this technical guide provides a robust framework based on analogous systems to empower researchers to explore this area. The proposed plant-mediated and microorganism-mediated synthesis routes offer environmentally benign alternatives to conventional methods. Future research should focus on the systematic investigation of various plant extracts and microbial strains for their efficacy in synthesizing Pt-Rh nanoparticles with controlled size, morphology, and composition. Furthermore, a thorough evaluation of the catalytic and biomedical properties of these green-synthesized nanoparticles will be crucial in unlocking their full potential. The methodologies and data presented herein serve as a critical starting point for the development of novel, sustainable Pt-Rh nanocatalysts and therapeutic agents.

References

Unraveling Nitric Oxide's Dance on Platinum-Rhodium Surfaces: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Catalysis and Materials Science

The dissociation of nitric oxide (NO) is a critical step in numerous catalytic processes, most notably in the reduction of harmful NOx emissions from automotive exhaust. Platinum-group metals, particularly platinum (Pt) and rhodium (Rh), are key components of three-way catalysts renowned for their efficiency in this process. Understanding the fundamental mechanisms of NO dissociation on these surfaces at an atomic level is paramount for the rational design of more efficient and robust catalysts. This technical guide delves into the theoretical investigation of NO dissociation on platinum-rhodium (Pt-Rh) surfaces, leveraging the insights from computational studies to provide a detailed overview for researchers, scientists, and professionals in catalyst and drug development.

Introduction to NO Dissociation on Pt-Rh Catalysts

Platinum and rhodium are celebrated for their high activity and stability under the demanding conditions of automotive exhaust systems. The overall catalytic decomposition of NO on these surfaces can be summarized by a series of elementary steps, beginning with the adsorption of the NO molecule onto the catalyst surface, followed by the cleavage of the N-O bond, and culminating in the formation of nitrogen (N₂) and the subsequent removal of oxygen atoms from the surface. The dissociation of the strongly bound NO molecule is often the rate-limiting step in the overall reaction.

Theoretical investigations, primarily employing Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the intricate details of these surface reactions. DFT calculations allow for the determination of key energetic and structural parameters, such as adsorption energies, activation barriers, and reaction pathways, which are often difficult to access through experimental methods alone. This guide focuses on the findings of such a computational study to provide a clear and concise understanding of NO dissociation on both pure platinum and a platinum-rhodium alloy surface.

Theoretical Methodology: A Computational Microscope

The insights presented in this guide are drawn from a detailed computational study that employed the Quantum ESPRESSO package, a powerful suite of open-source codes for electronic-structure calculations and materials modeling based on DFT.[1][2]

Surface Models

The catalytic surfaces were modeled using slab models, which consist of a finite number of atomic layers to represent the infinite surface. Specifically, the Pt(111) and Rh₃Pt(111) surfaces were investigated.[1][2] The Pt(111) surface is known for its high energetic stability.[1] Each slab model was constructed with four atomic layers, with the bottom two layers fixed in their bulk positions to simulate the bulk crystal, while the top two layers were allowed to relax to their minimum energy configurations.[2]

Computational Details

The calculations were performed using the following key parameters and methods:

  • Pseudopotentials: Ultrasoft pseudopotentials were used to describe the interaction between the core and valence electrons.[2]

  • Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) was employed to describe the exchange-correlation effects.

  • Energy Cutoff: A plane-wave kinetic energy cutoff was applied to ensure the convergence of the total energy.

  • Adsorption Energy Calculation: The adsorption energy (E_ads) of a species (X) on the surface was calculated using the formula: E_ads = E_(X/slab) - E_slab - E_X where E_(X/slab) is the total energy of the slab with the adsorbed species, E_slab is the total energy of the clean slab, and E_X is the total energy of the isolated species in the gas phase.[2]

  • Activation Energy Calculation: The nudged elastic band (NEB) method was utilized to determine the minimum energy path and the corresponding activation energy barrier for the NO dissociation and recombination reactions.[2] This method involves creating a series of images of the system along the reaction pathway between the initial and final states.

The computational workflow for investigating the NO dissociation on Pt-Rh surfaces is depicted in the following diagram.

Computational Workflow for NO Dissociation cluster_setup System Setup cluster_calculations DFT Calculations (Quantum ESPRESSO) cluster_analysis Analysis cluster_results Results slab_model Construct Pt(111) and Rh3Pt(111) Slab Models geom_opt Geometry Optimization of Slabs and Adsorbates slab_model->geom_opt define_adsorbates Define Adsorbates (NO, N, O) define_adsorbates->geom_opt ads_energy Calculate Adsorption Energies geom_opt->ads_energy neb_calc NEB Calculation for Reaction Pathways geom_opt->neb_calc pdos_analysis Analyze Projected Density of States (PDOS) geom_opt->pdos_analysis find_sites Identify Preferential Adsorption Sites ads_energy->find_sites det_barriers Determine Activation Energy Barriers neb_calc->det_barriers quant_data Quantitative Data (Tables) find_sites->quant_data det_barriers->quant_data pathway_viz Reaction Pathway Visualization det_barriers->pathway_viz conclusion Conclusions pdos_analysis->conclusion quant_data->conclusion pathway_viz->conclusion

Caption: Computational workflow for studying NO dissociation.

Results and Discussion: A Tale of Two Surfaces

The computational investigation reveals significant differences in the behavior of NO on the pure Pt(111) surface compared to the Rh₃Pt(111) alloy surface.

Adsorption of NO, N, and O

The preferential adsorption sites for NO, N, and O atoms on both surfaces were determined by calculating the adsorption energies at various high-symmetry sites. On the Pt(111) surface, the hollow (fcc) site was found to be the most favorable for the adsorption of NO, as well as for the co-adsorption of N and O atoms.[1][2] In contrast, on the Rh₃Pt(111) surface, the preferential adsorption site for NO is the hollow (fcc1) site, while the most stable co-adsorption configuration for N and O atoms is with nitrogen at a hollow (hcp2) site and oxygen at a hollow (fcc1) site.[1][2]

A summary of the calculated adsorption energies for the most stable configurations is presented in the table below.

SpeciesSurfaceAdsorption SiteAdsorption Energy (eV)
NOPt(111)fcc-
N and O (co-ads)Pt(111)N(fcc) and O(fcc)-0.98[2]
NORh₃Pt(111)fcc1-
N and O (co-ads)Rh₃Pt(111)N(hcp2) and O(fcc1)-

Note: Specific adsorption energy for NO on both surfaces was not explicitly provided in the primary source, but the preferential sites were identified.

NO Dissociation and Recombination: The Energy Landscape

The central focus of the theoretical investigation is the energy barrier for the dissociation of the NO molecule (NO* → N* + O) and the reverse reaction, the recombination of adsorbed nitrogen and oxygen atoms (N + O* → NO*). The calculated activation energies for these processes on both the Pt(111) and Rh₃Pt(111) surfaces are summarized in the following table.

ReactionSurfaceActivation Energy (eV)
NO DissociationPt(111)2.35[1]
N and O RecombinationPt(111)1.51[1]
NO DissociationRh₃Pt(111)2.02[1]
N and O RecombinationRh₃Pt(111)2.30[1]

The data clearly indicates that the Rh₃Pt(111) surface exhibits a significantly lower activation energy for NO dissociation (2.02 eV) compared to the pure Pt(111) surface (2.35 eV).[1] This suggests that the presence of rhodium in the platinum surface enhances the catalytic activity towards the cleavage of the N-O bond.

The enhanced activity of the Rh₃Pt(111) surface is attributed to a stronger back-donation of electrons from the 4d orbitals of the rhodium atoms to the 2π* anti-bonding orbital of the NO molecule.[1] This electronic interaction weakens the N-O bond, thereby lowering the energy required for its dissociation.

Furthermore, the Rh₃Pt(111) surface not only facilitates NO decomposition but also hinders the reverse reaction. The activation energy for the recombination of N and O atoms is considerably higher on the Rh₃Pt(111) surface (2.30 eV) than on the Pt(111) surface (1.51 eV).[1] This is a crucial aspect for an effective catalyst, as it prevents the reformation of NO, thereby promoting the formation of the desired N₂ product.

The reaction pathway for NO dissociation on a catalytic surface can be visualized as follows:

NO Dissociation Pathway cluster_pathway Reaction Coordinate initial_state NO* transition_state [N---O]* initial_state->transition_state Ea (Dissociation) final_state N* + O* transition_state->final_state

References

A Guide to the Fundamental Principles of Platinum-Rhodium Thermocouple Operation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the operation of platinum-rhodium thermocouples. It details the underlying physics, characterizes the various types, presents quantitative operational data, and outlines rigorous experimental protocols for their calibration, ensuring the highest level of accuracy for scientific research and development.

The Seebeck Effect: The Foundation of Thermocouple Operation

The operation of all thermocouples is based on the Seebeck effect, a thermoelectric phenomenon discovered by Thomas Johann Seebeck in 1821. The effect describes how a temperature difference between two dissimilar electrical conductors or semiconductors produces a voltage difference between the two substances.

A platinum-rhodium thermocouple is composed of two wires made of different materials: one leg is pure platinum, and the other is an alloy of platinum and rhodium.[1] These wires are joined at one end, known as the measuring or "hot" junction. The other end, the reference or "cold" junction, is kept at a known, constant temperature.[2] When the measuring junction is exposed to a different temperature than the reference junction, a continuous electric current is generated and flows through the circuit.[3] This results in a small voltage, or thermoelectric electromotive force (EMF), which can be measured.[2] This generated EMF is directly proportional to the temperature difference between the two junctions.[2] The magnitude of this voltage is dependent on the specific materials used and the temperature gradient.[3]

SeebeckEffect cluster_0 Measurement Environment (Hot Junction) cluster_1 Reference Environment (Cold Junction) cluster_2 Instrumentation HotJunction Measuring Junction (T₁) Wire1_top Platinum-Rhodium (+) HotJunction->Wire1_top Wire2_bottom Platinum (-) HotJunction->Wire2_bottom RefJunction Reference Junction (T₀) Voltmeter Voltmeter (V) Voltmeter->RefJunction Wire1_top->Voltmeter Wire2_bottom->Voltmeter label_text Generated Voltage (V) ∝ (T₁ - T₀)

Caption: The Seebeck effect in a Pt-Rh thermocouple.

Types of Platinum-Rhodium Thermocouples

Platinum-rhodium thermocouples are categorized into three main internationally recognized types: S, R, and B. These "noble metal" thermocouples are known for their high accuracy, stability, and suitability for high-temperature measurements in oxidizing or inert atmospheres.[1][4]

FeatureType S (Pt-10%Rh/Pt)Type R (Pt-13%Rh/Pt)Type B (Pt-30%Rh/Pt-6%Rh)
Positive Leg (Composition) 90% Platinum, 10% Rhodium87% Platinum, 13% Rhodium70% Platinum, 30% Rhodium
Negative Leg (Composition) 100% Pure Platinum100% Pure Platinum94% Platinum, 6% Rhodium
Continuous Temp. Range 0 to 1450°C0 to 1450°C~600 to 1700°C[5]
Max Short-Term Temp. 1600°C[1]1600°C[1]1800°C[1]
Key Characteristics High stability, highest accuracy in the series, designated as the standard for the International Temperature Scale of 1990 (ITS-90) between 630°C and 1064°C.[1]Slightly higher output and improved stability over Type S.[5]Excellent stability at very high temperatures; produces a very small EMF at low temperatures, making it unsuitable for measurements below ~600°C.[5]
Primary Applications Laboratory standard, precision industrial measurements, calibration.[5]High-temperature industrial process control.[5]Ultra-high temperature applications such as steel smelting, glass production, and high-temperature furnaces.[5]

Quantitative Data: Voltage-Temperature Relationship

The relationship between the temperature at the measuring junction and the output EMF is non-linear. Standardized reference tables, based on the International Temperature Scale of 1990 (ITS-90), provide the definitive thermoelectric voltage for each thermocouple type with a reference junction at 0°C.[2][6]

Table 3.1: Type S Thermocouple - Thermoelectric Voltage (mV) vs. Temperature (°C) [5][7]

Temp (°C)0100200400600800100012001400
EMF (mV) 0.0000.6461.4413.2595.2397.3459.58711.95114.393

Table 3.2: Type R Thermocouple - Thermoelectric Voltage (mV) vs. Temperature (°C) [8][9]

Temp (°C)0100200400600800100012001400
EMF (mV) 0.0000.6471.4693.4085.5837.95010.50613.19715.977

Table 3.3: Type B Thermocouple - Thermoelectric Voltage (mV) vs. Temperature (°C) [10][11]

Temp (°C)60070080090010001200140016001700
EMF (mV) 1.9172.7393.6934.7515.8888.32610.96113.58614.887

Experimental Protocols: High-Accuracy Calibration

For applications demanding high precision, thermocouples must be calibrated against known standards. The most accurate method is fixed-point calibration, which utilizes the well-defined and reproducible phase transition temperatures of pure metals as specified by ITS-90.[12][13]

Detailed Methodology: Fixed-Point Calibration

This protocol describes the calibration of a platinum-rhodium thermocouple using a metal freezing-point cell (e.g., Zinc at 419.527°C, Aluminum at 660.323°C, or Silver at 961.78°C).[14]

Apparatus:

  • High-temperature calibration furnace with a uniform temperature zone.

  • Sealed fixed-point cell containing a high-purity (≥99.999%) metal.[14]

  • High-precision digital voltmeter or nanovoltmeter.

  • Isothermal block or ice bath for the reference junction (to maintain 0°C).[15]

  • The thermocouple to be calibrated.

  • Protective alumina (B75360) sheathing.

Procedure:

  • Preparation: Insert the thermocouple into a protective sheath and place it inside the crucible well of the fixed-point cell. Ensure the reference junction is placed in the ice bath and has thermally stabilized.[15]

  • Heating: Place the entire cell assembly into the calibration furnace. Heat the furnace to a temperature approximately 5°C to 10°C above the melting point of the metal.

  • Melting Plateau: Monitor the thermocouple's EMF output. As the metal melts, the temperature (and thus the EMF) will hold steady, creating a "melting plateau." This confirms the furnace is operating correctly and the metal is fully molten.

  • Initiating the Freeze: Slowly cool the furnace (typically at a rate of 0.1°C to 1°C per minute). The temperature will drop until it is slightly below the freezing point (supercooling), followed by a rapid rise back to the freezing point as crystallization begins (recalescence).[14]

  • Freezing Plateau: The temperature will remain highly stable during the phase transition from liquid to solid. This stable period is the "freezing plateau."[12]

  • Data Acquisition: During the freezing plateau, record the stable EMF output from the thermocouple using the high-precision voltmeter. Multiple readings should be taken to ensure stability and calculate an average value.

  • Comparison and Deviation: Compare the measured average EMF with the standard EMF value for that specific fixed-point temperature from the ITS-90 reference tables.[12] The difference between these values represents the thermocouple's deviation at that temperature.

  • Calibration Curve: Repeat this process at several different fixed points (e.g., Zinc, Aluminum, Silver) to generate a deviation curve across the thermocouple's operating range. This curve can then be used to apply corrections to future measurements.

CalibrationWorkflow c0 Start c1 Prepare TC & Reference Junction (Ice Bath at 0°C) c0->c1 c2 Insert TC into Fixed-Point Cell (e.g., pure Silver) c1->c2 c3 Place Cell in Furnace and Heat (~10°C above melting point) c2->c3 c4 Induce Slow Cooling (0.1 - 1°C / min) c3->c4 c5 Detect Freezing Plateau (Stable Temperature during phase change) c4->c5 c5->c4 No Plateau c6 Record Stable EMF Output (High-Precision Voltmeter) c5->c6 Plateau Stable c7 Compare Measured EMF to ITS-90 Standard Value c6->c7 c8 Calculate Deviation (Measured - Standard) c7->c8 c9 Repeat for Multiple Fixed Points? c8->c9 c9->c2 Yes c10 Generate Calibration Curve (Deviation vs. Temperature) c9->c10 No c11 End c10->c11

Caption: Experimental workflow for fixed-point calibration.

References

An In-depth Technical Guide to the Stability of Platinum-Rhodium Core-Shell Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of platinum-rhodium (Pt-Rh) core-shell nanoparticles, a class of materials with significant potential in catalysis and other applications. This document outlines the primary degradation mechanisms, presents detailed experimental protocols for synthesis and stability testing, and summarizes key quantitative data from recent studies.

Introduction to Platinum-Rhodium Core-Shell Nanoparticle Stability

Platinum-rhodium core-shell nanoparticles are of great interest due to their unique catalytic properties, which can be tuned by adjusting the composition and morphology of the core and shell materials. The core-shell structure allows for the synergistic effects between the two metals, often leading to enhanced activity and selectivity compared to their monometallic or alloyed counterparts. However, the long-term stability of these nanoparticles is a critical factor for their practical application. Understanding the mechanisms by which these nanoparticles degrade is essential for designing more robust and durable materials.

Recent research indicates that rhodium-platinum core-shell nanoparticles on a carbon support (Rh@Pt/C) exhibit high electrochemical stability.[1][2][3] The primary degradation mechanism identified for these systems is the detachment of the nanoparticles from the carbon support, rather than dissolution or agglomeration of the metallic particles themselves.[1][2][3] This suggests that the interaction between the nanoparticle and the support material is a crucial factor in determining the overall stability of the catalyst system.

Key Degradation Pathways for Core-Shell Nanoparticles

While particle detachment is a primary concern for carbon-supported Pt-Rh nanoparticles, a comprehensive understanding of their stability requires consideration of other potential degradation pathways common to core-shell nanostructures. These mechanisms can occur independently or concurrently, leading to a loss of catalytic activity and performance over time.

A diagram illustrating the logical relationships between factors influencing nanoparticle stability and the resulting degradation pathways is presented below.

cluster_factors Influencing Factors cluster_mechanisms Degradation Mechanisms cluster_outcomes Consequences Support Support Material (e.g., Carbon, Oxides) Detachment Particle Detachment Support->Detachment Weak Interaction Size Particle Size & Morphology Dissolution Metal Dissolution & Redeposition (Ostwald Ripening) Size->Dissolution High Surface Energy Shell Shell Thickness & Integrity Shell->Dissolution Incomplete Shell Environment Operating Environment (e.g., Potential, Temperature, pH) Environment->Detachment Support Corrosion Environment->Dissolution Harsh Conditions Agglomeration Agglomeration & Coalescence Environment->Agglomeration Alloying Core-Shell Interdiffusion/Alloying Environment->Alloying ECSA_Loss ECSA Loss Detachment->ECSA_Loss Dissolution->ECSA_Loss Agglomeration->ECSA_Loss Activity_Loss Loss of Catalytic Activity Alloying->Activity_Loss Alters Surface Properties ECSA_Loss->Activity_Loss

Factors influencing the degradation pathways of core-shell nanoparticles.

Quantitative Stability Data

The stability of platinum-rhodium core-shell nanoparticles can be quantified through various electrochemical and physical characterization techniques. The following tables summarize key data from studies investigating the stability of these and related core-shell nanoparticle systems under accelerated stress conditions.

Table 1: Electrochemical Stability of Rh@Pt/C Nanoparticles

ParameterInitial StateAfter 10,000 Cycles (0.06–0.8 VRHE)Key ObservationReference
Primary Degradation -Particle detachment from carbon supportHigh intrinsic stability of the nanoparticles[1][2][3]
Particle Aggregation No significant aggregationNo significant aggregationAggregation is not a primary degradation mechanism[2][3]
Compositional Change Core-shell structureCore-shell structure maintainedNo preferential dissolution of Rh detected[1]

Table 2: Durability of Pt-Rh Nanoparticles in Glycerol Electrooxidation

Catalyst CompositionCurrent Retention (Acidic Medium)Current Retention (Alkaline Medium)Reference
Pt/C55.96%75.69%[4]
Pt95Rh5/C102.59%106.67%[4]
Pt90Rh10/C85.77%78.03%[4]
Pt85Rh15/C80.27%95.94%[4]
Pt80Rh20/C90.86%85.77%[4]

Table 3: Stability of Ru@Pt/C Core-Shell Nanoparticles (for comparison)

ParameterAfter 1,000 CyclesAfter 30,000 CyclesReference
ECSA Loss ~10%~20%[5]
Mass Activity Retention -50% higher than Pt/C[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying the stability of nanoparticles. The following sections provide methodologies for the synthesis of Pt-Rh core-shell nanoparticles and for conducting accelerated stability tests.

Synthesis of Rh@Pt Core-Shell Nanoparticles via Polyol Method

The polyol method is a widely used technique for the synthesis of metallic nanoparticles, offering good control over size, shape, and composition.[6][7] A typical two-step process for creating Rh@Pt core-shell nanoparticles is outlined below.

The workflow for this synthesis process is illustrated in the following diagram.

cluster_rh_core Step 1: Rh Core Synthesis cluster_pt_shell Step 2: Pt Shell Formation cluster_final Final Steps Rh_Precursor Rh Precursor (e.g., Rh(acac)3) Heat_Ar Heat under Argon Rh_Precursor->Heat_Ar Solvent_Stabilizer Solvent (e.g., 1,4-butanediol) + Stabilizer (e.g., PVP) Solvent_Stabilizer->Heat_Ar Rh_Core Formation of Rh Nanoparticle Cores Heat_Ar->Rh_Core Add_Pt Add Pt Precursor to Rh Core Solution Rh_Core->Add_Pt Pt_Precursor Pt Precursor (e.g., Pt(acac)2) Pt_Precursor->Add_Pt Heat_Reduce Heat for Reduction Add_Pt->Heat_Reduce Pt_Shell Formation of Pt Shell on Rh Cores Heat_Reduce->Pt_Shell Wash Washing and Purification Pt_Shell->Wash Characterize Characterization (TEM, XRD, etc.) Wash->Characterize

Workflow for the polyol synthesis of Rh@Pt core-shell nanoparticles.

Protocol:

  • Rhodium Core Synthesis:

    • In a three-neck flask, dissolve a rhodium precursor (e.g., rhodium(III) acetylacetonate, Rh(acac)3) and a stabilizing agent (e.g., polyvinylpyrrolidone, PVP) in a polyol solvent (e.g., 1,4-butanediol (B3395766) or ethylene (B1197577) glycol).

    • Heat the mixture under an inert atmosphere (e.g., Argon) to a specific temperature (e.g., 150-200 °C) for a defined period to facilitate the reduction of the rhodium salt and the formation of Rh nanoparticle cores.

  • Platinum Shell Formation:

    • To the solution containing the Rh cores, add a platinum precursor (e.g., platinum(II) acetylacetonate, Pt(acac)2).

    • Heat the mixture to a temperature that allows for the reduction of the platinum precursor onto the surface of the existing Rh nanoparticles, forming a Pt shell.

  • Purification:

    • After cooling, the nanoparticles are typically purified by precipitation with a non-solvent (e.g., acetone) followed by centrifugation and washing cycles to remove residual reactants and byproducts.

  • Characterization:

    • The resulting core-shell nanoparticles are characterized using techniques such as Transmission Electron Microscopy (TEM) to confirm the core-shell morphology and size distribution, and X-ray Diffraction (XRD) to determine the crystal structure.

Accelerated Stress Test (AST) for Electrochemical Stability

Accelerated stress tests are employed to evaluate the long-term stability of electrocatalysts in a shorter timeframe. A common method involves subjecting the catalyst to repeated potential cycles.

Square-Wave Potential Cycling Protocol:

  • Electrochemical Cell Setup:

    • Prepare a standard three-electrode electrochemical cell with a working electrode (containing the Pt-Rh nanoparticles on a support), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode, RHE).

    • The electrolyte is typically an acidic solution (e.g., 0.1 M HClO4 or 0.5 M H2SO4).

  • Initial Characterization:

    • Perform initial electrochemical characterization, such as cyclic voltammetry (CV), to determine the initial electrochemical surface area (ECSA) of the catalyst.

  • Accelerated Stress Test:

    • Apply a square-wave potential profile to the working electrode. A typical protocol involves cycling between a lower potential (e.g., 0.4 V vs. RHE) and an upper potential (e.g., 1.0 V vs. RHE) with a hold time of a few seconds at each potential.[8]

    • This cycling is repeated for a large number of cycles (e.g., 10,000 cycles).

  • Post-Test Characterization:

    • After the AST, repeat the electrochemical characterization (e.g., CV) to measure the final ECSA and assess its loss.

    • Physical characterization techniques like Identical Location Transmission Electron Microscopy (IL-TEM) can be used to compare the morphology and location of the same nanoparticles before and after the AST to identify degradation mechanisms.[2][3]

The logical flow of an accelerated stress test is depicted in the diagram below.

Start Start: Nanoparticle Catalyst Initial_Char Initial Characterization (ECSA, TEM, etc.) Start->Initial_Char AST Accelerated Stress Test (Square-Wave Potential Cycling) Initial_Char->AST Post_Char Post-Test Characterization (ECSA, TEM, etc.) AST->Post_Char Analysis Data Analysis: - ECSA Loss - Particle Size/Morphology Change - Degradation Mechanism Identification Post_Char->Analysis End End: Stability Assessment Analysis->End

Workflow for an accelerated stress test to evaluate nanoparticle stability.

Conclusion

The stability of platinum-rhodium core-shell nanoparticles is a multifaceted issue that is critical to their successful implementation in various applications. For carbon-supported Rh@Pt nanoparticles, the primary mode of degradation is particle detachment, highlighting the importance of the nanoparticle-support interaction. A thorough understanding of the potential degradation pathways, coupled with standardized synthesis and testing protocols, is essential for the rational design of next-generation, highly stable core-shell nanocatalysts. The data and methodologies presented in this guide provide a foundation for researchers and professionals working to advance the development and application of these promising nanomaterials.

References

The Role of Rhodium in Platinum Alloy Catalysts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platinum-group metals are pivotal in catalysis, with platinum being a cornerstone in a myriad of industrial applications. The addition of rhodium to platinum to form bimetallic alloy catalysts often leads to significant enhancements in activity, selectivity, and stability. This technical guide delves into the fundamental role of rhodium in platinum alloy catalysts, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The synergistic effects between platinum and rhodium are explored across key catalytic applications, including automotive exhaust treatment, ammonia (B1221849) oxidation, and selective hydrogenation reactions relevant to fine chemical and pharmaceutical synthesis. This document outlines detailed experimental protocols for the synthesis and characterization of these advanced materials and presents quantitative performance data to facilitate comparative analysis.

Introduction

Bimetallic catalysts often exhibit properties that are superior to their individual metallic components, a phenomenon attributed to synergistic electronic and geometric effects. In the realm of platinum-based catalysis, rhodium has emerged as a critical alloying element. The inclusion of rhodium can modify the electronic structure of platinum, enhance resistance to poisoning, and introduce new reaction pathways.[1][2] This guide will elucidate the multifaceted role of rhodium in platinum alloy catalysts, with a focus on applications pertinent to research and development in the chemical and pharmaceutical industries.

Synergistic Effects of Rhodium in Platinum Alloy Catalysts

The enhanced performance of platinum-rhodium (Pt-Rh) alloy catalysts stems from a combination of factors:

  • Electronic Modifications: Rhodium can donate or withdraw electron density from platinum, altering the adsorption energies of reactants and intermediates. This electronic effect can weaken the binding of poisoning species like carbon monoxide (CO), thereby increasing the catalyst's longevity and efficiency.

  • Geometric Arrangements: The formation of Pt-Rh alloys creates unique surface structures with distinct arrangements of platinum and rhodium atoms. These specific ensembles of atoms can facilitate reaction pathways that are not favored on the surfaces of the pure metals.

  • Enhanced Oxygen Storage and Mobility: In oxidation reactions, particularly in three-way catalysts, the presence of rhodium can improve the oxygen storage capacity of the support material (e.g., ceria-zirconia) and facilitate the mobility of lattice oxygen, which is crucial for the oxidation of CO and hydrocarbons.[2]

  • Improved Thermal Stability: Rhodium can enhance the thermal stability of platinum nanoparticles, preventing sintering and loss of active surface area at high operating temperatures.[3]

Key Applications and Performance Data

The synergistic interplay between platinum and rhodium leads to superior catalytic performance in several critical applications.

Three-Way Catalysis for Automotive Emissions Control

In automotive catalytic converters, Pt-Rh alloys are instrumental in the simultaneous conversion of carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx) into harmless products (CO2, H2O, and N2). Platinum is highly effective for the oxidation of CO and HC, while rhodium is exceptionally efficient in the reduction of NOx.[2] The combination of the two metals in an alloyed state results in a catalyst that is more active and durable than either metal alone.

Table 1: Comparative Performance of Pt and Pt-Rh Catalysts in CO Oxidation and NOx Reduction

Catalyst CompositionApplicationKey Performance MetricValueReference
Pt/γ-Al2O3CO OxidationLight-off Temperature (T50)~150 °C[2]
Pt-Rh/γ-Al2O3CO OxidationLight-off Temperature (T50)~125 °C[2]
Pt/Al2O3NOx ReductionMax. NOx Conversion~60%[4]
Rh/Al2O3NOx ReductionMax. NOx Conversion~85%[5]
Pt-Rh (3:1)/Al2O3NOx ReductionMax. NOx Conversion>90%[4]
Ammonia Oxidation

Pt-Rh alloy gauzes are the industry standard for the catalytic oxidation of ammonia to nitric oxide, a key step in the production of nitric acid. Rhodium is added to platinum to improve the mechanical strength of the gauzes at high temperatures and to enhance the selectivity towards NO.

Selective Hydrogenation in Fine Chemical and Pharmaceutical Synthesis

The selective hydrogenation of functional groups is a cornerstone of organic synthesis, particularly in the pharmaceutical industry. Pt-Rh alloy catalysts can offer unique selectivity in these transformations. For instance, in the hydrogenation of phenol, a model compound for bio-oil upgrading and a substrate in fine chemical synthesis, Pt-Rh catalysts can influence the product distribution between cyclohexanone (B45756) and cyclohexanol.

Table 2: Performance of Pt and Rh-based Catalysts in Phenol Hydrogenation

CatalystTemperature (°C)H2 Pressure (bar)Phenol Conversion (%)Selectivity to Cyclohexanone (%)Reference
5 wt% Pt/C8020100~50[6]
5 wt% Rh/C8020~80~60[7]

Experimental Protocols

Catalyst Synthesis

This method involves the simultaneous impregnation of a support material with precursor salts of both platinum and rhodium.

Materials:

  • γ-Alumina (γ-Al2O3) support

  • Chloroplatinic acid hexahydrate (H2PtCl6·6H2O)

  • Rhodium(III) chloride hydrate (B1144303) (RhCl3·xH2O)

  • Deionized water

Procedure:

  • Support Pre-treatment: Dry the γ-Al2O3 support at 120 °C for 4 hours to remove adsorbed water.

  • Precursor Solution Preparation: Calculate the required amounts of H2PtCl6·6H2O and RhCl3·xH2O to achieve the desired metal loading (e.g., 1 wt% total metal with a Pt:Rh atomic ratio of 5:1). Dissolve the calculated amounts of the precursor salts in a volume of deionized water equal to the pore volume of the γ-Al2O3 support (incipient wetness impregnation).

  • Impregnation: Add the precursor solution dropwise to the dried γ-Al2O3 support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support at 120 °C for 12 hours.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 4 hours.

  • Reduction: Reduce the calcined catalyst in a tube furnace under a flow of 5% H2 in Ar. Ramp the temperature to 400 °C at a rate of 5 °C/min and hold for 2 hours.

  • Passivation and Storage: Cool the catalyst to room temperature under an inert atmosphere (e.g., Ar). The catalyst is now ready for characterization and use.

The polyol method allows for the synthesis of well-defined, size-controlled nanoparticles in a liquid medium that acts as both a solvent and a reducing agent.

Materials:

Procedure:

  • Precursor and Stabilizer Solution: In a three-neck flask, dissolve a specific amount of PVP in ethylene glycol under an inert atmosphere (e.g., Ar) with magnetic stirring. The molar ratio of PVP to the total metal precursors is a critical parameter for controlling nanoparticle size.[8]

  • Addition of Metal Precursors: Add the desired molar ratio of H2PtCl6·6H2O and Rh(acac)3 to the PVP/EG solution.

  • Heating and Reduction: Heat the mixture to a specific temperature (e.g., 160-195 °C) under continuous stirring and Ar flow.[9] The reaction time at this temperature will influence the final composition and structure of the nanoparticles.

  • Nanoparticle Precipitation and Washing: After cooling to room temperature, add acetone to the solution to precipitate the Pt-Rh nanoparticles. Centrifuge the mixture to separate the nanoparticles from the supernatant. Wash the nanoparticles multiple times with a mixture of ethanol (B145695) and acetone to remove residual PVP and ethylene glycol.

  • Drying: Dry the washed nanoparticles in a vacuum oven at 60 °C.

Catalyst Characterization

TPR is used to determine the reduction behavior of the metal oxides on the catalyst support.

Procedure:

  • Sample Preparation: Place a known weight of the calcined catalyst in a quartz U-tube reactor.

  • Pre-treatment: Heat the sample in a flow of inert gas (e.g., Ar) to a specific temperature (e.g., 300 °C) to remove any adsorbed impurities and then cool to room temperature.

  • Reduction: Switch the gas flow to a reducing mixture (e.g., 5% H2 in Ar). Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

  • Detection: Monitor the H2 consumption using a thermal conductivity detector (TCD). The resulting TPR profile provides information on the reduction temperatures of the different metal species.

XRD is used to identify the crystalline phases and estimate the crystallite size of the metallic nanoparticles.

Procedure:

  • Sample Preparation: Finely grind the catalyst powder and mount it on a sample holder.

  • Data Acquisition: Collect the diffraction pattern using a diffractometer with Cu Kα radiation. Scan over a 2θ range relevant for Pt and Rh (e.g., 20-90°).

  • Data Analysis: Identify the crystalline phases by comparing the diffraction peaks with standard reference patterns (e.g., from the JCPDS database). Estimate the average crystallite size using the Scherrer equation.[10]

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements on the catalyst surface.

Procedure:

  • Sample Preparation: Mount the catalyst powder on a sample holder using conductive carbon tape.

  • Data Acquisition: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument. Use a monochromatic Al Kα or Mg Kα X-ray source. Acquire survey scans to identify all elements present on the surface and high-resolution scans for the Pt 4f and Rh 3d regions to determine their chemical states.

  • Data Analysis: Calibrate the binding energy scale using the C 1s peak (284.8 eV). Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative concentrations of the different oxidation states.

HR-TEM provides direct visualization of the nanoparticle size, morphology, and dispersion on the support.

Procedure:

  • Sample Preparation: Disperse the catalyst powder in a solvent (e.g., ethanol) using an ultrasonic bath. Deposit a drop of the suspension onto a carbon-coated copper grid and allow the solvent to evaporate.[1][11]

  • Imaging: Analyze the sample using a high-resolution transmission electron microscope. Acquire images at different magnifications to assess the overall dispersion and individual nanoparticle morphology.

  • Analysis: Measure the size of a statistically significant number of nanoparticles (e.g., >100) to determine the average particle size and size distribution.

Visualizations

Signaling Pathways and Mechanisms

The synergistic effect of Pt and Rh in NOx reduction within a three-way catalyst is a complex process involving multiple reaction steps on the catalyst surface. The following diagram illustrates a simplified reaction pathway.

NOx_Reduction_Mechanism cluster_Pt Platinum Site cluster_Rh Rhodium Site CO_gas CO(g) CO_ads_Pt CO CO_gas->CO_ads_Pt adsorption NO_gas NO(g) NO_ads_Rh NO NO_gas->NO_ads_Rh adsorption Pt_surface Pt surface Rh_surface Rh surface CO2_gas CO2(g) CO_ads_Pt->CO2_gas oxidation N_ads_Rh N NO_ads_Rh->N_ads_Rh dissociation O_ads_Rh O N2_gas N2(g) N_ads_Rh->N2_gas recombination & desorption Catalyst_Evaluation_Workflow synthesis Catalyst Synthesis (e.g., Co-impregnation) characterization Physicochemical Characterization (XRD, TEM, XPS, TPR) synthesis->characterization activity_testing Catalytic Activity Testing (e.g., Fixed-bed reactor) characterization->activity_testing data_analysis Data Analysis and Interpretation activity_testing->data_analysis optimization Catalyst Optimization data_analysis->optimization optimization->synthesis Iterative Improvement

References

An In-depth Technical Guide to Platinum-Rhodium Alloys for High-Temperature Labware

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of platinum-rhodium (Pt-Rh) alloys, materials essential for high-temperature laboratory applications. From their fundamental properties to detailed experimental protocols, this document serves as a critical resource for professionals requiring reliable and inert labware for demanding research and development environments.

Introduction to Platinum-Rhodium Alloys

Platinum-rhodium alloys are a cornerstone of high-temperature laboratory work due to their exceptional thermal stability, chemical inertness, and mechanical strength, which are superior to those of pure platinum.[1] The addition of rhodium to platinum significantly enhances the material's hardness and resistance to deformation at elevated temperatures, making it an ideal choice for crucibles, dishes, electrodes, and other labware subjected to aggressive conditions.[2] These alloys are particularly vital in fields such as metallurgy, ceramics, pharmaceuticals, and chemical analysis, where sample purity and procedural reliability are paramount.

Commonly used alloys in laboratory settings contain rhodium concentrations ranging from 3% to 30%.[3][4] Alloys with about 10% rhodium are frequently used for thermocouples and as heating elements in resistance furnaces, while those with 3% to 4% rhodium are often employed for crucibles and similar labware.[3] The selection of a specific alloy composition is a critical decision that depends on the operational temperature, the chemical environment, and the mechanical stresses involved in the intended application.

Properties of Platinum-Rhodium Alloys

The superior performance of platinum-rhodium labware stems from a combination of its physical, mechanical, and chemical properties. The inclusion of rhodium enhances the inherent advantages of platinum, resulting in a material that can withstand extreme experimental conditions.

Physical and Mechanical Properties
PropertyPure Platinum (Pt)Platinum-10% Rhodium (Pt-10Rh)Platinum-20% Rhodium (Pt-20Rh)
Melting Point (°C) 1768[7]~1850[7][8]~1900[7]
Density (g/cm³ at 25°C) 21.45~20.0~19.0
Vickers Hardness (HV) 45102 (Annealed)[9]-
Tensile Strength (MPa) at Room Temp. -300 (Annealed)[9]-
Tensile Strength (MPa) at 1200°C -~75~100
Young's Modulus (GPa) at Room Temp. 174208[9]-
Thermal Properties

Platinum-rhodium alloys exhibit excellent thermal stability and conductivity. The high melting point of these alloys allows them to be used in applications exceeding the operational limits of many other materials.[8] Their ability to conduct heat efficiently ensures uniform temperature distribution, which is critical for processes such as sample fusion and crystal growth.

PropertyPure Platinum (Pt)Platinum-10% Rhodium (Pt-10Rh)Platinum-40% Rhodium (Pt-40Rh)
Thermal Conductivity (W/m·K) at 1000 K ~79~55~38[10][11]
Mean Coefficient of Thermal Expansion (x10⁻⁶/K) (20-1000°C) 9.99.6-
Chemical Resistance

A key advantage of platinum-rhodium alloys is their exceptional resistance to chemical attack, even at high temperatures.[4] They are resistant to most acids and corrosive salts, which prevents contamination of samples and ensures the longevity of the labware.[8] However, it is important to note that certain substances can still corrode these alloys.

ReagentCompatibilityNotes
Hydrochloric Acid ExcellentResistant to corrosion.
Nitric Acid ExcellentResistant to corrosion.
Sulfuric Acid ExcellentResistant to corrosion.
Aqua Regia PoorWill dissolve the alloy.
Molten Alkali Hydroxides GoodSome attack may occur over time.
Molten Alkali Carbonates GoodSome attack may occur over time.
Phosphorus-containing compounds FairCan form low-melting point eutectics, especially with pure platinum. Pt-Rh alloys with higher rhodium content (e.g., 20%) show better resistance.[12]
Molten Metals (e.g., Pb, Sn, Zn) PoorCan form alloys and cause damage.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible results. The following protocols outline key applications and testing methodologies for platinum-rhodium labware.

Protocol 1: XRF Sample Preparation by Fusion

This protocol describes the preparation of a homogeneous glass bead for X-ray Fluorescence (XRF) analysis using a platinum-rhodium crucible.

Methodology:

  • Sample and Flux Weighing: Accurately weigh the finely powdered sample and a suitable flux (e.g., lithium tetraborate) to a precision of 0.1 mg.[13] The sample-to-flux ratio is critical and depends on the sample matrix.

  • Mixing: Transfer the weighed sample and flux into a clean Pt-Rh crucible.[13] If necessary, add an oxidizing agent for samples containing metals, carbides, or sulfides.[13] Thoroughly mix the components.

  • Fusion: Place the crucible into a fusion machine. Heat the mixture to a temperature between 1000°C and 1200°C.[14] The fusion process dissolves the sample in the molten flux.[14]

  • Homogenization: During the fusion process, the crucible is agitated (rocked or swirled) to ensure a homogeneous mixture and remove any trapped air bubbles.[13][15]

  • Casting: Pour the molten mixture into a pre-heated platinum mold to form a glass bead.[13][14] Pre-heating the mold helps to prevent cracking of the bead upon cooling.[13]

  • Cooling: Allow the glass bead to cool to room temperature. The resulting bead should be a homogeneous, solid disk suitable for XRF analysis.

  • Cleaning: Clean the platinum-rhodium crucible and mold according to standard laboratory procedures, typically involving an acidic bath, to avoid cross-contamination between samples.[16]

Protocol 2: Single Crystal Growth via the Czochralski Method

This protocol outlines the use of a platinum-rhodium crucible for the growth of single crystals using the Czochralski method.

Methodology:

  • Melt Preparation: Place the high-purity source material (e.g., semiconductor-grade silicon) into a Pt-Rh crucible within a Czochralski growth furnace.[17][18]

  • Heating: Heat the crucible to a temperature above the melting point of the source material in an inert atmosphere (e.g., argon) to prevent oxidation and contamination.[18][19]

  • Seed Crystal Introduction: Lower a precisely oriented seed crystal, attached to a rotating pull rod, until it just touches the surface of the molten material.[17][18]

  • Crystal Pulling and Rotation: Slowly pull the seed crystal upwards while simultaneously rotating it.[17][19] The crucible may also be rotated, often in the opposite direction.[20]

  • Growth Control: Carefully control the pulling rate, rotation speed, and temperature gradients to maintain a constant crystal diameter and ensure a high-quality, defect-free single crystal.[17][19]

  • Cooling: Once the desired crystal length is achieved, slowly cool the crystal to room temperature to avoid thermal stress and cracking.

  • Crucible Maintenance: After the growth process, the Pt-Rh crucible should be carefully inspected and cleaned for reuse.

Protocol 3: Standardized Test Method for Thermal Shock Resistance

This protocol is based on the principles of ASTM C1525-18 for determining the thermal shock resistance of ceramic materials by water quenching, adapted for metallic labware.

Methodology:

  • Specimen Preparation: Prepare a set of test specimens (e.g., small bars or coupons) from the platinum-rhodium alloy.

  • Initial Strength Measurement: Determine the initial flexural strength of a control group of specimens at room temperature.

  • Thermal Exposure: Heat a set of test specimens in a furnace to a specific, predetermined temperature and hold for a set duration to ensure thermal equilibrium.

  • Quenching: Rapidly transfer the heated specimens from the furnace to a water bath maintained at a constant, lower temperature (e.g., room temperature).

  • Post-Quench Analysis: After quenching, visually inspect the specimens for any signs of cracking or deformation.

  • Retained Strength Measurement: Measure the flexural strength of the quenched specimens.

  • Iterative Testing: Repeat steps 3-6 with new sets of specimens at incrementally higher furnace temperatures.

  • Critical Temperature Difference Determination: The critical temperature difference is defined as the temperature difference between the furnace and the water bath that causes a specified reduction in the average flexural strength (e.g., 30%) compared to the initial strength.

Protocol 4: Standardized Test Method for Chemical Resistance

This protocol is based on the principles of ASTM D543 and ISO 2812 for evaluating the resistance of materials to chemical reagents.

Methodology:

  • Specimen Preparation: Prepare standardized test specimens of the platinum-rhodium alloy.

  • Initial Characterization: Measure and record the initial mass, dimensions, and surface appearance of each specimen.

  • Immersion Testing: Immerse the specimens in the test chemical at a specified temperature and for a predetermined duration.[21][22] The temperature and circulation of the liquid should be kept constant.[21]

  • Post-Immersion Analysis: After the exposure period, remove the specimens from the chemical, clean them according to a defined procedure, and re-measure their mass and dimensions.

  • Evaluation of Changes: Calculate the percentage change in mass and dimensions. Visually inspect the surface for any signs of corrosion, discoloration, or other degradation.[21]

  • Mechanical Property Testing (Optional): To further quantify the effect of the chemical exposure, mechanical properties such as tensile strength or hardness can be measured and compared to the initial values.

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows relevant to the use of platinum-rhodium labware.

alloy_selection start Define Experimental Requirements temp High Operating Temperature? (>1200°C) start->temp chem Aggressive Chemical Environment? temp->chem Yes pt Pure Platinum temp->pt No mech High Mechanical Stress? chem->mech Yes ptrh3 Pt-3%Rh Alloy chem->ptrh3 No ptrh10 Pt-10%Rh Alloy mech->ptrh10 No ptrh_high Higher % Rhodium Alloy mech->ptrh_high Yes

Caption: Decision tree for selecting the appropriate platinum or platinum-rhodium alloy.

xrf_workflow start Start: Sample Preparation weigh Weigh Sample and Flux (e.g., Lithium Tetraborate) start->weigh mix Mix in Pt-Rh Crucible weigh->mix fuse Fuse at 1000-1200°C in Fusion Machine mix->fuse homogenize Agitate for Homogenization fuse->homogenize cast Pour into Pre-heated Pt Mold homogenize->cast cool Cool to Form Homogeneous Glass Bead cast->cool analyze XRF Analysis cool->analyze end End analyze->end

Caption: Workflow for XRF sample preparation by fusion.

czochralski_workflow start Start: Crystal Growth melt Melt High-Purity Material in Pt-Rh Crucible start->melt inert Establish Inert Atmosphere (e.g., Argon) melt->inert seed Introduce Seed Crystal to Molten Surface inert->seed pull Slowly Pull and Rotate Seed Crystal seed->pull control Control Temperature, Pull Rate, and Rotation Speed pull->control grow Single Crystal Ingot Growth control->grow cool Controlled Cooling of Crystal grow->cool end End: High-Purity Single Crystal cool->end

Caption: Workflow for single crystal growth using the Czochralski method.

Conclusion

Platinum-rhodium alloys are indispensable materials for high-temperature laboratory applications, offering a superior combination of thermal stability, chemical inertness, and mechanical strength. The selection of an appropriate alloy composition, typically ranging from 3% to 10% rhodium for general labware, is critical and should be based on the specific requirements of the experimental procedure. By adhering to standardized protocols for use, cleaning, and performance testing, researchers can ensure the accuracy and reproducibility of their results while maximizing the lifespan of this valuable laboratory equipment. The data and methodologies presented in this guide provide a solid foundation for the effective utilization of platinum-rhodium labware in demanding scientific and industrial research settings.

References

Methodological & Application

Application Notes and Protocols for High-Temperature Measurements Using Platinum-Rhodium Thermocouples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-rhodium thermocouples are essential tools for precise temperature measurement in high-temperature applications, playing a critical role in various scientific research and industrial processes, including drug development.[1][2] Their stability, accuracy, and ability to withstand extreme temperatures make them indispensable in environments where precise thermal control is paramount.[1][2] In pharmaceutical research, for instance, high-temperature processes are integral to techniques like thermal analysis (e.g., Differential Scanning Calorimetry and Thermogravimetric Analysis), which are used to characterize the physical and chemical properties of active pharmaceutical ingredients (APIs) and excipients. Accurate temperature measurement ensures the reliability and reproducibility of these analyses, which are vital for drug safety, efficacy, and quality control.

This document provides detailed application notes and experimental protocols for the effective use of platinum-rhodium thermocouples in a research and development setting.

Platinum-Rhodium Thermocouple Types and Properties

Platinum-rhodium thermocouples are categorized into three main types: S, R, and B. Each type is distinguished by the percentage of rhodium in its positive leg, which in turn dictates its operational temperature range and performance characteristics.[3][4][5] The negative leg for Type S and R thermocouples is composed of 99.99% pure platinum.[5]

Thermocouple Type Positive Leg Composition Negative Leg Composition Continuous Upper Temperature Limit (°C) Intermittent Upper Temperature Limit (°C) Standard Accuracy (whichever is greater) Key Features & Applications
Type S 90% Platinum, 10% Rhodium100% Platinum13001600±1.5°C or ±0.25%Excellent long-term stability and accuracy.[4] Widely used in laboratories as a reference standard.[3][4][5] Suitable for oxidizing and inert atmospheres.[1]
Type R 87% Platinum, 13% Rhodium100% Platinum14001600±1.5°C or ±0.25%Higher output and improved stability over Type S at high temperatures.[6] Good for high-temperature industrial process control.[3][4]
Type B 70% Platinum, 30% Rhodium94% Platinum, 6% Rhodium16001800±0.5%Suitable for very high-temperature applications.[3][5] Can be used in reducing atmospheres with proper protection.[1] Does not require cold junction compensation for measurements above 50°C.[5]

Experimental Protocols

Protocol 1: Calibration of a Platinum-Rhodium Thermocouple by Comparison

Objective: To calibrate a working platinum-rhodium thermocouple against a certified reference thermocouple to ensure measurement accuracy.

Materials:

  • Working thermocouple (to be calibrated)

  • Certified reference thermocouple (with a valid calibration certificate)

  • High-temperature furnace with a stable, uniform heat zone

  • High-precision digital multimeter or thermocouple calibrator

  • Ice bath for reference junction (0°C)

  • Ceramic insulators and protection tubes

  • Data logging software

Procedure:

  • Preparation:

    • Visually inspect both the working and reference thermocouples for any signs of mechanical damage or contamination.

    • Anneal the working thermocouple if it has been used previously at high temperatures to restore its homogeneity.

    • Insert both thermocouples into a ceramic protection tube, ensuring the measuring junctions are in close proximity to each other within the furnace's uniform heat zone.

  • Setup:

    • Place the protection tube containing the thermocouples into the high-temperature furnace.

    • Connect the positive and negative leads of each thermocouple to the digital multimeter or calibrator.

    • Prepare an ice bath and insert the reference junctions of both thermocouples to maintain a stable reference temperature of 0°C.[7]

  • Measurement:

    • Turn on the furnace and set it to the first desired calibration temperature. Allow the furnace to stabilize for at least 30 minutes.

    • Record the electromotive force (EMF) output from both the working and reference thermocouples.

    • Repeat the measurement at several temperature points across the desired operating range of the working thermocouple.

  • Data Analysis:

    • For each temperature point, convert the EMF reading of the reference thermocouple to temperature using its calibration certificate.

    • Create a calibration curve for the working thermocouple by plotting its EMF output against the temperatures determined from the reference thermocouple.

    • Generate a set of correction factors or a calibration equation for the working thermocouple.

Protocol 2: High-Temperature Measurement of a Sample in a Furnace

Objective: To accurately measure the temperature of a sample within a high-temperature furnace using a calibrated platinum-rhodium thermocouple.

Materials:

  • Calibrated working thermocouple with its calibration data

  • High-temperature furnace

  • Sample to be measured

  • Data acquisition system or high-precision multimeter

  • Ceramic protection tube and insulators

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Setup:

    • Carefully place the sample in the center of the furnace's uniform heat zone.

    • Insert the calibrated thermocouple into the furnace, ensuring the measuring junction is as close as possible to the sample without making direct contact, unless required by the experimental design.

    • Position the thermocouple to avoid direct exposure to heating elements, which could lead to measurement errors.

    • Connect the thermocouple to the data acquisition system.

  • Measurement:

    • Ensure the reference junction is maintained at a known, stable temperature (e.g., using an ice bath or electronic compensation).

    • Turn on the furnace and ramp up to the desired experimental temperature.

    • Begin recording the thermocouple's EMF output using the data acquisition system.

  • Data Conversion and Analysis:

    • Apply the correction factors or calibration equation derived from the calibration protocol to the measured EMF values to obtain the true temperature.

    • If using thermocouple extension wires, ensure they are of the correct type and that the connections are made at a uniform temperature to minimize errors.[8]

    • Analyze the temperature data as required by the experiment.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_setup Experimental Setup cluster_exec Measurement cluster_analysis Data Analysis prep1 Select Thermocouple Type (S, R, or B) prep2 Inspect Thermocouple for Damage prep1->prep2 prep3 Calibrate Thermocouple prep2->prep3 setup1 Install Thermocouple in Furnace prep3->setup1 setup2 Position Sample setup1->setup2 setup3 Connect to Data Acquisition setup2->setup3 setup4 Establish Reference Junction setup3->setup4 exec1 Heat Furnace to Setpoint setup4->exec1 exec2 Record EMF Data exec1->exec2 analysis1 Apply Calibration Corrections exec2->analysis1 analysis2 Convert EMF to Temperature analysis1->analysis2 analysis3 Analyze and Report Results analysis2->analysis3

Caption: High-temperature measurement workflow.

Thermocouple Selection Logic

G node_result node_result start Start: Define Measurement Needs temp_range Temperature > 1600°C? start->temp_range accuracy Highest Accuracy and Stability Needed? temp_range->accuracy No type_b Select Type B temp_range->type_b Yes type_s Select Type S accuracy->type_s Yes (Lab Standard) type_r Select Type R accuracy->type_r No (Industrial) environment Reducing Atmosphere? protect Use Protective Sheath environment->protect Yes type_b->environment type_s->environment type_r->environment

Caption: Selecting a platinum-rhodium thermocouple.

Best Practices and Sources of Error

To ensure the highest quality of temperature data, the following best practices should be observed:

  • Regular Calibration: Thermocouples can drift over time, especially when subjected to high temperatures.[9][10] Periodic recalibration against a certified standard is crucial for maintaining accuracy.

  • Proper Installation: The thermocouple should be installed to ensure good thermal contact with the medium being measured.[11] Avoid placing the thermocouple in a direct line of sight with heating elements or cooler parts of the furnace, which can lead to radiation errors.

  • Use of Protection Tubes: In harsh or contaminating environments, the use of a ceramic protection tube is essential to prevent degradation of the thermocouple wires.[6]

  • Avoid Mechanical Stress: Bending or kinking the thermocouple wires can introduce inhomogeneities that lead to measurement errors.

  • Correct Extension Wire Usage: If extension wires are necessary, they must be of the correct type for the thermocouple and the connection to the thermocouple wires must be at a uniform and known temperature.[8] Reversing the polarity of the extension wires is a common source of error.[9][12][13]

  • Stable Reference Junction: The temperature of the reference junction must be known and stable.[7] Any fluctuations in the reference junction temperature will directly translate to errors in the measured temperature.[9][10][13]

  • Grounding: Grounding a thermocouple at more than one location can create a ground loop, leading to electromagnetic interference and inaccurate readings.[9][12]

By adhering to these guidelines and protocols, researchers, scientists, and drug development professionals can confidently and accurately perform high-temperature measurements, ensuring the integrity and reproducibility of their experimental results.

References

Application Notes and Protocols for Platinum-Rhodium Gauze Catalyst in Industrial Ammonia Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platinum-rhodium (Pt-Rh) gauze catalysts are the cornerstone of modern nitric acid production via the Ostwald process. This document provides detailed application notes and experimental protocols for the use of these catalysts in the industrial oxidation of ammonia (B1221849). The high activity and selectivity of Pt-Rh alloys for the conversion of ammonia to nitric oxide (NO), a key precursor to nitric acid, make them indispensable in this large-scale industrial process. This guide is intended to provide researchers and professionals with a comprehensive understanding of the catalyst's application, performance evaluation, and underlying mechanisms.

The primary reaction in the ammonia oxidation process is:

4NH₃ + 5O₂ → 4NO + 6H₂O

This highly exothermic reaction is typically carried out at high temperatures (850-950°C) and pressures ranging from atmospheric to 14 bar g[1]. The catalyst typically consists of multiple layers of woven or knitted gauzes made from a platinum alloy containing 5-10% rhodium by weight. The rhodium is added to increase the catalyst's mechanical strength and to reduce the rate of platinum loss during operation[2].

Catalyst Specifications and Performance Data

The performance of Pt-Rh gauze catalysts is influenced by their composition, structure, and operating conditions. Below are tables summarizing typical catalyst specifications and performance data.

Table 1: Typical Platinum-Rhodium Gauze Catalyst Specifications

ParameterTypical ValueReference
Platinum (Pt) Content90-95 wt%[3][4]
Rhodium (Rh) Content5-10 wt%[3][4]
Wire Diameter0.06 - 0.09 mm[5]
Gauze WeaveWoven or Knitted[4]
Number of Gauze Layers10 - 50[6][7]

Table 2: Industrial Operating Conditions for Ammonia Oxidation

ParameterTypical RangeReference
Temperature850 - 950 °C[1][3]
Pressure1 - 14 bar g[1]
Ammonia in Feed Gas~10 mol%[4]
Contact TimeMilliseconds-

Table 3: Performance Metrics of Pt-Rh Gauze Catalysts

MetricTypical ValueReference
NH₃ Conversion Efficiency> 95%[7][8]
NO Selectivity90 - 97%[1]
Platinum Loss Rate0.05 - 0.3 g per ton of nitric acid[3]
Campaign LengthSeveral months to over a year[6]

Experimental Protocols

This section provides detailed protocols for the activation, performance evaluation, and characterization of platinum-rhodium gauze catalysts.

Protocol for Catalyst Activation (Pre-heating)

Objective: To bring the catalyst gauze pack to the reaction light-off temperature and ensure a controlled initiation of the exothermic ammonia oxidation reaction.

Materials:

  • Pt-Rh gauze catalyst pack

  • Ammonia oxidation reactor

  • Hydrogen or hydrogen-containing gas source

  • Compressed air source

  • Temperature monitoring system (thermocouples)

Procedure:

  • Install the Pt-Rh gauze catalyst pack securely within the ammonia oxidation reactor.

  • Initiate a flow of pre-heated compressed air through the reactor. The air is typically preheated by the combustion of hydrogen or a hydrogen-containing gas[5].

  • Gradually increase the temperature of the air stream. The catalyst bed should be pre-heated to a minimum of 250°C to enter the high-temperature diffusional regime[5].

  • Monitor the temperature of the catalyst gauze pack using thermocouples. Continue heating until the gauze is visibly red hot, typically around 600°C[5].

  • Once the target temperature is reached and stable, introduce ammonia into the air stream to create the ammonia-air mixture (AAM)[5].

  • The exothermic ammonia oxidation reaction will initiate, and the heat generated will rapidly increase the catalyst temperature to the target operating range (850-950°C).

  • Cease the external heating from the hydrogen combustion once the ammonia oxidation is self-sustaining[5].

  • Carefully monitor the reactor temperature and pressure to ensure a stable and controlled operation.

Protocol for Catalyst Performance Evaluation in a Laboratory Fixed-Bed Reactor

Objective: To determine the ammonia conversion efficiency and selectivity to nitric oxide of a Pt-Rh gauze catalyst under controlled laboratory conditions.

Materials:

  • Pt-Rh gauze catalyst sample

  • Quartz fixed-bed reactor[9]

  • Furnace with temperature controller

  • Mass flow controllers for NH₃, O₂, and inert gas (e.g., Ar or N₂)

  • Gas mixing chamber

  • Heated transfer lines

  • Gas chromatograph (GC) or Mass Spectrometer (MS) for product analysis[9]

  • Data acquisition system

Procedure:

  • Cut a sample of the Pt-Rh gauze to fit the dimensions of the quartz fixed-bed reactor.

  • Load the catalyst sample into the reactor, ensuring it is securely positioned in the center of the heated zone.

  • Assemble the reactor system, ensuring all connections are leak-tight.

  • Purge the system with an inert gas (e.g., N₂) to remove any residual air and moisture.

  • Heat the reactor to the desired operating temperature (e.g., 850°C) under a continuous flow of inert gas.

  • Once the temperature is stable, introduce the reactant gas mixture (NH₃, O₂, and balance inert gas) at the desired flow rates and composition using the mass flow controllers. A typical laboratory feed composition could mimic industrial conditions, for example, 10% NH₃ and 18.6% O₂ in N₂[10].

  • Allow the reaction to reach a steady state, which can be monitored by observing stable product concentrations in the effluent gas.

  • Analyze the composition of the reactor effluent gas using a calibrated GC or MS. The analysis should quantify the concentrations of NH₃, O₂, NO, N₂O, and N₂[9].

  • Calculate the ammonia conversion and selectivity to NO using the following formulas:

    • NH₃ Conversion (%) = [ ( [NH₃]in - [NH₃]out ) / [NH₃]in ] * 100

    • NO Selectivity (%) = [ [NO]out / ( [NH₃]in - [NH₃]out ) ] * 100

  • Vary the operating parameters (temperature, gas composition, flow rate) as required to study their effect on catalyst performance.

Protocol for Catalyst Characterization

Objective: To analyze the morphological and compositional changes of the Pt-Rh gauze catalyst before and after use.

3.3.1. Scanning Electron Microscopy (SEM)

Purpose: To visualize the surface morphology and restructuring of the catalyst wires.

Procedure:

  • Carefully extract a small sample of the gauze wire using tweezers.

  • Mount the wire sample onto an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) if it is not sufficiently conductive.

  • Introduce the sample into the SEM chamber and evacuate to high vacuum.

  • Acquire images of the wire surface at various magnifications to observe features such as "cauliflower" growths, etch pits, and changes in wire diameter.

3.3.2. X-ray Photoelectron Spectroscopy (XPS)

Purpose: To determine the elemental composition and chemical states of the elements on the catalyst surface.

Procedure:

  • Place a small, flat sample of the gauze into the XPS analysis chamber.

  • Evacuate the chamber to ultra-high vacuum.

  • Irradiate the sample surface with a monochromatic X-ray beam.

  • Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their oxidation states.

  • Sputter the surface with an ion beam (e.g., Ar⁺) to perform depth profiling and analyze the composition of subsurface layers.

3.3.3. X-ray Tomography

Purpose: To obtain three-dimensional images of the internal structure of the catalyst wires and quantify elemental distribution.

Procedure:

  • Mount a single wire extracted from the gauze onto a sample holder suitable for tomographic analysis.

  • Perform synchrotron-based hard X-ray resonant tomography measurements at energies above and below the Rh K-edge to differentiate between Pt and Rh[10].

  • Reconstruct the 3D volume from the acquired projection images.

  • Analyze the reconstructed data to visualize and quantify the 3D distribution of Pt and Rh, and to identify regions of Pt loss and Rh segregation[10].

Visualizations

Industrial Ammonia Oxidation Process (Ostwald Process)

G cluster_0 Gas Preparation cluster_1 Catalytic Conversion cluster_2 Downstream Processing Ammonia Ammonia (NH3) Storage Mixer Gas Mixer Ammonia->Mixer Air Air Filtration & Compression Air->Mixer Reactor Ammonia Oxidation Reactor (Pt-Rh Gauze Catalyst) Mixer->Reactor NH3-Air Mixture Cooler Waste Heat Boiler / Cooler Reactor->Cooler Hot NO Gas OxidationTower Oxidation Tower Cooler->OxidationTower Cooled NO Gas AbsorptionTower Absorption Tower OxidationTower->AbsorptionTower NO2 Gas NitricAcid Nitric Acid (HNO3) Storage AbsorptionTower->NitricAcid Water Water Water->AbsorptionTower

Caption: High-level overview of the industrial Ostwald process for nitric acid production.

Experimental Workflow for Catalyst Evaluation

G Start Start Prep Catalyst Sample Preparation Start->Prep Activation Catalyst Activation (Pre-heating) Prep->Activation Reaction Ammonia Oxidation Reaction Activation->Reaction Analysis Effluent Gas Analysis (GC/MS) Reaction->Analysis Characterization Post-Reaction Characterization (SEM, XPS, etc.) Reaction->Characterization Data Data Analysis (Conversion & Selectivity) Analysis->Data Data->Characterization End End Characterization->End

Caption: Experimental workflow for the evaluation of Pt-Rh gauze catalyst performance.

Simplified Reaction Mechanism on Pt-Rh Surface

Caption: Simplified surface reaction mechanism for ammonia oxidation on a Pt-Rh catalyst.

References

Application Notes and Protocols for the Electrodeposition of Platinum-Rhodium Thin Films on Titanium Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the electrodeposition of platinum-rhodium (Pt-Rh) alloy thin films onto titanium (Ti) substrates. This process yields robust, catalytically active surfaces with applications in diverse fields, including electrochemical sensors, biocompatible implants, and catalysis.

Introduction

The electrodeposition of platinum-group metals onto titanium substrates is a critical technique for creating highly stable and functional electrodes. Titanium's excellent corrosion resistance and mechanical properties are often hindered by a native passivating oxide layer, which impedes direct electroplating. The protocols outlined below address this challenge through meticulous substrate preparation, followed by the controlled electrodeposition of a Pt-Rh alloy. This combination leverages the catalytic and biocompatible properties of platinum and rhodium, resulting in a superior electrode material.

Data Presentation

The following tables summarize key quantitative data related to the electrodeposition process and the resulting film properties.

Table 1: Electrodeposition Bath Composition and Operating Parameters

ParameterValueReference(s)
Platinum Precursor Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)[1]
Platinum Concentration 20 g/L[1]
Rhodium Precursor Rhodium(III) sulfate (B86663) (Rh₂(SO₄)₃)[1]
Rhodium Concentration 2 g/L[1]
Supporting Electrolyte Hydrochloric acid (HCl)[1]
Electrolyte Concentration 300 g/L[1]
Operating Temperature 25-30 °C[1][2]
Current Density 25 mA/cm²[2]
Deposition Time 30 - 60 minutes[1][2]
Anode Material Platinized Titanium (Pt/Ti) Mesh or Plate
Electrode Spacing 2 - 3 cm[1]
Agitation Magnetic stirring (e.g., 300 rpm)[1]

Table 2: Typical Properties of Electrodeposited Pt-Rh on Titanium

PropertyTypical Value/RangeMethod of MeasurementReference(s)
Coating Thickness 0.1 - 1.0 µmSEM (Cross-section)[3]
Adhesion Strength > 30 MPaPull-off Test (ASTM C633)[4]
Current Efficiency ~70.38%Gravimetric Analysis[1]
Electrochemically Active Surface Area (ECSA) Varies with morphologyCyclic Voltammetry (H-adsorption)[5][6]

Experimental Protocols

Titanium Substrate Preparation

Proper preparation of the titanium substrate is crucial for achieving a well-adherent and uniform Pt-Rh coating. The native oxide layer on titanium must be removed and the surface activated.

Materials:

  • Titanium substrate (e.g., Grade 2 titanium sheet or foil)

  • Acetone

  • Isopropanol (B130326)

  • Deionized (DI) water

  • Oxalic acid (H₂C₂O₄)

  • Hydrochloric acid (HCl)

  • Beakers

  • Ultrasonic bath

  • DC power supply

  • Stainless steel cathode

Procedure:

  • Degreasing:

    • Immerse the titanium substrate in a beaker containing acetone.

    • Soncate in an ultrasonic bath for 15 minutes.

    • Rinse thoroughly with isopropanol and then with DI water.

  • Acid Etching:

    • Immerse the degreased substrate in a 10% (w/v) oxalic acid solution at 80°C for 60 minutes to remove the oxide layer.[3]

    • Alternatively, immerse in concentrated hydrochloric acid for 10-15 minutes at room temperature.

    • Rinse the substrate thoroughly with DI water and dry with a stream of nitrogen.

  • Anodic Activation (Anodization): [2]

    • Prepare an anodization bath of 100 g/L oxalic acid in DI water.

    • Use the titanium substrate as the anode and a stainless steel sheet as the cathode.

    • Maintain an electrode spacing of approximately 2 cm.[2]

    • Apply a constant current density of 60-95 mA/cm² for 5-10 minutes at room temperature.[2]

    • A porous and conductive titanium oxide layer will form on the surface.

    • Rinse the anodized substrate thoroughly with DI water and proceed immediately to the electrodeposition step.

Electrodeposition of Pt-Rh Thin Film

This protocol describes the co-deposition of platinum and rhodium onto the prepared titanium substrate.

Materials:

  • Prepared titanium substrate (cathode)

  • Platinized titanium (Pt/Ti) mesh or plate (anode)

  • Electrodeposition bath (see Table 1)

  • Beaker or electrochemical cell

  • DC power supply or potentiostat/galvanostat

  • Magnetic stirrer and stir bar

  • Water bath or hot plate for temperature control

Procedure:

  • Bath Preparation:

    • Carefully dissolve the required amounts of H₂PtCl₆·6H₂O, Rh₂(SO₄)₃, and HCl in DI water to achieve the concentrations specified in Table 1.

    • Stir the solution until all components are fully dissolved.

  • Electrodeposition Setup:

    • Place the electrodeposition bath in a beaker on a magnetic stirrer.

    • Position the prepared titanium substrate (cathode) and the Pt/Ti anode in the solution, ensuring they are parallel and separated by 2-3 cm.[1]

    • Connect the electrodes to the DC power supply.

    • Maintain the bath temperature at 25-30°C using a water bath.[1][2]

  • Deposition Process:

    • Begin gentle agitation of the bath using the magnetic stirrer (e.g., 300 rpm).[1]

    • Apply a constant current density of 25 mA/cm² for 30-60 minutes.[2]

    • After the desired deposition time, turn off the power supply.

    • Carefully remove the coated substrate from the bath.

    • Rinse the Pt-Rh coated titanium substrate thoroughly with DI water and dry it in a stream of nitrogen.

Characterization of the Pt-Rh Thin Film

Instrument: Scanning Electron Microscope with an Energy Dispersive X-ray Spectroscopy detector.

Procedure:

  • Sample Mounting: Mount the Pt-Rh/Ti sample on an SEM stub using conductive carbon tape.

  • Imaging (SEM):

    • Insert the sample into the SEM chamber and evacuate to high vacuum.

    • Use an accelerating voltage in the range of 15-20 kV.[7]

    • Utilize a secondary electron (SE) detector for topographical imaging and a backscattered electron (BSE) detector for compositional contrast.

    • Acquire images at various magnifications (e.g., 1,000x to 50,000x) to observe the film's morphology, grain structure, and uniformity.

    • For thickness measurement, a cross-section of the sample can be prepared and imaged.

  • Elemental Analysis (EDX):

    • Select a representative area of the film for analysis.

    • Acquire an EDX spectrum to confirm the presence of platinum, rhodium, and titanium.

    • Perform elemental mapping to visualize the distribution of Pt and Rh across the surface.

Instrument: X-ray Diffractometer with a Cu Kα radiation source.

Procedure:

  • Sample Mounting: Mount the Pt-Rh/Ti sample on the XRD sample holder.

  • Data Acquisition:

    • Set the 2θ scan range from 20° to 80° to cover the characteristic peaks of Pt, Rh, and their alloys, as well as the Ti substrate.[8]

    • Use a step size of 0.02° and a scan speed of 1-2°/minute.

    • The resulting diffractogram can be used to identify the crystal structure, preferred orientation, and estimate the crystallite size of the deposited alloy.

Instrument: Potentiostat/Galvanostat with a three-electrode electrochemical cell.

Setup:

  • Working Electrode: The prepared Pt-Rh/Ti sample.

  • Counter Electrode: Platinum wire or mesh.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte: 0.5 M H₂SO₄.

Procedure for Electrochemically Active Surface Area (ECSA) Determination:

  • Electrolyte Preparation: Prepare a 0.5 M H₂SO₄ solution with DI water and de-aerate by bubbling with nitrogen gas for at least 20 minutes.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode cell with the Pt-Rh/Ti sample as the working electrode.

    • Cycle the potential between -0.2 V and +1.2 V vs. SCE at a scan rate of 50 mV/s for several cycles to clean and stabilize the electrode surface.

    • Record a stable cyclic voltammogram.

  • ECSA Calculation:

    • Identify the hydrogen adsorption/desorption region in the cyclic voltammogram (typically between -0.2 V and +0.1 V vs. SCE).

    • Integrate the charge (Q) associated with the hydrogen desorption peak.[9]

    • Calculate the ECSA using the following equation: ECSA (cm²) = Q (µC) / (210 µC/cm²) where 210 µC/cm² is the charge associated with a monolayer of adsorbed hydrogen on a polycrystalline platinum surface.[9][10]

Visualizations

Experimental_Workflow cluster_prep Titanium Substrate Preparation cluster_depo Electrodeposition cluster_char Film Characterization Degreasing Degreasing (Acetone, Isopropanol) Etching Acid Etching (Oxalic Acid or HCl) Degreasing->Etching Anodization Anodic Activation (Oxalic Acid) Etching->Anodization Electrodeposition Pt-Rh Electrodeposition (Galvanostatic) Anodization->Electrodeposition SEM_EDX SEM/EDX Analysis (Morphology, Composition) Electrodeposition->SEM_EDX XRD XRD Analysis (Crystal Structure) Electrodeposition->XRD CV Cyclic Voltammetry (ECSA, Performance) Electrodeposition->CV

Caption: Experimental workflow for Pt-Rh deposition.

Substrate_Preparation_Pathway start Titanium Substrate degrease Ultrasonic Degreasing (Acetone, IPA) start->degrease Cleaning etch Acid Etching (Oxide Removal) degrease->etch Surface Roughening anodize Anodization (Surface Activation) etch->anodize Porous Layer Formation ready Prepared Substrate anodize->ready Ready for Deposition Characterization_Methods cluster_physical Physical Characterization cluster_electrochemical Electrochemical Characterization sample Pt-Rh Coated Titanium Substrate sem_edx SEM/EDX sample->sem_edx Morphology & Composition xrd XRD sample->xrd Crystallinity cv Cyclic Voltammetry sample->cv Activity & Surface Area

References

Application Notes and Protocols for Pt-Rh Catalysts in Automotive Emissions Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Platinum-Rhodium (Pt-Rh) catalysts in three-way catalytic converters (TWCs) for the abatement of harmful emissions from vehicular exhaust. The document details the synergistic mechanism of Pt and Rh, presents key performance data, and outlines detailed experimental protocols for catalyst preparation and evaluation.

Introduction to Pt-Rh Three-Way Catalysis

Three-way catalysts are a cornerstone of modern gasoline vehicle emission control systems, designed to simultaneously convert carbon monoxide (CO), unburnt hydrocarbons (HC), and nitrogen oxides (NOx) into less harmful substances like carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂).[1][2] The combination of platinum and rhodium is critical to the efficacy of these systems. Platinum is highly effective for the oxidation of CO and hydrocarbons, while rhodium is the primary catalyst for the reduction of NOx.[3][4] The synergy between Pt and Rh enhances the overall performance and durability of the catalyst, making the bimetallic system more effective than either metal alone.[5][6]

The overall reactions occurring in a TWC are:

  • Oxidation of CO: 2CO + O₂ → 2CO₂ (catalyzed by Pt)

  • Oxidation of Hydrocarbons (e.g., Propene): 2C₃H₆ + 9O₂ → 6CO₂ + 6H₂O (catalyzed by Pt)

  • Reduction of NOx: 2NO + 2CO → N₂ + 2CO₂ (catalyzed by Rh)

Performance Data of Pt-Rh Catalysts

The performance of a three-way catalyst is often evaluated by its "light-off temperature" (T₅₀), which is the temperature at which 50% of a pollutant is converted.[1] A lower light-off temperature indicates a more active catalyst, as it begins to control emissions sooner after the engine starts. The following tables summarize typical performance data for Pt-Rh catalysts.

Table 1: Light-off Temperatures (T₅₀) for Pt, Rh, and Pt-Rh Catalysts

CatalystPollutantT₅₀ (°C)Reference
Pt-onlyCO159[1]
Rh-onlyCO245[1]
Pt-Rh CO ~150-200 [1]
Pt-onlyHC (Propene)~250[1]
Rh-onlyHC (Propene)<250[1]
Pt-Rh HC (Propene) <250 [1]
Pt-onlyNO253[1]
Rh-onlyNO253[1]
Pt-Rh NO 247 [1]

Note: Performance can vary based on catalyst formulation, support material, and aging conditions.

Table 2: Conversion Efficiencies at 500°C

CatalystPollutantConversion Efficiency (%)Reference
Pt-onlyNO70[1]
Pt-Rh NO 91 [1]
Aged Pt-onlyNO72[7]
Aged Pt-Rh CO, HC, NO High activity maintained [7]

Experimental Protocols

Catalyst Preparation: Incipient Wetness Impregnation

This method is commonly used to disperse precious metal precursors onto a high-surface-area support material like γ-Al₂O₃, often doped with cerium oxide to improve oxygen storage capacity.[1][8]

Materials:

  • γ-Al₂O₃ support (calcined)

  • H₂PtCl₆ solution (Platinum precursor)

  • Rh(NO₃)₃ solution (Rhodium precursor)

  • Deionized water

  • Drying oven

  • Calcination furnace

Procedure:

  • Support Preparation: Calcine the γ-Al₂O₃ support at a high temperature (e.g., 700°C for 4 hours) to ensure its stability and desired surface properties.[1]

  • Pore Volume Determination: Determine the pore volume of the calcined support by measuring the amount of water it can absorb.

  • Precursor Solution Preparation: Prepare an aqueous solution containing the desired amounts of H₂PtCl₆ and Rh(NO₃)₃. The volume of this solution should be equal to the pore volume of the support material to ensure complete absorption.

  • Impregnation: Add the precursor solution to the support material dropwise while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at approximately 120°C for several hours to remove the solvent.

  • Calcination: Calcine the dried catalyst in air at a high temperature (e.g., 500-700°C) for several hours to decompose the precursors and form the active metal nanoparticles.[1]

Catalyst Performance Evaluation: Light-off Test

This test determines the light-off temperature (T₅₀) of the catalyst.[9]

Apparatus:

  • Fixed-bed flow reactor (e.g., quartz tube)

  • Furnace with temperature controller

  • Mass flow controllers for gas blending

  • Gas analyzer (e.g., FTIR or specific CO, HC, NOx analyzers)

  • Thermocouple

Procedure:

  • Catalyst Loading: Load a known amount of the catalyst into the reactor.

  • Pre-treatment (Degreening): Heat the catalyst under a controlled atmosphere (e.g., simulated exhaust gas at a specific air-fuel ratio, λ) to a high temperature (e.g., 550°C) for a set period (e.g., 1 hour) to stabilize the catalyst structure.[9]

  • Cooling: Cool the catalyst to a low starting temperature (e.g., 100°C) under an inert atmosphere (e.g., N₂).[9]

  • Ramped Heating: Introduce a simulated exhaust gas mixture (containing CO, HC, NO, O₂, H₂O, and a balance of N₂) over the catalyst.

  • Data Acquisition: Increase the temperature of the catalyst at a constant rate (e.g., 5°C/min) while continuously measuring the concentrations of CO, HC, and NOx at the reactor outlet.[9]

  • Data Analysis: Plot the conversion efficiency of each pollutant as a function of temperature. The temperature at which 50% conversion is achieved is the light-off temperature (T₅₀).

Visualizations

Three-Way Catalytic Converter Mechanism

TWC_Mechanism cluster_exhaust Exhaust Gas In cluster_catalyst Pt-Rh Catalyst Surface cluster_oxidation Oxidation Reactions cluster_reduction Reduction Reaction cluster_products Clean Exhaust Out Exhaust CO HC NOx Pt Platinum (Pt) Exhaust->Pt CO, HC Rh Rhodium (Rh) Exhaust->Rh NOx, CO Oxidation CO -> CO2 HC -> CO2 + H2O Pt->Oxidation Reduction NOx -> N2 Rh->Reduction Products N2 CO2 H2O Oxidation->Products Reduction->Products

Caption: Mechanism of a Pt-Rh three-way catalytic converter.

Experimental Workflow for Catalyst Evaluation

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_eval Performance Evaluation cluster_analysis Data Analysis Prep Synthesis (e.g., Impregnation) Dry Drying Prep->Dry Calcine Calcination Dry->Calcine Char XRD, TEM, XPS, etc. Calcine->Char Load Load Catalyst into Reactor Calcine->Load Pretreat Pre-treatment (Degreening) Load->Pretreat Test Light-off Test Pretreat->Test Analysis Calculate T50 and Conversion Efficiency Test->Analysis

Caption: Workflow for catalyst preparation and performance testing.

References

Platinum-rhodium nanoparticles as electrocatalysts for ethylene glycol oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the application of platinum-rhodium (Pt-Rh) nanoparticles as advanced electrocatalysts for the ethylene (B1197577) glycol oxidation reaction (EGOR). This document provides researchers and scientists with a summary of performance data, detailed experimental protocols for catalyst synthesis and electrochemical evaluation, and visual diagrams of key workflows and reaction pathways.

Introduction

The electro-oxidation of ethylene glycol (EG) is a critical reaction for applications such as direct ethylene glycol fuel cells (DEGFCs) and the electrosynthesis of value-added chemicals.[1][2] DEGFCs are promising energy conversion devices due to ethylene glycol's high energy density, low toxicity, and ease of storage.[2] However, the sluggish kinetics of the EGOR and the difficulty in breaking the C-C bond on conventional platinum catalysts limit their efficiency.[1][3] Alloying platinum with other metals, such as rhodium, has emerged as an effective strategy to enhance catalytic activity and stability.[4] Bimetallic Pt-Rh nanoparticles have demonstrated superior performance by facilitating C-C bond cleavage, improving resistance to poisoning by intermediate species like CO, and reducing the overall cost by lowering the required platinum loading.[3][5]

Catalyst Performance Data

The performance of Pt-Rh nanoparticle electrocatalysts is often compared against commercial standards like Pt black or Pt on a carbon support (Pt/C). The data below, derived from studies on Pt-Rh nanodendrites (NDs), highlights their enhanced activity for both the ethylene glycol oxidation reaction (EGOR) and the hydrogen evolution reaction (HER).

Catalyst CompositionApplicationKey Performance MetricValueComparison StandardValue (Standard)Reference
Pt₅₆Rh₄₄ NDs EGORMass Activity (in 0.5 M KOH)2.6x higher than Pt blackCommercial Pt black-[5][6]
Pt₅₆Rh₄₄ NDs HEROverpotential @ 10 mA cm⁻²20.0 mVCommercial Pt black44.3 mV[5][6]
Pt₄₁Rh₅₉ NDs HEROverpotential @ 10 mA cm⁻²26.2 mVCommercial Pt black44.3 mV[5][6]
Pt₈₁Rh₁₉ NDs HEROverpotential @ 10 mA cm⁻²26.2 mVCommercial Pt/C44.4 mV[5][6]

Experimental Protocols

Protocol 1: Synthesis of Platinum-Rhodium Alloy Nanodendrites (NDs)

This protocol describes a one-pot solvothermal method for synthesizing three-dimensional Pt-Rh alloy nanodendrites.[5][6]

Materials:

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)

  • N,N-Dimethylformamide (DMF)

  • Citric acid (CA)

  • Cetyltrimethylammonium chloride (CTAC)

  • Deionized (DI) water

Procedure:

  • In a 25 mL Teflon-lined stainless-steel autoclave, dissolve 0.01 mmol of H₂PtCl₆·6H₂O and RhCl₃·xH₂O (adjust molar ratios to achieve desired Pt:Rh stoichiometry, e.g., 56:44).

  • Add 10 mL of DMF to the autoclave.

  • Add 200 mg of Citric Acid (CA) and 30 mg of Cetyltrimethylammonium chloride (CTAC) to the solution. These agents are crucial for the formation of dendritic structures.[5][6]

  • Stir the mixture vigorously for 30 minutes at room temperature to ensure all components are fully dissolved.

  • Seal the autoclave and heat it in an oven at 160°C for 10 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting black precipitate by centrifugation at 8000 rpm for 10 minutes.

  • Wash the product three times with ethanol (B145695) and three times with DI water to remove any residual reactants and surfactants.

  • Dry the final Pt-Rh nanodendrite product in a vacuum oven at 60°C for 6 hours.

  • Store the dried catalyst powder for characterization and electrochemical testing.

Protocol 2: Electrochemical Evaluation of EGOR Activity

This protocol details the preparation of a catalyst-modified electrode and the procedure for evaluating its performance for ethylene glycol oxidation using cyclic voltammetry (CV).

Materials & Equipment:

  • Synthesized Pt-Rh catalyst powder

  • Commercial Pt/C or Pt black (for comparison)

  • Nafion solution (5 wt%)

  • Isopropyl alcohol

  • Deionized (DI) water

  • Glassy carbon electrode (GCE, ~3-5 mm diameter)

  • Polishing materials (e.g., 0.3 and 0.05 µm alumina (B75360) slurry)

  • Electrochemical workstation with a three-electrode cell

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., Platinum wire or graphite (B72142) rod)

  • Electrolyte solution: 0.5 M KOH or 1.0 M NaOH.[5][7]

  • Fuel solution: Electrolyte containing 0.2 M to 1.0 M Ethylene Glycol.[7][8]

Procedure:

  • Catalyst Ink Preparation:

    • Disperse 5 mg of the Pt-Rh catalyst powder into a vial containing 950 µL of isopropyl alcohol and 50 µL of 5 wt% Nafion solution.[9]

    • Sonciate the mixture for at least 30 minutes to form a homogeneous catalyst ink.[9]

  • Working Electrode Preparation:

    • Polish the glassy carbon electrode (GCE) with alumina slurry on a polishing pad, starting with 0.3 µm and finishing with 0.05 µm.

    • Rinse the polished GCE thoroughly with DI water and sonicate it in DI water and ethanol for 2-3 minutes each to remove any residual alumina particles.

    • Dry the GCE under a gentle stream of nitrogen.

    • Drop a specific volume (e.g., 5-10 µL) of the prepared catalyst ink onto the GCE surface and let it dry at room temperature to form a uniform catalyst film.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the catalyst-modified GCE as the working electrode, a Pt wire as the counter electrode, and a reference electrode.

    • De-aerate the electrolyte solution (e.g., 0.5 M KOH) by bubbling with high-purity nitrogen for at least 20 minutes.

    • Activate the catalyst by cycling the potential in the N₂-saturated electrolyte until a stable cyclic voltammogram is obtained.

    • Add ethylene glycol to the electrolyte to reach the desired concentration (e.g., 1.0 M EG).

    • Record the cyclic voltammogram for EGOR by sweeping the potential from a lower limit (e.g., -0.8 V vs. Ag/AgCl) to an upper limit (e.g., 0.4 V vs. Ag/AgCl) at a scan rate of 20-50 mV/s.[7]

    • Analyze the resulting CV curve to determine key metrics like onset potential, peak current density, and stability over multiple cycles.

Visualizations

experimental_workflow cluster_synthesis Catalyst Preparation cluster_electrochemistry Electrochemical Evaluation s1 Precursor Mixing (H₂PtCl₆, RhCl₃, DMF) s2 Solvothermal Synthesis (160°C, 10h) s1->s2 s3 Purification (Centrifugation & Washing) s2->s3 s4 Drying (60°C Vacuum) s3->s4 c1 Morphology (TEM) s4->c1 c2 Structure (XRD) s4->c2 c3 Composition (XPS/EDS) s4->c3 e1 Catalyst Ink Preparation s4->e1 e2 Working Electrode Fabrication e1->e2 e3 Cyclic Voltammetry (CV) in EG Solution e2->e3 e4 Data Analysis (Activity, Stability) e3->e4

Caption: Workflow for synthesis, characterization, and electrochemical testing of Pt-Rh nanocatalysts.

egor_pathway cluster_pathways Oxidation Pathways EG Ethylene Glycol (EG) Adsorbed on Pt-Rh Surface C_C_cleavage C-C Bond Cleavage (Enhanced by Rh) EG->C_C_cleavage Desired Pathway C_O_cleavage Incomplete Oxidation EG->C_O_cleavage Undesired Pathway C1_products Complete Oxidation Products (CO₂, Formate) C_C_cleavage->C1_products C2_products C2 Byproducts (Glycolate, Oxalate, etc.) C_O_cleavage->C2_products Poisoning Catalyst Poisoning (e.g., by CO intermediates) C_O_cleavage->Poisoning

Caption: Simplified reaction pathways for ethylene glycol oxidation on a Pt-Rh catalyst surface.

References

Application Notes and Protocols for Platinum-Rhodium Catalysts in the Hydrogen Evolution Reaction (HER)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of platinum-rhodium (Pt-Rh) catalysts for the hydrogen evolution reaction (HER). This document includes detailed experimental protocols for the synthesis of various Pt-Rh catalyst architectures, standardized procedures for evaluating their electrocatalytic performance, and a summary of key performance metrics. Additionally, a proposed mechanism for the synergistic catalytic activity of Pt-Rh is illustrated.

Introduction to Pt-Rh Catalysts for HER

The hydrogen evolution reaction (HER) is a fundamental process in electrochemistry with significant implications for renewable energy systems, such as water splitting for hydrogen production. Platinum is the benchmark catalyst for HER due to its optimal hydrogen binding energy. However, the high cost and scarcity of platinum necessitate the development of more efficient catalytic systems. Alloying platinum with other metals, such as rhodium, has emerged as a promising strategy to enhance catalytic activity and durability while potentially reducing the overall platinum loading.

Rhodium, another platinum-group metal, is also an active HER catalyst. When alloyed with platinum, synergistic effects can arise from electronic modifications and geometric arrangements of the surface atoms. These effects can optimize the adsorption and desorption of hydrogen intermediates, leading to improved HER kinetics. This document outlines the synthesis and evaluation of Pt-Rh catalysts in various forms, including nanodendrites, electrodeposited thin films, and aerogels.

Quantitative Data Presentation

The following tables summarize the key performance metrics for various Pt-Rh catalysts as reported in the literature, allowing for a comparative analysis of their efficacy in the hydrogen evolution reaction.

Table 1: Overpotential at 10 mA/cm² for Pt-Rh Catalysts in Different Electrolytes

Catalyst Composition and MorphologyElectrolyteOverpotential (mV) at 10 mA/cm²Reference
Pt₅₆Rh₄₄ Nanodendrites0.5 M KOH20.0[1]
Pt₄₁Rh₅₉ Nanodendrites0.5 M KOH26.2[1]
Pt₈₁Rh₁₉ Nanodendrites0.5 M KOH26.2[1]
Pt-Rh Alloy (PC, 75% duty cycle)Acidic MediumLow (exact value not specified)[2]
Commercial Pt black0.5 M KOH44.3[1]
Commercial Pt/C0.5 M KOH44.4[1]
Rh Nanoflowers0.5 M KOH37.3[1]

Table 2: Tafel Slopes for Pt-Rh Catalysts

Catalyst Composition and MorphologyElectrolyteTafel Slope (mV/dec)Proposed Rate-Determining StepReference
Pt-Rh Alloy (PC Method)Acidic Medium41.2Volmer-Tafel[2]
Pt/Co-N-CAlkaline36.8Not Specified[3]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of Pt-Rh catalysts and their subsequent electrochemical evaluation for the hydrogen evolution reaction.

Synthesis of Pt-Rh Alloy Nanodendrites (Solvothermal Method)

This protocol is adapted from a facile solvothermal method for producing three-dimensional bimetallic alloyed Pt-Rh nanodendrites.[1]

Materials:

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)

  • N,N-Dimethylformamide (DMF)

  • Citric acid (CA)

  • Cetyltrimethylammonium chloride (CTAC)

  • Deionized (DI) water

Procedure:

  • In a typical synthesis of Pt₅₆Rh₄₄ nanodendrites, dissolve appropriate amounts of H₂PtCl₆·6H₂O and RhCl₃·xH₂O in 10 mL of DMF in a 25 mL glass vial.

  • Add an aqueous solution of citric acid and CTAC to the vial. The molar ratio of metal precursors to CA and CTAC is crucial for the formation of the dendritic structure.

  • Stir the mixture vigorously for 30 minutes to ensure homogeneous mixing.

  • Seal the vial and heat it in an oven at a constant temperature (e.g., 160 °C) for a specified duration (e.g., 8 hours).

  • After the reaction, allow the vial to cool to room temperature.

  • Collect the black product by centrifugation at 8000 rpm for 10 minutes.

  • Wash the product thoroughly with ethanol (B145695) and DI water several times to remove any residual reactants.

  • Dry the final Pt-Rh nanodendrite catalyst in a vacuum oven at 60 °C for 12 hours.

Electrodeposition of Pt-Rh Alloy Thin Films

This protocol describes the fabrication of Pt-Rh alloy coatings on a conductive substrate using electrodeposition, a method known for creating highly active catalytic surfaces.[2]

Materials:

  • Platinum and Rhodium precursor salts (e.g., H₂PtCl₆, RhCl₃)

  • Supporting electrolyte (e.g., 0.5 M H₂SO₄)

  • Substrate (e.g., stainless steel, glassy carbon)

  • Anode (e.g., platinum mesh)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare the electrodeposition bath by dissolving the platinum and rhodium precursor salts in the supporting electrolyte to the desired concentrations.

  • Thoroughly clean the substrate by mechanical polishing, followed by ultrasonic cleaning in acetone, ethanol, and DI water.

  • Set up a two- or three-electrode electrochemical cell with the cleaned substrate as the working electrode (cathode), a platinum mesh as the counter electrode (anode), and a reference electrode (e.g., Ag/AgCl) if using a three-electrode setup.

  • Immerse the electrodes in the electrodeposition bath.

  • Perform electrodeposition using either direct current (DC) or pulse current (PC) methods. For PC deposition, set the desired duty cycle (e.g., 75%) and frequency.

  • Apply a constant current density or potential for a specific duration to achieve the desired film thickness.

  • After deposition, rinse the coated substrate with DI water and dry it under a stream of nitrogen.

Electrochemical Evaluation of HER Activity

This protocol outlines the standard electrochemical techniques used to assess the performance of the synthesized Pt-Rh catalysts for the hydrogen evolution reaction.

Materials:

  • Synthesized Pt-Rh catalyst

  • Nafion® solution (5 wt%)

  • Isopropanol and DI water

  • Working electrode (e.g., glassy carbon electrode, GCE)

  • Counter electrode (e.g., graphite (B72142) rod or Pt wire)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Electrolyte (e.g., 0.5 M H₂SO₄ or 1.0 M KOH)

  • Potentiostat/Galvanostat

Procedure:

  • Catalyst Ink Preparation: Disperse a known amount of the Pt-Rh catalyst (e.g., 5 mg) in a mixture of isopropanol, DI water, and Nafion® solution (e.g., 1 mL of a 4:1:0.05 v/v/v water:isopropanol:Nafion® solution). Sonicate the mixture for at least 30 minutes to form a homogeneous ink.

  • Working Electrode Preparation: Drop-cast a specific volume of the catalyst ink onto the polished surface of the GCE to achieve a desired catalyst loading (e.g., 0.1-0.5 mg/cm²). Allow the electrode to dry at room temperature.

  • Electrochemical Measurements:

    • Assemble a three-electrode cell with the prepared working electrode, a counter electrode, and a reference electrode.

    • Purge the electrolyte with high-purity hydrogen or nitrogen gas for at least 30 minutes before the measurement to ensure saturation.

    • Cyclic Voltammetry (CV): Perform CV scans in the potential range of interest to clean the electrode surface and to determine the electrochemical surface area (ECSA) from the hydrogen underpotential deposition (H-upd) region in acidic media.

    • Linear Sweep Voltammetry (LSV): Record the polarization curve for HER by sweeping the potential from a positive value to a sufficiently negative value at a slow scan rate (e.g., 5 mV/s). The obtained current is normalized to the geometric surface area of the electrode.

    • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is fitted to the Tafel equation (η = b log|j| + a) to determine the Tafel slope (b), which provides insight into the reaction mechanism.

    • Durability Test: Assess the stability of the catalyst by performing continuous CV cycling for a large number of cycles (e.g., 1000 cycles) or by chronoamperometry/chronopotentiometry at a constant potential/current for an extended period (e.g., 10 hours).

Visualizations: Experimental Workflow and Reaction Mechanism

Experimental Workflow for Catalyst Synthesis and Evaluation

The following diagram illustrates the general workflow from catalyst synthesis to electrochemical performance evaluation.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_electrochemical Electrochemical Evaluation s1 Solvothermal Synthesis (Nanodendrites) c1 SEM / TEM s1->c1 Morphology c2 XRD s1->c2 Structure c3 XPS s1->c3 Composition s2 Electrodeposition (Thin Films) s2->c1 s2->c2 s2->c3 s3 Aerogel Synthesis s3->c1 s3->c2 s3->c3 e1 Electrode Preparation c1->e1 c2->e1 c3->e1 e2 Cyclic Voltammetry (CV) - ECSA e1->e2 HER Activity e3 Linear Sweep Voltammetry (LSV) - Polarization Curve e2->e3 e4 Tafel Analysis e3->e4 Mechanism Insight e5 Durability Testing e3->e5 Stability

Caption: General workflow for Pt-Rh catalyst synthesis and electrochemical evaluation.

Proposed HER Mechanism on Pt-Rh Catalysts

The enhanced HER activity of Pt-Rh alloys is attributed to a synergistic effect where the presence of Rh modifies the electronic properties of Pt, thereby optimizing the hydrogen binding energy. The following diagram illustrates the proposed Volmer-Heyrovsky mechanism, which is often dominant in alkaline media.

HER_Mechanism Pt Pt OH_neg OH⁻ Pt->OH_neg H2 H₂ Pt->H2 Rh Rh H_ads H* Rh->H_ads Rh->OH_neg H2O H₂O H2O->Pt Heyrovsky Step H2O->Rh Volmer Step (Water Dissociation) H_ads->Pt Spillover e_neg e_neg2

Caption: Proposed HER mechanism on a Pt-Rh alloy surface in alkaline media.

In this proposed mechanism for alkaline HER, Rh sites are suggested to be more effective for the initial water dissociation (Volmer step), while Pt sites are optimal for the subsequent hydrogen recombination and release (Heyrovsky or Tafel step). The electronic interaction between Pt and Rh facilitates this division of labor, leading to a lower overall activation energy for the reaction.

References

Application Notes and Protocols for the Fabrication of Platinum-Rhodium Crucibles for Single Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platinum-rhodium (Pt-Rh) alloys are indispensable materials for the construction of crucibles used in the high-temperature synthesis of single crystals. Their unique combination of a high melting point, excellent resistance to chemical corrosion and oxidation, and superior mechanical strength at elevated temperatures makes them ideal for containing highly reactive molten materials.[1][2][3] The quality of the single crystals grown, which are crucial for various applications including in the semiconductor, optical, and pharmaceutical industries, is directly influenced by the quality and integrity of the crucible.

This document provides detailed application notes and protocols for the fabrication of Pt-Rh crucibles, intended to guide researchers and professionals in the production of high-quality labware for single crystal growth applications. The focus is on common fabrication techniques, quality control, and proper handling to ensure the longevity of the crucibles and the purity of the grown crystals.

Platinum-Rhodium Alloy Properties

The addition of rhodium to platinum enhances its mechanical properties at high temperatures.[2][3] The choice of alloy composition is a critical consideration and depends on the specific requirements of the single crystal growth process, such as the maximum operating temperature and the chemical nature of the melt.

PropertyPlatinum (Pt)Pt-3.5%RhPt-10%RhPt-20%Rh
Melting Point (°C) ~1770[2]1780 - 1850[1][2]~1850[3]1830 - 1855[4]
Maximum Operating Temp. (°C) ~1200[3]Up to ~1600Up to ~1650[5]Up to ~1700[4]
Hardness (Brinell) Varies with work hardeningHarder than pure Pt90 - 165[4]Harder than Pt-10%Rh
Tensile Strength (MPa) Varies with work hardeningHigher than pure Pt320 - 620[4]Increases with Rh content[6]
Key Characteristics Excellent chemical resistanceIncreased hardness and strengthIndustry standard for high-temp applications, good strengthEnhanced strength for applications where deformation must be minimized[5]

Crucible Fabrication Workflow

The fabrication of a Pt-Rh crucible is a multi-step process that requires careful control at each stage to ensure the final product meets the stringent requirements for single crystal growth. The general workflow is outlined below.

FabricationWorkflow cluster_prep Material Preparation cluster_forming Crucible Forming cluster_assembly Assembly & Finishing cluster_qc Quality Control AlloyPrep Alloy Preparation & Ingot Casting SheetFab Sheet Fabrication (Rolling) AlloyPrep->SheetFab Spinning Spinning SheetFab->Spinning Forming Method Selection DeepDrawing Deep Drawing SheetFab->DeepDrawing Forming Method Selection Welding Welding (if required) Spinning->Welding For multi-piece designs Annealing Annealing Spinning->Annealing DeepDrawing->Welding For multi-piece designs DeepDrawing->Annealing Welding->Annealing Finishing Surface Finishing & Polishing Annealing->Finishing QC Final Inspection Finishing->QC

Crucible Fabrication Workflow

Detailed Fabrication Protocols

The following protocols provide detailed methodologies for the key stages of Pt-Rh crucible fabrication.

Protocol 1: Crucible Fabrication by Spinning

Spinning is a preferred method for producing seamless, high-precision crucibles with uniform wall thickness.[7][8][9]

Objective: To form a seamless crucible from a flat Pt-Rh alloy disc.

Materials and Equipment:

  • Pt-Rh alloy circular blank of specified diameter and thickness

  • Spinning lathe

  • Mandrel with the internal geometry of the desired crucible

  • Follower block

  • Spinning tools (rollers)

  • Lubricant suitable for high-temperature metal forming

  • Vernier calipers and ultrasonic thickness gauge

Procedure:

  • Mandrel Preparation:

    • Manufacture a mandrel from a suitable high-strength steel, precisely machined to the internal dimensions of the final crucible.

    • Ensure the mandrel surface is smooth and polished to prevent imperfections from being transferred to the crucible.

  • Blank Preparation:

    • Cut a circular blank from a pre-rolled and annealed Pt-Rh sheet. The diameter of the blank is calculated based on the surface area of the final crucible.[10]

    • Ensure the edges of the blank are deburred and smooth to prevent stress concentrations during spinning.

  • Spinning Process:

    • Secure the mandrel to the spinning lathe's headstock.

    • Center the Pt-Rh blank on the end of the mandrel and hold it in place with the follower block, which is mounted on the tailstock.

    • Apply a suitable lubricant to the surface of the blank.

    • Begin rotating the lathe at a moderate speed. The optimal speed will depend on the alloy and blank dimensions.

    • Use a spinning tool to apply gradual pressure to the blank, starting from the center and moving outwards towards the edge. This process gradually forms the blank over the mandrel.[1][2]

    • Multiple passes with increasing pressure may be required. The material is formed by the rotational force, ensuring even pressure distribution.[9]

    • The crucible wall will naturally become thinner from the bottom to the rim.[2]

  • Trimming and Finishing:

    • Once the desired shape is achieved, trim the excess material from the rim of the crucible.

    • Carefully remove the crucible from the mandrel.

  • Quality Control:

    • Visually inspect the crucible for any surface defects such as cracks, wrinkles, or tool marks.

    • Use vernier calipers and an ultrasonic thickness gauge to verify the dimensions and wall thickness uniformity.

Protocol 2: Crucible Fabrication by Deep Drawing

Deep drawing is suitable for mass production of standard-shaped crucibles and involves pressing a metal blank into a die with a punch.[7][11]

Objective: To form a crucible by drawing a Pt-Rh alloy blank into a die.

Materials and Equipment:

  • Pt-Rh alloy circular blank

  • Hydraulic or mechanical press

  • Die set (punch, die, and blank holder)

  • Drawing lubricant

  • Annealing furnace

Procedure:

  • Tooling Design:

    • Design and fabricate a punch and die set from hardened tool steel. The clearance between the punch and die is a critical parameter and is typically between 107% and 115% of the sheet thickness.[11]

    • The punch and die radii should be optimized to facilitate smooth material flow and prevent tearing.

  • Blank Preparation:

    • Prepare a circular blank as described in Protocol 1.

  • Drawing Process:

    • Lubricate the blank and the die surfaces.

    • Place the blank on the die and hold it in place with the blank holder. The blank holder pressure must be sufficient to prevent wrinkling but allow for material to be drawn into the die.

    • Advance the punch to draw the blank into the die cavity, forming a cup.

  • Multi-Stage Drawing and Annealing:

    • For crucibles with a significant depth-to-diameter ratio, multiple drawing stages are necessary.[11][12]

    • The reduction in diameter per draw is limited. A typical reduction for the first draw is around 45-50%, with subsequent draws having lower reduction percentages (e.g., 30% for the second draw).[11][12]

    • Between each drawing stage, the workpiece must be annealed to relieve internal stresses and restore ductility. Refer to Protocol 4 for annealing procedures.[13]

  • Final Forming and Trimming:

    • Perform the final drawing operation to achieve the desired dimensions.

    • Trim the excess material from the rim.

  • Quality Control:

    • Inspect for defects such as wrinkling, tearing, and excessive wall thinning ("earing").

    • Measure the final dimensions to ensure they are within tolerance.

Protocol 3: Welding of Platinum-Rhodium Components

Welding is used for fabricating large or custom-shaped crucibles from multiple pieces of Pt-Rh alloy.[7] Electron Beam Welding (EBW) is preferred for high-purity applications, while Gas Tungsten Arc Welding (TIG) is also commonly used.

Objective: To join Pt-Rh components to form a crucible.

Materials and Equipment:

  • Pt-Rh components to be welded

  • Welding power source (EBW or TIG)

  • Filler wire of the same Pt-Rh alloy composition (if required)

  • Fixturing to hold components in place

  • Shielding gas (for TIG welding, typically pure Argon)

Procedure (TIG Welding):

  • Joint Preparation:

    • Ensure the edges of the components to be joined are clean and free of any contaminants.

    • A square butt joint is common for thin sheets, while a V-groove may be used for thicker sections.

  • Welding Setup:

    • Securely clamp the components in the desired position.

    • Select a tungsten electrode (e.g., 2% thoriated) of an appropriate diameter for the material thickness.

    • Set the welding parameters (polarity, amperage, gas flow rate) according to the material thickness. Use DCEN (Direct Current Electrode Negative).

  • Welding Execution:

    • Initiate the arc and establish a molten weld pool.

    • Proceed with a steady travel speed along the joint.

    • If a filler wire is used, it should be of the same alloy as the base material.

  • Post-Weld Inspection:

    • Visually inspect the weld for defects such as cracks, porosity, or incomplete fusion.

    • Radiographic testing may be employed for critical applications to ensure weld integrity.

Procedure (Electron Beam Welding):

  • Preparation:

    • Thoroughly clean and degrease the components.

    • Securely fixture the parts in the vacuum chamber.[14]

  • Welding:

    • Evacuate the chamber to the required vacuum level.

    • Generate and focus the electron beam on the joint line.[15]

    • Initiate the weld, with parameters (accelerating voltage, beam current, travel speed) optimized for the material and thickness.

  • Post-Weld Inspection:

    • Inspect the weld for any defects. EBW typically produces very clean, high-purity welds.

Protocol 4: Post-Fabrication Annealing and Finishing

Annealing is crucial to relieve stresses induced during forming and to obtain a fine, uniform grain structure.[2][16]

Objective: To relieve internal stresses and optimize the microstructure of the fabricated crucible.

Materials and Equipment:

  • Fabricated Pt-Rh crucible

  • High-temperature furnace with a controlled atmosphere (air is suitable for Pt-Rh)

  • Polishing equipment (e.g., polishing lathe, felt pads, diamond paste)[17][18]

Procedure:

  • Annealing:

    • Place the crucible in the furnace.

    • Slowly heat the crucible to the annealing temperature. The optimal annealing temperature depends on the alloy and the degree of cold work, but is typically in the range of 900-1200°C.

    • Hold the crucible at the annealing temperature for a sufficient time (e.g., 30-60 minutes) to ensure complete recrystallization.

    • Slowly cool the crucible in the furnace to minimize thermal stress.

  • Surface Finishing and Polishing:

    • If a very smooth surface is required, polish the crucible using progressively finer grades of diamond paste.[17][18]

    • Start with a coarser grit (e.g., 14 µm) and finish with a fine grit (e.g., 3 µm) to achieve a mirror-like finish.[19]

    • Thoroughly clean the crucible after polishing to remove any residual polishing compounds.

Crucible Specifications for Single Crystal Growth

The design of the crucible is critical for successful single crystal growth by methods such as the Czochralski and Bridgman-Stockbarger techniques.

CrystalGrowth cluster_czochralski Czochralski Method cluster_bridgman Bridgman-Stockbarger Method CZ_Crucible Pt-Rh Crucible (Cylindrical, Flat or Slightly Curved Base) Melt Molten Material CZ_Crucible->Melt Seed Seed Crystal (Pulled & Rotated) Crystal Growing Single Crystal Seed->Crystal Heater Induction or Resistive Heater Heater->CZ_Crucible BS_Crucible Pt-Rh Crucible (Cylindrical, Conical Tip) HotZone Hot Zone (Above Melting Point) ColdZone Cold Zone (Below Melting Point) HotZone->ColdZone Crucible Translation

Crucible Use in Crystal Growth
ApplicationCrystal MaterialGrowth MethodTypical Crucible Dimensions (mm)Recommended Pt-Rh Alloy
Semiconductors Gallium Oxide (Ga₂O₃)Bridgman/Vertical Temperature GradientUpper Wall Thickness: 0.1-0.2, Lower Wall Thickness: 0.15-0.3[20]Pt-Rh (low Rh content preferred to minimize dissolution)[20]
Optical Materials Sapphire (Al₂O₃)CzochralskiDiameter: 60 - 450[21]Iridium is often used due to the very high melting point of Al₂O₃, but Pt-Rh can be used for some oxide melts.[22]
Laser Host Crystals YAG (Y₃Al₅O₁₂)CzochralskiVaries with crystal sizePt-Rh or Iridium
Scintillators BGO (Bi₄Ge₃O₁₂)Czochralski/BridgmanVaries with crystal sizePt-Rh

Quality Control and Defect Analysis

Thorough quality control is essential to ensure the reliability and longevity of Pt-Rh crucibles.

DefectPotential Cause(s)Prevention/Remediation
Cracks/Fractures - Excessive cold working without intermediate annealing- Thermal shock (rapid heating/cooling)- Contamination with certain elements (e.g., Si, P, S, Pb) leading to brittle alloy formation[17][19]- Implement proper annealing schedule- Control heating and cooling rates- Ensure high purity of raw materials and clean handling
Pitting/Corrosion - Chemical attack from the melt- Reaction with contaminants on the crucible surface- Ensure compatibility between crucible alloy and melt- Thoroughly clean crucibles before use
Deformation/Warping - Exceeding the maximum operating temperature- Insufficient mechanical strength of the alloy for the melt volume- Use an appropriate Pt-Rh alloy with higher Rh content for increased strength[5]- Ensure uniform heating
Wall Thinning - Uneven material flow during deep drawing- Improper tool setup in spinning- Optimize deep drawing parameters (e.g., blank holder pressure)- Ensure proper alignment and tool path in spinning
Weld Defects (Porosity, Cracks) - Inadequate shielding gas coverage (TIG)- Contamination of the joint- Incorrect welding parameters- Ensure proper gas flow and joint cleanliness- Optimize welding parameters through testing

Crucible Care and Maintenance Protocol

Proper care and maintenance are critical for maximizing the lifespan of expensive Pt-Rh crucibles and preventing contamination of single crystals.

Objective: To provide a standardized procedure for the cleaning and handling of Pt-Rh crucibles.

Materials:

  • Platinum-tipped tongs

  • Lint-free cloths

  • Distilled or deionized water

  • Cleaning reagents (e.g., citric acid, dilute nitric acid, potassium bicarbonate)

  • Ultrasonic bath

  • Drying oven

Handling Procedure:

  • Always handle crucibles with clean, platinum-tipped tongs to avoid scratching and contamination.[19]

  • Avoid placing hot crucibles on cold or dirty surfaces to prevent thermal shock and contamination.[18]

  • Do not allow the crucible to come into contact with other metals, especially at high temperatures, to prevent alloying and contamination.[18]

Cleaning Procedure:

  • Initial Rinse: After use, allow the crucible to cool completely. Rinse with distilled water to remove any loose residue.

  • Acid Cleaning (for general residues):

    • Soak the crucible in warm, dilute nitric acid.

    • Rinse thoroughly with distilled water.

  • Ultrasonic Cleaning (for adhering flux):

    • Place the crucible in a holder within an ultrasonic bath.

    • Add a 20% citric acid solution and operate the bath at 50°C for 10 minutes.[17]

    • Rinse thoroughly with distilled water.

  • Fusion Cleaning (for stubborn residues):

    • Place a small amount of potassium bicarbonate or a suitable flux in the crucible.

    • Gently heat until the flux melts, then swirl to dissolve the residue.

    • Pour out the molten flux and allow the crucible to cool.

    • Rinse with hot water, followed by distilled water.

  • Drying:

    • Dry the crucible using a clean air stream or by placing it in a drying oven.[17]

Conclusion

The fabrication of high-quality platinum-rhodium crucibles is a meticulous process that is fundamental to the successful growth of high-purity single crystals. By carefully selecting the appropriate Pt-Rh alloy and fabrication method, and by adhering to stringent quality control and maintenance protocols, researchers and manufacturers can ensure the production of reliable and long-lasting crucibles. This, in turn, facilitates the synthesis of superior single crystals for a wide range of advanced technological applications.

References

Application Notes and Protocols for Atomic Layer Deposition of Platinum-Rhodium Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-rhodium (Pt-Rh) alloy thin films are of significant interest across various scientific and industrial domains due to their exceptional catalytic activity, high thermal stability, and resistance to corrosion.[1][2] These properties make them highly valuable in applications such as automotive catalytic converters, high-temperature sensors, and in the development of advanced fuel cell technologies. In the pharmaceutical and drug development sectors, Pt-Rh alloys can be utilized as robust catalyst materials for hydrogenation and oxidation reactions in the synthesis of complex organic molecules. Atomic Layer Deposition (ALD) offers a unique advantage in the fabrication of these films, providing precise, atomic-level control over thickness and composition, which is critical for optimizing catalytic performance and minimizing the use of precious metals.[3]

This document provides detailed application notes and experimental protocols for the deposition of Pt-Rh alloy thin films using ALD. The methodology is based on a supercycle approach, which combines individual ALD cycles of platinum and rhodium to achieve a desired alloy composition. While direct literature on the ALD of Pt-Rh alloys is limited, the protocols described herein are developed based on established ALD processes for pure platinum and rhodium, and analogous bimetallic systems such as Platinum-Ruthenium (PtRu).[3]

Applications

Pt-Rh thin films deposited by ALD are suitable for a range of applications, including:

  • Heterogeneous Catalysis: As highly active and selective catalysts for a variety of chemical transformations, including oxidation, reduction, and reforming reactions. The precise control over film thickness and composition afforded by ALD allows for the tuning of catalytic properties.

  • High-Temperature Sensors: The high melting point and excellent thermal stability of Pt-Rh alloys make them ideal for use in thermocouples and other sensors operating in harsh environments.[1]

  • Fuel Cells: As durable and efficient electrode materials in proton-exchange membrane fuel cells (PEMFCs) and other fuel cell types.

  • Biomedical Implants: The biocompatibility and corrosion resistance of platinum-group metals can be leveraged for coatings on medical devices.

Experimental Protocols

The deposition of Pt-Rh alloy thin films is achieved by employing a supercycle ALD process. A supercycle consists of a set number of platinum ALD cycles followed by a set number of rhodium ALD cycles. The ratio of these cycles within the supercycle determines the final composition of the alloy film.[3]

Precursor Selection

The selection of appropriate precursors is crucial for a successful ALD process. The following precursors are commonly used for the deposition of platinum and rhodium:

MetalPrecursorAbbreviationState at Room Temp.Vaporization Temperature
Platinum(Methylcyclopentadienyl)trimethylplatinum(IV)MeCpPtMe₃SolidRoom Temperature
RhodiumRhodium(III) acetylacetonateRh(acac)₃Solid130-150 °C

Co-reactant: Oxygen (O₂) or low-concentration ozone (O₃) is typically used as the co-reactant for both processes.[1][4][5]

Substrate Preparation

Proper substrate preparation is essential for achieving uniform and adherent films.

  • Substrate Cleaning: Substrates (e.g., Si/SiO₂, glass, alumina) should be thoroughly cleaned to remove organic and inorganic contaminants. A common procedure involves sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen gas.

  • Surface Activation: To enhance precursor adsorption and promote film nucleation, the substrate surface can be activated. This is often achieved by an oxygen plasma treatment or by depositing a thin (1-2 nm) Al₂O₃ layer via ALD prior to Pt-Rh deposition.

ALD Supercycle Protocol for Pt-Rh Alloy Deposition

The following protocol outlines a supercycle approach for depositing a Pt-Rh alloy thin film with a target composition. The example below is for a single supercycle. The total number of supercycles will determine the final film thickness.

Deposition Parameters:

ParameterPlatinum (MeCpPtMe₃ + O₂)Rhodium (Rh(acac)₃ + O₂)
Deposition Temperature 250-300 °C200-250 °C
Precursor Pulse Time 0.5 - 2.0 seconds1.0 - 3.0 seconds
Purge Time 5 - 10 seconds5 - 10 seconds
Oxygen Pulse Time 0.5 - 2.0 seconds1.0 - 3.0 seconds
Purge Time 5 - 10 seconds5 - 10 seconds
Growth per Cycle (GPC) ~0.05 nm/cycle~0.04 nm/cycle

Supercycle Example (Targeting a Pt₅₀Rh₅₀ composition):

To achieve an approximately 50:50 atomic ratio of Pt to Rh, the number of cycles for each metal within the supercycle should be adjusted based on their respective GPCs. Assuming the GPCs listed above, a supercycle could consist of 4 cycles of Pt ALD followed by 5 cycles of Rh ALD .

One Supercycle (4x Pt + 5x Rh):

  • Repeat 4 times:

    • Pulse MeCpPtMe₃ into the reactor.

    • Purge with inert gas (e.g., N₂, Ar).

    • Pulse O₂ into the reactor.

    • Purge with inert gas.

  • Repeat 5 times:

    • Pulse Rh(acac)₃ into the reactor.

    • Purge with inert gas.

    • Pulse O₂ into the reactor.

    • Purge with inert gas.

The total number of supercycles is repeated until the desired film thickness is achieved. The composition of the film can be precisely controlled by varying the ratio of Pt to Rh cycles within the supercycle.[3]

Film Characterization

After deposition, the Pt-Rh thin films should be characterized to determine their properties.

Characterization TechniqueInformation Obtained
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of Pt and Rh.
X-ray Diffraction (XRD) Crystalline structure and phase formation of the alloy.
Scanning Electron Microscopy (SEM) Surface morphology and film thickness (from cross-section).
Atomic Force Microscopy (AFM) Surface roughness and topography.
Four-Point Probe Measurement Electrical resistivity of the film.

Quantitative Data Summary

The following tables summarize typical deposition parameters and expected film properties based on individual Pt and Rh ALD processes and analogous PtRu alloy systems.[3][5] The data for Pt-Rh alloys are estimates and should be experimentally verified.

Table 1: ALD Process Parameters for Precursors

PrecursorDeposition Temperature (°C)GPC (nm/cycle)
MeCpPtMe₃250 - 300~0.05
Rh(acac)₃200 - 250~0.04

Table 2: Expected Properties of ALD Pt-Rh Thin Films (based on PtRu analogy)

PropertyALD Pt (Pure)ALD Pt-Rh (Alloy)ALD Rh (Pure)
Crystallinity Polycrystalline (fcc)Polycrystalline, may exhibit solid solution formationPolycrystalline (fcc)
Resistivity (µΩ·cm) ~11-15Varies with composition (e.g., 15-50)~5-10
Work Function (eV) ~5.6Varies with composition (between Pt and Rh values)~4.9

Visualizations

Experimental Workflow

ALD_Workflow cluster_prep Substrate Preparation cluster_ald ALD Supercycle cluster_char Film Characterization sub_clean Substrate Cleaning (Acetone, IPA, DI Water) surf_act Surface Activation (O2 Plasma or Al2O3 ALD) sub_clean->surf_act pt_cycle Pt ALD Cycles (n) surf_act->pt_cycle rh_cycle Rh ALD Cycles (m) pt_cycle->rh_cycle Repeat x times for desired thickness xps XPS (Composition) rh_cycle->xps xrd XRD (Structure) rh_cycle->xrd sem_afm SEM/AFM (Morphology) rh_cycle->sem_afm four_probe Four-Point Probe (Resistivity) rh_cycle->four_probe

Caption: Workflow for ALD of Pt-Rh thin films.

ALD Supercycle Logic

ALD_Supercycle cluster_pt Pt ALD Sub-cycle (n times) cluster_rh Rh ALD Sub-cycle (m times) start Start Supercycle pt_precursor Pulse MeCpPtMe3 start->pt_precursor end End Supercycle pt_purge1 Purge pt_precursor->pt_purge1 pt_o2 Pulse O2 pt_purge1->pt_o2 pt_purge2 Purge pt_o2->pt_purge2 rh_precursor Pulse Rh(acac)3 pt_purge2->rh_precursor After n cycles rh_purge1 Purge rh_precursor->rh_purge1 rh_o2 Pulse O2 rh_purge1->rh_o2 rh_purge2 Purge rh_o2->rh_purge2 rh_purge2->end After m cycles

Caption: Logic of a Pt-Rh ALD supercycle.

References

Application Note: Characterization of Platinum-Rhodium (Pt-Rh) Nanoparticles using Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-rhodium (Pt-Rh) bimetallic nanoparticles are at the forefront of materials science, with significant applications in catalysis and burgeoning potential in nanomedicine and drug delivery.[1][2][3][4] Their catalytic activity and stability are highly dependent on their structural and compositional properties, such as size, shape, crystal structure, and elemental distribution.[5][6] Consequently, precise characterization of these nanomaterials is paramount. This application note provides detailed protocols for the characterization of Pt-Rh nanoparticles using Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD), two powerful techniques for elucidating their nanoscale features. While the primary focus of existing research is on catalysis, the principles and methods described herein are directly applicable to the characterization of nanoparticles intended for drug delivery systems, where particle size, morphology, and surface composition are critical for biocompatibility, targeting, and therapeutic efficacy.[3][4]

Synthesis of Pt-Rh Nanoparticles (Polyol Method)

A common and effective method for synthesizing Pt-Rh nanoparticles with controlled composition and size is the polyol method.[1][6] This approach involves the co-reduction of platinum and rhodium precursors in a high-boiling point solvent, which also acts as the reducing agent.

Protocol:

  • Preparation of Precursor Solution: In a three-neck flask, dissolve platinum(II) acetylacetonate (B107027) (Pt(acac)₂) and rhodium(III) acetylacetonate (Rh(acac)₃) in ethylene (B1197577) glycol. The molar ratio of the precursors will determine the final composition of the nanoparticles.

  • Addition of Stabilizing Agent: Introduce a stabilizing agent, such as polyvinylpyrrolidone (B124986) (PVP), to the solution to control the growth and prevent agglomeration of the nanoparticles.[1][7]

  • Reaction: Heat the mixture to a specific temperature (e.g., 160-200°C) under an inert atmosphere (e.g., argon) and maintain for a set duration (e.g., 1-3 hours) to ensure complete reduction of the metal precursors.[1]

  • Purification: After cooling to room temperature, precipitate the nanoparticles by adding a non-solvent like acetone.

  • Washing: Centrifuge the mixture to collect the nanoparticles and wash them multiple times with ethanol (B145695) and/or water to remove any unreacted precursors and excess stabilizing agent.

  • Drying: Dry the purified nanoparticles under vacuum.

Transmission Electron Microscopy (TEM) Characterization

TEM provides direct visualization of the nanoparticles, offering insights into their size, morphology, and elemental distribution.

Experimental Protocol: TEM Sample Preparation and Analysis
  • Dispersion of Nanoparticles: Disperse a small amount of the dried Pt-Rh nanoparticles in a suitable solvent (e.g., ethanol or methanol) and sonicate for 10-15 minutes to ensure a homogeneous suspension and break up any agglomerates.[1][8]

  • Grid Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely in a dust-free environment.[1][8][9]

  • TEM Imaging:

    • Bright-Field (BF) and Dark-Field (DF) Imaging: Acquire low-magnification images to assess the overall size distribution and dispersion of the nanoparticles. Higher magnification images will reveal the morphology of individual particles.

    • High-Resolution TEM (HRTEM): Obtain HRTEM images to visualize the crystal lattice fringes, which can provide information about the crystallinity and identify any defects.

    • Selected Area Electron Diffraction (SAED): Generate SAED patterns from an ensemble of nanoparticles to determine their crystal structure (e.g., face-centered cubic - fcc).

  • Compositional Analysis (Energy-Dispersive X-ray Spectroscopy - EDS/EDX):

    • STEM-EDS Mapping: In Scanning Transmission Electron Microscopy (STEM) mode, perform EDS mapping to visualize the spatial distribution of platinum and rhodium within individual nanoparticles, confirming the formation of an alloy or a core-shell structure.[7][10]

    • EDS Line Scans: Acquire line scans across individual nanoparticles to provide a semi-quantitative analysis of the elemental composition along a specific direction.[10]

Data Presentation: TEM Analysis of Pt-Rh Nanoparticles
ParameterMethodTypical Results
Average Particle SizeImage Analysis (from BF-TEM)3 - 10 nm
Size DistributionStatistical analysis of multiple particlesNarrow (e.g., ± 1.5 nm)
MorphologyBF-TEM / HRTEMSpherical, cubic, or irregular
Crystal StructureHRTEM / SAEDFace-centered cubic (fcc)
Elemental CompositionSTEM-EDSe.g., Pt:Rh ratio of 52:48 at%
Elemental DistributionSTEM-EDS Mapping/Line ScanHomogeneous alloy or core-shell structure

X-ray Diffraction (XRD) Characterization

XRD is a non-destructive technique used to determine the crystal structure, phase composition, and crystallite size of the nanoparticles.

Experimental Protocol: XRD Analysis
  • Sample Preparation: Prepare a powder sample of the dried Pt-Rh nanoparticles. Ensure the sample is flat and of sufficient thickness for analysis. The nanoparticles can also be deposited on a low-background sample holder, such as a zero-diffraction silicon wafer.[1]

  • Data Acquisition:

    • Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

    • Scan the sample over a 2θ range typically from 20° to 90°.

    • Use a slow scan speed and a small step size to obtain high-resolution data.

  • Data Analysis:

    • Phase Identification: Compare the positions and relative intensities of the diffraction peaks with standard diffraction patterns from the JCPDS database to identify the crystal structure (e.g., fcc for Pt and Rh).[11]

    • Alloy Formation: For a solid solution alloy, the diffraction peaks should be shifted to positions between those of pure Pt and pure Rh, in accordance with Vegard's law.[12]

    • Crystallite Size Calculation: Use the Scherrer equation to estimate the average crystallite size from the broadening of the diffraction peaks:

      • D = (K * λ) / (β * cos(θ))

      • Where D is the crystallite size, K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Data Presentation: XRD Analysis of Pt-Rh Nanoparticles
ParameterMethodTypical Results
Crystal StructurePeak position analysisFace-centered cubic (fcc)
Lattice ParameterBragg's Law calculationIntermediate between pure Pt and Rh, indicating alloy formation.
Average Crystallite SizeScherrer Equation2 - 8 nm
Phase CompositionAnalysis of diffraction patternSingle-phase solid solution (no separate Pt or Rh peaks).

Visualization of Workflows and Relationships

Experimental Workflow

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_tem TEM Characterization cluster_xrd XRD Characterization s1 Prepare Precursor Solution (Pt(acac)₂, Rh(acac)₃ in Ethylene Glycol) s2 Add Stabilizing Agent (PVP) s1->s2 s3 Heat under Inert Atmosphere s2->s3 s4 Purify Nanoparticles (Precipitation, Washing, Drying) s3->s4 t1 Disperse Nanoparticles in Solvent s4->t1 Dried Nanoparticles x1 Prepare Powder Sample s4->x1 Dried Nanoparticles t2 Drop-cast on TEM Grid t1->t2 t3 Imaging (BF, DF, HRTEM, SAED) t2->t3 t4 Compositional Analysis (STEM-EDS) t3->t4 x2 Acquire Diffraction Pattern x1->x2 x3 Analyze Data (Phase, Crystallite Size) x2->x3

Caption: Experimental workflow for synthesis and characterization of Pt-Rh nanoparticles.

Logical Relationship between TEM, XRD, and Nanoparticle Properties

logical_relationship cluster_tem TEM Analysis cluster_xrd XRD Analysis cluster_prop Inferred Properties NP Pt-Rh Nanoparticles TEM_Size Size & Morphology NP->TEM_Size TEM_Crystal Crystallinity NP->TEM_Crystal TEM_Comp Composition & Distribution NP->TEM_Comp XRD_Crystal Crystal Structure NP->XRD_Crystal XRD_Alloy Alloy Formation NP->XRD_Alloy XRD_CrystSize Crystallite Size NP->XRD_CrystSize Prop_Size Particle Size TEM_Size->Prop_Size Prop_Morph Morphology TEM_Size->Prop_Morph Prop_Struct Crystal Structure TEM_Crystal->Prop_Struct Prop_Comp Composition TEM_Comp->Prop_Comp XRD_Crystal->Prop_Struct XRD_Alloy->Prop_Comp XRD_CrystSize->Prop_Size

Caption: Relationship between analytical techniques and nanoparticle properties.

Conclusion

The comprehensive characterization of Pt-Rh nanoparticles through the synergistic use of TEM and XRD is crucial for understanding their structure-property relationships. The detailed protocols and data interpretation guidelines presented in this application note provide a robust framework for researchers and scientists. For professionals in drug development, these methods are essential for ensuring the quality, consistency, and performance of nanoparticle-based therapeutic and diagnostic agents, where precise control over physical and chemical properties is a prerequisite for clinical success.

References

Application Notes and Protocols for the Calibration of Type S Platinum-Rhodium Thermocouples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Type S thermocouples, composed of a positive leg of 90% Platinum and 10% Rhodium and a negative leg of 100% Platinum, are widely utilized in high-temperature applications up to 1600°C due to their stability and accuracy.[1][2] They are standard instruments in research, pharmaceutical manufacturing, and materials science for monitoring and controlling critical temperature processes. The accuracy of these measurements is paramount, necessitating periodic and precise calibration. This document provides detailed protocols for the calibration of Type S thermocouples using two internationally recognized methods: fixed-point calibration and calibration by comparison. Both methods are traceable to the International Temperature Scale of 1990 (ITS-90).[3][4]

Calibration Principles

The calibration process involves comparing the electromotive force (EMF) output of a thermocouple to a known temperature standard.[5] Over time, the accuracy of a thermocouple can drift due to factors like high-temperature exposure, mechanical shock, or environmental conditions.[5] Regular calibration ensures measurements remain within required tolerance levels, which is critical for quality control and regulatory compliance.[4]

There are two primary methods for calibrating Type S thermocouples:

  • Fixed-Point Calibration: This is the most accurate method and involves measuring the thermocouple's EMF output at the well-defined and highly reproducible temperatures of phase transitions of pure substances, such as the freezing or melting points of metals.[4][5] These fixed points are fundamental to the ITS-90.[6]

  • Comparison Calibration: This is the more common and practical method for many laboratories. It involves comparing the thermocouple under test against a calibrated reference thermometer (such as a standard platinum resistance thermometer or a reference thermocouple) within a stable and uniform temperature environment, like a furnace or a dry-block calibrator.[4][7]

Data Presentation

Quantitative data associated with Type S thermocouple calibration is summarized below for easy reference.

Table 1: ITS-90 Fixed Points for High-Temperature Thermocouple Calibration

Fixed PointTemperature (°C)
Freezing Point of Zinc (Zn)419.527
Freezing Point of Aluminum (Al)660.323
Freezing Point of Silver (Ag)961.78
Freezing Point of Gold (Au)1064.18
Freezing Point of Copper (Cu)1084.62

Source: Data derived from the International Temperature Scale of 1990 (ITS-90).[3][8]

Table 2: Standard Tolerances for Type S Thermocouples (ASTM E230/E230M)

GradeTemperature Range (°C)Standard Tolerance
Standard0 to 1450±1.5°C or ±0.25% of reading (whichever is greater)
Special0 to 1450±0.6°C or ±0.1% of reading (whichever is greater)

Note: These tolerances apply to new thermocouples.

Table 3: Example Uncertainty Budget for Comparison Calibration at 1000°C

Source of UncertaintyTypeStandard Uncertainty (u)
Reference Thermocouple CalibrationB0.15°C
Reference Thermocouple DriftB0.10°C
Digital Voltmeter MeasurementB0.05°C
Reference Junction CompensationB0.08°C
Temperature Source StabilityA0.07°C
Temperature Source UniformityB0.12°C
Repeatability of Test ThermocoupleA0.09°C
Combined Standard Uncertainty (u_c) 0.26°C
Expanded Uncertainty (k=2) 0.52°C

Experimental Protocols

Protocol 1: Pre-Calibration Annealing

Objective: To relieve mechanical stress from manufacturing and handling and to promote a homogeneous grain structure in the platinum and platinum-rhodium wires, which is essential for accurate and repeatable measurements.

Materials:

  • Type S thermocouple to be calibrated

  • High-temperature annealing furnace with temperature control

  • Clean, high-purity alumina (B75360) tubing

  • Digital multimeter (DMM) with microvolt resolution

  • Insulated gloves and safety glasses

Procedure:

  • Carefully remove the thermocouple from any protective sheath.

  • Visually inspect the thermocouple wires for any signs of contamination, kinks, or mechanical damage. Clean with ethanol (B145695) if necessary.[9]

  • Insert the thermocouple into a clean, high-purity alumina tube to prevent contamination during annealing.

  • Place the assembly into the annealing furnace.

  • Slowly heat the furnace to a temperature of approximately 1100°C.

  • Maintain this temperature for 1 hour.

  • Slowly cool the furnace to room temperature. Rapid cooling can re-introduce stress.

  • Connect the thermocouple to a DMM and check for a stable, near-zero voltage output at room temperature to ensure electrical integrity.

Protocol 2: Fixed-Point Calibration

Objective: To achieve the highest accuracy calibration by measuring the thermocouple's EMF at the freezing point of a pure metal (e.g., Silver).

Materials:

  • Annealed Type S thermocouple

  • Fixed-point cell (e.g., Silver freezing point cell) and corresponding apparatus.[6][8]

  • High-precision digital multimeter or nanovoltmeter

  • Reference junction apparatus (e.g., melting ice bath)

  • High-purity alumina sheath for the thermocouple

  • Data acquisition system or manual log

Procedure:

  • Reference Junction Setup: Prepare a melting ice bath to maintain the reference junction at 0°C. Insert the thermocouple's reference junction into the bath and allow it to thermally stabilize.[7]

  • Cell Preparation: Place the Silver (Ag) fixed-point cell into the specialized furnace and heat it until the silver is completely molten, typically about 10-20°C above the freezing point (961.78°C).

  • Initiate Freeze: Slowly cool the furnace to initiate the freezing of the silver. The temperature will plateau and remain constant during the phase transition from liquid to solid.

  • Thermocouple Immersion: Insert the annealed Type S thermocouple, protected by an alumina sheath, into the re-entrant well of the fixed-point cell. Ensure sufficient immersion depth to minimize heat loss effects.

  • Data Acquisition: Once the freezing plateau is reached and the thermocouple reading is stable, record the EMF output using the high-precision DMM. Take multiple readings over several minutes to ensure stability and calculate an average value.

  • Comparison: Compare the measured average EMF with the standard reference value for a Type S thermocouple at the Silver freezing point as defined in ITS-90 reference tables. The difference represents the thermocouple's error at that temperature.

Protocol 3: Comparison Calibration

Objective: To calibrate a Type S thermocouple by comparing its output to a calibrated reference standard in a temperature-stable furnace.

Materials:

  • Annealed Type S thermocouple (Unit Under Test - UUT)

  • Calibrated reference thermocouple (e.g., a reference Type S or Type R) or a Standard Platinum Resistance Thermometer (SPRT) for lower temperatures.[10]

  • Multi-zone horizontal tube furnace or dry-block calibrator

  • Isothermal equalization block (e.g., copper or nickel-alloy block)

  • Two high-precision DMMs or a multi-channel scanner

  • Reference junction apparatus (melting ice bath)

  • Data acquisition system

Procedure:

  • Reference Junction Setup: Prepare a 0°C reference junction for both the UUT and the reference thermocouple using a melting ice bath.

  • Furnace Setup: Place the isothermal block into the center of the furnace.

  • Thermocouple Placement: Insert both the UUT and the reference thermocouple into the isothermal block, ensuring their measuring junctions are in close proximity to minimize temperature gradients.[10]

  • Heating and Stabilization: Heat the furnace to the first desired calibration point (e.g., 400°C). Allow sufficient time for the furnace and isothermal block to stabilize, which can be confirmed by monitoring the stability of the reference thermocouple's output.

  • Data Acquisition: Simultaneously record the EMF outputs from both the UUT and the reference thermocouple. Record the temperature from the reference standard.

  • Repeat for Multiple Points: Repeat steps 4 and 5 for all desired calibration points across the thermocouple's working range (e.g., 600°C, 800°C, 1000°C).[7]

  • Data Analysis: For each calibration point, calculate the error of the UUT by comparing its temperature reading (converted from its measured EMF) to the true temperature provided by the reference standard.

Mandatory Visualizations

FixedPointCalibrationWorkflow cluster_prep Preparation cluster_cal Calibration Process cluster_analysis Analysis & Reporting p1 Anneal Type S Thermocouple (Protocol 1) p2 Prepare 0°C Reference Junction (Ice Bath) p1->p2 p3 Melt Metal in Fixed-Point Cell p2->p3 c1 Initiate Metal Freeze & Establish Plateau p3->c1 c2 Immerse Thermocouple in Cell c1->c2 c3 Record Stable EMF Output at Plateau c2->c3 a1 Compare Measured EMF to ITS-90 Value c3->a1 a2 Calculate Correction Factor a1->a2 a3 Generate Calibration Certificate a2->a3 ComparisonCalibrationWorkflow cluster_prep Preparation cluster_cal Calibration Cycle (Repeat for each Temp.) cluster_analysis Analysis & Reporting p1 Anneal Unit Under Test (UUT) Thermocouple p2 Prepare 0°C Reference Junctions for UUT & Standard p1->p2 p3 Place UUT & Reference Standard in Isothermal Block p2->p3 c1 Heat Furnace to Setpoint & Stabilize p3->c1 c2 Simultaneously Record EMF from UUT & Standard c1->c2 Loop c3 Increase to Next Temperature Setpoint c2->c3 Loop a1 Convert EMF to Temperature for Both Thermocouples c2->a1 c3->c1 Loop a2 Calculate UUT Error vs. Reference Standard a1->a2 a3 Develop Calibration Curve/Table a2->a3

References

Application Notes and Protocols: Platinum-Rhodium Catalysts in Proton Exchange Membrane Fuel Cells (PEMFCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum (Pt) based catalysts are the state-of-the-art for both the anode and cathode in proton exchange membrane fuel cells (PEMFCs). However, the high cost and susceptibility to poisoning of platinum hinder the widespread commercialization of this clean energy technology. Alloying platinum with other metals is a promising strategy to enhance catalytic activity, improve durability, and reduce cost. The addition of rhodium (Rh) to platinum catalysts has been shown to significantly improve performance, particularly in terms of stability and tolerance to carbon monoxide (CO), a common impurity in hydrogen fuel streams.

These application notes provide a comprehensive overview of the use of platinum-rhodium (Pt-Rh) catalysts in PEMFCs, including detailed experimental protocols for their synthesis and evaluation, as well as a summary of their performance metrics in comparison to standard platinum on carbon (Pt/C) catalysts.

Data Presentation

The following tables summarize the quantitative performance data for various Pt-Rh catalysts compared to commercial Pt/C. It is important to note that the data is compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions, which are noted where available.

Table 1: Oxygen Reduction Reaction (ORR) Performance of Pt-Rh Based Catalysts Compared to Pt/C

CatalystMass Activity (A/mg_Pt_ at 0.9 V vs. RHE)Specific Activity (mA/cm²_Pt_ at 0.9 V vs. RHE)Half-Wave Potential (V vs. RHE)ECSA (m²/g_Pt_)ECSA Loss after ADT (%)Mass Activity Loss after ADT (%)Reference
Commercial Pt/C ~0.11~0.20~0.87~7041.1% (30,000 cycles)[1]61% (30,000 cycles)[1][1]
Rh-doped Pt Nanowires 1.411.63---9.2% (10,000 cycles)[2][2]
Rh-doped Pt₃Co/C ------[3]
Before ADT--~0.92---[3]
After 30,000 cycles ADT--~0.91---[3]

Note: ADT (Accelerated Durability Test) conditions vary between studies. The data for Rh-doped Pt₃Co/C from[3] was presented graphically, and exact values were not provided in tabular form.

Table 2: CO Tolerance of Pt-Rh Anode Catalysts Compared to Pt/C and Pt-Ru/C

CatalystCO Concentration (ppm)Performance MetricValueReference
Pt/C 100Voltage loss at 0.2 A/cm²Significant[4]
Pt-Ru/C 100Overpotential (mV)28[4]
Pt-Rh-Sn/C 100Overpotential (mV)< 28[4]
Pt-Ir/C -CO Binding Energy (ΔE_CO, eV)-1.63[4]
Pt(111) -CO Binding Energy (ΔE_CO, eV)-1.89[4]

Note: Quantitative data directly comparing the CO tolerance of Pt-Rh/C with Pt/C in a fuel cell is limited in the search results. The data presented provides context on the CO tolerance of other platinum alloys. The addition of a third metal, like Sn, to Pt-Rh has been shown to further enhance CO tolerance. Theoretical calculations show that the addition of Iridium (another platinum group metal) can weaken the CO binding energy on Pt.

Experimental Protocols

Protocol 1: Synthesis of Carbon-Supported Platinum-Rhodium Alloy Nanoparticles (Pt-Rh/C) via Polyol Method

This protocol describes a common method for synthesizing Pt-Rh alloy nanoparticles on a carbon support.

1. Materials:

2. Procedure:

  • Carbon Support Pre-treatment (Optional but Recommended): Disperse the carbon support in a suitable solvent (e.g., ethanol) and sonicate for 30-60 minutes to ensure good dispersion and break up agglomerates. Dry the carbon support in a vacuum oven.
  • Precursor Solution Preparation:
  • Dissolve the desired molar ratio of H₂PtCl₆·6H₂O and RhCl₃·xH₂O in ethylene glycol.
  • Stir the solution vigorously for at least 30 minutes to ensure complete dissolution and mixing of the precursors.
  • pH Adjustment:
  • Slowly add a solution of NaOH in ethylene glycol dropwise to the precursor solution while stirring.
  • Adjust the pH to >12 to facilitate the reduction of the metal salts.
  • Reduction and Nucleation:
  • Heat the solution to a specific temperature (typically between 140-160°C) under a nitrogen or argon atmosphere to prevent oxidation.
  • Maintain this temperature for a set duration (e.g., 2-3 hours) to allow for the complete reduction of the metal precursors and the formation of alloy nanoparticles. The solution will typically change color, indicating nanoparticle formation.
  • Deposition onto Carbon Support:
  • In a separate flask, disperse the pre-treated carbon support in ethylene glycol.
  • After the nanoparticle formation is complete, add the carbon support suspension to the nanoparticle colloid.
  • Continue stirring at an elevated temperature (e.g., 80-100°C) for several hours to ensure complete deposition of the nanoparticles onto the carbon support.
  • Washing and Collection:
  • Allow the mixture to cool to room temperature.
  • Precipitate the Pt-Rh/C catalyst by adding an excess of a suitable solvent like acetone (B3395972) or by acidification.
  • Collect the catalyst by filtration or centrifugation.
  • Wash the catalyst repeatedly with DI water and ethanol to remove any residual reactants and byproducts.
  • Drying: Dry the final Pt-Rh/C catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) overnight.

Protocol 2: Fabrication of a Membrane Electrode Assembly (MEA)

This protocol outlines the steps to create an MEA for testing the synthesized Pt-Rh/C catalyst.

1. Materials:

  • Pt-Rh/C catalyst

  • Nafion® ionomer solution (e.g., 5 wt%)

  • Isopropyl alcohol (IPA)

  • DI water

  • Proton exchange membrane (e.g., Nafion® 212)

  • Gas diffusion layers (GDLs) (e.g., carbon paper with a microporous layer)

  • Hot press

2. Procedure:

  • Catalyst Ink Preparation:
  • Disperse the Pt-Rh/C catalyst powder in a mixture of IPA and DI water. The ratio of solvents can be adjusted to optimize ink properties.
  • Add the Nafion® ionomer solution to the catalyst suspension. The ionomer-to-carbon (I/C) ratio is a critical parameter and typically ranges from 0.6 to 1.0.
  • Sonicate the mixture in an ice bath for an extended period (e.g., 1-2 hours) to create a homogeneous catalyst ink.
  • Catalyst Layer Deposition (Catalyst Coated Membrane - CCM method):
  • Pre-treat the proton exchange membrane by boiling in DI water.
  • Secure the membrane onto a vacuum table or another flat surface.
  • Spray-coat the catalyst ink onto the membrane using an ultrasonic spray coater or an airbrush. Ensure uniform deposition and control the catalyst loading (e.g., in mg_Pt_/cm²).
  • Dry the catalyst layer at a moderate temperature (e.g., 60-80°C) between coating steps.
  • Repeat the process for both the anode and cathode sides. For testing a Pt-Rh anode, a standard Pt/C catalyst can be used for the cathode, and vice versa.
  • MEA Hot Pressing:
  • Place the CCM between two GDLs.
  • Hot press the assembly at a specific temperature (e.g., 130-140°C) and pressure (e.g., 0.5-1.5 MPa) for a short duration (e.g., 2-5 minutes). This step ensures good contact between the catalyst layers, membrane, and GDLs.

Protocol 3: Electrochemical Characterization

1. Setup:

  • Assembled PEMFC single cell with the fabricated MEA.

  • Potentiostat/Galvanostat.

  • Humidified hydrogen (H₂) and nitrogen (N₂) gas supplies.

2. Procedure:

  • Cell Conditioning: Operate the fuel cell under H₂/Air or H₂/O₂ for a period to activate the MEA.
  • ECSA Measurement:
  • Purge the anode with humidified H₂ and the cathode with humidified N₂.
  • Perform cyclic voltammetry on the cathode (working electrode) with the anode acting as both the counter and reference electrode (as a reversible hydrogen electrode, RHE).
  • Scan the potential in a range that covers the hydrogen adsorption/desorption region (e.g., 0.05 V to 1.0 V vs. RHE) at a specific scan rate (e.g., 20-50 mV/s).
  • Calculate the ECSA by integrating the charge associated with the hydrogen desorption peaks, assuming a charge of 210 µC/cm² for a monolayer of hydrogen on a platinum surface.

1. Setup:

  • Same as for ECSA measurement, with the addition of a CO/H₂ gas mixture.

2. Procedure:

  • CO Adsorption:
  • While holding the anode potential at a low value (e.g., 0.1 V vs. RHE), introduce a dilute CO in H₂ gas mixture (e.g., 100 ppm CO in H₂) to the anode for a sufficient time (e.g., 10-15 minutes) to ensure complete CO monolayer coverage on the catalyst surface.
  • Purging: Purge the anode with inert gas (N₂ or Ar) to remove any non-adsorbed CO from the flow field and gas lines.
  • CO Stripping:
  • Perform a linear sweep or cyclic voltammogram in the positive direction (e.g., from 0.05 V to 1.0 V vs. RHE) at a specific scan rate (e.g., 20 mV/s).
  • The potential at which an oxidative peak appears corresponds to the electrochemical oxidation of the adsorbed CO. A lower onset potential for the CO stripping peak indicates better CO tolerance.

This protocol is designed to accelerate the degradation of the catalyst and assess its long-term stability.

1. Setup:

  • Assembled PEMFC single cell with the fabricated MEA.

  • Potentiostat/Galvanostat or fuel cell test station capable of potential cycling.

  • Humidified H₂ and N₂ gas supplies.

2. Procedure (Square Wave Potential Cycling):

  • Gases: Anode: Humidified H₂; Cathode: Humidified N₂.
  • Temperature: 80°C.
  • Relative Humidity (RH): 100%.
  • Potential Cycling Profile:
  • Hold at a lower potential limit (LPL) of 0.6 V for 3 seconds.
  • Ramp to an upper potential limit (UPL) of 0.95 V .
  • Hold at the UPL of 0.95 V for 3 seconds.
  • Ramp back to the LPL of 0.6 V.
  • Number of Cycles: Typically 30,000 cycles.
  • Diagnostics: Periodically interrupt the cycling (e.g., every 5,000 or 10,000 cycles) to perform diagnostic tests such as CV for ECSA measurement and polarization curves to assess performance degradation.

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Protocol 1: Pt-Rh/C Catalyst Synthesis cluster_mea Protocol 2: MEA Fabrication cluster_testing Protocol 3: Electrochemical Characterization s1 Prepare Precursor Solution (H₂PtCl₆ + RhCl₃ in EG) s2 Adjust pH to >12 (NaOH in EG) s1->s2 s3 Heat to 140-160°C (Reduction & Nucleation) s2->s3 s5 Mix Nanoparticle Colloid with Carbon Suspension s3->s5 s4 Disperse Carbon Support in EG s4->s5 s6 Wash & Collect Catalyst s5->s6 s7 Dry Pt-Rh/C Catalyst s6->s7 m1 Prepare Catalyst Ink (Pt-Rh/C, Nafion, Solvents) s7->m1 m2 Sonicate Ink m1->m2 m3 Spray Coat Ink onto Membrane (CCM) m2->m3 m4 Dry Catalyst Layer m3->m4 m5 Assemble CCM with GDLs m4->m5 m6 Hot Press MEA m5->m6 t1 Assemble Single Cell m6->t1 t2 Cell Conditioning t1->t2 t3 ECSA Measurement (CV) t2->t3 t4 CO Tolerance Test (CO Stripping Voltammetry) t2->t4 t5 Accelerated Durability Test (ADT) t2->t5

Caption: Overall experimental workflow from catalyst synthesis to electrochemical testing.

Logical Relationship: Benefits of Rhodium Addition to Platinum Catalysts

rhodium_benefits Pt Platinum (Pt) Catalyst PtRh Platinum-Rhodium (Pt-Rh) Catalyst Rh Rhodium (Rh) Addition Rh->PtRh AlloyFormation Alloy Formation/ Core-Shell Structure ImprovedStability Improved Durability PtRh->ImprovedStability leads to COTolerance Enhanced CO Tolerance PtRh->COTolerance leads to ModifiedElectronic Modified Electronic Structure ModifiedElectronic->ImprovedStability contributes to ModifiedElectronic->COTolerance contributes to AlloyFormation->ModifiedElectronic results in

Caption: Benefits of adding Rhodium to Platinum catalysts for PEMFCs.

Signaling Pathway: Simplified CO Poisoning and Mitigation on Pt-Rh

co_poisoning_mitigation cluster_poisoning CO Poisoning on Pt Surface cluster_mitigation Mitigation by Rhodium CO CO Blocked_site Blocked Pt Site (Pt-CO) CO->Blocked_site Pt_surface Pt Active Site Pt_surface->Blocked_site HOR_restored HOR Restored Pt_surface->HOR_restored enables HOR_inhibited Hydrogen Oxidation Reaction (HOR) Inhibited Blocked_site->HOR_inhibited prevents CO_oxidized CO₂ H2 H₂ H2->HOR_inhibited cannot proceed Rh_site Rh Active Site OH_adsorbed Adsorbed OH (Rh-OH) Rh_site->OH_adsorbed H2O H₂O H2O->OH_adsorbed OH_adsorbed->CO_oxidized oxidizes CO CO_oxidized->Pt_surface regenerates

Caption: Simplified mechanism of CO poisoning and mitigation by Rhodium.

References

Application Notes and Protocols for the Preparation and Use of Platinum-Rhodium Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and application of platinum-rhodium (Pt-Rh) bimetallic catalysts in various organic synthesis reactions. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in fine chemical synthesis and pharmaceutical development.

Introduction to Platinum-Rhodium Catalysts

Platinum-rhodium bimetallic catalysts have emerged as highly efficient and versatile tools in organic synthesis. The synergistic effects between platinum and rhodium often lead to enhanced catalytic activity, selectivity, and stability compared to their monometallic counterparts. These catalysts are particularly effective in hydrogenation reactions, including the reduction of nitroarenes, the selective hydrogenation of unsaturated aldehydes, and the hydrogenation of arenes. The specific properties of the catalyst, such as particle size, composition (alloy, core-shell), and the choice of support material, can be tailored to achieve desired outcomes in various organic transformations.

Catalyst Preparation Protocols

This section details the synthesis of different types of Pt-Rh catalysts. The choice of preparation method significantly influences the catalyst's morphology, particle size, and, consequently, its catalytic performance.

Preparation of Carbon-Supported Pt-Rh Alloy Nanoparticles

This protocol describes the synthesis of Pt-Rh alloy nanoparticles supported on carbon using a chemical co-reduction method.

Materials:

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)

  • Ethylene (B1197577) glycol (reducing agent and solvent)

  • Polyvinylpyrrolidone (PVP) (stabilizing agent)

  • Vulcan XC-72 carbon black (support)

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Centrifuge

  • Drying oven

Procedure:

  • In a 250 mL three-neck flask, dissolve the desired amounts of H₂PtCl₆·6H₂O and RhCl₃·xH₂O in 100 mL of ethylene glycol.

  • Add PVP (e.g., PVP to total metal molar ratio of 10:1) to the solution and stir until fully dissolved.

  • Add the Vulcan XC-72 carbon support to the mixture.

  • Heat the mixture to 160 °C under vigorous stirring and maintain this temperature for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Add 100 mL of deionized water to the cooled suspension and sonicate for 30 minutes to precipitate the catalyst.

  • Separate the solid catalyst by centrifugation.

  • Wash the catalyst repeatedly with a 1:1 (v/v) mixture of ethanol and deionized water to remove any remaining PVP and unreacted precursors.

  • Dry the resulting Pt-Rh/C catalyst in a vacuum oven at 80 °C for 12 hours.

Catalyst Characterization: The synthesized catalyst should be characterized by techniques such as Transmission Electron Microscopy (TEM) for particle size and morphology, X-ray Diffraction (XRD) for crystal structure and alloy formation, and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) to determine the actual metal loading and Pt:Rh ratio.

Preparation of Alumina-Supported Pt-Rh Catalysts by Impregnation

This protocol outlines the preparation of Pt-Rh catalysts on an alumina (B75360) support using the incipient wetness impregnation method.

Materials:

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Rhodium(III) nitrate (B79036) hydrate (Rh(NO₃)₃·xH₂O)

  • γ-Alumina (γ-Al₂O₃) pellets or powder

  • Deionized water

Equipment:

  • Rotary evaporator

  • Tube furnace

Procedure:

  • Determine the pore volume of the γ-Al₂O₃ support by incipient wetness with deionized water.

  • Prepare an aqueous solution containing the desired amounts of H₂PtCl₆·6H₂O and Rh(NO₃)₃·xH₂O. The total volume of the solution should be equal to the pore volume of the alumina support used.

  • Add the precursor solution dropwise to the γ-Al₂O₃ support while continuously mixing to ensure uniform distribution.

  • Age the impregnated support at room temperature for 2 hours.

  • Dry the material in an oven at 120 °C for 12 hours.

  • Calcine the dried powder in a tube furnace under a flow of air at 500 °C for 4 hours.

  • Reduce the calcined catalyst in the tube furnace under a flow of hydrogen (e.g., 5% H₂ in Ar) at 400 °C for 2 hours.

  • Cool the catalyst to room temperature under an inert atmosphere (e.g., argon or nitrogen).

Application in Organic Synthesis: Experimental Protocols

This section provides detailed protocols for utilizing Pt-Rh catalysts in specific organic synthesis reactions.

Hydrogenation of Nitroarenes to Anilines

Reaction: Nitrobenzene (B124822) → Aniline

Catalyst: 5 wt% Pt-Rh (1:1)/C

Materials:

  • Nitrobenzene

  • Ethanol (solvent)

  • 5 wt% Pt-Rh/C catalyst

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure autoclave equipped with a magnetic stirrer and a heating jacket

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a high-pressure autoclave, add nitrobenzene (e.g., 10 mmol), ethanol (50 mL), and the 5 wt% Pt-Rh/C catalyst (e.g., 50 mg, 0.5 mol% total metal).

  • Seal the autoclave and purge it three times with nitrogen, followed by three purges with hydrogen.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The catalyst can be washed with ethanol, dried, and reused.

  • The filtrate containing the product can be concentrated under reduced pressure, and the product can be purified by distillation or crystallization.

Selective Hydrogenation of α,β-Unsaturated Aldehydes

Reaction: Cinnamaldehyde (B126680) → Cinnamyl alcohol (unsaturated alcohol) or Hydrocinnamaldehyde (saturated aldehyde)

The selectivity of this reaction can be tuned by modifying the catalyst and reaction conditions.

Catalyst: 5 wt% Pt-Rh (3:1)/Al₂O₃

Materials:

Equipment:

  • High-pressure autoclave

  • GC for analysis

Procedure:

  • In a high-pressure autoclave, place cinnamaldehyde (e.g., 5 mmol), isopropanol (40 mL), and the 5 wt% Pt-Rh/Al₂O₃ catalyst (e.g., 100 mg).

  • Seal and purge the autoclave as described in section 3.1.

  • Pressurize with hydrogen to 20 bar.

  • Heat the reaction to 100 °C with stirring.

  • Monitor the reaction for the formation of cinnamyl alcohol and hydrocinnamaldehyde.

  • Upon completion, cool, vent, and filter the reaction mixture.

  • Analyze the product distribution by GC to determine conversion and selectivity.

Hydrogenation of Arenes

Reaction: Benzene (B151609) → Cyclohexane

Catalyst: A combination of [Rh(cod)Cl]₂ and PtO₂.[1]

Materials:

  • Benzene

  • Isopropanol (solvent)

  • [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • PtO₂ (Adam's catalyst)

  • Hydrogen gas (H₂)

Equipment:

  • Schlenk flask or a similar glass reactor

  • Hydrogen balloon

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve benzene (e.g., 1 mmol) in isopropanol (10 mL).

  • Add [Rh(cod)Cl]₂ (e.g., 0.005 mmol, 0.5 mol%) and PtO₂ (e.g., 0.025 mmol, 2.5 mol%).[1]

  • Evacuate the flask and backfill with hydrogen from a balloon (this is repeated three times).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).

  • Monitor the reaction by GC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • The filtrate can be carefully concentrated to isolate the product.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and performance of Pt-Rh catalysts in the described applications.

Table 1: Catalyst Preparation Parameters

Catalyst IDPt:Rh Molar RatioSupportPreparation MethodMetal Loading (wt%)Particle Size (nm)Reference
Pt-Rh/C1:1Vulcan XC-72Co-reduction52-4Generic
Pt-Rh/Al₂O₃3:1γ-Al₂O₃Impregnation53-5Generic

Table 2: Performance Data in Organic Synthesis

ReactionCatalystSubstrateTemp (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)ProductReference
Nitrobenzene HydrogenationPt-Rh/ACNitrobenzeneN/AN/AN/A>99~95.4p-aminophenol[2]
Arene Hydrogenation[Rh(cod)Cl]₂ + PtO₂BenzeneRT124>99>99Cyclohexane[1]

N/A: Data not available in the provided search results.

Visualizations

The following diagrams illustrate the workflows for catalyst preparation and a representative catalytic reaction.

Catalyst_Preparation_Workflow cluster_CoReduction Co-reduction Method (Pt-Rh/C) cluster_Impregnation Impregnation Method (Pt-Rh/Al2O3) A1 Dissolve Pt and Rh precursors and PVP in ethylene glycol A2 Add Carbon Support A1->A2 A3 Heat at 160°C A2->A3 A4 Precipitate with Water A3->A4 A5 Centrifuge and Wash A4->A5 A6 Dry Catalyst A5->A6 B1 Prepare Precursor Solution B2 Impregnate Alumina Support B1->B2 B3 Dry B2->B3 B4 Calcine in Air B3->B4 B5 Reduce in H2 B4->B5

Caption: Workflow for Pt-Rh catalyst preparation.

Hydrogenation_Workflow cluster_Reaction General Hydrogenation Protocol cluster_Workup Catalyst Recycling R1 Charge Autoclave with Substrate, Solvent, and Catalyst R2 Seal and Purge Reactor R1->R2 R3 Pressurize with H2 R2->R3 R4 Heat and Stir R3->R4 R5 Monitor Reaction R4->R5 R6 Cool and Vent R5->R6 R7 Filter to Remove Catalyst R6->R7 R8 Product Isolation R7->R8 C1 Wash Recovered Catalyst R7->C1 C2 Dry C1->C2 C3 Reuse C2->C3

Caption: General workflow for hydrogenation reactions.

References

Application Notes and Protocols for Pt-Rh Alloy Laboratory Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-Rhodium (Pt-Rh) alloys are indispensable materials in modern research and development, offering a superior combination of properties ideal for high-temperature applications and harsh chemical environments. The addition of rhodium to platinum significantly enhances the material's mechanical strength, hardness, and resistance to corrosion and high-temperature grain growth, making it a preferred choice for crucibles, dishes, tongs, and other laboratory equipment.[1][2][3]

These application notes provide detailed information on the properties of various Pt-Rh alloys, guidance on selecting the appropriate alloy for specific applications, and comprehensive protocols for common laboratory procedures utilizing Pt-Rh equipment.

Properties of Pt-Rh Alloys

The rhodium content in a platinum alloy dictates its physical and chemical properties. Generally, as the percentage of rhodium increases, so do the hardness, tensile strength, and maximum operating temperature of the alloy.[1][4][5] This makes different compositions suitable for a range of applications, from general laboratory use to specialized high-temperature processes.

Quantitative Data Summary

The following tables summarize the key quantitative properties of commonly used Pt-Rh alloys compared to pure platinum.

Table 1: Physical and Mechanical Properties of Pt-Rh Alloys

PropertyPure Platinum (Pt)Pt-3.5%RhPt-5%RhPt-10%RhPt-20%Rh
Melting Point (°C) ~1770[6]1780 - 1850[6][7]~18301780 - 1850[1][6][7]~1900[8]
Vickers Hardness (HV) ~45[5]--~110-
Tensile Strength (MPa) at 1200°C ---Increases with Rh content[4]-
Purity (%) >99.95>99.95>99.95>99.95>99.95

Table 2: Chemical Compatibility of Pt-Rh Alloys

Reagent/EnvironmentCompatibilityNotes
Most Acids (HCl, HNO₃, H₂SO₄) ExcellentHighly resistant to corrosion by a wide range of acids.[1][9]
Aqua Regia PoorWill dissolve platinum and its alloys.
Molten Alkali Carbonates GoodSuitable for fusions with alkali metal carbonates.[10]
Molten Hydroxides or Peroxides FairProlonged exposure can cause damage.[1]
Sulfur, Lead, Tin, Phosphorus, Arsenic Poor at High TemperaturesCan form low-melting point eutectics, leading to embrittlement and failure.[11]
Oxidizing Atmospheres ExcellentMinimal weight loss even during prolonged heating.[1]
Reducing Atmospheres (in presence of carbon) CautionCan lead to the formation of platinum carbides, causing embrittlement.[11]

Applications of Pt-Rh Alloy Labware

The unique properties of Pt-Rh alloys make them suitable for a wide array of laboratory applications:

  • High-Temperature Chemical Reactions: Their high melting points and chemical inertness make them ideal vessels for reactions conducted at extreme temperatures.[1]

  • Crystal Growth: Pt-Rh crucibles are extensively used in the Czochralski and Bridgman-Stockbarger methods for growing single crystals of various materials, including semiconductors and synthetic gemstones.[12] The non-reactive nature of the alloy ensures the purity of the grown crystal.

  • Sample Preparation for X-Ray Fluorescence (XRF): The fusion technique for preparing samples for XRF analysis relies on Pt-Rh crucibles to withstand the high temperatures and corrosive nature of the fluxes used.[7][13]

  • Ashing and Loss on Ignition (LOI): These alloys are used for ashing organic materials and for LOI applications due to their resistance to oxidation and minimal weight change at high temperatures.[7]

  • Melting of Glasses and Precious Metals: The glass and metallurgical industries utilize Pt-Rh crucibles for melting specialty glasses and high-purity metals.[14]

  • Drug Development: In pharmaceutical research, the non-reactive nature of Pt-Rh crucibles is crucial for analytical procedures involving volatile substances, ensuring that results are not skewed by material interactions.

Experimental Protocols

Protocol 1: Sample Preparation for XRF Analysis by Fusion

This protocol outlines the steps for preparing a solid sample for XRF analysis using a fusion method with a Pt-Rh crucible.

Materials:

  • Pt-10%Rh crucible and casting dish

  • Sample (finely ground, <100 µm)

  • Lithium tetraborate/metaborate flux

  • Fusion apparatus (e.g., automated fluxer or high-temperature furnace)

  • Tongs with platinum tips

Procedure:

  • Crucible Cleaning: Ensure the Pt-Rh crucible and casting dish are clean. If necessary, clean by fusing a small amount of flux in the crucible and pouring it out to remove any residues. Rinse with deionized water and dry completely.

  • Weighing: Accurately weigh the finely ground sample and the lithium borate (B1201080) flux into the crucible. A typical sample-to-flux ratio is 1:5 to 1:10.[13]

  • Mixing: Gently swirl the crucible to mix the sample and flux.

  • Fusion: Place the crucible in the fusion apparatus. Heat the mixture to 1000-1200°C until it is completely molten and homogenous.[13] The apparatus will typically agitate the crucible to ensure thorough mixing.

  • Casting: Pour the molten mixture into a pre-heated casting dish.

  • Cooling: Allow the cast bead to cool. A clear, glassy, and homogenous disc should be formed.

  • Analysis: The resulting glass disc is now ready for XRF analysis.

Protocol 2: High-Temperature Ashing of Organic Material

This protocol describes a general procedure for determining the ash content of an organic sample using a Pt-Rh crucible.

Materials:

  • Pt-10%Rh crucible with lid

  • Muffle furnace

  • Tongs with platinum tips

  • Desiccator

  • Analytical balance

Procedure:

  • Crucible Preparation: Heat the clean, empty Pt-Rh crucible and lid in the muffle furnace at the desired ashing temperature (e.g., 600°C) for 1 hour.

  • Cooling and Weighing: Using tongs, transfer the hot crucible and lid to a desiccator to cool to room temperature. Once cooled, weigh the crucible and lid accurately on an analytical balance.

  • Sample Addition: Add a known weight of the organic sample to the crucible.

  • Charring: Gently heat the crucible over a Bunsen burner in a fume hood to char the organic material. Avoid allowing the sample to ignite and burn with a flame.

  • Ashing: Place the crucible with the charred sample in the muffle furnace. Gradually increase the temperature to the final ashing temperature (e.g., 600°C) and maintain this temperature for several hours, or until all the carbonaceous material has been oxidized.

  • Cooling and Final Weighing: Carefully remove the crucible from the furnace and allow it to cool slightly before placing it in a desiccator to cool to room temperature. Weigh the crucible, lid, and ash.

  • Calculation: The weight of the ash is the final weight minus the weight of the empty crucible and lid. The percentage of ash can then be calculated.

Protocol 3: Single Crystal Growth by the Czochralski Method

This protocol provides a simplified overview of the Czochralski method for pulling a single crystal from a melt contained in a Pt-Rh crucible.

Materials:

  • Pt-Rh crucible (composition dependent on melt temperature and reactivity)

  • High-purity polycrystalline source material

  • Seed crystal with the desired crystallographic orientation

  • Czochralski crystal growth furnace with a pulling and rotation mechanism

  • Inert gas supply (e.g., Argon)

Procedure:

  • Melt Preparation: Place the high-purity polycrystalline source material into the Pt-Rh crucible within the Czochralski furnace.[15]

  • Furnace Purge and Heating: Seal the furnace chamber and purge with an inert gas to prevent oxidation. Heat the crucible to melt the source material completely, raising the temperature slightly above its melting point.[15][16]

  • Seed Crystal Introduction: Lower the seed crystal, mounted on a pull rod, until it just touches the surface of the molten material.[16][17] Allow a small portion of the seed to melt to ensure a clean interface for growth.

  • Crystal Pulling and Rotation: Slowly begin to pull the seed crystal upwards while simultaneously rotating it.[15][17] The molten material will solidify onto the seed, adopting its crystal structure.

  • Diameter Control: Carefully control the pulling rate and the melt temperature to achieve the desired crystal diameter.

  • Growth Completion and Cooling: Continue pulling until the desired crystal length is achieved. Then, slowly withdraw the crystal from the melt and allow it to cool gradually to room temperature within the inert atmosphere to prevent thermal shock.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of Pt-Rh alloys in laboratory settings.

G cluster_0 Benefits of Alloying Platinum with Rhodium cluster_1 Enhanced Properties Pt Pure Platinum PtRh Pt-Rh Alloy Rh Rhodium Addition Rh->PtRh Alloying Process Prop1 Increased Hardness & Strength PtRh->Prop1 Prop2 Higher Melting Point PtRh->Prop2 Prop3 Improved Corrosion Resistance PtRh->Prop3 Prop4 Greater Durability at High Temps PtRh->Prop4

Benefits of Alloying Platinum with Rhodium

G start Start: Select Crucible Alloy temp Operating Temperature? start->temp chem Harsh Chemical Environment? temp->chem < 1500°C ptrh_high Pt-10%Rh / Pt-20%Rh temp->ptrh_high > 1500°C mech High Mechanical Stress? chem->mech No ptau Pt-5%Au (for XRF) chem->ptau XRF Fusion? ptrh_low Pt-3.5%Rh / Pt-5%Rh chem->ptrh_low Yes pt Pure Platinum mech->pt No mech->ptrh_low Yes

Crucible Alloy Selection Workflow

G start Start: Sample Preparation step1 Clean Pt-Rh Crucible start->step1 step2 Weigh Sample and Flux into Crucible step1->step2 step3 Mix Sample and Flux step2->step3 step4 Heat in Fusion Apparatus (1000-1200°C) with Agitation step3->step4 step5 Pour Molten Mix into Casting Dish step4->step5 step6 Cool to Form Homogenous Glass Bead step5->step6 end End: Ready for XRF Analysis step6->end

XRF Sample Preparation by Fusion Workflow

References

Application Notes and Protocols for Platinum-Rhodium Catalysts in CO-Tolerant Hydrogen Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The hydrogen oxidation reaction (HOR) is a critical process in proton-exchange membrane fuel cells (PEMFCs). Platinum (Pt) is a highly effective catalyst for this reaction; however, it is susceptible to poisoning by carbon monoxide (CO), which is often present in trace amounts in hydrogen fuel produced from reforming processes.[1][2] This poisoning deactivates the catalyst and significantly degrades fuel cell performance.[3] Alloying platinum with other metals, such as rhodium (Rh), is a promising strategy to enhance CO tolerance.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of platinum-rhodium (Pt-Rh) catalysts for CO-tolerant hydrogen oxidation reactions. The enhanced CO tolerance of Pt-Rh alloys is often attributed to a bifunctional mechanism and electronic effects that facilitate the oxidative removal of adsorbed CO at lower potentials.[4][7]

Data Presentation

The following tables summarize key quantitative data for Pt-Rh and related catalysts, providing a comparative overview of their performance in CO-tolerant HOR.

Table 1: CO Stripping Voltammetry Data for Various Platinum-Based Catalysts

Catalyst CompositionSupportElectrolyteCO Stripping Onset Potential (V vs. RHE)CO Stripping Peak Potential (V vs. RHE)Reference
Pt/CCarbon0.5 M H₂SO₄~0.60~0.75[4]
Pt-Rh/C NanowiresCarbon0.5 M H₂SO₄~0.55~0.68[4]
Pt₉Rh/CCarbon0.1 M HClO₄Not Specified~0.65[8]
Pt₉RhFe₃/CCarbon0.1 M HClO₄Not Specified~0.62[8]
Commercial PtRu/CCarbon0.1 M HClO₄Not Specified~0.60[8]

Table 2: Hydrogen Oxidation Reaction (HOR) Performance in the Presence of CO

CatalystCO Concentration (ppm)ElectrolyteMass Activity (mA/mg_PGM)Performance MetricReference
Pt/C15000.1 M KOH~25 (after 1000s)Current density at 0.1V vs RHE[9]
PtRu/C15000.1 M KOH~100 (after 1000s)Current density at 0.1V vs RHE[9]
Ru/C15000.1 M KOH~175 (after 1000s)Current density at 0.1V vs RHE[9]
Pt/C200.1 M HClO₄Not SpecifiedSignificant overpotential increase[10]
PtRu/C200.1 M HClO₄Not SpecifiedLower overpotential than Pt/C[10]

Experimental Protocols

Protocol 1: Synthesis of Carbon-Supported Pt-Rh Alloy Nanoparticles

This protocol describes a chemical reduction method for synthesizing Pt-Rh alloy nanoparticles on a carbon support.

Materials:

Procedure:

  • Carbon Support Pre-treatment: Disperse a calculated amount of Vulcan XC-72 carbon black in a mixture of DI water and ethylene glycol. Sonicate the suspension for at least 30 minutes to ensure uniform dispersion.

  • Precursor Addition: Under inert gas (Ar or N₂) purging, add aqueous solutions of H₂PtCl₆·6H₂O and RhCl₃·xH₂O to the carbon suspension to achieve the desired Pt:Rh atomic ratio and a final metal loading of ~20 wt%.

  • pH Adjustment: Adjust the pH of the mixture to >11 by adding a 1 M NaOH solution in ethylene glycol. The pH adjustment is crucial for controlling the reduction kinetics.[11]

  • Reduction Reaction: Heat the mixture to 140-160°C under continuous stirring and maintain this temperature for 3-4 hours to ensure complete reduction of the metal precursors.

  • Catalyst Recovery: Allow the solution to cool to room temperature. Collect the carbon-supported Pt-Rh catalyst (Pt-Rh/C) by filtration.

  • Washing: Wash the collected catalyst powder thoroughly with DI water and ethanol (B145695) to remove any residual reactants and byproducts.

  • Drying: Dry the final Pt-Rh/C catalyst in a vacuum oven at 60-80°C for at least 12 hours.

Protocol 2: Electrochemical Evaluation of CO Tolerance

This protocol outlines the key electrochemical measurements to assess the CO tolerance of the synthesized Pt-Rh catalysts using a three-electrode half-cell setup.

Materials and Equipment:

  • Working Electrode: Glassy carbon rotating disk electrode (RDE)

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Reversible Hydrogen Electrode (RHE)

  • Electrolyte: 0.1 M Perchloric acid (HClO₄) or 0.5 M Sulfuric acid (H₂SO₄)

  • Gases: High-purity Ar, H₂, CO, and H₂/CO mixtures (e.g., 100 ppm CO in H₂)

  • Potentiostat

Part A: Catalyst Ink Preparation and Electrode Modification

  • Disperse 5 mg of the synthesized Pt-Rh/C catalyst in a solution containing DI water, isopropanol, and a 5 wt% Nafion solution.

  • Sonciate the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Pipette a small aliquot (5-10 µL) of the ink onto the polished glassy carbon RDE surface and let it dry at room temperature to form a thin catalyst layer.

Part B: Electrochemical Surface Area (ECSA) Determination

  • Electrode Cleaning: Cycle the potential of the working electrode between 0.05 V and 1.2 V vs. RHE in Ar-saturated electrolyte at a scan rate of 50 mV/s until a stable cyclic voltammogram (CV) is obtained.

  • H-UPD Measurement: Record a CV between 0.05 V and 0.4 V vs. RHE at a scan rate of 20 mV/s in Ar-saturated electrolyte.

  • ECSA Calculation: Calculate the ECSA by integrating the charge associated with the hydrogen underpotential deposition (H-UPD) region, assuming a charge of 210 µC/cm² for a monolayer of adsorbed hydrogen on a polycrystalline Pt surface. Note that this value might need adjustment for Pt-Rh alloys.

Part C: CO Stripping Voltammetry

  • Purge the electrolyte with CO gas for 15-20 minutes while holding the working electrode potential at a low value (e.g., 0.05 V vs. RHE) to allow for the formation of a saturated CO adlayer on the catalyst surface.[1]

  • Purge the electrolyte with Ar for at least 30 minutes to remove all dissolved CO, while maintaining the electrode potential.

  • Record the CO stripping voltammogram by scanning the potential from 0.05 V to 1.2 V vs. RHE at a scan rate of 20 mV/s.[12] The peak in the anodic scan corresponds to the oxidative removal of adsorbed CO. A lower onset and peak potential indicate better CO tolerance.[7][8]

Part D: Hydrogen Oxidation Reaction (HOR) Polarization

  • Baseline HOR: In H₂-saturated electrolyte, record the HOR polarization curve by scanning the potential from -0.05 V to 0.2 V vs. RHE at a slow scan rate (e.g., 1-5 mV/s) with the RDE rotating at 1600 rpm.[1]

  • CO-Tolerant HOR: Switch the purging gas to a certified H₂/CO mixture (e.g., 100 ppm CO).

  • Record the HOR polarization curve under the same conditions as the baseline. The difference in performance (e.g., overpotential at a given current density) between the pure H₂ and H₂/CO feeds indicates the catalyst's CO tolerance.

Part E: Chronoamperometry

  • Hold the electrode potential at a constant value (e.g., 0.1 V vs. RHE) in H₂-saturated electrolyte and record the current.

  • Switch the gas to the H₂/CO mixture and continue recording the current over time (e.g., 30-60 minutes).

  • A smaller decay in current over time in the presence of CO signifies higher CO tolerance. This method is widely used to evaluate CO tolerance.[1][2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and electrochemical evaluation of Pt-Rh catalysts for CO-tolerant HOR.

G cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_evaluation Electrochemical Evaluation cluster_analysis Data Analysis s1 Precursor & Support Dispersion (Pt, Rh salts, Carbon) s2 pH Adjustment & Reduction (Ethylene Glycol) s1->s2 s3 Washing & Drying s2->s3 s4 Pt-Rh/C Catalyst Powder s3->s4 e1 Catalyst Ink Formation s4->e1 e2 Deposition on RDE e1->e2 e3 Working Electrode e2->e3 c1 ECSA Measurement (H-UPD in Ar) e3->c1 c2 CO Stripping Voltammetry e3->c2 c3 HOR Polarization (Pure H₂) e3->c3 c5 Chronoamperometry (H₂ + CO) e3->c5 a1 Determine ECSA c1->a1 a2 Compare CO Oxidation Potentials c2->a2 c4 HOR Polarization (H₂ + CO) c3->c4 a3 Quantify Performance Loss due to CO c4->a3 a4 Assess Stability in CO c5->a4

Caption: Workflow for synthesis and evaluation of Pt-Rh/C catalysts.

The mechanism for enhanced CO tolerance on Pt-Rh surfaces is generally attributed to the bifunctional mechanism and/or a ligand effect.

G cluster_mech Bifunctional Mechanism for CO Oxidation Pt Pt Site CO_ads CO(ads) Pt->CO_ads Strong Adsorption Rh Rh Site OH_ads OH(ads) Rh->OH_ads Forms OH species CO2 CO₂ CO_ads->CO2 Surface Reaction H2O H₂O H2O->Rh Adsorbs at lower potential OH_ads->CO2 Surface Reaction H_ion H⁺ + e⁻ OH_ads->H_ion Releases proton/electron

Caption: Bifunctional mechanism on a Pt-Rh surface for CO oxidation.

References

Troubleshooting & Optimization

Technical Support Center: Degradation Mechanisms of Platinum-Rhodium Catalytic Wires

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing platinum-rhodium (Pt-Rh) catalytic wires in their experiments. It provides troubleshooting guidance in a frequently asked questions (FAQ) format to address common issues related to catalyst degradation, alongside detailed experimental protocols for characterization and quantitative data summaries to aid in understanding and mitigating these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the use of Pt-Rh catalytic wires.

Q1: Why is the conversion efficiency of my Pt-Rh catalyst decreasing over time?

A decrease in catalytic efficiency is a common indicator of catalyst deactivation. Several mechanisms can be responsible:

  • Platinum Loss: The primary cause of efficiency loss is the depletion of platinum from the catalyst surface.[1][2] At high temperatures (750-950°C) and pressures, volatile platinum oxides (primarily PtO₂) form and are carried away by the gas stream.[1] This loss of active platinum sites directly reduces the catalyst's ability to facilitate the desired reaction.

  • Rhodium Enrichment: As platinum is lost, the concentration of rhodium on the wire surface increases.[3][4] While rhodium is crucial for the catalyst's structural integrity and can contribute to the overall reaction, excessive enrichment can alter the catalytic properties and may not be optimal for the target reaction, leading to a decrease in the desired product yield.[3]

  • Surface Restructuring: At operational temperatures, the catalyst wire undergoes significant surface restructuring. This includes the formation of "cauliflower-like" growths and etch pits, which alter the surface area and gas flow dynamics around the wire, impacting its efficiency.[4][5]

  • Poisoning: Impurities in the reactant gas stream can adsorb onto the active sites of the catalyst, blocking them from participating in the reaction. Common poisons include compounds containing sulfur, lead, or mercury.[6]

Q2: I'm observing "cauliflower-like" growths on my catalyst wires. What are they, and are they detrimental to my experiment?

These "cauliflower-like" growths are a well-documented form of surface restructuring that occurs on Pt-Rh catalysts during high-temperature oxidation reactions, such as ammonia (B1221849) oxidation.[4] They are essentially agglomerations of platinum and rhodium that have been transported via the gas phase as volatile oxides and then redeposited on the wire surface.[4]

  • Impact on Performance: The formation of these structures is intrinsically linked to the degradation process. While they increase the surface area of the catalyst, the altered morphology can lead to non-uniform gas flow and temperature distribution across the gauze pack.[4] Initially, this restructuring can sometimes lead to a temporary increase in activity, but as the process continues and platinum is lost, the overall efficiency declines. The growths are indicative of significant metal transport, which is the primary long-term failure mechanism.

Q3: How can I determine the extent of platinum loss from my catalyst?

Quantifying platinum loss is crucial for understanding the remaining lifespan of your catalyst. Several methods can be employed:

  • Gravimetric Analysis: The most straightforward method is to weigh the catalyst gauze before and after the experimental run. The weight loss is primarily attributed to the loss of platinum.[1]

  • X-ray Fluorescence (XRF): This non-destructive technique can be used to determine the elemental composition of the catalyst. By comparing the Pt/Rh ratio of a used catalyst to a new one, the relative loss of platinum can be estimated.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS): For a more precise quantification, a small, representative sample of the catalyst wire can be dissolved in acid (e.g., aqua regia), and the resulting solution can be analyzed by ICP-OES or AAS to determine the exact concentrations of platinum and rhodium.

Q4: What are the key factors that accelerate the degradation of my Pt-Rh catalyst?

Several operational parameters have a significant impact on the rate of catalyst degradation:

  • Temperature: This is the most critical factor. The rate of platinum loss increases exponentially with temperature due to the increased volatility of platinum oxides.[7]

  • Pressure: Higher operating pressures generally lead to an increased rate of platinum loss.[1][2]

  • Gas Composition and Flow Rate: High gas flow rates can increase the mechanical stress on the catalyst gauzes and enhance the transport of volatile platinum species away from the surface. The ratio of reactants can also influence the surface chemistry and degradation rate.[7]

  • Contaminants: As mentioned, impurities in the feed gas can poison the catalyst, leading to a rapid decline in performance.[6]

Q5: Are there any preventative measures I can take to slow down catalyst degradation?

While degradation is inevitable under typical operating conditions, several strategies can help to extend the catalyst's lifespan:

  • Temperature Management: Operating at the lower end of the effective temperature range for your reaction can significantly reduce the rate of platinum loss. Avoid temperature spikes and hotspots.

  • Feed Gas Purification: Implementing an effective gas purification system to remove catalyst poisons is crucial for maintaining catalyst activity and longevity.[6]

  • Alloy Composition: The addition of palladium to Pt-Rh alloys has been shown to decrease the rate of weight loss and the amount of platinum lost.[8] This is attributed to the formation of a palladium-enriched surface layer that passivates the catalyst against platinum oxidation.[8]

  • Proper Handling: Ensure that the catalyst gauzes are handled carefully during installation and removal to prevent mechanical damage.

Quantitative Data Summary

The following tables summarize quantitative data on the degradation of Pt-Rh catalysts under various conditions.

Table 1: Effect of Operating Pressure and Temperature on Platinum Loss in Ammonia Oxidation

Pressure LevelTypical Operating Temperature (°C)Rate of Platinum Loss (g per ton of Nitric Acid)Reference
Atmospheric750 - 8500.05[1][2]
Medium850 - 9000.15 - 0.25[1]
High900 - 950up to 0.45[1][2]

Table 2: Surface Compositional Changes of Pt-Rh Gauzes Under Industrial Ammonia Oxidation Conditions

ElementInitial Bulk Composition (wt%)Surface Concentration after Operation (at low to medium pressure)Surface Concentration after Operation (at high pressure)Reference
Platinum (Pt)90-95%DecreasedSignificantly Decreased[3][5]
Rhodium (Rh)5-10%Enriched (metallic state)Significantly Enriched (Rh₂O₃ detected)[3][5]

Detailed Experimental Protocols

The following are detailed protocols for the characterization of degraded Pt-Rh catalytic wires.

Protocol 1: Scanning Electron Microscopy (SEM) Analysis

Objective: To visualize the surface morphology, including "cauliflower" growths and etch pits, and to analyze the cross-sectional elemental distribution.

Materials:

  • Degraded Pt-Rh wire or gauze section

  • SEM sample holder (stub)

  • Conductive carbon tape

  • Epoxy resin for cross-sectional mounting

  • Polishing equipment (grinding papers, diamond paste)

  • Sputter coater with a conductive target (e.g., gold or platinum) for non-conductive cross-sections[9]

Procedure:

  • Sample Preparation (Surface Morphology): a. Carefully cut a small, representative section of the catalytic wire or gauze. b. Mount the sample onto an SEM stub using double-sided conductive carbon tape. Ensure good electrical contact between the sample and the stub. c. For highly non-conductive samples or at very high magnifications, a thin conductive coating may be applied via sputter coating to prevent charging.[9]

  • Sample Preparation (Cross-Sectional Analysis): a. Cut a segment of the wire and mount it vertically in an epoxy resin mold. b. Allow the resin to cure completely. c. Grind and polish the mounted sample using progressively finer grinding papers and diamond pastes to expose a smooth cross-section of the wire. d. Clean the polished surface ultrasonically in ethanol (B145695) to remove polishing debris. e. Mount the polished sample onto an SEM stub with conductive tape. A conductive coating may be necessary.

  • SEM Imaging: a. Load the sample into the SEM chamber and pump down to the required vacuum level. b. Set the accelerating voltage. A range of 15-20 kV is typically suitable for imaging morphology and performing Energy Dispersive X-ray Spectroscopy (EDS). c. Select the appropriate detector. A secondary electron (SE) detector is ideal for visualizing surface topography. A backscattered electron (BSE) detector can provide compositional contrast (heavier elements appear brighter). d. Start with a low magnification to locate the area of interest on the wire. e. Increase the magnification to observe the detailed surface features. Adjust focus, brightness, and contrast for a clear image. f. Capture images of characteristic features such as "cauliflower" growths, etch pits, and smooth areas for comparison.

  • EDS Analysis (Optional): a. Switch to the EDS detector. b. Perform spot analysis on different features (e.g., the core of the wire, cauliflower growths) to determine their elemental composition. c. Alternatively, perform elemental mapping over a larger area to visualize the distribution of Pt and Rh.

Protocol 2: X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases present in the catalyst, such as the Pt-Rh alloy, and to detect the formation of any oxide phases.

Materials:

  • A bundle of degraded Pt-Rh wires or a section of the gauze

  • XRD sample holder

  • Glass slide or zero-background sample holder

Procedure:

  • Sample Preparation: a. For wire bundles, arrange a sufficient number of wire segments parallel to each other on the sample holder to create a flat, dense surface for the X-ray beam to interact with. b. For a gauze section, carefully flatten it and mount it onto the sample holder. c. The goal is to have a sample with a relatively flat surface that is representative of the bulk material.[5]

  • XRD Data Acquisition: a. Place the sample holder in the XRD instrument. b. Set the X-ray source (e.g., Cu Kα). c. Define the scanning range (2θ). A wide range, for example, from 20° to 90°, is typically used to capture the main diffraction peaks of Pt-Rh alloys and their potential oxides. d. Set the step size and scan speed. A smaller step size and slower scan speed will result in higher resolution data but will take longer to acquire. e. Start the data acquisition.

  • Data Analysis: a. The resulting diffractogram will show peaks at specific 2θ angles. b. Compare the positions and intensities of the observed peaks to a crystallographic database (e.g., the Powder Diffraction File - PDF) to identify the crystalline phases present. c. The main peaks should correspond to the face-centered cubic (fcc) structure of the Pt-Rh solid solution. d. Look for additional, smaller peaks that may correspond to rhodium oxides (e.g., Rh₂O₃) or platinum oxides, which would indicate surface oxidation. e. The peak positions can also be used to determine the lattice parameter of the alloy, which can provide information about its composition.

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To determine the elemental composition and chemical states of the elements on the surface of the catalytic wire (top ~5-10 nm).

Materials:

  • A small section of the degraded Pt-Rh wire or gauze

  • XPS sample holder

  • Ultra-high vacuum (UHV) compatible conductive tape or clips

Procedure:

  • Sample Preparation: a. Mount a small, representative sample of the wire or gauze onto the XPS sample holder using UHV-compatible conductive tape or clips. b. Ensure the sample is securely mounted and has a good electrical connection to the holder to minimize charging during analysis.

  • XPS Data Acquisition: a. Introduce the sample into the XPS instrument's UHV analysis chamber. b. Perform a survey scan to identify all the elements present on the surface. c. Perform high-resolution scans of the core level regions for the elements of interest, particularly Pt 4f and Rh 3d. Also, scan the C 1s and O 1s regions. d. Use a charge neutralizer (electron flood gun) if sample charging is observed.

  • Data Analysis: a. The binding energy of the peaks in the high-resolution spectra provides information about the chemical state of the elements. b. Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV. c. Pt 4f region: The Pt 4f spectrum for metallic platinum consists of a doublet (4f₇/₂ and 4f₅/₂). The presence of higher binding energy components can indicate the presence of platinum oxides (e.g., PtO, PtO₂). d. Rh 3d region: The Rh 3d spectrum for metallic rhodium also shows a doublet (3d₅/₂ and 3d₃/₂). Higher binding energy peaks are indicative of rhodium oxides, such as Rh₂O₃.[3] e. Quantify the relative atomic concentrations of the elements on the surface by integrating the areas under the respective core level peaks and applying relative sensitivity factors. This will reveal the extent of surface enrichment of rhodium.

Mandatory Visualizations

The following diagrams, created using the DOT language, visualize key aspects of Pt-Rh catalyst degradation.

Caption: A diagram illustrating the primary degradation mechanism of Pt-Rh catalytic wires.

TroubleshootingWorkflow Start Start: Decreased Catalytic Efficiency CheckParams Review Operating Parameters (Temp, Pressure, Flow Rate) Start->CheckParams HighParams Parameters Exceed Recommended Limits? CheckParams->HighParams ReduceParams Action: Reduce Temperature/ Pressure if possible HighParams->ReduceParams Yes CheckFeed Analyze Feed Gas for Impurities HighParams->CheckFeed No ReduceParams->CheckFeed Impurities Poisons Detected? (e.g., S, Pb) CheckFeed->Impurities ImprovePurification Action: Improve Gas Purification System Impurities->ImprovePurification Yes VisualInspect Perform Visual Inspection of Catalyst Gauze Impurities->VisualInspect No ImprovePurification->VisualInspect Damage Visible Damage or 'Cauliflower' Growth? VisualInspect->Damage AdvancedAnalysis Proceed to Advanced Characterization (SEM, XPS) Damage->AdvancedAnalysis Yes End End: Catalyst Replacement Likely Required Damage->End No, but efficiency is still low AdvancedAnalysis->End

Caption: A troubleshooting workflow for diagnosing decreased efficiency in Pt-Rh catalysts.

ExperimentalWorkflow Start Start: Degraded Pt-Rh Wire Sample SEM SEM Analysis Start->SEM XPS XPS Analysis Start->XPS XRD XRD Analysis Start->XRD SEM_Surface Surface Morphology: - Image 'Cauliflower' Growths - Assess Etching SEM->SEM_Surface SEM_Cross Cross-Section: - Mount & Polish Wire - EDS Mapping for Pt/Rh dist. SEM->SEM_Cross Report Synthesize Data & Generate Report SEM_Surface->Report SEM_Cross->Report XPS_Comp Surface Composition: - Quantify Pt, Rh, O, C - Determine Pt/Rh Ratio XPS->XPS_Comp XPS_State Chemical State: - Identify Pt & Rh Oxides (Pt 4f, Rh 3d spectra) XPS->XPS_State XPS_Comp->Report XPS_State->Report XRD_Phase Phase Identification: - Confirm Pt-Rh Alloy Structure - Detect Oxide Phases XRD->XRD_Phase XRD_Phase->Report

Caption: A standard experimental workflow for the comprehensive analysis of a degraded Pt-Rh wire.

References

Technical Support Center: Platinum-Rhodium Thermocouple Drift

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to platinum-rhodium thermocouple drift during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is platinum-rhodium thermocouple drift?

A1: Platinum-rhodium thermocouple drift refers to the gradual and unwanted change in the electromotive force (EMF) output of the thermocouple over time, leading to inaccurate temperature readings. This deviation occurs due to metallurgical and chemical changes in the thermocouple wires when exposed to high temperatures and various environmental conditions.[1][2]

Q2: What are the primary causes of thermocouple drift?

A2: The main causes of drift in platinum-rhodium thermocouples include:

  • Contamination: Diffusion of foreign materials from the operating environment or the protective sheath into the thermocouple wires. Common contaminants include metallic vapors (especially iron, silicon, and aluminum) and non-metallic elements.[3][4]

  • Oxidation: At high temperatures in the presence of oxygen, volatile oxides of platinum and rhodium can form, leading to a change in the composition of the thermocouple wires.[5] The different vapor pressures and oxidation rates of platinum and rhodium contribute to this compositional change and subsequent calibration drift.[5]

  • Grain Growth: At elevated temperatures, the grain structure of the platinum and platinum-rhodium wires can change, leading to increased brittleness and altered thermoelectric properties.

  • Rhodium Migration: In Type R and S thermocouples, rhodium from the alloy leg can migrate to the pure platinum leg, altering its composition and causing decalibration. This is a significant factor in drift, especially in a vacuum environment where rhodium can vaporize and deposit on the platinum wire.[4]

  • Mechanical Stress: Bending, twisting, or vibration can introduce strain and inconsistencies in the thermocouple wires, affecting the thermoelectric signal.

Q3: How can I prevent or minimize thermocouple drift?

A3: To minimize thermocouple drift, consider the following preventative measures:

  • Proper Installation: Ensure the thermocouple is installed correctly, avoiding mechanical stress and ensuring good thermal contact.[6] The installation location should be chosen to have a good heat exchange with the measured medium.[6]

  • Use of Protective Sheaths: Employ high-purity alumina (B75360) or other appropriate ceramic protection tubes to shield the thermocouple from contaminating atmospheres and metallic vapors.[3]

  • Select the Right Thermocouple Type: For very high temperatures (above 1200°C), Type B thermocouples are often preferred due to their better stability.

  • Avoid Thermal Cycling where Possible: Repeated heating and cooling can accelerate metallurgical changes in the wires.

  • Regular Calibration and Verification: Periodically calibrate your thermocouples against a known standard to monitor their performance and detect drift early.[2]

Q4: How often should I calibrate my platinum-rhodium thermocouple?

A4: The calibration frequency depends on the application's criticality, operating temperature, and the environment. For high-accuracy applications, a calibration interval of 6 to 12 months is often recommended. However, if the thermocouple is used at very high temperatures or in a contaminating environment, more frequent calibration may be necessary.

Troubleshooting Guides

This section provides structured guides to help you diagnose and resolve common issues encountered with platinum-rhodium thermocouples.

Guide 1: Inaccurate or Unstable Readings

If you are experiencing inaccurate or fluctuating temperature readings, follow this troubleshooting workflow.

Troubleshooting_Inaccurate_Readings start Start: Inaccurate or Unstable Readings check_connections Check all electrical connections (at instrument and terminal head) start->check_connections connections_ok Connections Secure? check_connections->connections_ok tighten_connections Tighten loose connections connections_ok->tighten_connections No check_polarity Verify correct polarity (red wire is typically negative) connections_ok->check_polarity Yes tighten_connections->check_connections polarity_ok Polarity Correct? check_polarity->polarity_ok reverse_polarity Correct the wiring polarity polarity_ok->reverse_polarity No inspect_tc Visually inspect thermocouple and extension wires for damage polarity_ok->inspect_tc Yes reverse_polarity->check_polarity damage_found Damage Found? inspect_tc->damage_found replace_tc Replace thermocouple or extension wire damage_found->replace_tc Yes check_environment Check for sources of electrical noise (EMI/RFI) or temperature fluctuations near the reference junction damage_found->check_environment No end_ok Problem Resolved replace_tc->end_ok noise_source Source Identified? check_environment->noise_source mitigate_noise Shield wires, ground properly, or insulate reference junction noise_source->mitigate_noise Yes perform_cal Perform in-situ calibration check against a reference thermometer noise_source->perform_cal No mitigate_noise->check_environment cal_ok Reading within tolerance? perform_cal->cal_ok recalibrate Perform full recalibration or replace the thermocouple cal_ok->recalibrate No cal_ok->end_ok Yes end_further Further Investigation Needed recalibrate->end_further Diagnosing_Thermocouple_Drift start Start: Suspected Thermocouple Drift review_history Review calibration history and usage logs start->review_history in_situ_check Perform an in-situ comparison check with a calibrated reference thermometer at a stable operating temperature review_history->in_situ_check reading_match Readings Match within Acceptable Tolerance? in_situ_check->reading_match no_drift No significant drift detected. Continue to monitor. reading_match->no_drift Yes remove_tc Remove thermocouple from process for further testing reading_match->remove_tc No end End no_drift->end homogeneity_test Perform a homogeneity test (See Experimental Protocol 1) remove_tc->homogeneity_test homogeneous Is the thermocouple homogeneous? homogeneity_test->homogeneous recalibrate Perform a full comparison or fixed-point calibration (See Experimental Protocol 2) homogeneous->recalibrate Yes replace_tc Thermocouple is inhomogeneous. Replace the thermocouple. homogeneous->replace_tc No within_tolerance Calibration within required tolerance? recalibrate->within_tolerance replace_tc->end return_to_service Return thermocouple to service. Update calibration records. within_tolerance->return_to_service Yes replace_tc2 Thermocouple has drifted and cannot be recalibrated. Replace the thermocouple. within_tolerance->replace_tc2 No return_to_service->end replace_tc2->end Homogeneity_Testing_Workflow start Start: Homogeneity Test setup Connect thermocouple to voltmeter and position in scanner start->setup scan Move thermocouple through heat source at a constant rate setup->scan record Continuously record EMF output vs. position scan->record plot Plot EMF vs. position record->plot analyze Analyze the plot for EMF variations plot->analyze result Determine regions and magnitude of inhomogeneity analyze->result end End result->end Calibration_by_Comparison_Workflow start Start: Comparison Calibration prepare Place test and reference thermocouples in close thermal contact within the heat source start->prepare connect Connect thermocouples to voltmeter with a stable reference junction (0°C) prepare->connect stabilize Set heat source to desired temperature and allow to stabilize connect->stabilize record Simultaneously record EMF of test TC and temperature from reference TC stabilize->record repeat Repeat for multiple temperature points record->repeat analyze Calculate the error at each point (Measured EMF - Standard EMF) repeat->analyze generate_report Generate calibration certificate with correction values analyze->generate_report end End generate_report->end

References

Troubleshooting contamination of platinum-rhodium thermocouples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues with platinum-rhodium thermocouples.

Frequently Asked Questions (FAQs)

Q1: My temperature readings are drifting or have become inaccurate. What are the common causes of platinum-rhodium thermocouple contamination?

A1: Inaccurate readings and drift in platinum-rhodium thermocouples are often due to contamination of the noble metal wires.[1][2][3] The primary causes include:

  • Exposure to Metallic and Non-Metallic Vapors: Vapors from elements like lead, zinc, phosphorus, arsenic, and silicon can condense on the thermocouple wires at high temperatures.[4][5] This alters the thermoelectric properties of the platinum and platinum-rhodium wires, leading to decreased accuracy.[4]

  • Reducing Atmospheres: Operating in a reducing atmosphere (an environment lacking oxygen) can cause the atomization of platinum, which reduces the thermocouple's lifespan and accuracy.[4] Such atmospheres can be created by the decomposition of organic compounds at high temperatures.[4]

  • Contamination from Protection Tubes: Impurities within the ceramic protection tubes, especially silica, can react with the thermocouple wires at high temperatures, particularly in the presence of a reducing agent like hydrogen.[5] This can lead to the formation of platinum silicide, causing embrittlement and failure.[5]

  • Cross-Contamination: Using the same equipment for calibrating different types of thermocouples without proper cleaning can lead to cross-contamination.[6]

Q2: What are the visible signs of a contaminated thermocouple?

A2: While drifting temperature readings are the primary indicator, visual inspection can sometimes reveal contamination. Look for:

  • Discoloration or Surface Deposits: The surface of the thermocouple wires may show discoloration or a granular appearance due to the condensation of foreign materials.[7]

  • Embrittlement and Brittleness: Contamination, particularly by silicon, can make the platinum wires brittle, leading to mechanical failure.[5]

  • Grain Growth: Long-term operation at very high temperatures can lead to significant grain growth in the platinum wire, which can result in mechanical failure.[8]

Q3: How can I prevent contamination of my platinum-rhodium thermocouples?

A3: Proactive measures are crucial to extend the life and maintain the accuracy of your thermocouples.[1]

  • Use of High-Purity Protection: Always use high-purity alumina (B75360) protection tubes to shield the thermocouple from the process environment.[5][7][9] Ensure the protection tube is impervious to gases and vapors present in your experiment.[5]

  • Avoid Reducing Atmospheres: Whenever possible, operate thermocouples in an oxidizing (air) or inert atmosphere.[1][8]

  • Ensure Cleanliness: Handle thermocouples with care to avoid introducing contaminants.[9] Use clean gloves and ensure all components, including insulators, are free of impurities.[6]

  • Dedicated Equipment: Use dedicated and thoroughly cleaned insulation tubes for different thermocouples to prevent cross-contamination.[6]

Troubleshooting Guides

Problem: Unstable or Erratic Temperature Readings

Unstable readings can be caused by several factors beyond contamination.[10][11] Follow this diagnostic workflow to identify the root cause.

G start Unstable Readings Detected check_connections Check Electrical Connections (Tightness, Corrosion) start->check_connections check_grounding Inspect for Ground Loops (Multiple Ground Points) check_connections->check_grounding Connections OK replace_thermocouple Replace Thermocouple check_connections->replace_thermocouple Connections Faulty check_em_interference Assess Electromagnetic Interference Sources check_grounding->check_em_interference No Ground Loops check_grounding->replace_thermocouple Ground Loops Found inspect_thermocouple Visually Inspect Thermocouple (Damage, Discoloration) check_em_interference->inspect_thermocouple No Interference check_em_interference->replace_thermocouple Interference Present clean_thermocouple Clean and Anneal Thermocouple inspect_thermocouple->clean_thermocouple Contamination Suspected inspect_thermocouple->replace_thermocouple Physical Damage recalibrate Recalibrate Thermocouple clean_thermocouple->recalibrate Cleaning Complete recalibrate->replace_thermocouple Calibration Fails issue_resolved Issue Resolved recalibrate->issue_resolved Calibration Successful G cluster_environment High-Temperature Environment contaminant_source Contaminant Source (e.g., Metallic Vapors, Impure Ceramics) contamination Surface Contamination (Adsorption of Impurities) contaminant_source->contamination reducing_atmosphere Reducing Atmosphere (Lack of Oxygen) reducing_atmosphere->contamination thermocouple Platinum-Rhodium Thermocouple thermocouple->contamination decalibration Decalibration (Change in Thermoelectric Properties) contamination->decalibration inaccurate_reading Inaccurate Temperature Reading decalibration->inaccurate_reading

References

Optimizing Pt-Rh alloy composition for enhanced catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Platinum-Rhodium (Pt-Rh) alloy catalysts. The information is designed to address common issues encountered during experimental work and to aid in optimizing catalytic activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Pt-Rh alloy catalysts?

A1: Pt-Rh alloy catalysts are utilized in a range of significant industrial and research applications. They are most commonly known for their use in automotive three-way catalysts (TWCs) for the simultaneous conversion of carbon monoxide (CO), nitrogen oxides (NOx), and hydrocarbons (HC) into less harmful substances.[1][2] Additionally, they are employed in the Ostwald process for the oxidation of ammonia (B1221849) to produce nitric acid, a key component in fertilizer production.[3][4] Other applications include electrocatalysis for reactions like ethylene (B1197577) glycol oxidation and the hydrogen evolution reaction (HER), as well as serving as materials for thermocouples and heating elements due to their high-temperature stability.[5][6]

Q2: How does the Pt:Rh composition affect catalytic performance?

A2: The ratio of Platinum to Rhodium in the alloy is a critical factor that influences both catalytic activity and stability. Rhodium is often added to platinum to enhance its mechanical strength and reduce metal loss at high operating temperatures.[4] In automotive catalysts, Pt is highly effective for CO and hydrocarbon oxidation, while Rh is crucial for the reduction of NOx.[1] The synergistic effect between Pt and Rh in an alloy can lead to significantly better performance than either metal alone. For instance, in the preferential oxidation of CO (PROX), Pt-Rh alloy nanoparticles have shown higher activity compared to the individual metals.[7] An optimized composition, such as Pt56Rh44 nanodendrites, has demonstrated superior mass activity for ethylene glycol oxidation.[5] However, the optimal ratio is highly dependent on the specific reaction and operating conditions.

Q3: What are the common methods for synthesizing Pt-Rh alloy catalysts?

A3: Several methods are employed to synthesize Pt-Rh alloy catalysts, each offering different levels of control over particle size, composition, and structure. Common techniques include:

  • Polyol Reduction: This method involves the co-reduction of platinum and rhodium precursors (e.g., acetylacetonates) in a high-boiling point polyol solvent like ethylene glycol, often in the presence of a stabilizing agent such as polyvinylpyrrolidone (B124986) (PVP).[8][9]

  • Solvothermal Method: This technique utilizes a solvent under high temperature and pressure to synthesize crystalline nanostructures. It has been used to create three-dimensional Pt-Rh alloy nanodendrites.[5]

  • Impregnation: This is a widely used method for preparing supported catalysts, where a support material (e.g., alumina) is impregnated with a solution containing the metal precursors. The pH of the impregnating solution can be controlled to influence the metal distribution.[10]

  • Electrodeposition: Thin films of Pt-Rh alloy can be deposited on a substrate using direct current (DC) or pulse current (PC) electrodeposition methods, which is a cost-effective way to prepare catalysts for hydrogen generation.[11]

Q4: What characterization techniques are essential for Pt-Rh catalysts?

A4: A comprehensive characterization of Pt-Rh catalysts is crucial to understand their physicochemical properties and correlate them with catalytic performance. Key techniques include:

  • Electron Microscopy (TEM, SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology, size, and dispersion of the catalyst nanoparticles.[9][12]

  • Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with electron microscopy, EDS is used to determine the elemental composition of the alloy nanoparticles.[9][12]

  • X-ray Diffraction (XRD): XRD is used to identify the crystalline structure and phase of the alloy, confirming the formation of a solid solution.[9]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the surface elemental composition and the oxidation states of Pt and Rh.

Troubleshooting Guide

Problem 1: Low Catalytic Activity or Conversion Efficiency

Possible Cause Suggested Solution
Incorrect Pt:Rh Ratio The optimal Pt:Rh ratio is reaction-specific. For CO oxidation, Pt is generally more active at lower temperatures, while Rh is more effective at higher temperatures.[1] For reactions like ethylene glycol oxidation, specific ratios like Pt56Rh44 have shown the highest activity.[5] It is recommended to screen a range of compositions to find the optimum for your specific application.
Poor Metal Dispersion In supported catalysts, poor dispersion of the active metal particles leads to a lower number of accessible active sites. The synthesis method significantly impacts dispersion. For instance, catalysts prepared by a hydrothermal method may exhibit better dispersion than those made by impregnation.[2] Consider optimizing synthesis parameters such as precursor concentration, temperature, and pH.
Surface Segregation The surface composition of the alloy can change under reaction conditions, which can affect catalytic activity. For example, in a vacuum, Pt tends to segregate to the surface at high temperatures, while the presence of certain impurities can lead to Rh enrichment.[13][14] Gas-induced segregation can also occur, where the surface composition changes depending on whether the environment is oxidizing or reducing.[15] In-situ characterization techniques can help identify surface segregation.
Catalyst Poisoning Impurities in the reactant stream can adsorb on the active sites and block them, leading to a loss of activity.[16] For example, sulfur-containing compounds are known poisons for Pt-group metal catalysts. Ensure high purity of reactants and consider using guard beds to remove potential poisons.

Problem 2: Catalyst Deactivation Over Time

Possible Cause Suggested Solution
Sintering At high temperatures, the metal nanoparticles can migrate and agglomerate, leading to a decrease in the active surface area.[17] The addition of Rh to Pt can improve thermal stability.[4] Operating at the lowest effective temperature can help minimize sintering.
Fouling/Coking In reactions involving hydrocarbons, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[16] Regeneration can sometimes be achieved by controlled oxidation ("burn-off") of the coke deposits.[18]
Chemical Deactivation The active catalyst can undergo chemical transformations into less active species. For example, under oxidizing conditions, Rh can form inactive rhodium-aluminate species on an alumina (B75360) support. The presence of Pt can facilitate the regeneration of these species back to active metallic Rh at lower temperatures.
Mechanical Attrition For catalyst particles in a fluidized or slurry bed reactor, mechanical stress can cause them to break down.[16] Using mechanically stronger catalyst supports or optimizing the reactor design can mitigate this issue.

Quantitative Data Summary

Table 1: Catalytic Performance of Different Pt-Rh Compositions for Various Reactions

Catalyst CompositionReactionKey Performance MetricReference
Pt56Rh44 NDsEthylene Glycol OxidationMass activity 2.6-fold higher than commercial Pt black[5]
Pt-Rh AlloyPreferential CO Oxidation (PROX)Complete CO oxidation at 105 °C[7]
Rh@Pt Core-ShellPreferential CO Oxidation (PROX)Complete CO oxidation at 70 °C[7][9]
Pt-Rh/SnO2/CEthanol (B145695) OxidationMass activity of ~0.13 mA mg⁻¹metal[19]
Pt-Rh on Al2O3Three-Way Catalysis (Aged)Maintains high activity for HC/CO/NO conversion

Experimental Protocols

Protocol 1: Synthesis of Pt-Rh Solid Solution Nanoparticles via Polyol Method

This protocol is adapted from a published procedure.[8]

  • Preparation of Solvent and Stabilizer: Dissolve 2.0 mmol (monomer unit) of polyvinylpyrrolidone (PVP) in 20 mL of ethylene glycol (EG).

  • Drying: Heat the solution to 150 °C for 15 minutes under an Argon flow to remove water.

  • Precursor Addition: Cool the solution to 100-120 °C. Add 0.10 mmol of Rh(acac)₃ and a desired amount of Pt(acac)₂ (e.g., 0.10-0.90 mmol). Ensure the precursors are completely dissolved.

  • Reduction: The co-reduction of the metal precursors will lead to the formation of solid solution nanoparticles.

  • Washing and Isolation: The nanoparticles are typically isolated and washed through a series of centrifugation and redispersion steps using a solvent like ethanol to remove excess PVP and EG.

Protocol 2: Catalyst Activity Testing for Preferential CO Oxidation (PROX)

This protocol is based on a described experimental setup.[7]

  • Catalyst Loading: Load the supported Pt-Rh catalyst (e.g., 1.0 wt% Pt on γ-Al₂O₃) into a fixed-bed, flow-through reactor.

  • Gas Feed: Introduce a gas mixture with a composition relevant to the PROX reaction (e.g., 0.2% CO, 0.5% O₂, and the remainder H₂).

  • Temperature Programmed Reaction (TPR): Increase the reactor temperature at a controlled rate.

  • Product Analysis: Continuously monitor the composition of the effluent gas stream using a suitable analytical technique, such as a mass spectrometer or gas chromatograph, to measure the concentration of CO₂, H₂O, and remaining CO.

  • Data Analysis: Calculate the percentage of CO conversion and the selectivity towards CO oxidation as a function of temperature.

Visualizations

Experimental_Workflow_Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification prep_solution Dissolve PVP in Ethylene Glycol dry_solution Dry Solution (150°C, Ar flow) prep_solution->dry_solution add_precursors Add Pt(acac)₂ and Rh(acac)₃ dry_solution->add_precursors Cool to 100-120°C co_reduction Co-reduction to form Nanoparticles add_precursors->co_reduction wash_particles Wash Nanoparticles (Centrifugation) co_reduction->wash_particles isolate_product Isolate Final Pt-Rh Alloy Catalyst wash_particles->isolate_product

Caption: Workflow for the synthesis of Pt-Rh alloy nanoparticles.

Catalyst_Deactivation_Pathways cluster_causes Deactivation Mechanisms active_catalyst Active Pt-Rh Catalyst sintering Sintering (High Temperature) active_catalyst->sintering Thermal Stress poisoning Poisoning (Impurities) active_catalyst->poisoning Chemical Contaminants fouling Fouling/Coking (Carbon Deposition) active_catalyst->fouling Reactant Byproducts chemical_deactivation Chemical Change (e.g., Oxidation) active_catalyst->chemical_deactivation Reaction Environment deactivated_catalyst Deactivated Catalyst (Low Activity) sintering->deactivated_catalyst poisoning->deactivated_catalyst fouling->deactivated_catalyst chemical_deactivation->deactivated_catalyst

Caption: Common pathways for Pt-Rh catalyst deactivation.

References

Technical Support Center: Mitigating Platinum Loss in High-Temperature Catalytic Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of platinum loss in high-temperature catalytic processes.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, offering potential causes and actionable solutions.

Issue 1: Rapid decline in catalytic activity and/or selectivity at elevated temperatures.

  • Possible Cause: Thermal degradation of the catalyst, primarily through sintering of platinum nanoparticles. High temperatures provide the energy for platinum atoms and crystallites to migrate and agglomerate, leading to a decrease in the active surface area. This process is often accelerated in the presence of water vapor.

  • Troubleshooting Steps:

    • Verify Operating Temperature: Ensure the reaction temperature is below the catalyst's recommended maximum. As a general guideline, aim to keep the reaction temperature below 0.3-0.5 times the melting point of platinum to minimize sintering.

    • Analyze Catalyst Morphology: Use Transmission Electron Microscopy (TEM) to examine the platinum particle size distribution before and after the reaction. A significant increase in the average particle size confirms sintering.

    • Consider a More Stable Support: The choice of support material significantly impacts the thermal stability of the platinum catalyst. Materials like ceria-zirconia and other mixed oxides can enhance the dispersion and stability of platinum at high temperatures compared to standard alumina (B75360) or silica (B1680970) supports.

    • Evaluate Catalyst Loading: Higher platinum loadings can sometimes lead to faster sintering due to closer proximity of the nanoparticles. Optimizing for the lowest effective platinum concentration can mitigate this.

Issue 2: Noticeable loss of platinum from the catalyst bed over time, confirmed by downstream analysis.

  • Possible Cause: Platinum volatilization. At high temperatures, particularly in an oxidizing atmosphere, platinum can form volatile species like PtO₂, which can be carried away by the gas stream. This phenomenon is a significant cause of platinum loss. Volatilization of platinum oxides can be observed at temperatures as low as 550 °C.[1]

  • Troubleshooting Steps:

    • Control the Atmosphere: If the process allows, operating under non-oxidizing or less oxidative conditions can reduce the formation of volatile platinum oxides.

    • Incorporate Additives: Alloying platinum with other precious metals like palladium or rhodium can suppress volatilization. For instance, higher concentrations of palladium (e.g., a Pd:Pt ratio of 1:1 or 2:1) have been shown to decrease platinum volatilization.[1]

    • Utilize a "Trap" Downstream: In some reactor designs, a downstream bed of a high-surface-area material can be used to capture volatilized platinum species, allowing for their potential recovery.

    • Optimize the Support Material: Certain support materials can have strong interactions with platinum, anchoring the particles and reducing their tendency to volatilize.

Issue 3: Catalyst deactivation that is not fully reversible with standard regeneration protocols.

  • Possible Cause: Irreversible changes to the catalyst support structure or strong poisoning. High temperatures can cause the support material itself to undergo phase changes or collapse, leading to the encapsulation of platinum particles.[2] Additionally, certain poisons may react with the platinum or the support at high temperatures, forming stable, inactive compounds.

  • Troubleshooting Steps:

    • Characterize the Support: Use X-ray Diffraction (XRD) to analyze the crystalline structure of the support material before and after the reaction to check for any phase changes. Brunauer-Emmett-Teller (BET) analysis can be used to measure changes in the support's surface area.

    • Identify Potential Poisons: Analyze the feedstock and process streams for known catalyst poisons such as sulfur, lead, or silicon compounds. Poisoning by these elements can sometimes be irreversible, especially after high-temperature exposure.[3]

    • Review Regeneration Procedure: Ensure the regeneration protocol is appropriate for the suspected cause of deactivation. For example, a simple oxidation to burn off coke will not remove metallic poisons. A more aggressive regeneration involving washing or chemical treatment might be necessary, but this carries the risk of damaging the catalyst.

    • Consider a More Robust Catalyst Formulation: If irreversible deactivation is a persistent issue, a catalyst with a more stable support or one that is more resistant to the specific poisons in the system may be required.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of platinum loss at high temperatures?

A1: The two main mechanisms are:

  • Sintering: The agglomeration of small platinum nanoparticles into larger ones, which reduces the active surface area of the catalyst. This is a thermodynamically driven process that is accelerated at high temperatures.

  • Volatilization: The formation of volatile platinum compounds, most commonly platinum oxides (like PtO₂) in an oxidizing atmosphere, which can then be transported out of the reactor with the gas stream.[1]

Q2: How can I choose the right support material to minimize platinum loss?

A2: The ideal support material for high-temperature applications should have a high surface area, be thermally stable, and exhibit strong metal-support interactions to anchor the platinum nanoparticles. Carbon-based supports, while offering good initial dispersion, can be susceptible to oxidation at high temperatures.[4] Metal oxides like alumina and silica are common, but their stability can be enhanced by doping with other oxides such as ceria, zirconia, or lanthana.[2][5] These dopants can improve the thermal stability of the support and increase the interaction with platinum, thus hindering both sintering and volatilization.

Q3: What is the effect of adding a second metal, like palladium or rhodium, to my platinum catalyst?

A3: Alloying platinum with other precious metals can significantly improve its stability at high temperatures. For example:

  • Palladium: Adding palladium to a platinum catalyst can reduce the volatilization of platinum.[1]

  • Rhodium: Rhodium has been shown to suppress the sintering of platinum nanoparticles.[2]

These bimetallic catalysts can offer a synergistic effect where one metal helps to stabilize the other, leading to a more durable catalyst.

Q4: At what temperature should I become concerned about platinum sintering and volatilization?

A4: While the exact temperature depends on the specific catalyst formulation (support, particle size, additives) and the reaction atmosphere, here are some general guidelines:

  • Sintering: Significant sintering of platinum nanoparticles on common supports like alumina can be observed at temperatures above 600-700°C. For sub-2 nm Pt particles, the theoretical temperature for the onset of sintering can be below 400°C.[6][7]

  • Volatilization: The formation of volatile platinum oxides can begin at temperatures as low as 550°C in an oxidizing atmosphere, and the rate increases exponentially with temperature.[1]

Q5: Can a deactivated platinum catalyst be regenerated?

A5: Yes, in many cases. The appropriate regeneration procedure depends on the cause of deactivation:

  • Coking: If the deactivation is due to the deposition of carbonaceous material (coke), a controlled oxidation (burn-off) in a dilute oxygen stream at elevated temperatures (e.g., 450-550°C) can be effective.[8] This is often followed by a reduction step in hydrogen.

  • Poisoning: For some types of poisoning, washing with a suitable solvent or a dilute acid may remove the poison.[8] However, this can also damage the catalyst support.

  • Sintering: Re-dispersing sintered platinum particles is more challenging. It can sometimes be achieved through high-temperature treatments in an oxidizing atmosphere containing a small amount of a halogen-containing compound (oxychlorination), followed by reduction.[8] This process must be carefully controlled to avoid further damage to the catalyst.

Data Presentation

Table 1: Influence of Support Material on Platinum Catalyst Stability

Support MaterialTypical Max. Operating Temp. (°C)Key Advantages for StabilityPotential Disadvantages
γ-Alumina~800-900High surface area, good initial dispersionCan undergo phase transitions at very high temperatures, leading to Pt encapsulation
Silica~700-800Chemically inertWeaker metal-support interaction compared to others, can lead to easier sintering
Ceria-Zirconia>1000High thermal stability, strong metal-support interaction, oxygen storage capacityLower initial surface area compared to γ-Alumina
Carbon<500 (in oxidizing atm.)Excellent for achieving high initial dispersionSusceptible to oxidation at high temperatures, leading to catalyst collapse

Table 2: Effect of Additives on Platinum Catalyst Performance at High Temperature

AdditiveTypical Loading (wt% or atomic ratio)Primary BenefitMechanism
Palladium1:1 to 2:1 (Pd:Pt)Reduced Pt Volatilization[1]Forms a more stable alloy, reducing the vapor pressure of Pt species
RhodiumVariesImproved Sintering Resistance[2]Increases the energy barrier for Pt atom migration
Lanthana (La₂O₃)2-5 wt%Enhanced Thermal Stability of Support[2]Stabilizes the support structure (e.g., alumina) against phase changes
Ceria (CeO₂)VariesStrong Metal-Support Interaction[5]"Traps" Pt atoms, preventing migration and agglomeration

Experimental Protocols

Protocol 1: Characterization of Platinum Particle Size by Transmission Electron Microscopy (TEM)

  • Sample Preparation:

    • Gently crush a small amount of the catalyst pellet or powder.

    • Suspend the catalyst powder in a volatile solvent like ethanol (B145695) or isopropanol.

    • Sonicate the suspension for 5-10 minutes to ensure good dispersion.

    • Deposit a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely.

  • TEM Analysis:

    • Insert the prepared grid into the TEM.

    • Acquire images at various magnifications to get a representative overview of the catalyst.

    • Capture a sufficient number of high-resolution images from different areas of the grid to ensure statistical relevance.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameter of at least 200-300 individual platinum nanoparticles.

    • Calculate the average particle size and generate a particle size distribution histogram.

    • Compare the results for fresh, used, and regenerated catalysts to quantify the extent of sintering.

Protocol 2: Catalyst Regeneration by Controlled Oxidation (Coke Burn-off)

Caution: This procedure should be performed with appropriate safety measures in a well-ventilated area, as the oxidation of coke is exothermic and can lead to temperature runaways.

  • Setup:

    • Place a known amount of the coked catalyst in a tube furnace or a packed bed reactor.

  • Inert Purge:

    • Heat the catalyst to the desired initial temperature (e.g., 300-400°C) under a flow of an inert gas (e.g., nitrogen or argon) to remove any physisorbed species.

  • Controlled Oxidation:

    • Slowly introduce a dilute stream of oxygen (typically 0.5-2% O₂ in the inert gas) into the reactor.

    • Carefully monitor the temperature of the catalyst bed. If a rapid temperature increase is observed, reduce the oxygen concentration or the gas flow rate.

    • Gradually increase the temperature to the target burn-off temperature (e.g., 450-550°C) and hold until the coke is completely removed. This can be monitored by analyzing the off-gas for CO₂ using a mass spectrometer or a gas analyzer.[8]

  • Reduction:

    • After the coke burn-off is complete, switch the gas flow back to the inert gas and cool the catalyst to the reduction temperature (e.g., 400-500°C).

    • Introduce a flow of hydrogen (typically 5-10% H₂ in an inert gas) to reduce the platinum oxides back to their metallic state.

    • Hold at the reduction temperature for a specified time (e.g., 1-2 hours).

  • Cooling:

    • Cool the catalyst to room temperature under an inert gas flow before exposing it to air to prevent re-oxidation of the highly active platinum surface.

Visualizations

Platinum_Loss_Mechanisms HighTemp High-Temperature Environment (>550°C) Sintering Sintering HighTemp->Sintering Drives Volatilization Volatilization HighTemp->Volatilization Drives OxidizingAtm Oxidizing Atmosphere (e.g., presence of O₂) OxidizingAtm->Volatilization Enables PtMigration Particle Migration & Coalescence Sintering->PtMigration Ostwald Ostwald Ripening Sintering->Ostwald PtO2 Formation of Volatile PtO₂ Volatilization->PtO2 ActivityLoss Loss of Catalytic Activity & Surface Area PtMigration->ActivityLoss Ostwald->ActivityLoss PtLoss Platinum Loss from Catalyst PtO2->PtLoss PtLoss->ActivityLoss Contributes to

Caption: Key mechanisms of platinum loss in high-temperature catalytic processes.

Troubleshooting_Workflow Start Decreased Catalyst Performance Observed CheckParams 1. Verify Operating Parameters (T, P, Flow) Start->CheckParams AnalyzeCatalyst 2. Characterize Catalyst (TEM, XRD, BET) CheckParams->AnalyzeCatalyst Sintering Sintering Confirmed? AnalyzeCatalyst->Sintering Volatilization Pt Loss Confirmed? Sintering->Volatilization No OptimizeSupport Solution: Optimize Support/ Lower Temperature Sintering->OptimizeSupport Yes Poisoning Poisoning Suspected? Volatilization->Poisoning No ModifyAtmosphere Solution: Modify Atmosphere/ Use Additives Volatilization->ModifyAtmosphere Yes Regenerate Solution: Attempt Regeneration Poisoning->Regenerate Yes Replace Consider Catalyst Replacement Poisoning->Replace No End Performance Restored OptimizeSupport->End ModifyAtmosphere->End Regenerate->End

Caption: A logical workflow for troubleshooting platinum catalyst deactivation.

References

Addressing embrittlement of Pt-Rh thermocouples in hydrogen atmospheres

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Platinum-Rhodium (Pt-Rh) thermocouples in hydrogen-rich environments.

Troubleshooting Guides

Issue 1: Thermocouple becomes brittle and fractures upon handling after use in a hydrogen atmosphere.

Question: Why did my robust Pt-Rh thermocouple become brittle and break after being used in my experiment involving a hydrogen atmosphere at high temperatures?

Answer: This is a common failure mode known as embrittlement. In the case of Pt-Rh thermocouples used in hydrogen atmospheres, the primary cause is not direct hydrogen embrittlement of the platinum-rhodium alloys themselves, but rather a contamination process.[1] Hydrogen can react with silica (B1680970) (SiO2), which is often present as an impurity in ceramic insulators and protection tubes, even in high-purity alumina (B75360).[1][2] The hydrogen reduces the silica to silicon. This silicon then diffuses into the Pt-Rh wires and reacts to form platinum and rhodium silicides at the grain boundaries.[1][2] These silicides are brittle and lead to the mechanical failure of the thermocouple.[1]

Troubleshooting Steps:

  • Examine the Insulators: Inspect the ceramic insulators for any signs of degradation or discoloration. The embrittlement is often most severe at the junctions between insulators where the hydrogen flow has the greatest access.[1]

  • Verify Ceramic Purity: Check the specifications of your alumina insulators and protection tubes. Commercial-grade alumina with silica impurities as low as 0.2% is sufficient to cause embrittling silicide formation.[1][2]

  • Microscopic Analysis (if possible): If you have access to metallographic analysis, a cross-section of the embrittled wire will likely show intergranular platinum silicide.[1]

Solution:

  • Use High-Purity Alumina: Employ ceramic insulators and protection sheaths with the highest possible purity, specifically with a very low silica content (e.g., 99.7% Al2O3 or higher).[2]

  • Use an Impervious Sheath: A dense, impervious alumina sheath can prevent hydrogen from reaching the thermocouple wires and reacting with any residual silica in the insulators.[1]

Issue 2: Inaccurate and drifting temperature readings over time in a hydrogen atmosphere.

Question: My process requires precise temperature control, but the Pt-Rh thermocouple readings are drifting significantly over time when used in a hydrogen environment. What is causing this and how can I fix it?

Answer: Temperature drift in Pt-Rh thermocouples in a hydrogen atmosphere is primarily caused by changes in the composition of the thermocouple wires. This is directly related to the embrittlement mechanism described in Issue 1. The formation of silicides alters the thermoelectric properties of the platinum and rhodium-platinum legs of the thermocouple, leading to a change in the electromotive force (EMF) output for a given temperature.[2] This results in inaccurate and drifting temperature readings. At very high temperatures, selective evaporation of platinum or rhodium oxides can also contribute to drift, though the presence of hydrogen exacerbates the contamination-induced drift.[3][4][5]

Troubleshooting Steps:

  • Log Temperature Data: Analyze the historical temperature data for a consistent upward or downward drift.

  • Recalibrate the Thermocouple: If it is safe to do so, remove the thermocouple and recalibrate it against a known temperature standard. A significant deviation from the standard EMF curve indicates contamination.

  • Inspect for Embrittlement: As with the previous issue, check for any signs of physical degradation of the thermocouple wires.

Solution:

  • Implement High-Purity Ceramics: The most effective solution is to use high-purity, low-silica alumina protection tubes and insulators to prevent the formation of silicides.[2]

  • Sheath the Thermocouple: Using a suitable metallic or ceramic sheath can protect the thermocouple from the hydrogen atmosphere.[6][7] Alloy 600 is a potential sheath material with good resistance to hydrogen.[6]

  • Regular Calibration and Replacement: In critical applications, implement a regular calibration schedule and a preventative replacement program for thermocouples used in hydrogen atmospheres.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Pt-Rh thermocouple embrittlement in hydrogen?

A1: The embrittlement is primarily caused by a chemical reaction, not direct hydrogen embrittlement. Hydrogen reduces silica (SiO2) impurities present in ceramic insulators to silicon. This silicon then forms brittle silicides with the platinum and rhodium at the grain boundaries of the thermocouple wires, leading to mechanical failure.[1][2]

Q2: Can I use a standard alumina protection tube for my Pt-Rh thermocouple in a hydrogen atmosphere?

A2: It is strongly discouraged. Standard or "commercially pure" alumina often contains enough silica (SiO2) to cause embrittlement in the presence of hydrogen at high temperatures.[1][2] It is crucial to use high-purity alumina, with at least 99.7% Al2O3 content, to minimize the silica available for reduction.[2]

Q3: Will a sheathed Pt-Rh thermocouple be protected from hydrogen embrittlement?

A3: Yes, a properly selected and sealed sheath can provide excellent protection.[6][7] The sheath acts as a barrier, preventing the hydrogen from reaching the thermocouple and the ceramic insulators. The choice of sheath material is important; it must be resistant to hydrogen permeation and embrittlement itself. Materials like Alloy 600 are often used for sheaths in corrosive and high-temperature environments.[6]

Q4: How does hydrogen affect the accuracy of Pt-Rh thermocouples?

A4: Hydrogen indirectly affects accuracy by enabling the contamination of the thermocouple wires with silicon.[2] This contamination alters the composition and, therefore, the thermoelectric properties of the wires, leading to a drift in the thermocouple's output voltage (EMF) and inaccurate temperature readings.[2]

Q5: Are there any alternative thermocouple types that are more resistant to hydrogen embrittlement?

A5: While Pt-Rh thermocouples are widely used for high-temperature measurements, in hydrogen-rich atmospheres, other types might be considered depending on the specific temperature range and required accuracy. For lower temperatures, Type K thermocouples with appropriate sheathing might be an option. For very high temperatures, tungsten-rhenium thermocouples (e.g., Type C) are used, but they also have their own vulnerabilities in certain atmospheres and require careful selection of sheath and insulator materials.[8]

Quantitative Data

Table 1: Influence of Ceramic Purity on Thermocouple Drift in Hydrogen

Ceramic MaterialPurityTemperatureAtmosphereObservationReference
Mullitic materials-1400°CHydrogenStrong thermoelectric changes and embrittlement within minutes.[2]
Silicon Oxide-1400°CHydrogenStrong thermoelectric changes and embrittlement within minutes.[2]
"Pure" Alumina99.5% Al2O31400°CHydrogenRapid change in thermoelectric strength, leading to faulty measurements.[2]
High-Purity Alumina99.7% Al2O31400°CHydrogenNo damage observed even after one year.[2]

Table 2: Seebeck Coefficient of Pt-Rh10/Pt (Type S) Thin-Film Thermocouple

PropertyValueReference
Average Seebeck Coefficient10.70 µV/°C[9]
Repeatability~99.92%[9]

Note: This data is for a thin-film thermocouple and provides a baseline for the thermoelectric properties in the absence of contamination.

Experimental Protocols

Protocol 1: Evaluation of Pt-Rh Thermocouple Embrittlement in a Hydrogen Atmosphere

Objective: To determine the susceptibility of a Pt-Rh thermocouple to embrittlement when exposed to a hydrogen atmosphere at a specified temperature.

Materials:

  • Pt-Rh thermocouple (e.g., Type S, R, or B)

  • Tube furnace with controlled atmosphere capabilities

  • High-purity hydrogen gas supply

  • Ceramic insulators and protection tube of known composition (e.g., standard and high-purity alumina)

  • Flow meters and controllers for gas atmosphere

  • Data acquisition system for temperature monitoring

  • Optical microscope or Scanning Electron Microscope (SEM) for post-exposure analysis

Methodology:

  • Sample Preparation:

    • Assemble the Pt-Rh thermocouple with the ceramic insulators to be tested.

    • Place the assembly inside the ceramic protection tube.

    • Install the entire assembly into the tube furnace.

  • Experimental Setup:

    • Connect the hydrogen gas supply to the furnace, ensuring all connections are leak-tight.

    • Connect the thermocouple to the data acquisition system.

  • Procedure:

    • Purge the furnace with an inert gas (e.g., argon) to remove any oxygen.

    • Introduce a controlled flow of hydrogen into the furnace.

    • Ramp the furnace temperature to the desired setpoint (e.g., 1400°C).

    • Hold the temperature constant for a predetermined duration (e.g., 24, 48, 100 hours).

    • Continuously monitor and log the temperature reading from the thermocouple.

    • After the exposure time, cool the furnace down to room temperature under the hydrogen or inert atmosphere.

  • Post-Exposure Analysis:

    • Carefully remove the thermocouple assembly from the furnace.

    • Perform a visual inspection for any signs of discoloration or degradation.

    • Conduct a simple bend test to assess for embrittlement.

    • For a more detailed analysis, section a piece of the exposed thermocouple wire for metallographic preparation.

    • Examine the microstructure of the wire using an optical microscope or SEM to look for the presence of intergranular phases (silicides).

Visualizations

Embrittlement_Pathway H2 Hydrogen Atmosphere (H2) Si Silicon Formation (Si) H2->Si Reduces SiO2 Silica Impurity in Ceramic (SiO2) SiO2->Si Silicides Formation of Brittle Pt/Rh Silicides at Grain Boundaries Si->Silicides Reacts with PtRh Pt-Rh Thermocouple Wire PtRh->Silicides Embrittlement Mechanical Embrittlement & Fracture Silicides->Embrittlement Drift Thermoelectric Drift & Inaccurate Readings Silicides->Drift

Caption: Embrittlement pathway of Pt-Rh thermocouples in hydrogen.

Troubleshooting_Flowchart Start Symptom: Brittle Thermocouple or Drifting Readings in H2 CheckCeramics Inspect Ceramic Insulators & Protection Tube Start->CheckCeramics Degradation Degradation or Discoloration Visible? CheckCeramics->Degradation Purity Check Purity of Ceramics (Should be >99.7% Al2O3) Degradation->Purity Yes Degradation->Purity No LowPurity Purity is low or unknown Purity->LowPurity <99.7% or Unknown HighPurity Purity is high Purity->HighPurity >99.7% Solution1 Root Cause Likely: Silica Contamination. Solution: Replace with high-purity, low-silica ceramics. LowPurity->Solution1 Solution2 Consider other factors: - Sheath integrity - Other contaminants HighPurity->Solution2

Caption: Troubleshooting flowchart for Pt-Rh thermocouple issues.

References

Technical Support Center: Platinum-Rhodium Catalyst Surface Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with platinum-rhodium (Pt-Rh) catalysts. The focus is on minimizing the formation of "cauliflower" surface growths, a common catalyst degradation phenomenon.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Rapid Catalyst Deactivation Formation of "cauliflower" growths leading to loss of active surface area and changes in surface composition.[1][2][3]1. Analyze Surface Morphology: Use Scanning Electron Microscopy (SEM) to inspect the catalyst surface for characteristic cauliflower-like structures. 2. Verify Operating Temperature: High temperatures accelerate the vapor phase transport of Pt and Rh oxides, promoting cauliflower growth.[2][4] Consider reducing the reaction temperature if the process allows. 3. Optimize Reactant Concentrations: High oxygen partial pressure can increase the formation of volatile oxides.[2] Adjust the reactant gas mixture to the lowest effective oxygen concentration. 4. Consider Catalyst Composition: Alloys with higher Rhodium content (e.g., 20-30 wt.%) have shown reduced reconstruction compared to those with lower Rh content.[2][4]
Significant Platinum and Rhodium Loss Volatilization of Pt and Rh as oxides (PtO₂ and RhO₂) which then redeposit to form cauliflower structures or are lost from the system.[1][2][4] This is a known issue in industrial processes like ammonia (B1221849) oxidation.[1][3]1. Quantify Metal Loss: Analyze the catalyst before and after the reaction using techniques like X-ray Fluorescence (XRF) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the extent of Pt and Rh loss. 2. Install a Catchment System: In flow reactors, consider downstream traps or catchment gauzes (e.g., Pd-Ni alloys) to capture volatilized platinum group metals.[2] 3. Review Operating Pressure: High-pressure operations can influence the degradation mechanism.[5] Evaluate if a reduction in pressure is feasible for your application.
Changes in Product Selectivity Altered surface composition and morphology due to Rh segregation and Pt redistribution within the cauliflower structures.[1][2]1. Surface Composition Analysis: Use X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS) to map the elemental distribution on the catalyst surface and within the cauliflower growths.[6] 2. Correlate with Performance Data: Relate the observed changes in surface composition to your product distribution data to understand the structure-activity relationship. 3. Catalyst Regeneration: Explore regeneration procedures to restore a more uniform surface composition.
Physical Degradation of the Catalyst Structure Breakage of individual cauliflower protrusions from the main catalyst wire or support, leading to catalyst loss and potential downstream contamination.[1]1. Mechanical Stability Assessment: Handle the catalyst with care, especially after use, as the cauliflower structures can be brittle. 2. Microscopic Examination: Regularly inspect the catalyst under a microscope for signs of mechanical stress or fracture. 3. Optimize Flow Conditions: High gas flow rates can contribute to mechanical stress. Ensure the flow dynamics are not excessively turbulent.

Frequently Asked Questions (FAQs)

Q1: What is "cauliflower" growth on Pt-Rh catalyst surfaces?

A1: "Cauliflower" growth is a form of catalyst surface reconstruction where the initially smooth surface develops cauliflower-like excrescences.[2][4] This phenomenon is a result of chemical vapor transport reactions involving volatile platinum and rhodium oxides (PtO₂ and RhO₂).[2][4] These gaseous species are formed at high temperatures in an oxidizing environment and then redeposit on cooler areas of the catalyst surface, leading to the characteristic growths.[2]

Q2: What are the main consequences of cauliflower growth?

A2: The primary consequences of cauliflower growth are:

  • Catalyst Deactivation: A significant loss of catalytically active surface area.[1][3]

  • Metal Loss: Loss of expensive platinum and rhodium from the catalyst.[1][3]

  • Changes in Selectivity: Altered surface composition, with rhodium often segregating to the tips of the cauliflower "curds," which can affect the desired reaction pathways.[4]

  • Mechanical Instability: The growths can become brittle and break off, leading to catalyst loss and potential contamination of the reactor system.[1]

Q3: How can I prevent or minimize cauliflower growth?

A3: Minimizing cauliflower growth involves controlling the reaction conditions and catalyst composition:

  • Temperature Control: Operating at the lowest possible temperature for your reaction will reduce the rate of volatile oxide formation.[2]

  • Gas Composition: A lower oxygen partial pressure can decrease the formation of PtO₂ and RhO₂.[2]

  • Alloy Composition: Using Pt-Rh alloys with a higher rhodium content (e.g., 20-30 wt.%) has been shown to reduce the extent of surface reconstruction.[2][4]

Q4: Is it possible to regenerate a catalyst that has developed cauliflower growth?

A4: While complete reversal of significant cauliflower growth is challenging, some regeneration strategies can be employed to restore catalytic activity. These typically involve high-temperature treatments in controlled atmospheres (e.g., air, hydrogen, or chlorine-containing streams) to remove coke deposits and potentially redisperse the platinum group metals.[7][8][9] The effectiveness of regeneration depends on the extent of the degradation. For sintered (thermally agglomerated) Rh on a support, regeneration via slow re-oxidation has been shown to redisperse the Rh species.[10]

Q5: What analytical techniques are best for characterizing cauliflower growth?

A5: A combination of surface-sensitive and bulk analysis techniques is recommended:

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and the cauliflower structures.[1][11]

  • X-ray Tomography (STXM-CT): For non-destructive 3D visualization and quantification of elemental distribution (Pt and Rh) within the catalyst wires and cauliflower growths.[1][3]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and chemical states of Pt and Rh.[6]

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): For elemental mapping of the catalyst surface and cross-sections.[11]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of cauliflower growth on Pt-Rh catalysts, based on findings from various studies.

Table 1: Impact of Operating Time on Pt-Rh Catalyst Degradation

Operating Time Observed Degradation Pt Loss Rh Segregation Surface Area Increase Factor Reference
24 hoursInitial formation of surface protrusions.NoticeableDetected-[1][3]
100 hoursProgressive growth of protrusions.SignificantApparent enrichment in cauliflower ROI.-[1]
50 daysBreakage of individual protrusions, significant material loss.~75% decrease in average Pt density from core to cauliflower ROI.Lowered due to protrusion breakage.4-6[1][3]

Table 2: Compositional Changes in Pt-Rh Catalysts After Use

Catalyst State Analysis Depth Rh/Pt Ratio (atomic %) Key Observation Reference
Fresh Pt/10 wt.% RhSurface~0.2-[6]
Fresh Pt/10 wt.% Rh~10 nm~0.1 (bulk)-[6]
Used Pt/10 wt.% Rh (2.5 months)Surface~0.4Rh enrichment on the surface.[6]
Used Pt/10 wt.% Rh (2.5 months)~1 µm~0.1Gradual decrease to bulk composition with depth.[6]

Experimental Protocols

Protocol 1: Surface Morphology Analysis using Scanning Electron Microscopy (SEM)

  • Sample Preparation:

    • Carefully extract a small, representative section of the Pt-Rh catalyst wire or gauze.

    • Mount the sample onto an SEM stub using conductive carbon tape. Ensure the sample is securely fastened.

    • If the sample is not sufficiently conductive, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Imaging:

    • Load the sample into the SEM chamber and evacuate to high vacuum.

    • Apply an accelerating voltage typically in the range of 10-20 kV.

    • Use the secondary electron (SE) detector to obtain high-resolution images of the surface topography. This is ideal for visualizing the fine details of the cauliflower structures.

    • Use the backscattered electron (BSE) detector to obtain compositional contrast, which can help in identifying regions with different elemental compositions (e.g., Rh-rich areas).

    • Acquire images at various magnifications to document the overall surface structure and the detailed morphology of the cauliflower growths.

Protocol 2: Surface Elemental Composition Analysis using X-ray Photoelectron Spectroscopy (XPS)

  • Sample Preparation:

    • Mount a small, flat section of the catalyst onto a sample holder suitable for the XPS instrument. The analysis area is typically on the order of micrometers to millimeters.

    • Ensure the surface to be analyzed is clean and representative of the area of interest. Avoid touching the surface to prevent contamination.

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS system.

    • Use a monochromatic X-ray source (e.g., Al Kα or Mg Kα) to irradiate the sample surface.

    • Acquire a survey spectrum over a wide binding energy range to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Pt 4f and Rh 3d regions to determine their chemical states and quantify their relative concentrations.

  • Data Analysis:

    • Process the spectra to remove the background signal.

    • Fit the high-resolution peaks to determine the binding energies and peak areas.

    • Use the peak areas and appropriate sensitivity factors to calculate the atomic concentrations of Pt and Rh on the surface.

    • Analyze the binding energy shifts to infer the oxidation states of the metals.

Visualizations

Troubleshooting_Workflow Start Suspected Catalyst Degradation Check_Performance Observe Performance Drop? (e.g., Deactivation, Selectivity Change) Start->Check_Performance Analyze_Surface Surface Analysis (SEM, XPS, EDS) Check_Performance->Analyze_Surface Yes End Monitor Performance Check_Performance->End No Cauliflower_Observed "Cauliflower" Growth Observed? Analyze_Surface->Cauliflower_Observed Optimize_Conditions Optimize Operating Conditions - Lower Temperature - Adjust Gas Composition - Lower Pressure Cauliflower_Observed->Optimize_Conditions Yes Other_Issue Investigate Other Deactivation Mechanisms (e.g., Poisoning, Coking) Cauliflower_Observed->Other_Issue No Regenerate Consider Catalyst Regeneration Optimize_Conditions->Regenerate Regenerate->End Other_Issue->End

References

Technical Support Center: Improving the Stability of Carbon-Supported Pt-Rh Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the stability of carbon-supported Platinum-Rhodium (Pt-Rh/C) nanoparticles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, characterization, and stability testing of Pt-Rh/C catalysts.

Q1: My Pt-Rh/C catalyst is showing a significant loss in electrochemical surface area (ECSA) after accelerated stress testing. What are the primary causes?

A1: A rapid decline in ECSA is a common indicator of catalyst degradation, which can stem from several mechanisms. The most prevalent causes are:

  • Particle Detachment: The nanoparticles lose physical contact with the carbon support and are washed away from the electrode surface. This is a major degradation pathway, especially for core-shell Rh@Pt/C structures.[1]

  • Agglomeration and Sintering: Mobile nanoparticles on the carbon surface collide and merge, forming larger particles with a lower surface-to-volume ratio.[2][3][4]

  • Carbon Support Corrosion: At high potentials (e.g., > 1.2 V vs. RHE), the carbon support can be oxidized to CO or CO2.[4][5] This erosion of the support material leads to the detachment and agglomeration of the metallic nanoparticles it once anchored.[5]

  • Dissolution/Ostwald Ripening: Platinum or rhodium atoms can dissolve from smaller nanoparticles under potential cycling and redeposit onto larger, more thermodynamically stable particles.[2][4][5]

Q2: How can I distinguish between particle detachment and agglomeration as the main degradation mechanism?

A2: Differentiating these mechanisms typically requires comparing electrochemical data with microscopic analysis.

  • Electrochemical Evidence: A significant loss in ECSA is common to both.

  • Microscopic Evidence (TEM): Use Identical Location Transmission Electron Microscopy (IL-TEM) to image the exact same catalyst area before and after the stress test.

    • If you observe a decrease in the number of particles without a significant change in the average size of the remaining particles, detachment is the dominant mechanism.[1]

    • If you see the average particle size increase and the total number of particles decrease, agglomeration and/or Ostwald ripening are the primary causes.[4][6]

Q3: My catalyst performance is inconsistent between batches. What synthesis parameters are most critical for stability?

A3: Achieving batch-to-batch consistency requires strict control over the synthesis process. For the commonly used polyol reduction method, critical parameters include:

  • Support Functionalization: Pre-treating the carbon support (e.g., with nitric acid) creates oxygen-containing functional groups that act as anchoring sites, promoting better nanoparticle dispersion and adhesion, which is crucial for stability.[7]

  • Precursor Reduction Rate: The reaction temperature and the choice of reducing agent (like ethylene (B1197577) glycol) control the rate of metal ion reduction. A controlled, slower reduction can lead to more uniform and well-dispersed nanoparticles.[7]

  • pH of the Synthesis Solution: The pH affects the surface charge of the carbon support and the metal precursor species, influencing nucleation and growth.

  • Pt:Rh Ratio: The atomic ratio of platinum to rhodium directly impacts the catalyst's electronic structure and thermodynamic stability. Studies have shown a clear trade-off between catalytic activity and structural durability depending on the composition.[7][8]

Q4: Can the choice of carbon support affect the stability of the Pt-Rh nanoparticles?

A4: Absolutely. The properties of the carbon support are critical.

  • Graphitization Degree: Supports with a higher degree of graphitization (more sp2-hybridized carbon) are generally more resistant to electrochemical corrosion, which in turn enhances the overall stability of the catalyst.[9]

  • Surface Area and Porosity: High surface area allows for better nanoparticle dispersion. Mesoporous structures can help "trap" nanoparticles, reducing their migration and subsequent agglomeration.[4]

  • Surface Chemistry: Modifying the carbon surface, for instance by nitrogen-doping, can strengthen the metal-support interaction, leading to significantly enhanced stability.[10] Using alternative supports like multi-walled carbon nanotubes (MWCNTs) has also shown lower degradation compared to standard carbon black.[11]

Quantitative Data on Catalyst Stability

The following tables summarize key performance and stability metrics from referenced studies, providing a basis for comparison.

Table 1: Impact of Pt:Rh Composition on Durability for Glycerol Electrooxidation

Catalyst CompositionCurrent Retention (Acidic Medium, 30 min)Current Retention (Alkaline Medium, 30 min)Reference
Pt/C (Commercial)55.96%75.69%[7]
Pt₉₅Rh₅/C102.59%106.67%[7]
Pt₉₀Rh₁₀/C85.77%78.03%[7]
Pt₈₅Rh₁₅/C80.27%95.94%[7]
Pt₈₀Rh₂₀/C90.86%85.77%[7]

Table 2: ECSA Loss After Accelerated Durability Testing (ADT)

| Catalyst | Support Material | ADT Conditions | ECSA Retention | Reference | | :--- | :--- | :--- | :--- | | Pt/C (Commercial) | Carbon Black | 6,000 cycles (Stop-Start Protocol) | ~39% |[4] | | Pt/HCSs | Hollow Carbon Spheres | 6,000 cycles (Stop-Start Protocol) | ~43% |[4] | | Pt/NHCSs | N-doped Hollow Carbon Spheres | 6,000 cycles (Stop-Start Protocol) | ~41% |[4] | | JM20 (20% Pt/C) | Carbon Black | 10,000 cycles (Ar saturated) | ~50% |[12] | | JM40 (40% Pt/C) | Carbon Black | 10,000 cycles (Ar saturated) | ~70% |[12] |

Visualizing Degradation & Experimental Processes

The following diagrams illustrate key concepts in catalyst stability analysis.

DegradationPathways cluster_mechanisms Degradation Mechanisms cluster_outcomes Observed Outcomes Start Pt-Rh/C Catalyst (Initial State) Degradation Electrochemical Stress (Potential Cycling, High Temp.) Start->Degradation Corrosion Carbon Support Corrosion Degradation->Corrosion Dissolution Metal Dissolution & Ostwald Ripening Degradation->Dissolution Agglomeration Particle Agglomeration & Sintering Degradation->Agglomeration Detachment Particle Detachment Corrosion->Detachment Weakens Anchoring Growth Particle Growth Dissolution->Growth Agglomeration->Growth ECSALoss ECSA Loss Detachment->ECSALoss Growth->ECSALoss PerfLoss Performance Degradation ECSALoss->PerfLoss

Caption: Primary degradation pathways for Pt-Rh/C catalysts under electrochemical stress.

ExperimentalWorkflow cluster_prep 1. Catalyst Preparation cluster_char_initial 2. Initial Characterization cluster_test 3. Stability Testing cluster_char_final 4. Post-Mortem Analysis a Carbon Support Functionalization b Pt-Rh Nanoparticle Synthesis (e.g., Polyol) a->b c Physical Analysis: TEM, XRD b->c d Electrochemical Analysis: CV, CO-Stripping (ECSA) b->d e Accelerated Stress Test (Potential Cycling) d->e f Physical Analysis (IL-TEM): Particle Size, Morphology e->f g Electrochemical Analysis: ECSA Loss, Activity e->g h Data Analysis & Mechanism Identification f->h g->h

Caption: Experimental workflow for assessing the stability of Pt-Rh/C nanoparticles.

TroubleshootingLogic Start Symptom: High ECSA Loss Q1 Analyze IL-TEM Data: Did average particle size increase? Start->Q1 A1_Yes Primary Mechanism: Agglomeration & Ostwald Ripening Q1->A1_Yes  Yes A1_No Primary Mechanism: Particle Detachment Q1->A1_No  No S1 Solution: - Improve support interaction (N-doping) - Use porous/graphitized carbon - Optimize particle loading A1_Yes->S1 S2 Solution: - Strengthen metal-support interaction - Functionalize carbon support - Use alternative supports (graphene, CNTs) A1_No->S2

References

Annealing protocols for restoring homogeneity in Pt-Rh thermocouples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pt-Rh Thermocouple Annealing

This technical support center provides troubleshooting guidance and frequently asked questions regarding the annealing protocols for restoring homogeneity in Platinum-Rhodium (Pt-Rh) thermocouples.

Troubleshooting Guide & FAQs

Q1: What are the common signs that my Pt-Rh thermocouple has become inhomogeneous and requires annealing?

A: Inhomogeneity in a Pt-Rh thermocouple can lead to inaccurate temperature readings.[1] Common signs include:

  • Drift in calibration: The thermocouple's output signal drifts over time, even under stable temperature conditions.[2][3]

  • Unexpected temperature fluctuations: Readings become erratic or show fluctuations that are not representative of the actual process temperature.[2]

  • Mismatch with other sensors: When compared to a new or recently calibrated thermocouple, the suspect thermocouple shows a significant deviation in its readings.[1]

  • Out-of-spec readings during audits: The thermocouple fails to meet the required accuracy standards during routine calibration checks.[2]

  • Discoloration or physical damage: Visual inspection may reveal discoloration, pinholes, or cracks in the thermocouple probe, indicating potential internal contamination or degradation.[1]

Q2: I've annealed my thermocouple, but the readings are still inaccurate. What could be the problem?

A: If annealing does not resolve the inaccuracy, consider the following troubleshooting steps:

  • Verify the annealing protocol: Ensure that the correct annealing temperature, duration, and cooling rate were used. Different protocols are required for different situations (e.g., new vs. used thermocouples, level of oxidation). Refer to the detailed experimental protocols below.

  • Check for contamination: The thermocouple may have been contaminated during use or the annealing process itself. Contamination can be a significant source of error.[4] Ensure proper handling and use of clean insulators.

  • Inspect for mechanical damage: Mechanical stress from bending or vibration can introduce inhomogeneity that may not be fully reversible by annealing alone.[2]

  • Check for reversed polarity: Ensure the positive and negative leads of the thermocouple are connected correctly. Reversed leads will cause the temperature reading to vary in the opposite direction relative to the ambient temperature.[1][5][6]

  • Assess for severe degradation: After prolonged use at very high temperatures (above 1100°C), irreversible changes in the Seebeck coefficient can occur that cannot be fully restored by annealing.[4] In such cases, the thermocouple may need to be replaced.

Q3: Can I anneal the thermocouple while it is still inside its protective sheath?

A: While it is possible to perform an in-situ anneal with the thermocouple in its sheath, for a thorough restoration of homogeneity, it is generally recommended to perform a bare-wire anneal.[7] This involves carefully removing the thermocouple from its insulators and sheath. A bare-wire anneal allows for more uniform heating and quenching of the thermoelements. After the bare-wire anneal, the thermocouple should be reassembled into its insulators, and the sheathed portion should undergo a further anneal to relieve any stress introduced during reassembly.[7]

Q4: What is the difference between a preparatory anneal and a restoring anneal?

A:

  • Preparatory Anneal: This is performed on new platinum and platinum-rhodium thermoelements to place them in a reference state. It typically involves a longer duration anneal at a high temperature (e.g., 1300°C for 1 to 10 hours) to ensure the wires are as homogeneous and oxide-free as possible.[7]

  • Restoring (or Maintenance) Anneal: This is performed on thermocouples that have been in use to remove inhomogeneities that have developed. The duration of the high-temperature anneal is typically shorter (e.g., 10 minutes at 1300°C) and is sufficient to remove surface and internally-diffused oxides from short-term use.[7] For more heavily oxidized thermocouples, a longer restoring anneal may be necessary.[7]

Q5: How does the cooling rate after annealing affect the thermocouple's performance?

A: The cooling rate is a critical parameter in the annealing process.

  • Slow Cooling: A slow cool-down (e.g., taking about 2 hours to fall to 300°C) is generally recommended to avoid quenching-in non-equilibrium concentrations of point defects in the crystal lattice of the wires.[7]

  • Quenching (Rapid Cooling): In some protocols, a rapid cooling or quenching to room temperature is performed after the high-temperature anneal to minimize the permanent oxidation of the alloy elements.[7] This is often followed by a lower-temperature anneal to stabilize the vacancy concentrations.[7]

Summary of Annealing Protocols

The following table summarizes various annealing protocols for Pt-Rh thermocouples. The choice of protocol depends on the thermocouple's condition and the intended application.

Protocol Type Thermoelement Annealing Temperature (°C) Duration Cooling Procedure Reference
General RecommendationPlatinum1100Up to 1 hourSlow cool (10 to 30 minutes)[7]
General RecommendationPlatinum-Rhodium1450Up to 1 hourSlow cool (10 to 30 minutes)[7]
Preparatory (New Wires)Platinum & Pt-Rh13001 to 10 hoursQuench to room temperature[7]
Preparatory (New Wires)Platinum & Pt-Rh4501 hour (bare-wire)-[7]
Preparatory (Assembled)Sheathed portion45016 to 24 hours-[7]
Restoring (Light Oxidation)Platinum & Pt-Rh130010 minutes-[7]
High-Temperature StabilityPlatinum & Pt-Rh~145045 minutesQuick cool in air to 750°C[7]
High-Temperature StabilityPlatinum & Pt-Rh75030 minutesCool to room temp in a few minutes[7]
Post-AssemblyAssembled Thermocouple1100BriefSlow cool (~2 hours to 300°C)[7]

Detailed Experimental Protocol: Preparatory Anneal for New Pt-Rh Thermocouples

This protocol is designed to bring new Pt-Rh thermoelements to a stable and homogeneous reference state before their first use.

Materials:

  • New Platinum and Platinum-Rhodium thermocouple wires

  • High-temperature annealing furnace with precise temperature control

  • Clean, high-purity alumina (B75360) insulators

  • Protective sheath (if required for the application)

  • Power supply for electrical annealing (optional, for bare-wire heating)

  • Clean handling tools (e.g., ceramic tweezers)

Procedure:

  • Initial High-Temperature Bare-Wire Anneal:

    • Carefully suspend the full length of the bare platinum and platinum-rhodium wires separately in the annealing furnace or between two electrical posts. Ensure the wires do not touch each other or any contaminating surfaces.

    • Heat the wires to 1300°C and maintain this temperature for 1 to 10 hours.[7]

    • After the high-temperature anneal, rapidly cool the wires to room temperature by quenching (e.g., by switching off the electrical current for electrical annealing).[7] This helps to minimize the formation of permanent oxides on the alloy.[7]

  • Low-Temperature Bare-Wire Anneal:

    • Following the quench, perform a separate 1-hour bare-wire anneal for each thermoelement at 450°C.[7] This step helps to equilibrate the vacancy concentrations within the wire's crystal structure.[7]

  • Assembly:

    • Carefully thread the annealed wires through clean, high-purity alumina insulators.

    • If required, insert the insulated thermocouple into its protective sheath.

  • Final In-Sheath Anneal:

    • Place the sheathed portion of the assembled thermocouple into the annealing furnace.

    • Heat the sheathed section to 450°C and hold for 16 to 24 hours.[7] This final step relieves any mechanical stress introduced during the assembly process.

Experimental Workflow Diagram

Annealing_Protocol cluster_prep Preparatory Annealing Workflow for New Pt-Rh Thermocouples start Start: New Pt and Pt-Rh Wires high_temp_anneal High-Temperature Bare-Wire Anneal (1300°C, 1-10 hours) start->high_temp_anneal quench Quench to Room Temperature high_temp_anneal->quench low_temp_anneal Low-Temperature Bare-Wire Anneal (450°C, 1 hour) quench->low_temp_anneal assembly Assemble Wires into Insulators and Sheath low_temp_anneal->assembly final_anneal Final In-Sheath Anneal (450°C, 16-24 hours) assembly->final_anneal end End: Homogeneous Thermocouple Ready for Use final_anneal->end

Caption: Workflow for the preparatory annealing of new Pt-Rh thermocouples.

References

Effect of impurities on the performance of platinum-rhodium thermocouples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of impurities on the performance of platinum-rhodium (Pt-Rh) thermocouples. It is intended for researchers, scientists, and drug development professionals who rely on accurate temperature measurements for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities that affect Pt-Rh thermocouple performance?

A1: The most common impurities that can significantly impact the performance of platinum-rhodium thermocouples include iron (Fe), silicon (Si), sulfur (S), and phosphorus (P).[1] These contaminants can be introduced from various sources such as ceramic protection tubes, furnace insulation, or the experimental environment itself.[2] Platinum is particularly sensitive to silicon contamination, which can form a eutectic alloy and lead to melting at temperatures below the normal service range.[3]

Q2: How do these impurities affect the accuracy and lifespan of the thermocouple?

A2: Impurities diffuse into the platinum and platinum-rhodium wires, altering their thermoelectric properties and leading to a gradual decalibration or "drift" in the temperature readings.[4] This contamination can cause the thermocouple to read inaccurately, typically resulting in a lower output voltage and therefore a lower temperature reading than the actual temperature. Over time, this degradation can lead to sensor failure.[1][4] For example, contamination from ceramic protection tubes has been identified as a principal cause of thermal-emf changes.[5]

Q3: What are the typical signs of thermocouple contamination?

A3: Signs of thermocouple contamination include:

  • Drifting Readings: A gradual and consistent deviation in temperature readings over time.[4]

  • Inaccurate Measurements: Readings that are consistently too high or too low when compared to a calibrated reference thermometer.

  • Increased Brittleness: The thermocouple wires may become brittle and prone to breakage.

  • Discoloration: Visible changes in the color of the thermocouple wires or sheath.

  • Open Circuit Errors: The display may show a maximum temperature reading, indicating a break in the thermocouple circuit, which can be a result of embrittlement.[6]

Q4: Can a contaminated thermocouple be restored?

A4: In some cases, it may be possible to improve the homogeneity of a contaminated thermocouple by prolonged heating in air, which can help to drive off certain volatile impurities or render them less detrimental through oxidation.[3] However, for significant contamination, especially by silicon, the damage is often irreversible, and the thermocouple will need to be replaced to ensure measurement accuracy.

Q5: How can I prevent thermocouple contamination?

A5: To prevent contamination, it is crucial to:

  • Use high-purity ceramic protection tubes (e.g., alumina) and insulators.[3]

  • Ensure cleanliness when handling the thermocouple components.[3]

  • Avoid reducing atmospheres, as they can exacerbate the effects of certain impurities like silicon.

  • Select appropriate sheath materials for the experimental environment to protect against chemical attack.[4]

  • Perform regular inspections and calibrations to detect early signs of degradation.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues with platinum-rhodium thermocouples that may be related to impurity effects.

Problem: Temperature Reading is Unstable or Fluctuating
Possible Cause Troubleshooting Steps
Electromagnetic Interference (EMI) 1. Ensure thermocouple and extension wires are routed away from power cables. 2. Use shielded extension wires and ensure proper grounding.[7] 3. Twist the thermocouple wires to minimize magnetically induced noise.[7]
Loose Connections 1. Check all terminal connections at the instrument and the thermocouple head. 2. Tighten any loose screws. 3. Inspect for corrosion at the connection points and clean if necessary.
Vibration 1. Secure the thermocouple assembly to minimize movement. 2. If vibration is unavoidable, consider using a thermocouple with a more robust construction.
Problem: Temperature Reading is Inaccurate (Too High or Too Low)
Possible Cause Troubleshooting Steps
Reversed Polarity 1. Verify that the positive and negative thermocouple wires are connected to the correct terminals on the instrument. The red wire is typically the negative lead in thermocouple cables.[8] 2. If reversed, the temperature reading will deviate in the opposite direction from the ambient temperature.[9]
Thermocouple Contamination/Drift 1. Compare the reading of the suspect thermocouple with a new, calibrated thermocouple placed in the same location.[9] 2. If a significant difference is observed, the suspect thermocouple is likely contaminated and should be replaced.
Incorrect Thermocouple Type 1. Confirm that the thermocouple type (e.g., Type S, R, or B) matches the input setting on the temperature controller or measurement device.[8]
Ground Loop 1. Ensure the thermocouple is grounded at only one location, either at the transmitter or the controller, but not both.[8]
Problem: No Reading or "Open Circuit" Error
Possible Cause Troubleshooting Steps
Broken Thermocouple Wire 1. Perform a visual inspection of the thermocouple and extension wires for any signs of damage, kinks, or breaks. 2. Use a multimeter set to the resistance or continuity function to check for an open circuit across the two thermocouple leads.[9] An infinite resistance reading indicates a break.
Loose or Disconnected Wire 1. Check all connection points to ensure the wires are securely fastened.

Quantitative Data on Impurity Effects

The presence of impurities alters the thermoelectric voltage (EMF) generated by the thermocouple, leading to errors in temperature measurement. The following table provides an illustrative summary of the qualitative and potential quantitative effects of common impurities on Pt-Rh thermocouples. Note: Specific quantitative values can vary significantly based on impurity concentration, temperature, exposure time, and the specific thermocouple type.

ImpurityCommon SourceEffect on ThermocoupleEstimated Temperature Error (Illustrative)
Iron (Fe) Ceramic protection tubes, furnace environmentCauses a decrease in the EMF output, leading to a lower temperature reading. The effect is more pronounced in neutral or reducing atmospheres.[2]At 1000°C, a small percentage of iron contamination could lead to an error of several degrees Celsius.
Silicon (Si) Ceramic protection tubes, insulation materials (in reducing atmospheres)Reacts with platinum to form a low-melting point eutectic, causing embrittlement and rapid failure.[3] Leads to significant negative drift in the EMF.Can cause rapid and large negative errors, potentially tens of degrees, before complete failure.
Rhodium (Rh) Diffusion Vapor transfer from the positive (Pt-Rh) leg to the negative (Pt) leg at high temperatures.Changes the composition of the pure platinum leg, causing a drift in the calibration.[5]A slow, gradual drift, which can accumulate to several degrees over hundreds of hours at high temperatures.
Sulfur (S) Environmental contaminants, certain atmospheresCan cause surface roughening and embrittlement of the platinum wires.Leads to instability and drift in the thermocouple output.

Experimental Protocols

Protocol 1: Thermocouple Calibration by Comparison

This protocol describes the most common method for calibrating a working thermocouple against a traceable reference standard.

Objective: To determine the accuracy of a Pt-Rh thermocouple by comparing its temperature reading to that of a calibrated reference thermocouple or platinum resistance thermometer (PRT).

Materials:

  • Thermocouple to be calibrated (Unit Under Test - UUT).

  • Calibrated reference thermocouple (e.g., Type S or R) or reference PRT with a valid calibration certificate.

  • High-temperature furnace or dry-block calibrator with a stable and uniform temperature zone.

  • High-accuracy digital multimeter or temperature data logger for reading the EMF output.

  • Appropriate insulating materials (e.g., high-purity alumina (B75360) tubes).

Procedure:

  • Preparation:

    • Visually inspect the UUT for any signs of mechanical damage or contamination.

    • Ensure all connections are clean and tight.

  • Setup:

    • Insert the UUT and the reference thermocouple into the furnace or dry-block calibrator.

    • The measuring junctions of both thermocouples should be placed as close together as possible to ensure they are at the same temperature. A common practice is to bundle them together.

    • Connect the thermocouple leads to the multimeter or data logger, ensuring correct polarity.

  • Stabilization:

    • Set the furnace to the first desired calibration temperature point.

    • Allow the temperature to stabilize completely. This may take a significant amount of time, depending on the furnace.

  • Measurement:

    • Once the temperature is stable, simultaneously record the EMF output or temperature reading from both the UUT and the reference thermocouple.

    • Repeat the measurement several times to ensure stability and calculate an average.

  • Data Collection:

    • Repeat steps 3 and 4 for several temperature points across the desired operating range of the thermocouple.

  • Analysis:

    • Convert the EMF readings of the UUT to temperature using standard reference tables (e.g., ITS-90).

    • For each calibration point, calculate the error of the UUT by subtracting the reference thermocouple's reading from the UUT's reading.

    • Create a calibration correction curve or table for the UUT.

Visualizations

Troubleshooting Workflow for Inaccurate Readings

TroubleshootingWorkflow start Inaccurate Reading Observed visual_inspection Perform Visual Inspection (Connections, Wires, Sheath) start->visual_inspection is_physical_damage Physical Damage? visual_inspection->is_physical_damage check_polarity Check Polarity (Red = Negative) is_polarity_correct Polarity Correct? check_polarity->is_polarity_correct check_instrument Verify Instrument Settings (Correct Thermocouple Type) are_settings_correct Settings Correct? check_instrument->are_settings_correct compare_to_reference Compare with Calibrated Reference Thermocouple is_reading_match Readings Match? compare_to_reference->is_reading_match is_physical_damage->check_polarity No replace_thermocouple Replace Thermocouple is_physical_damage->replace_thermocouple Yes is_polarity_correct->check_instrument Yes correct_polarity Correct Polarity is_polarity_correct->correct_polarity No are_settings_correct->compare_to_reference Yes correct_settings Correct Instrument Settings are_settings_correct->correct_settings No issue_resolved Issue Resolved is_reading_match->issue_resolved Yes suspect_contamination Suspect Contamination/Drift is_reading_match->suspect_contamination No correct_polarity->issue_resolved correct_settings->issue_resolved suspect_contamination->replace_thermocouple

Caption: A workflow for troubleshooting inaccurate thermocouple readings.

Logical Relationship of Impurity Contamination

ImpurityEffect Source Impurity Source (e.g., Ceramic Tube, Atmosphere) Impurity Impurity (e.g., Fe, Si) Source->Impurity Introduction Diffusion Diffusion into Thermocouple Wires Impurity->Diffusion at High Temp Alloying Alters Wire Composition & Thermoelectric Properties Diffusion->Alloying EMF_Change Change in EMF Output (Drift) Alloying->EMF_Change Error Inaccurate Temperature Measurement EMF_Change->Error

Caption: The pathway from impurity source to measurement error.

References

Strategies to prevent particle detachment in Rh@Pt/C catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing particle detachment and degradation of Rh@Pt/C core-shell catalysts.

Frequently Asked Questions (FAQs)

Q1: My Rh@Pt/C catalyst is losing activity during electrochemical cycling. What are the likely causes?

A1: The primary cause of activity loss in Rh@Pt/C catalysts is the detachment of the core-shell nanoparticles from the carbon support.[1] This phenomenon leads to a decrease in the electrochemically active surface area (ECSA). Other contributing factors, though often less significant for this specific catalyst system, can include particle agglomeration, dissolution of the platinum shell, or corrosion of the carbon support itself, which weakens the nanoparticle-support interaction.[1]

Q2: What is particle detachment and why is it a major issue for Rh@Pt/C catalysts?

A2: Particle detachment is the physical separation of the Rh@Pt nanoparticles from the surface of the carbon support material into the electrolyte.[1] This is a critical issue because it results in the loss of active catalytic sites, leading to a significant and often irreversible decline in the catalyst's performance and efficiency. Studies using advanced microscopy techniques have identified particle detachment as the main degradation mechanism for Rh@Pt/C catalysts under typical operating conditions.[1]

Q3: How can I prevent or minimize particle detachment in my experiments?

A3: The key to preventing particle detachment is to enhance the interaction between the Rh@Pt nanoparticles and the carbon support. This can be achieved through several strategies:

  • Functionalization of the Carbon Support: Introducing functional groups, such as nitrogen or oxygen-containing species, onto the carbon support surface can create stronger anchoring sites for the nanoparticles.[2]

  • Using Alternative Support Materials: Employing supports with stronger intrinsic interactions with platinum group metals, such as graphene-based materials or metal oxides (e.g., TiO₂, CeO₂), can significantly improve particle adhesion and overall catalyst stability.[3][4]

  • Optimizing Synthesis Conditions: The method of catalyst preparation, such as the polyol synthesis process, can be tuned to promote better nanoparticle-support interaction.[5]

Q4: Are there specific types of functionalized carbon supports that are more effective?

A4: Yes, nitrogen-doped carbon supports have shown significant promise in enhancing the stability of platinum-based catalysts. The nitrogen atoms incorporated into the carbon lattice can act as effective anchoring sites for the metal nanoparticles, thereby improving their resistance to detachment.[2][6] The type of nitrogen functional group (e.g., pyridinic, pyrrolic, graphitic) can also influence the strength of this interaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid decrease in Electrochemical Active Surface Area (ECSA) after a few cycles. Significant particle detachment from the carbon support.1. Synthesize the catalyst on a functionalized carbon support (e.g., nitrogen-doped carbon).2. Consider using an alternative support material like reduced graphene oxide (rGO) or a stable metal oxide (e.g., TiO₂).3. Verify the integrity of the carbon support; severe corrosion can lead to particle loss.
Inconsistent catalytic performance between batches. Variation in the nanoparticle-support interaction due to inconsistencies in the support material or synthesis protocol.1. Ensure consistent pre-treatment and functionalization of the carbon support.2. Strictly control the parameters of the catalyst synthesis method (e.g., temperature, pH, precursor concentration).3. Thoroughly characterize each batch of support material before catalyst deposition.
Evidence of particle agglomeration in post-cycling analysis (e.g., TEM). Weak nanoparticle-support interaction allowing for surface migration and coalescence of particles.1. Improve the dispersion of nanoparticles during synthesis by using appropriate surfactants or stabilizing agents (which should be removed afterward).2. Utilize a support with a higher density of anchoring sites to immobilize the nanoparticles.

Data Presentation

While direct quantitative data for the ECSA loss of Rh@Pt/C on various supports is limited in the literature, the following table presents data for analogous Pt/C and Pt-alloy catalysts, which demonstrates the effectiveness of different support strategies in mitigating degradation.

Catalyst SystemSupport MaterialAccelerated Stress Test (AST) ConditionsECSA Loss (%)Reference
Pt/CCarbon Black3,000 cycles66%[3]
Pt/RGOReduced Graphene Oxide3,000 cycles50.5%[3]
Pt/RGO(s)Simultaneously Reduced Graphene Oxide3,000 cycles46.1%[3]
Pt/KB-600KetjenblackNot specified35%[6]
Pt/KB-600-NNitrogen-doped KetjenblackNot specified15%[6]
Pt/CeO₂/CCeria on Carbon10,000 cycles~20%[7]
Pt/C (commercial)Carbon2,000 cycles79%[7]

Note: The data presented is for Pt-based catalysts and is intended to be illustrative of the general trends in stability improvement with advanced supports.

Experimental Protocols

Protocol 1: Synthesis of Rh@Pt/C Core-Shell Nanoparticles via Polyol Method

This protocol describes a general procedure for the synthesis of Rh@Pt core-shell nanoparticles on a carbon support.

  • Preparation of Rh cores:

    • Disperse the carbon support (e.g., Vulcan XC-72) in ethylene (B1197577) glycol through ultrasonication.

    • Add a rhodium precursor (e.g., RhCl₃·xH₂O) to the suspension.

    • Adjust the pH of the solution to >10 using a NaOH solution in ethylene glycol.

    • Heat the mixture to 160°C and maintain for 3 hours under an inert atmosphere (e.g., Argon) to form the Rh cores on the carbon support (Rh/C).

    • Cool the mixture to room temperature, filter, wash with deionized water and ethanol, and dry.

  • Deposition of Pt shell:

    • Disperse the prepared Rh/C in ethylene glycol.

    • Add a platinum precursor (e.g., H₂PtCl₆·6H₂O) to the suspension.

    • Adjust the pH to >10.

    • Heat the mixture to 140°C and maintain for 3 hours under an inert atmosphere.

    • Cool, filter, wash thoroughly with deionized water and ethanol, and dry the final Rh@Pt/C catalyst in a vacuum oven.

Protocol 2: Nitrogen-Doping of Carbon Support

This protocol provides a general method for the nitrogen functionalization of a carbon support like Vulcan XC-72.

  • Oxidation of Carbon Support:

    • Reflux the carbon support (e.g., Vulcan XC-72R) in concentrated nitric acid (e.g., 6M HNO₃) for several hours (e.g., 16 hours).

    • Filter and wash the oxidized carbon with deionized water until the filtrate is neutral (pH 7).

    • Dry the oxidized carbon in a vacuum oven overnight at approximately 130°C.

  • Nitrogen Doping:

    • Physically mix the oxidized carbon with a nitrogen source, such as melamine, in a mortar and pestle. A common mass ratio is 1:5 (carbon:melamine).

    • Place the mixture in a tube furnace.

    • Heat the mixture under an inert atmosphere (e.g., Argon) to a high temperature (e.g., 700-900°C) for 1-2 hours. The specific temperature can be varied to control the type and amount of nitrogen functional groups.

    • Cool the sample to room temperature under the inert atmosphere.

    • The resulting nitrogen-doped carbon support is then ready for catalyst deposition.

Protocol 3: Accelerated Durability Test (ADT) for Catalyst Stability

This protocol is based on the recommendations from the U.S. Department of Energy for testing electrocatalyst durability.

  • Electrode Preparation:

    • Prepare a catalyst ink by dispersing the Rh@Pt/C catalyst in a solution of deionized water, isopropanol, and a Nafion® ionomer solution.

    • Son-icate the ink to ensure homogeneity.

    • Deposit a thin layer of the ink onto a glassy carbon electrode and allow it to dry.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode electrochemical cell with the prepared catalyst as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).

    • The electrolyte is typically an acidic solution, such as 0.1 M HClO₄ or 0.5 M H₂SO₄.

  • ADT Cycling:

    • Saturate the electrolyte with an inert gas (e.g., N₂ or Ar).

    • Perform potential cycling between a lower potential limit (e.g., 0.6 V vs. RHE) and an upper potential limit (e.g., 1.0 V vs. RHE) at a specified scan rate (e.g., 50 mV/s) and temperature (e.g., 80°C).

    • The number of cycles can range from a few thousand to 30,000 or more, depending on the desired level of stress.

  • Performance Evaluation:

    • Periodically interrupt the cycling to measure the ECSA of the catalyst. This is typically done by CO stripping voltammetry or by integrating the hydrogen underpotential deposition (H-upd) region of a cyclic voltammogram in a deaerated electrolyte.

    • The loss in ECSA over the course of the ADT is a direct measure of the catalyst's degradation.

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_support Support Modification (Optional) cluster_testing Durability Testing S1 Prepare Rh Cores (Polyol Method) S2 Deposit Pt Shell (Polyol Method) S1->S2 T1 Prepare Catalyst Ink and Electrode S2->T1 Characterize and Use Catalyst M1 Oxidize Carbon (e.g., with HNO3) M2 Introduce N-groups (e.g., with Melamine) M1->M2 M2->S1 Use Modified Support T2 Accelerated Stress Test (Potential Cycling) T1->T2 T3 ECSA Measurement (e.g., CO Stripping) T2->T3

Caption: Experimental workflow for synthesis and durability testing of Rh@Pt/C catalysts.

Signaling_Pathway Degradation Catalyst Degradation Detachment Particle Detachment Degradation->Detachment Corrosion Carbon Support Corrosion Degradation->Corrosion ActivityLoss Loss of Activity (ECSA Decrease) Detachment->ActivityLoss Corrosion->Detachment Weakens Interaction Logical_Relationship cluster_problem Problem cluster_cause Root Cause cluster_solutions Solutions P1 Particle Detachment C1 Weak Nanoparticle-Support Interaction P1->C1 S1 Functionalize Carbon Support (e.g., N-doping) C1->S1 S2 Use Alternative Supports (Graphene, Metal Oxides) C1->S2 S3 Optimize Synthesis Protocol C1->S3

References

Factors affecting the calibration of platinum-rhodium thermocouples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the calibration and use of platinum-rhodium thermocouples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the calibration of my platinum-rhodium thermocouple?

A1: The calibration of platinum-rhodium thermocouples can be influenced by several factors, primarily categorized as metallurgical and environmental.

  • Metallurgical Changes:

    • Contamination: The platinum and platinum-rhodium wires are highly susceptible to contamination from various elements at high temperatures, such as silicon, lead, zinc, phosphorus, and arsenic.[1] This contamination can alter the thermoelectric properties of the wires, leading to calibration drift. Even small amounts of silicon from siliceous refractories, particularly in a reducing atmosphere like hydrogen, can cause embrittlement and failure.[1]

    • Rhodium Oxide Evaporation: At temperatures above 1000°C, rhodium can selectively evaporate from the alloy wire, and rhodium can diffuse from the alloy leg to the pure platinum leg.[2] This change in composition affects the thermoelectric voltage and leads to decalibration.[2][3]

    • Recrystallization and Grain Growth: At high temperatures (above 1100°C for platinum), the microstructure of the thermocouple wires changes through recrystallization and grain growth.[2][4] This can make the wires brittle and more susceptible to failure, especially if they are in contact with other platinum components, which can lead to sticking.[2]

    • Mechanical Stress and Strain: Bending, twisting, or any form of cold work introduces mechanical stress and strain into the thermocouple wires.[5][6] This can cause inhomogeneities and affect the thermoelectric output, leading to calibration errors.[5][6]

  • Environmental and Operational Factors:

    • Operating Temperature: The higher the operating temperature, the greater the rate of metallurgical changes like rhodium evaporation and recrystallization, accelerating calibration drift.[2][7]

    • Atmosphere: Platinum-rhodium thermocouples perform best in oxidizing and inert atmospheres.[8][9][10] Reducing atmospheres, or those containing metal vapors, can lead to contamination and rapid degradation of the thermocouple.[8][9][10]

    • Immersion Depth: Inconsistent immersion depth in a temperature gradient can lead to errors, as the thermoelectric EMF is generated in the portion of the wires that lies within this gradient.[11]

    • Insulation and Sheathing: The choice of insulators and protective sheaths is critical. Using materials containing silica (B1680970) in a reducing atmosphere can lead to silicon contamination.[1] Impervious alumina (B75360) sheaths are recommended for protection.[1]

Q2: My thermocouple reading is unstable. What are the possible causes and how can I troubleshoot it?

A2: Unstable readings from a platinum-rhodium thermocouple can stem from several issues. Here are common causes and troubleshooting steps:

  • Poor Electrical Connection: Loose or corroded connections in the thermocouple circuit can cause fluctuating readings.

    • Troubleshooting: Check all connections, including those at the junction box and the measuring instrument. Ensure they are clean and tight.

  • Electromagnetic Interference (EMI): Strong electromagnetic fields from nearby equipment can induce noise in the thermocouple signal.

    • Troubleshooting: Route thermocouple wires away from power cables and motors. Use shielded extension wires and ensure proper grounding. A thermocouple should only be grounded at a single point, either at the transmitter or the controller, but not both, to avoid ground loops.[12]

  • Vibration: Mechanical vibration can cause intermittent contact at the connections or stress the thermocouple wires, leading to an unstable signal.[5]

    • Troubleshooting: Secure the thermocouple and its wiring to minimize vibration. If vibration is unavoidable, consider using a thermocouple with a more robust construction.

  • Inhomogeneous Wires: If the thermocouple wires have become inhomogeneous due to contamination or strain, moving the thermocouple within a temperature gradient can cause the output to fluctuate.

    • Troubleshooting: If inhomogeneity is suspected, the thermocouple may need to be annealed or replaced.

Q3: The temperature reading from my thermocouple seems consistently high or low. What should I check?

A3: Consistently inaccurate readings are often a sign of decalibration or issues with the measurement setup.

  • Decalibration: Over time, especially at high temperatures, the thermoelectric properties of the thermocouple will change, leading to a systematic error in the readings.[5][7]

    • Troubleshooting: The thermocouple needs to be recalibrated against a standard. If the error is outside acceptable limits, the thermocouple should be replaced.

  • Incorrect Cold Junction Compensation: The reference junction (cold junction) temperature must be accurately measured and compensated for. Any error in this measurement will translate directly to an error in the final temperature reading.[5]

    • Troubleshooting: Verify that the cold junction compensation is enabled and functioning correctly on your measurement instrument. Ensure the reference junction is in a stable temperature environment.[12][13]

  • Reversed Polarity: If the thermocouple or extension wires are connected with reversed polarity, the reading will be significantly incorrect.[12][13]

    • Troubleshooting: Check the wiring connections. The negative lead (pure platinum for Type S and R) should be connected to the negative terminal, and the positive lead (platinum-rhodium alloy) to the positive terminal.

  • Use of Incorrect Extension Wires: Extension wires must be of the correct type for the thermocouple being used. Using the wrong type will introduce an error.

    • Troubleshooting: Ensure that the extension wires match the thermocouple type (e.g., Type S extension wire for a Type S thermocouple).

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Contamination

Issue: The thermocouple has become brittle, shows a significant change in calibration, or has failed unexpectedly.

Potential Cause: Contamination of the platinum or platinum-rhodium wires.

Troubleshooting Workflow:

G start Symptom: Brittle wire, calibration drift, or premature failure. check_env 1. Review Operating Environment - Atmosphere (reducing, oxidizing?) - Presence of contaminants (Si, Pb, Zn?) - Sheath and insulator material. start->check_env reducing_atmo Is the atmosphere reducing (e.g., Hydrogen)? check_env->reducing_atmo silica_present Are silica-based refractories used? reducing_atmo->silica_present Yes other_contaminants Are other contaminants (metal vapors, etc.) present? reducing_atmo->other_contaminants No contamination_likely High likelihood of silicon contamination. silica_present->contamination_likely Yes silica_present->other_contaminants No solution1 Action: - Replace thermocouple. - Use high-purity, impervious  alumina sheaths and insulators. contamination_likely->solution1 general_contamination Likely contamination from environment. other_contaminants->general_contamination Yes no_obvious_source No obvious source of contamination. other_contaminants->no_obvious_source No solution2 Action: - Replace thermocouple. - Ensure adequate protection from  the specific contaminants. general_contamination->solution2 check_handling 2. Review Handling Procedures - Were bare wires handled  without clean gloves? no_obvious_source->check_handling improper_handling Improper handling is a possible contamination source. check_handling->improper_handling Yes solution3 Action: - Implement strict handling protocols. - Clean new thermocouples before use. improper_handling->solution3 G start Symptom: Consistently inaccurate temperature readings. check_wiring 1. Verify Wiring - Check for reversed polarity. - Ensure correct extension wire type. start->check_wiring wiring_issue Is there a wiring issue? check_wiring->wiring_issue fix_wiring Action: Correct wiring and re-test. wiring_issue->fix_wiring Yes check_cjc 2. Check Cold Junction Compensation (CJC) - Is CJC enabled and stable? wiring_issue->check_cjc No recalibrate 3. Perform Calibration Check - Compare against a calibrated  reference thermometer. fix_wiring->recalibrate cjc_issue Is there a CJC issue? check_cjc->cjc_issue fix_cjc Action: Correct CJC settings and ensure stable reference temperature. cjc_issue->fix_cjc Yes cjc_issue->recalibrate No fix_cjc->recalibrate within_tolerance Is the reading within tolerance? recalibrate->within_tolerance issue_resolved Issue likely resolved or related to another system component. within_tolerance->issue_resolved Yes decalibrated Thermocouple is decalibrated. within_tolerance->decalibrated No replace_tc Action: Replace thermocouple. decalibrated->replace_tc G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis furnace Uniform Temperature Source (Furnace) tc_test Test Thermocouple furnace->tc_test tc_ref Reference Thermometer furnace->tc_ref ice_bath Reference Junction (Ice Bath / 0°C) tc_test->ice_bath tc_ref->ice_bath dmm Precision Voltmeter ice_bath->dmm heat 1. Heat furnace to a setpoint and stabilize. measure 2. Simultaneously record: - Temperature (from Ref.) - EMF (from Test TC) heat->measure repeat 3. Repeat for multiple temperature points. measure->repeat compare 4. Compare measured EMF to standard tables (ITS-90). calculate 5. Calculate error: Error = Measured EMF - Standard EMF compare->calculate generate_curve 6. Generate correction curve. calculate->generate_curve

References

Technical Support Center: Enhancing the Durability of Platinum-Rhododium Thermocouples in Reducing Atmospheres

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing platinum-rhodium thermocouples in reducing atmospheres. It provides troubleshooting advice and frequently asked questions to address common challenges and extend the operational life of these critical sensors.

Frequently Asked Questions (FAQs)

Q1: Why is my new platinum-rhodium thermocouple reading inaccurately or failing prematurely in a hydrogen atmosphere?

A1: Premature failure and inaccurate readings in reducing atmospheres, such as hydrogen, are often due to contamination of the thermocouple wires. The most common culprit is silicon, which can be leached from ceramic insulators, even high-purity alumina (B75360) containing trace amounts of silica (B1680970) (SiO₂).[1][2] In a reducing environment, the silica is reduced to volatile silicon monoxide (SiO), which then reacts with the platinum to form platinum silicides at the grain boundaries.[2] This embrittles the wire, causing mechanical failure and a significant change in the thermocouple's electromotive force (EMF), leading to inaccurate temperature readings.[1]

Q2: What are the primary signs of thermocouple degradation in a reducing environment?

A2: The primary signs of degradation include:

  • Drift in Temperature Reading: A gradual and steady deviation of the thermocouple's output under stable temperature conditions.

  • Brittleness: The thermocouple wires become fragile and may break easily upon handling.[1] This is a classic symptom of silicon contamination.

  • Open Circuit/Complete Failure: The thermocouple ceases to provide a reading, often due to a break in one or both of the conducting wires.[3][4]

Q3: How can I protect my thermocouple from contamination in a reducing atmosphere?

A3: The most effective method of protection is to isolate the thermocouple from the contaminating environment using a protective sheath.[5] High-purity, impervious alumina (Al₂O₃) sheaths (99.7% or higher) are recommended as they are less likely to contain silica.[2] For more aggressive environments, a double-sheath configuration or a gas-tight metallic sheath can provide enhanced protection.[6]

Q4: What is annealing and why is it important for my platinum-rhodium thermocouple?

A4: Annealing is a heat treatment process used to relieve stresses and strains in the thermocouple wires that result from manufacturing (cold work) or handling.[7][8] It also helps to drive off volatile surface impurities.[7] Proper annealing is crucial for ensuring the thermoelectric stability and accuracy of the thermocouple.[7][9] It is recommended for new thermocouples before their first use and periodically for thermocouples in service to restore their performance.[7][10]

Troubleshooting Guide

Issue 1: Rapid Thermocouple Failure (Brittleness and Breakage)

  • Probable Cause: Severe silicon contamination from siliceous materials in the furnace or insulators.[1] The reducing atmosphere accelerates the transfer of silicon to the platinum wires.

  • Troubleshooting Steps:

    • Identify Silicon Sources: Examine all materials in the hot zone, including insulators, furnace linings, and any support structures. Replace any materials containing silica with high-purity alumina or other suitable non-siliceous materials.

    • Implement Protective Sheathing: Use a high-purity, impervious alumina sheath to protect the thermocouple.[2] In highly reducing atmospheres, consider a double sheath or a metallic sheath (e.g., Platinum-Rhodium, Tantalum, or Molybdenum for oxygen-free environments).[11][12]

    • Inspect for Contaminants: Before installation, ensure the thermocouple and its insulators are clean and free from any foreign materials.[5]

Issue 2: Gradual Drift in Temperature Reading

  • Probable Cause: Low-level contamination of the thermocouple wires or changes in the wire composition due to diffusion at the hot junction.[2]

  • Troubleshooting Steps:

    • Verification and Recalibration: Check the thermocouple's accuracy against a calibrated reference standard.[13]

    • Annealing: Perform an annealing procedure to remove internal stresses and some surface contaminants, which may restore the thermocouple's accuracy.[7][9] Refer to the detailed annealing protocols below.

    • Review Sheath Integrity: Inspect the protective sheath for any cracks or signs of degradation that could allow the furnace atmosphere to come into contact with the thermocouple wires.

Issue 3: No Reading (Open Circuit)

  • Probable Cause: A break in the thermocouple wire or at the junction, often due to embrittlement or mechanical stress.[3][4]

  • Troubleshooting Steps:

    • Visual Inspection: Carefully remove the thermocouple and inspect for any visible breaks in the wires or at the hot junction.

    • Continuity Check: Use a multimeter to check for electrical continuity across the thermocouple leads. An open circuit indicates a break.

    • Root Cause Analysis: If a break is confirmed, investigate the cause. Was it due to embrittlement (suggesting contamination) or mechanical failure? Address the underlying issue before installing a new thermocouple.

Data Presentation

Table 1: Protective Sheath Materials for Reducing Atmospheres

Sheath MaterialMaximum Temperature (°C)Suitability in Reducing AtmospheresLimitations
High-Purity Alumina (Al₂O₃ > 99.7%) ~1800ExcellentCan be porous if not specified as impervious; trace silica can still be a concern in very dry hydrogen.[2]
Sapphire (Single Crystal Al₂O₃) ~2000ExcellentHigh cost; can be brittle.
Yttria-Stabilized Zirconia (YSZ) ~2200GoodCan become electrically conductive at very high temperatures.
Molybdenum ~1900Excellent (in pure H₂ or inert gas)Rapidly oxidizes in the presence of oxygen.[11]
Tantalum ~2480Excellent (in pure H₂ or inert gas)Must be protected from oxygen and nitrogen above 300°C.[11]
Platinum-Rhodium Alloys ~1700GoodHigh cost; can be used for direct immersion in some molten materials.[12][14]

Experimental Protocols

Protocol 1: Standard Annealing Procedure for New Thermocouples

This procedure is designed to remove cold-work stress and surface impurities before the first use.

  • Preparation: Suspend the bare thermocouple wires between two terminals in a clean, dust-free area. Ensure the wires are not touching each other or any surfaces.

  • Heating: Pass an electric current through the platinum wire to heat it to approximately 1100°C.[10] Maintain this temperature for 30-60 minutes.

  • Heating the Alloy Wire: Separately, heat the platinum-rhodium wire to approximately 1450°C for 30-60 minutes.[10]

  • Cooling: Slowly cool the wires to room temperature over a period of 30-60 minutes to prevent quenching in point defects.[10]

  • Assembly and Final Anneal: After carefully inserting the wires into a clean, high-purity alumina insulator, reheat the entire assembly that will be exposed to high temperatures to 1100°C and cool slowly.[10]

Protocol 2: Cleaning Procedure for Used Thermocouples

This protocol can help remove surface contaminants from a thermocouple that has been in service.

  • Acid Wash: Immerse the thermocouple junction and contaminated wire section in a 30-50% solution of dilute hydrochloric acid (HCl) or nitric acid (HNO₃) for one hour at room temperature.[15]

  • Rinsing: Remove the thermocouple from the acid and rinse thoroughly with distilled water multiple times to remove all traces of acid.[15]

  • Borax (B76245) Cleaning (for metallic impurities):

    • Secure the thermocouple vertically.

    • Heat the junction to approximately 1100°C.

    • Carefully touch a piece of solid sodium borate (B1201080) to the hot wire. The molten borate will dissolve metallic oxides and impurities as it flows down the wire.[15]

  • Final Rinse: After cooling, rinse the thermocouple again with boiling distilled water to remove any remaining borax residue.[15]

  • Re-annealing: Perform the annealing procedure described in Protocol 1 to re-stabilize the thermocouple before returning it to service.

Visualizations

cluster_0 Furnace Environment (Reducing Atmosphere, e.g., H₂) cluster_1 Thermocouple Degradation H2 Reducing Gas (H₂) SiO_gas Volatile Silicon Monoxide (SiO) H2->SiO_gas Reduces SiO2 Silica (SiO₂) in Insulator SiO2->SiO_gas Reacts with Pt_wire Platinum Thermocouple Wire SiO_gas->Pt_wire Diffuses to PtSi Platinum Silicide Formation (at grain boundaries) Pt_wire->PtSi Reacts with Embrittlement Embrittlement & Failure PtSi->Embrittlement Leads to

Caption: Silicon contamination pathway in a reducing atmosphere.

Start Thermocouple Malfunction (Drift, Inaccuracy, Failure) Check_Connections Check Electrical Connections & Readout Instrument Start->Check_Connections Connections_OK Connections OK? Check_Connections->Connections_OK Fix_Connections Fix Loose Connections or Instrument Issue Connections_OK->Fix_Connections No Visual_Inspect Visually Inspect Thermocouple (for breaks, corrosion) Connections_OK->Visual_Inspect Yes End Problem Resolved Fix_Connections->End Damage_Found Visible Damage? Visual_Inspect->Damage_Found Replace_TC Replace Thermocouple Damage_Found->Replace_TC Yes Check_Sheath Inspect Protective Sheath (for cracks, degradation) Damage_Found->Check_Sheath No Root_Cause Investigate Root Cause (Contamination Source, Environment) Replace_TC->Root_Cause Sheath_OK Sheath Intact? Check_Sheath->Sheath_OK Replace_Sheath Replace Sheath & Thermocouple Sheath_OK->Replace_Sheath No Perform_Anneal Perform Annealing Protocol Sheath_OK->Perform_Anneal Yes Replace_Sheath->Root_Cause Recalibrate Recalibrate Thermocouple Perform_Anneal->Recalibrate Performance_OK Performance Restored? Recalibrate->Performance_OK Performance_OK->Root_Cause No Performance_OK->End Yes Root_Cause->Replace_TC After Addressing Cause

Caption: Troubleshooting workflow for thermocouple issues.

References

Technical Support Center: Mitigating Surface Reconstruction of Pt-Rh Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the surface reconstruction of Platinum-Rhodium (Pt-Rh) catalysts in reactive environments.

Frequently Asked Questions (FAQs)

Q1: What is surface reconstruction in Pt-Rh catalysts and why is it a concern?

A1: Surface reconstruction refers to the changes in the surface structure and composition of Pt-Rh catalysts during a chemical reaction.[1][2] This phenomenon is a significant concern because the catalytic activity and selectivity are highly dependent on the specific arrangement of atoms on the catalyst's surface. Reconstruction can lead to deactivation, reduced efficiency, and shortened catalyst lifetime.[2][3]

Q2: What are the common signs of Pt-Rh catalyst surface reconstruction?

A2: Common indicators of surface reconstruction include a decline in catalytic activity, a change in product selectivity, and alterations in the physical appearance of the catalyst, such as roughening or the formation of new structures on the surface.[1][4] For instance, in ammonia (B1221849) oxidation, the formation of "cauliflower" or "cage-like" structures is a well-documented sign of surface reconstruction.[1]

Q3: What are the primary mechanisms driving surface reconstruction in Pt-Rh catalysts?

A3: The primary mechanisms depend on the reaction environment but often include:

  • Vapor Phase Transport: In high-temperature oxidative environments, volatile metal oxide species (e.g., PtO₂) can form, transport in the gas phase, and redeposit on cooler areas of the catalyst, leading to morphological changes.[1][2]

  • Sintering: At elevated temperatures, individual nanoparticles can migrate and coalesce into larger particles, reducing the active surface area.[3]

  • Surface Segregation: The composition of the catalyst surface can change as one metal component preferentially migrates to the surface under reaction conditions.[5][6]

  • Poisoning: Impurities in the reactant stream can adsorb on the active sites, leading to deactivation.[7]

  • Fouling: The deposition of carbonaceous or other materials on the catalyst surface can block active sites.[3]

Q4: How can I mitigate surface reconstruction of my Pt-Rh catalyst?

A4: Several strategies can be employed to enhance the stability of Pt-Rh catalysts:

  • Synthesis of Core-Shell Nanoparticles: Encapsulating a core of one metal (e.g., Rh) with a shell of the other (e.g., Pt) can improve stability and activity.[8][9][10]

  • Use of Sinter-Resistant Supports: Dispersing the nanoparticles on a high-surface-area, thermally stable support material can inhibit particle migration and sintering.

  • Control of Reaction Conditions: Careful control of temperature, pressure, and reactant concentrations can minimize the driving forces for reconstruction.[2] For example, operating within a specific temperature and gas composition range can limit the formation of volatile platinum oxide.[2]

  • Alloying with a Third Metal: The introduction of a third metal can sometimes improve the stability of the bimetallic nanoparticles.

Troubleshooting Guides

Issue 1: Rapid Decline in Catalytic Activity

A sudden or rapid drop in catalyst performance is a common issue that can often be traced back to surface-level changes.

Possible Causes and Troubleshooting Steps:

Possible Cause Recommended Action Characterization Technique
Catalyst Poisoning Identify and remove the source of impurities in the feed stream. Regeneration by thermal treatment or chemical washing may be possible.X-ray Photoelectron Spectroscopy (XPS) to identify surface contaminants.
Fouling/Coking Implement a regeneration procedure, such as controlled oxidation, to burn off deposits.Temperature-Programmed Oxidation (TPO) or Scanning Electron Microscopy (SEM) to observe surface deposits.
Severe Surface Reconstruction Modify reaction conditions (temperature, pressure) to a less harsh regime. Consider synthesizing a more robust catalyst (e.g., core-shell structure).SEM or Transmission Electron Microscopy (TEM) to visualize morphological changes.
Issue 2: Changes in Product Selectivity

A shift in the desired product distribution often points to a modification of the active sites on the catalyst surface.

Possible Causes and Troubleshooting Steps:

| Possible Cause | Recommended Action | Characterization Technique | | :--- | :--- | | Surface Segregation | Altering the reaction atmosphere (e.g., switching between oxidizing and reducing conditions) may reverse segregation. | XPS or Low-Energy Ion Scattering (LEIS) to determine the elemental composition of the outermost atomic layer. | | Formation of New Active Sites | This may be a consequence of reconstruction. If the new selectivity is undesirable, catalyst regeneration or replacement is necessary. | In-situ/Operando Spectroscopy techniques to correlate surface changes with catalytic performance under reaction conditions. |

Quantitative Data: Surface Compositional Changes in Pt-Rh Gauze Catalysts during Ammonia Oxidation

The following table summarizes the changes in the weight percentage (wt%) of Platinum (Pt) and Rhodium (Rh) on the surface of a catalyst gauze over time during ammonia oxidation, as determined by resonant X-ray tomography. This data illustrates the significant material loss and redistribution that can occur.[5][11]

Time on Stream Region Average Pt wt% Average Rh wt%
Fresh Catalyst Wire Core94.31 ± 0.055.69 ± 0.05
24 hours ProtrusionsLower than coreEnriched up to 50% in some regions
50 days ProtrusionsShows aggregationLower due to breakage of protrusions
50 days Wire CoreUnaffectedUnaffected

Experimental Protocols

Protocol 1: Synthesis of Rh@Pt Core-Shell Nanoparticles

This protocol describes the synthesis of Rhodium-core, Platinum-shell nanoparticles using a polyol reduction method, a common strategy to enhance catalyst stability.[8][9][12]

Materials:

  • Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)

  • Hexachloroplatinic acid (H₂PtCl₆)

  • Ethylene glycol (EG)

  • Polyvinylpyrrolidone (PVP)

  • Deionized water

Procedure:

  • Rh Core Synthesis:

    • Dissolve RhCl₃·xH₂O and PVP in EG in a three-neck flask.

    • Heat the solution to 160°C under an inert atmosphere (e.g., Argon) with stirring for 3 hours to form Rh nanoparticles.

    • Cool the solution to room temperature.

  • Pt Shell Formation:

    • Add a solution of H₂PtCl₆ in EG dropwise to the Rh nanoparticle suspension while stirring vigorously.

    • Slowly heat the mixture to 120°C and maintain for 2 hours.

    • Cool the solution to room temperature.

  • Purification:

    • Precipitate the nanoparticles by adding acetone.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticles repeatedly with a mixture of ethanol (B145695) and water to remove excess PVP and unreacted precursors.

    • Dry the final Rh@Pt core-shell nanoparticles under vacuum.

Protocol 2: Post-Reaction SEM Analysis of Catalyst Surface

Scanning Electron Microscopy (SEM) is a powerful technique to visualize the morphological changes on the catalyst surface.[5]

Procedure:

  • Sample Preparation:

    • Carefully remove the catalyst from the reactor after the experiment.

    • If the catalyst is in powder form, mount a small amount onto an SEM stub using conductive carbon tape.

    • If the catalyst is a gauze or monolith, a small representative piece can be mounted.

    • For non-conductive supports, a thin conductive coating (e.g., gold or carbon) may need to be applied via sputtering to prevent charging.

  • Imaging:

    • Load the sample into the SEM chamber.

    • Start with a low magnification to get an overview of the sample surface.

    • Gradually increase the magnification to inspect for signs of reconstruction, such as the formation of new structures, changes in particle size (sintering), or surface roughening.

    • Acquire images at various magnifications to document the observed changes.

Protocol 3: XPS Analysis for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the catalyst surface.[5]

Procedure:

  • Sample Preparation:

    • Mount the catalyst sample on a sample holder compatible with the XPS instrument. Ensure the surface to be analyzed is exposed.

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS system.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Perform high-resolution scans for the Pt 4f and Rh 3d regions to determine their chemical states and quantify their relative concentrations.

    • If poisoning is suspected, acquire high-resolution scans for the core levels of potential contaminants (e.g., S 2p, Cl 2p).

  • Data Analysis:

    • Use appropriate software to fit the high-resolution spectra to identify the different chemical species and their relative abundances.

    • Calculate the atomic concentrations of Pt and Rh on the surface to assess for any segregation.

Visualizations

Mechanism of Surface Reconstruction via Vapor Phase Transport

The following diagram illustrates the proposed mechanism for the formation of "cauliflower-like" structures on Pt-Rh gauzes during ammonia oxidation, driven by the formation and transport of volatile platinum oxide species.[1][2]

Caption: Vapor phase transport mechanism of Pt-Rh surface reconstruction.

Troubleshooting Workflow for Catalyst Deactivation

This workflow provides a logical sequence of steps for diagnosing the root cause of catalyst deactivation.

TroubleshootingWorkflow Start Catalyst Performance Decline Observed Check_Conditions Verify Reaction Conditions (Temp, Pressure, Flow Rates) Start->Check_Conditions Conditions_OK Conditions within Spec? Check_Conditions->Conditions_OK SEM_Analysis Perform SEM Analysis Conditions_OK->SEM_Analysis Yes Adjust_Conditions Adjust Operating Conditions Conditions_OK->Adjust_Conditions No Morphology_Changed Morphological Changes? (e.g., Sintering, Reconstruction) SEM_Analysis->Morphology_Changed XPS_Analysis Perform XPS Analysis Morphology_Changed->XPS_Analysis No Thermal_Degradation Conclusion: Thermal Degradation / Reconstruction Morphology_Changed->Thermal_Degradation Yes Contaminants_Found Surface Contaminants Found? XPS_Analysis->Contaminants_Found Segregation_Observed Surface Segregation? Contaminants_Found->Segregation_Observed No Poisoning Conclusion: Catalyst Poisoning Contaminants_Found->Poisoning Yes (e.g., S, Cl) Fouling Conclusion: Fouling/Coking Contaminants_Found->Fouling Yes (e.g., Carbon) Segregation Conclusion: Surface Segregation Segregation_Observed->Segregation Yes Consider_Redesign Consider Catalyst Redesign Thermal_Degradation->Consider_Redesign Regenerate_Poison Regenerate Catalyst (Remove Poison) Poisoning->Regenerate_Poison Regenerate_Foul Regenerate Catalyst (Remove Fouling) Fouling->Regenerate_Foul

Caption: A logical workflow for troubleshooting Pt-Rh catalyst deactivation.

References

Validation & Comparative

High-Temperature Stability: A Comparative Analysis of Platinum-Rhodium and Platinum-Iridium Thermocouples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating in high-temperature environments, the selection of a stable and reliable thermocouple is paramount for accurate and repeatable experimental outcomes. This guide provides a detailed comparison of the high-temperature stability of two common noble metal thermocouple types: platinum-rhodium and platinum-iridium alloys.

The longevity and accuracy of thermocouples at elevated temperatures are primarily dictated by their resistance to drift and decalibration. These phenomena are influenced by factors such as the composition of the thermocouple alloys, the operating temperature, the surrounding atmosphere, and the purity of the materials used in their construction, including the ceramic insulators. This guide synthesizes available experimental data to offer a clear comparison of platinum-rhodium and platinum-iridium thermocouples, aiding in the selection of the most appropriate sensor for critical high-temperature applications.

Comparative Analysis of High-Temperature Stability

The stability of a thermocouple is its ability to maintain a consistent thermoelectric output at a constant temperature over time. Drift, or a gradual change in output, is a key indicator of instability. The following table summarizes available quantitative data on the drift and stability of various platinum-rhodium and platinum-iridium thermocouples at high temperatures. It is important to note that the data is collated from different studies with varying experimental conditions.

Thermocouple TypeTemperature (°C)AtmosphereDuration (hours)Observed Drift/DecalibrationKey Findings & Remarks
Platinum-Rhodium
Type S (Pt-10%Rh vs. Pt)1300Air~6000Gradual EMF drift observed.[1]Drift is influenced by rhodium oxidation and migration.[2]
Type R (Pt-13%Rh vs. Pt)1300Air~6000Similar drift behavior to Type S.[1]Rhodium oxidation is a known cause of instability between 600°C and 900°C.[2]
Pt-20%Rh vs. Pt157 - 962Not specifiedNot specifiedFound to be the most stable among various Pt-Rh alloys tested.[2]Exhibits properties comparable to the more stable Pt-Pd thermocouples.[2]
Platinum-Rhodium (unspecified)~1257 (1530 K)High-Vacuum3700Average of -2.8 K.[3]Contamination from insulators is a significant factor in a vacuum environment.
Platinum-Iridium
Pt/Ir (Thin Film)300 - 1000Not specified3 calibration cycles<0.21% deviation between cycles.[4]Demonstrates excellent long-term service stability in thin-film form.[4]
Ir-40%Rh vs. Ir1700, 1850, 2000Air vs. NitrogenNot specifiedNo significant calibration shift observed.Iridium-based thermocouples show high stability at very high temperatures.

Mechanisms of Decalibration

The primary mechanisms leading to the decalibration of platinum-based thermocouples at high temperatures include:

  • Oxidation: In oxidizing atmospheres, the constituent metals can form volatile oxides. For platinum-rhodium thermocouples, the preferential evaporation of rhodium oxide can alter the alloy composition and, consequently, the thermoelectric output.[5] Iridium is also susceptible to oxidation at high temperatures, which can affect the stability of platinum-iridium thermocouples.

  • Contamination: Contamination of the thermocouple wires by impurities from the surrounding environment, particularly from the ceramic protection tubes, is a major source of instability.[1] Iron from alumina (B75360) sheaths is a common contaminant that can significantly impact the thermoelectric properties of both platinum-rhodium and iridium-based thermocouples. Studies suggest that iridium and iridium-rhodium alloys are less susceptible to iron contamination compared to platinum-rhodium thermocouples.

  • Grain Growth: At high temperatures, the grain structure of the thermocouple wires can change, leading to mechanical failure and affecting the thermoelectric homogeneity of the wires.

  • Rhodium Migration: In platinum-rhodium thermocouples, rhodium can migrate from the alloy leg to the pure platinum leg, especially at the hot junction, leading to a change in the composition and a corresponding drift in the output.[2]

Experimental Protocols for High-Temperature Stability Testing

A standardized methodology is crucial for the comparative evaluation of thermocouple stability. The following protocol is based on the guidelines provided by the EURAMET for long-term drift testing of noble metal thermocouples.[6]

Objective: To determine the long-term drift and stability of platinum-rhodium and platinum-iridium thermocouples at a specified high temperature.

Materials and Equipment:

  • Test Thermocouples: A statistically significant number of new, unused platinum-rhodium and platinum-iridium thermocouples of the same type and wire diameter.

  • Reference Thermocouple: A calibrated and stable reference thermocouple (e.g., a standard Type S or R thermocouple with a recent calibration certificate).

  • High-Temperature Furnace: A stable, uniform temperature furnace capable of maintaining the desired test temperature with high precision.

  • Data Acquisition System: A high-precision digital multimeter or data logger for recording the thermocouple outputs.

  • Ceramic Protection Tubes: High-purity alumina or other appropriate ceramic tubes to house the thermocouples.

  • Ice Point Reference: A well-maintained ice bath or an electronic ice point reference for the cold junction.

Procedure:

  • Initial Calibration:

    • Perform an initial calibration of all test thermocouples against the reference thermocouple at the intended test temperature.

    • The calibration should be carried out in the same furnace to be used for the long-term test to ensure consistency.

    • Record the initial electromotive force (EMF) output of each thermocouple.

  • High-Temperature Exposure:

    • Install the test thermocouples and the reference thermocouple in the high-temperature furnace, ensuring they are all located within the uniform temperature zone.

    • Protect each thermocouple with a high-purity ceramic tube to prevent cross-contamination.

    • Bring the furnace to the desired test temperature and maintain it for the duration of the test. A minimum duration of four months is recommended for long-term stability assessment.[6]

  • Periodic Recalibration:

    • Periodically, without removing the thermocouples from the furnace, perform in-situ recalibrations against the reference thermocouple.

    • The frequency of recalibration should be higher at the beginning of the test (e.g., weekly for the first month) and can be reduced later (e.g., bi-weekly).[6]

    • Record the EMF output of each thermocouple at each recalibration interval.

  • Data Analysis:

    • For each test thermocouple, calculate the drift at each recalibration interval as the change in EMF output from the initial calibration.

    • Convert the EMF drift to a temperature drift using the appropriate thermocouple reference tables.

    • Plot the temperature drift as a function of time for each thermocouple to visualize the stability and determine the drift rate.

  • Final Calibration and Inspection:

    • Visually inspect the thermocouple wires for any signs of degradation, such as discoloration, embrittlement, or grain growth.

Visualizing Key Relationships

To better understand the factors influencing thermocouple stability and the experimental process, the following diagrams are provided.

ThermocoupleStabilityFactors cluster_factors Factors Affecting High-Temperature Stability cluster_mechanisms Degradation Mechanisms Temp Operating Temperature Oxidation Oxidation & Volatilization Temp->Oxidation GrainGrowth Grain Growth Temp->GrainGrowth Atmosphere Operating Atmosphere (Oxidizing, Inert, Vacuum) Atmosphere->Oxidation Contamination Contamination Atmosphere->Contamination Alloy Thermocouple Alloy (Pt-Rh, Pt-Ir) Alloy->Oxidation Migration Alloy Migration Alloy->Migration Purity Material Purity (Wires, Insulators) Purity->Contamination Drift Drift & Decalibration Oxidation->Drift Contamination->Drift GrainGrowth->Drift Migration->Drift

Caption: Factors influencing the high-temperature stability of noble metal thermocouples.

ExperimentalWorkflow A Initial Calibration of Test Thermocouples B Long-Term High-Temperature Exposure in Furnace A->B C Periodic In-Situ Recalibration B->C E Final Calibration & Post-Test Analysis B->E End of Test Duration C->B Continue Exposure D Data Acquisition & Drift Calculation C->D D->C Feedback for next cycle

Caption: A typical experimental workflow for assessing the long-term stability of thermocouples.

References

A Comparative Analysis of Platinum-Rhodium and Palladium-Rhodium Three-Way Catalysts for Automotive Exhaust Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists, this document provides an objective comparison of the performance, thermal stability, and poison resistance of platinum-rhodium (Pt-Rh) and palladium-rhodium (Pd-Rh) exhaust catalysts. Detailed experimental protocols and reaction pathway diagrams are included to support further research and development in the field.

Three-way catalysts (TWCs) are a critical technology for mitigating harmful emissions from gasoline-powered vehicles, simultaneously converting carbon monoxide (CO), nitrogen oxides (NOx), and unburned hydrocarbons (HC) into less harmful substances like carbon dioxide (CO2), nitrogen (N2), and water (H2O). The active components of these catalysts are typically platinum group metals (PGMs), with platinum (Pt) and palladium (Pd) serving as the primary oxidation catalysts and rhodium (Rh) as the primary reduction catalyst. This guide presents a comparative study of two common TWC formulations: platinum-rhodium (Pt-Rh) and palladium-rhodium (Pd-Rh).

Data Presentation: Performance Comparison

The performance of Pt-Rh and Pd-Rh catalysts is evaluated based on their light-off temperature (T50), which is the temperature at which 50% conversion of a pollutant is achieved. Lower light-off temperatures indicate higher catalytic activity at lower exhaust temperatures, which is crucial for reducing cold-start emissions.

PollutantCatalyst SystemLight-off Temperature (T50) (°C)Conversion Efficiency at 500°C (%)Reference
CO Pt-Rh~159-250>95[1]
Pd-Rh~322>95[1]
NOx Pt-Rh~250>90[2]
Pd-Rh~250>90[2]
Hydrocarbons (Propene) Pt-Rh~250>95[1]
Pd-Rh~300>95[1]

Key Observations:

  • CO Oxidation: Pt-Rh catalysts generally exhibit a significantly lower light-off temperature for CO oxidation compared to Pd-Rh catalysts.[1]

  • NOx Reduction: Both Pt-Rh and Pd-Rh catalysts show similar light-off temperatures for NOx reduction, with rhodium being the primary active metal for this reaction.[2][3]

  • Hydrocarbon Oxidation: Pt-Rh catalysts tend to have a lower light-off temperature for the oxidation of hydrocarbons like propene.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of Pt-Rh and Pd-Rh catalysts.

Catalyst Activity Evaluation (Light-off Test)

This protocol describes the procedure for determining the light-off temperature (T50) of the catalysts in a synthetic gas reactor.

Apparatus:

  • Fixed-bed quartz flow reactor

  • Temperature controller and furnace

  • Mass flow controllers for individual gases

  • Gas chromatograph (GC) or Fourier-transform infrared (FTIR) spectrometer for gas analysis

  • Data acquisition system

Procedure:

  • Catalyst Loading: A known amount of the catalyst (e.g., 50 mg) is loaded into the quartz reactor and secured with quartz wool plugs.

  • Pre-treatment: The catalyst is pre-treated in a flowing inert gas (e.g., N2) at a high temperature (e.g., 500°C) for a specified duration (e.g., 1 hour) to clean the surface.

  • Gas Composition: A synthetic exhaust gas mixture is introduced into the reactor. A typical composition is:

    • CO: 1.0%

    • NO: 900 ppm

    • C3H6 (propene): 900 ppm

    • O2: 0.465% - 1.26% (for simulating lean and rich conditions)

    • H2O: 10%

    • CO2: 10%

    • N2: Balance

  • Temperature Program: The reactor temperature is ramped up from ambient to a final temperature (e.g., 600°C) at a controlled rate (e.g., 3°C/min).[1]

  • Gas Analysis: The composition of the gas exiting the reactor is continuously monitored using a GC or FTIR spectrometer.

  • Data Analysis: The conversion of CO, NOx, and hydrocarbons is calculated as a function of temperature. The light-off temperature (T50) is determined as the temperature at which 50% conversion is achieved for each pollutant.

Thermal Stability Test

This protocol assesses the durability of the catalyst under high-temperature conditions.

Procedure:

  • Initial Activity Measurement: The light-off performance of the fresh catalyst is measured according to the protocol above.

  • Thermal Aging: The catalyst is subjected to a high-temperature aging process. This can be done by exposing the catalyst to a continuous flow of a simulated exhaust gas mixture at an elevated temperature (e.g., 800-1000°C) for an extended period (e.g., 4-24 hours). The atmosphere can be cycled between oxidizing and reducing conditions to mimic real-world engine operation.

  • Post-Aging Activity Measurement: After the aging process, the light-off performance of the aged catalyst is measured again using the same protocol as in step 1.

  • Data Analysis: The light-off temperatures and conversion efficiencies of the fresh and aged catalysts are compared to evaluate the thermal stability. A smaller increase in T50 after aging indicates better thermal stability.

Sulfur Poisoning and Regeneration Test

This protocol evaluates the catalyst's resistance to sulfur poisoning and its ability to be regenerated.

Procedure:

  • Initial Activity Measurement: The light-off performance of the fresh catalyst is measured.

  • Sulfur Poisoning: The catalyst is exposed to a gas stream containing a known concentration of sulfur dioxide (SO2) (e.g., 10-50 ppm) in the synthetic exhaust gas mixture at a specific temperature (e.g., 400°C) for a defined period.

  • Post-Poisoning Activity Measurement: The light-off performance of the sulfur-poisoned catalyst is measured.

  • Regeneration: The poisoned catalyst is subjected to a regeneration procedure, which typically involves heating the catalyst to a high temperature (e.g., 600-700°C) in a lean (oxygen-rich) or rich (fuel-rich) atmosphere to remove the sulfur species.

  • Post-Regeneration Activity Measurement: The light-off performance of the regenerated catalyst is measured.

  • Data Analysis: The performance of the fresh, poisoned, and regenerated catalysts are compared to assess the extent of deactivation due to sulfur and the effectiveness of the regeneration process.

Mandatory Visualization

Reaction Signaling Pathways

The following diagrams illustrate the key reaction pathways for the conversion of CO, NOx, and hydrocarbons on Pt-Rh and Pd-Rh catalysts.

CO_Oxidation_Pathway cluster_surface Catalyst Surface (Pt or Pd) CO_gas CO(g) CO_ads CO(ads) CO_gas->CO_ads Adsorption O2_gas O2(g) O_ads O(ads) O2_gas->O_ads Dissociative Adsorption CO2_ads CO2(ads) CO_ads->CO2_ads Reaction with O(ads) O_ads->CO2_ads CO2_gas CO2(g) CO2_ads->CO2_gas Desorption

CO Oxidation Pathway on Pt/Pd

NOx_Reduction_Pathway cluster_surface Catalyst Surface (Rh) NO_gas NO(g) NO_ads NO(ads) NO_gas->NO_ads Adsorption CO_gas CO(g) CO_ads CO(ads) CO_gas->CO_ads Adsorption N_ads N(ads) NO_ads->N_ads Dissociation O_ads O(ads) NO_ads->O_ads N2_ads N2(ads) N_ads->N2_ads Recombination N_ads->N2_ads CO2_ads CO2(ads) O_ads->CO2_ads CO_ads->CO2_ads Reaction with O(ads) N2_gas N2(g) N2_ads->N2_gas Desorption CO2_gas CO2(g) CO2_ads->CO2_gas Desorption

NOx Reduction Pathway on Rhodium
Experimental Workflow

The following diagram illustrates the general workflow for evaluating the performance of exhaust catalysts.

Catalyst_Evaluation_Workflow Start Start Catalyst_Preparation Catalyst Synthesis and Washcoating Start->Catalyst_Preparation Characterization Physicochemical Characterization (XRD, TEM, BET) Catalyst_Preparation->Characterization Performance_Testing Activity Measurement (Light-off Test) Characterization->Performance_Testing Data_Analysis Data Analysis and Performance Comparison Performance_Testing->Data_Analysis Durability_Testing Durability Assessment (Thermal & Poisoning Tests) Data_Analysis->Durability_Testing Conclusion Conclusion and Further Development Data_Analysis->Conclusion Aged_Performance Aged Catalyst Performance Testing Durability_Testing->Aged_Performance Aged_Performance->Data_Analysis End End Conclusion->End

Catalyst Evaluation Workflow

References

A Head-to-Head Battle of Precision: Type S vs. Type R Platinum-Rhodium Thermocouples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest accuracy in temperature measurement, the choice between Type S and Type R platinum-rhodium thermocouples is a critical decision. Both are noble metal thermocouples renowned for their stability and performance at high temperatures, yet subtle differences in their composition and characteristics can significantly impact experimental outcomes. This guide provides an objective comparison of their accuracy, supported by established standards and experimental protocols.

At their core, both Type S and Type R thermocouples utilize a positive leg of a platinum-rhodium alloy and a negative leg of pure platinum. The primary distinction lies in the rhodium content of the positive leg: Type S uses a 10% rhodium alloy, while Type R employs a 13% rhodium alloy. This seemingly minor difference gives rise to nuanced variations in their performance.

Performance Characteristics: A Comparative Analysis

Type S (Platinum-10% Rhodium vs. Platinum) thermocouples are distinguished by their exceptional accuracy and stability, making them the designated international standard for determining temperatures between the freezing point of antimony (630.74°C) and the freezing point of gold (1064.43°C).[1][2] They are often employed as reference standards in calibration laboratories.[1]

Type R (Platinum-13% Rhodium vs. Platinum) thermocouples, with their higher rhodium content, offer a slightly greater Seebeck coefficient (voltage output per degree of temperature change).[3][4] This can be advantageous in applications requiring a higher signal-to-noise ratio. While historically considered less stable than Type S at very high temperatures, modern manufacturing techniques have significantly improved their performance, making them a viable and often preferred alternative for many industrial and scientific applications. In general, Type R thermocouples are preferred over Type S for their slightly higher output and improved stability.[5]

Accuracy and Tolerance: A Quantitative Breakdown

The accuracy of Type S and Type R thermocouples is governed by international standards, primarily IEC 60584 and ASTM E230.[4][6] These standards define tolerance classes, which specify the maximum permissible error over a given temperature range. For unused thermocouples, these tolerances represent the initial accuracy of the sensor.[6]

The tolerance is typically expressed as either a fixed value in degrees Celsius or a percentage of the measured temperature, whichever is greater.[6] IEC 60584 uses a class system (Class 1, 2, and 3), with Class 1 being the most accurate.[6] ASTM E230 employs "Standard" and "Special" limits of error, with "Special" limits being tighter.[3][7]

Below is a summary of the standard tolerance limits for Type S and Type R thermocouples according to both IEC 60584-1 and ASTM E230.

Table 1: IEC 60584-1 Tolerance Classes for Type S and Type R Thermocouples
Thermocouple TypeClassTemperature Range (°C)Tolerance
Type S & R 10 to 1100±1.0°C
1100 to 1600±[1 + (t - 1100) * 0.003]°C
Type S & R 20 to 600±1.5°C
600 to 1600±0.0025 * t

Note: 't' represents the measured temperature in degrees Celsius.

Table 2: ASTM E230 Standard and Special Tolerances for Type S and Type R Thermocouples
Thermocouple TypeTolerance ClassTemperature Range (°C)Tolerance (whichever is greater)
Type S & R Standard0 to 1480±1.5°C or ±0.25%
Type S & R Special0 to 1480±0.6°C or ±0.1%

Experimental Protocol for Thermocouple Calibration

To ensure the ongoing accuracy of Type S and Type R thermocouples, periodic calibration against a known standard is essential. The comparison calibration method is a widely used and effective technique.

Objective: To determine the electromotive force (EMF) and corresponding temperature deviation of a thermocouple under test (TUT) by comparing it to a calibrated reference thermocouple at various temperature points.

Materials:

  • Thermocouple under test (Type S or Type R)

  • Calibrated reference thermocouple (e.g., a standard Type S thermocouple with a known calibration certificate)

  • High-temperature furnace or dry-block calibrator with a stable and uniform temperature zone

  • High-precision digital multimeter or a dedicated thermocouple readout instrument

  • Isothermal block for reference junctions (e.g., an ice bath or a temperature-controlled enclosure)

  • Ceramic insulators and protection tubes

  • Data acquisition system (optional)

Procedure:

  • Reference Junction Preparation: The reference junctions of both the TUT and the reference thermocouple are placed in an isothermal block maintained at a stable and known temperature, typically 0°C (ice-point bath).

  • Sensor Placement: The measuring junctions of both thermocouples are carefully inserted into the high-temperature furnace or dry-block calibrator. They should be positioned in close proximity within the uniform temperature zone to minimize temperature gradients between them.

  • Temperature Stabilization: The furnace is heated to the first desired calibration temperature point. Sufficient time must be allowed for the temperature to stabilize completely.

  • Data Acquisition: Once the temperature is stable, the EMF outputs of both the TUT and the reference thermocouple are recorded simultaneously using the high-precision multimeter or readout instrument.

  • Iterative Measurements: The process is repeated at several temperature points across the desired calibration range.

  • Data Analysis: The EMF readings from the reference thermocouple are converted to temperature using its calibration certificate. The EMF readings from the TUT are then compared to the corresponding temperatures to determine the error or deviation at each calibration point.

Uncertainty Budget: A comprehensive calibration report should include an uncertainty budget, which accounts for all potential sources of error in the measurement process. This includes the uncertainty of the reference thermocouple calibration, the stability and uniformity of the heat source, the accuracy of the measurement instrumentation, and the repeatability of the measurements.

Logical Workflow for Thermocouple Selection and Validation

The following diagram illustrates the decision-making and validation process for selecting and using high-accuracy platinum-rhodium thermocouples in a research or development setting.

Thermocouple_Workflow cluster_selection Selection Phase cluster_validation Validation & Implementation Phase app_req Define Application Requirements (Temperature Range, Atmosphere, Required Accuracy) tc_choice Choose Thermocouple Type app_req->tc_choice type_s Type S (High Accuracy, Standard) tc_choice->type_s Reference Standard Needed type_r Type R (Higher Output, Stability) tc_choice->type_r Higher Signal Strength Desired procurement Procure Thermocouple (Specify Tolerance Class - e.g., IEC Class 1, ASTM Special) type_s->procurement type_r->procurement initial_cal Perform Initial Calibration (Comparison or Fixed-Point Method) procurement->initial_cal uncertainty Establish Uncertainty Budget initial_cal->uncertainty installation Install in Application uncertainty->installation periodic_cal Periodic Recalibration installation->periodic_cal Based on Usage & Environment periodic_cal->installation

Caption: Workflow for selecting and validating Type S or Type R thermocouples.

References

A Comparative Analysis of Platinum, Palladium, and Rhodium Bioaccumulation and Toxicity in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioaccumulation and toxicity of three platinum group elements (PGEs) of significant environmental and industrial relevance: platinum (Pt), palladium (Pd), and rhodium (Rh). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for understanding the interactions of these metals with plants. This guide is particularly relevant for researchers in environmental science, plant biology, and toxicology, as well as professionals involved in the development of drugs and other products containing these elements.

At a Glance: Key Findings

Initial research indicates a general trend in the bioavailability and toxicity of these metals to plants. Palladium often exhibits the highest bioavailability and toxicity, followed by platinum, with rhodium generally showing the lowest of the three. However, the specific effects can vary significantly depending on the plant species, the chemical form of the metal, and the experimental conditions.

Bioaccumulation of Pt, Pd, and Rh in Plants

The uptake and distribution of Pt, Pd, and Rh in plants are critical factors in determining their potential for entry into the food chain and their toxic effects. Studies have shown that these metals are primarily accumulated in the roots, with limited translocation to the aerial parts of the plants.

A study on Italian ryegrass (Lolium multiflorum) grown hydroponically provides quantitative data on the bioaccumulation of these metals. The bioaccumulation factor (BCF), which is the ratio of the metal concentration in the plant tissue to the concentration in the nutrient solution, is a key indicator of uptake efficiency.

Table 1: Bioaccumulation of Pt, Pd, and Rh in Lolium multiflorum

MetalExposure Concentration (mg/L)Plant TissueMetal Concentration in Tissue (mg/kg DW)Bioaccumulation Factor (BCF)
Pt 3.6Roots762211.7
Leaves82.2
38.7Roots5800149.9
Leaves651.7
Pd 4.4Roots663150.7
Leaves255.7
21.7Roots4500207.4
Leaves1205.5
Rh 0.5Roots437874
Leaves5.511
7.1Roots3200450.7
Leaves405.6

Data sourced from a study on Lolium multiflorum grown hydroponically[1][2].

Another study on white mustard (Sinapis alba) also investigated the uptake of these metals and found the order of uptake rates to be Pd > Pt ≥ Rh[3][4].

Phytotoxicity of Pt, Pd, and Rh

The accumulation of PGEs in plant tissues can lead to a range of toxic effects, including reduced growth, inhibition of photosynthesis, and oxidative stress. The toxicity of these metals is often assessed by determining the effective concentration (EC50) that causes a 50% reduction in a specific biological endpoint, such as growth.

A study on the aquatic plant duckweed (Lemna minor) provides a clear comparison of the phytotoxicity of Pt, Pd, and Rh.

Table 2: Comparative Phytotoxicity of Pt, Pd, and Rh to Lemna minor

MetalCompound168h EC50 (µM)
Platinum PtCl₄12.16
Palladium PdCl₂50.39
Rhodium RhCl₃> 25 (greatest inhibition observed at 25 µM)

Data sourced from a 7-day growth inhibition test on Lemna minor[5][6][7].

These results indicate that for Lemna minor, platinum is the most toxic, followed by palladium, while rhodium exhibits the lowest toxicity under the tested conditions.

Experimental Protocols

Bioaccumulation Study in Lolium multiflorum
  • Plant Species: Italian ryegrass (Lolium multiflorum)[1][2].

  • Growth System: Hydroponics[1][2].

  • Exposure: Plants were grown in nutrient solutions containing different concentrations of Pt, Pd, and Rh[1][2].

  • Metal Analysis: The concentrations of Pt, Pd, and Rh in the plant tissues (roots and leaves) and the nutrient solutions were determined using Inductively Coupled Plasma Sector Field Mass Spectrometry (ICP-SFMS)[1][2].

  • Data Analysis: The bioaccumulation factor (BCF) was calculated as the ratio of the metal concentration in the plant tissue (dry weight) to the metal concentration in the nutrient solution[1][2].

Phytotoxicity Study in Lemna minor
  • Plant Species: Duckweed (Lemna minor)[5][6][7].

  • Test Method: 7-day conventional growth inhibition test based on OECD 221 (CSN EN ISO 20079)[5][6][7].

  • Exposure: Plants were exposed to a range of concentrations of PtCl₄, PdCl₂, and RhCl₃[5][6][7].

  • Endpoint: The number of fronds was counted to determine growth inhibition[5][6][7].

  • Data Analysis: The 168-hour Effective Concentration 50 (168h EC50) was calculated, representing the concentration of the metal that caused a 50% reduction in growth compared to the control[5][6][7].

Visualizing the Processes

To better understand the comparative bioaccumulation and the experimental workflow for assessing phytotoxicity, the following diagrams have been generated using the Graphviz DOT language.

G cluster_uptake Metal Uptake by Roots cluster_translocation Translocation to Shoots cluster_accumulation Primary Accumulation Site Nutrient Solution Nutrient Solution Roots Roots Nutrient Solution->Roots Pd > Pt >= Rh Shoots Shoots Roots->Shoots Limited Root Tissues Root Tissues Roots->Root Tissues Major sink

Relative uptake and translocation of Pt, Pd, and Rh in plants.

G start Start: Prepare Plant Cultures exposure Expose Plants to a Range of Pt, Pd, and Rh Concentrations start->exposure incubation Incubate for a Defined Period (e.g., 7 days) exposure->incubation measurement Measure Biological Endpoint (e.g., Growth, Biomass) incubation->measurement analysis Calculate EC50 Values measurement->analysis comparison Compare Toxicity of Pt, Pd, and Rh analysis->comparison end End: Conclude Relative Toxicity comparison->end

Experimental workflow for a comparative phytotoxicity test.

Detoxification Mechanisms

Plants have evolved mechanisms to tolerate and detoxify heavy metals. One such mechanism is the synthesis of phytochelatins, which are small, cysteine-rich peptides that can bind to metal ions, effectively sequestering them and reducing their toxicity. Studies on Sinapis alba have shown that exposure to Pt, Pd, and Rh can induce the synthesis of phytochelatins[8].

G Metal_Stress Pt, Pd, or Rh Exposure Phytochelatin_Synthase_Activation Activation of Phytochelatin Synthase Metal_Stress->Phytochelatin_Synthase_Activation Phytochelatin_Synthesis Synthesis of Phytochelatins Phytochelatin_Synthase_Activation->Phytochelatin_Synthesis Metal_Chelation Chelation of Metal Ions Phytochelatin_Synthesis->Metal_Chelation Vacuolar_Sequestration Sequestration in Vacuole Metal_Chelation->Vacuolar_Sequestration Detoxification Detoxification Vacuolar_Sequestration->Detoxification

Simplified pathway of phytochelatin-mediated detoxification of PGEs.

References

A Comparative Analysis of Pt-Rh and Pure Platinum Catalysts in Key Industrial Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for achieving high efficiency, selectivity, and stability in chemical synthesis. This guide provides a detailed comparison of the catalytic performance of platinum-rhodium (Pt-Rh) alloys versus pure platinum (Pt) for three critical industrial reactions: Ammonia (B1221849) Oxidation, CO Oxidation, and NOx Reduction. The information presented is supported by experimental findings to aid in the informed selection of catalytic systems.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance metrics for Pt-Rh and pure Pt catalysts across the selected reactions, highlighting the synergistic effects of the bimetallic system.

ReactionCatalystKey Performance MetricsObservations
Ammonia (NH₃) Oxidation Pure PtHigh initial activity for NO production in the Ostwald process.[1]Susceptible to surface reconstruction ("cauliflower"-like growths) during reaction, leading to changes in activity and potential loss of platinum.[1]
Pt-Rh AlloyNearly 100% NH₃ removal at 673 K with N₂ as the main product in selective catalytic oxidation.[2] The addition of Rh enhances the efficiency of ammonia oxidation to nitric oxide in the Ostwald process.[1][3][4] Pt-Rh-Pd alloys can improve efficiency by 1% and reduce Pt loss.[3]The presence of Rh helps to stabilize the catalyst surface and can lead to a more equiatomic surface composition during the reaction.[1] A synergistic effect in the bimetallic structure enhances the capacity to reduce ammonia.[5]
CO Oxidation Pure PtExhibits high activity for CO oxidation.The turnover rate is significantly lower than that of pure Rh under the same conditions.[6][7]
Pt-Rh AlloyThe turnover rate for CO oxidation can be up to 20 times higher for pure Rh compared to pure Pt.[6][7] The addition of Rh to Pt enhances CO conversion, with oxidation at lower temperatures occurring on Pt sites and at higher temperatures on Rh sites.[8] Rh@Pt core-shell nanoparticles show complete CO oxidation at 70°C in preferential CO oxidation (PROX).[9][10]A synergistic effect is observed where the bimetallic catalyst's activity is greater than the sum of its individual components.[11] The presence of Pt can reduce the CO poisoning of Rh sites at lower temperatures.[12]
NOx Reduction Pure PtActive for NOx reduction, but requires higher temperatures to become active compared to Rh.[8] Platinum is crucial for NOx storage performance at low temperatures in lean NOx traps.Can be effective for NOx reduction, but often as part of a more complex catalyst formulation.
Pt-Rh AlloyRhodium is essential for the NOx reduction capability and purgability of lean NOx traps at low temperatures.[13] Bimetallic Pt/Rh samples provide the best overall NOx conversion at low temperatures.[13] The presence of Pt in conjunction with Rh enhances N₂ selectivity by reducing the formation of N₂O.[12]Rh is more active than Pt for NOx reduction at low temperatures.[13] The combination of Pt and Rh provides a synergistic effect for NOx reduction in three-way catalytic converters.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for the synthesis and evaluation of Pt-Rh and pure Pt catalysts.

Catalyst Preparation: Incipient Wetness Impregnation

This method is commonly used for preparing supported catalysts.

  • Support Preparation: An alumina (B75360) (Al₂O₃) support is calcined at a high temperature (e.g., 500°C) to ensure its purity and stability.

  • Precursor Solution Preparation: Aqueous solutions of chloroplatinic acid (H₂PtCl₆) for pure Pt, and a mixture of H₂PtCl₆ and rhodium nitrate (B79036) (Rh(NO₃)₃) for Pt-Rh alloys, are prepared.[5] The concentrations are calculated to achieve the desired metal loading on the support.

  • Impregnation: The precursor solution is added dropwise to the alumina support until the pores are completely filled.

  • Drying: The impregnated support is dried in an oven, typically at 100-120°C, to remove the solvent.

  • Calcination: The dried catalyst is then calcined in air at a higher temperature (e.g., 400-500°C) to decompose the metal precursors and form the metal oxide species.

  • Reduction: Finally, the calcined catalyst is reduced in a hydrogen (H₂) flow at an elevated temperature to form the metallic nanoparticles.

Catalytic Activity Measurement: Fixed-Bed Reactor

The catalytic performance is typically evaluated in a continuous flow fixed-bed reactor system.

  • Reactor Setup: A specific amount of the catalyst is packed into a quartz or stainless steel reactor tube and placed inside a furnace.

  • Gas Feed: A simulated exhaust gas mixture containing the reactants (e.g., NH₃, O₂, CO, NO, hydrocarbons) and an inert gas (e.g., N₂, Ar) is fed into the reactor at a controlled flow rate using mass flow controllers.

  • Reaction Conditions: The reaction is carried out at a specific temperature or over a range of temperatures to determine the light-off temperature (the temperature at which 50% conversion is achieved).

  • Product Analysis: The composition of the effluent gas stream is analyzed in real-time using techniques such as gas chromatography (GC), mass spectrometry (MS), or Fourier-transform infrared spectroscopy (FTIR) to determine the conversion of reactants and the selectivity towards different products.

Visualizing Catalytic Pathways

Diagrams illustrating the proposed mechanisms and workflows provide a clearer understanding of the catalytic processes.

CO_Oxidation_Mechanism Simplified CO Oxidation Pathway on Pt and Rh Surfaces cluster_Pt Platinum Surface cluster_Rh Rhodium Surface Pt_site Pt Site CO_ads_Pt CO(ads) CO2_gas_Pt CO₂(gas) CO_ads_Pt->CO2_gas_Pt Reaction with O(ads) O2_ads_Pt O₂(ads) O_ads_Pt O(ads) O2_ads_Pt->O_ads_Pt Dissociation O_ads_Pt->CO2_gas_Pt CO_gas_Pt CO(gas) CO_gas_Pt->CO_ads_Pt Adsorption O2_gas_Pt O₂(gas) O2_gas_Pt->O2_ads_Pt Adsorption Rh_site Rh Site CO_ads_Rh CO(ads) CO2_gas_Rh CO₂(gas) CO_ads_Rh->CO2_gas_Rh Reaction with O(ads) O_ads_Rh O(ads) O_ads_Rh->CO2_gas_Rh CO_gas_Rh CO(gas) CO_gas_Rh->CO_ads_Rh Adsorption O2_gas_Rh O₂(gas) O2_gas_Rh->O_ads_Rh Dissociative Adsorption

Caption: Simplified CO Oxidation Pathway on Pt vs. Rh.

NOx_Reduction_Workflow Three-Way Catalyst Workflow for NOx Reduction start Exhaust Gas (NO, CO, HC, O₂) catalyst Pt-Rh Catalyst start->catalyst reduction NO Reduction (on Rh) catalyst->reduction Rich Conditions oxidation CO & HC Oxidation (on Pt) catalyst->oxidation Lean Conditions products Clean Exhaust (N₂, CO₂, H₂O) reduction->products oxidation->products

Caption: Three-Way Catalyst Workflow for NOx Reduction.

References

A Comparative Guide to Cross-Validation of Temperature Measurements: Pt-Rh Thermocouples vs. Pyrometers

Author: BenchChem Technical Support Team. Date: December 2025

In high-temperature environments, critical to numerous scientific and industrial processes, accurate temperature measurement is paramount. Among the most common instruments for this purpose are Platinum-Rhodium (Pt-Rh) thermocouples and pyrometers (also known as infrared or radiation thermometers). While both are designed for high-temperature applications, their fundamental measurement principles differ, leading to potential discrepancies in their readings. This guide provides an objective comparison, supported by experimental protocols and data, to assist researchers, scientists, and drug development professionals in the cross-validation of these essential tools.

Fundamental Measurement Principles

Pt-Rh Thermocouples: These are contact sensors that operate based on the Seebeck effect. When two dissimilar metals, in this case, platinum and a platinum-rhodium alloy, are joined at one end (the measuring junction), a voltage is generated that is proportional to the temperature difference between the measuring junction and a reference junction kept at a known temperature.[1] Pt-Rh thermocouples, such as Type S, R, and B, are renowned for their high accuracy, stability, and ability to be used at temperatures up to 1600°C or higher.[2][3]

Pyrometers: These are non-contact sensors that determine temperature by measuring the thermal radiation emitted from a surface.[4] All objects above absolute zero emit thermal radiation, and the intensity of this radiation increases with temperature. The pyrometer focuses this energy onto a detector, converting it into an electrical signal that corresponds to the object's temperature.[5] This non-contact nature makes them ideal for measuring extremely high temperatures (exceeding 3000°C in some models), moving objects, or in environments where contact is impractical or would introduce contamination.[1]

Comparative Performance and Specifications

The choice between a Pt-Rh thermocouple and a pyrometer depends heavily on the specific application. The following table summarizes their general characteristics to facilitate an initial comparison.

FeaturePt-Rh ThermocouplePyrometer (Infrared Thermometer)
Measurement Principle Seebeck Effect (Contact)Infrared Radiation (Non-Contact)
Typical Temperature Range Up to ~1700°C (Type B)-50°C to >3000°C
Accuracy High (e.g., ±1.5°C or ±0.25% for Type S)Variable (typically 1-2% of reading), dependent on emissivity
Response Time Slower (seconds to minutes)Very Fast (milliseconds)[6][7]
Key Advantages High accuracy, stability, wide use as a standard.[2]Measures moving objects, hazardous materials, and very high temperatures; prevents contamination.[1][5]
Key Limitations Prone to calibration drift and degradation at high temperatures; slower response.[6][7]Accuracy is highly dependent on correct emissivity setting, surface condition, and atmospheric conditions.[5]
Cost Relatively inexpensive to moderate.[7]Moderate to expensive.[7]

Experimental Protocol for Cross-Validation

To ensure measurement accuracy, it is crucial to cross-validate the readings from thermocouples and pyrometers. This is typically achieved by a comparison calibration in a controlled furnace environment.[8]

Objective: To simultaneously measure the temperature of a target within a high-temperature furnace using a Pt-Rh thermocouple and a pyrometer and to quantify the deviation between the two instruments across a specified temperature range.

Apparatus:

  • High-temperature, multi-zone furnace capable of providing a stable and uniform temperature zone.[8]

  • Blackbody cavity (made of graphite (B72142) or silicon carbide) placed within the furnace to serve as an ideal target for the pyrometer.[8]

  • Calibrated Type S or Type B Pt-Rh thermocouple.

  • Infrared pyrometer with adjustable emissivity settings.

  • Data acquisition system for simultaneously recording the outputs from both instruments.

  • Reference junction compensator (e.g., an ice bath) for the thermocouple.[3]

Procedure:

  • Setup:

    • Insert the blackbody cavity into the center of the furnace's uniform temperature zone.

    • Insert the Pt-Rh thermocouple into a thermowell within the blackbody cavity, ensuring the measuring junction is positioned at the center of the cavity.

    • Position the pyrometer outside the furnace, aiming it directly into the aperture of the blackbody cavity. Ensure a clear line of sight, free from obstructions or interfering gases.

    • Set the emissivity on the pyrometer to a value appropriate for the blackbody cavity (typically >0.95).

    • Connect both the thermocouple (with its reference junction) and the pyrometer to the data acquisition system.

  • Measurement:

    • Heat the furnace to the first temperature setpoint (e.g., 800°C).

    • Allow the system to stabilize for a minimum of 30 minutes to ensure thermal equilibrium.[9]

    • Simultaneously record a series of at least 10 readings from both the thermocouple and the pyrometer at short intervals (e.g., 10 seconds).[3]

    • Increase the furnace temperature to the next setpoint (e.g., in 100°C increments) and repeat the stabilization and measurement process.

    • Continue this procedure up to the maximum desired temperature (e.g., 1500°C).[8]

    • To check for hysteresis, perform a similar set of measurements while the furnace is cooling down.

  • Data Analysis:

    • For each temperature setpoint, calculate the average reading from both the thermocouple and the pyrometer.

    • Calculate the difference and the percentage deviation between the average pyrometer reading and the average thermocouple reading (assuming the thermocouple is the reference).

    • Plot the pyrometer readings versus the thermocouple readings to assess linearity.

Illustrative Cross-Validation Data

The following table presents hypothetical data from a cross-validation experiment, illustrating typical results. In practice, pyrometer measurements can show a relative error of approximately 5% or more compared to thermocouples, especially if not calibrated correctly for the specific conditions.[10]

Furnace Setpoint (°C)Avg. Thermocouple Reading (°C)Avg. Pyrometer Reading (°C)Deviation (°C)Relative Deviation (%)
800801.5795.3-6.2-0.77%
10001000.8991.2-9.6-0.96%
12001200.21185.1-15.1-1.26%
14001399.51378.6-20.9-1.49%
15001498.91472.4-26.5-1.77%

Experimental Workflow Diagram

The logical flow of the cross-validation procedure is visualized below.

G cluster_setup 1. System Setup cluster_measurement 2. Measurement Cycle cluster_analysis 3. Data Analysis A Install Blackbody in Furnace B Insert Pt-Rh Thermocouple A->B C Position and Aim Pyrometer B->C D Connect to Data Acquisition System C->D E Set Furnace Temperature D->E F Stabilize System (Thermal Equilibrium) E->F G Simultaneously Record TC and Pyrometer Data F->G I Last Setpoint? G->I H Increase to Next Setpoint H->F I->H No J Calculate Average Readings I->J Yes K Determine Deviation (Absolute & Relative) J->K L Assess Linearity and Hysteresis K->L

Caption: Workflow for the cross-validation of thermocouple and pyrometer measurements.

Conclusion

Both Pt-Rh thermocouples and pyrometers are powerful tools for high-temperature measurement, but they are susceptible to different sources of error. Thermocouples provide highly accurate contact measurements but can drift over time, while pyrometers offer fast, non-contact readings that are critically dependent on surface emissivity and environmental conditions.[1][7]

A rigorous cross-validation procedure, as outlined in this guide, is not merely a recommendation but a necessity for applications demanding high accuracy. By simultaneously comparing these instruments in a controlled environment, researchers and professionals can quantify measurement uncertainty, establish correction factors, and ensure the integrity and reliability of their thermal data.

References

A Benchmark Analysis: Platinum-Rhodium Nanodendrites Surpass Commercial Platinum Black for Ethanol Oxidation Electrocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of renewable energy and catalysis, the quest for more efficient and robust electrocatalysts is paramount. In the context of direct ethanol (B145695) fuel cells (DEFCs), the ethanol oxidation reaction (EGOR) is a critical bottleneck. This guide provides a comparative analysis of emerging platinum-rhodium (Pt-Rh) nanodendrites against commercially available platinum (Pt) black, a standard catalyst for EGOR. The evidence presented herein demonstrates the superior performance of Pt-Rh nanodendrites, offering a promising alternative for next-generation fuel cell technologies.

A key challenge in the commercialization of DEFCs is the incomplete oxidation of ethanol on platinum catalysts, which leads to the formation of poisoning intermediates like carbon monoxide (CO) and a reduction in overall efficiency. The incorporation of rhodium into platinum nanostructures has been shown to facilitate the cleavage of the C-C bond in ethanol, promoting its complete oxidation to CO2.[1][2][3] This guide synthesizes experimental findings to provide a clear comparison of these two catalytic systems.

Performance Comparison: Pt-Rh Nanodendrites vs. Commercial Pt Black

Experimental data consistently indicates that Pt-Rh nanodendrites exhibit significantly enhanced electrocatalytic activity and stability for EGOR compared to commercial Pt black. A standout example is the Pt56Rh44 nanodendrite, which has demonstrated a mass activity 2.6 times higher than that of commercial Pt black in an alkaline medium (0.5 M KOH). The dendritic morphology of these nanocatalysts provides a high surface area, while the synergistic effect between platinum and rhodium mitigates catalyst poisoning and enhances reaction kinetics.[4]

Performance MetricPt-Rh Nanodendrites (Pt56Rh44)Commercial Pt BlackElectrolyteReference
Mass Activity 2.6x higher than Pt blackBaseline0.5 M KOH[4]
Reactivity Better than commercial Pt nanocrystalsBaselineNot Specified[5]
Stability Better than commercial Pt nanocrystalsBaselineNot Specified[5]
CO Tolerance Enhanced C-C bond cleavage, reduced CO poisoningSusceptible to CO poisoningAcidic and Alkaline[1][2]

Table 1: Performance Comparison of Pt-Rh Nanodendrites and Commercial Pt Black for EGOR.

The Decisive Role of Rhodium

The enhanced performance of Pt-Rh nanodendrites is largely attributed to the presence of rhodium. In-situ Fourier Transform Infrared Spectroscopy (FTIR) studies have revealed that materials containing rhodium exhibit a higher ratio of CO2 to acetic acid production, particularly at lower potentials.[6] This indicates that rhodium plays a crucial role in facilitating the complete oxidation of ethanol. The mechanism involves rhodium's ability to promote the cleavage of the C-C bond, a critical step that is often sluggish on pure platinum surfaces.[1][2][3] Furthermore, the presence of rhodium can contribute to a bifunctional mechanism, where rhodium oxides provide oxygenated species that facilitate the oxidative removal of adsorbed CO from adjacent platinum sites.[6]

Experimental Protocols

To ensure a fair and reproducible comparison between Pt-Rh nanodendrites and commercial Pt black, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis of Pt-Rh nanodendrites and the electrochemical evaluation of both catalysts.

Synthesis of Pt-Rh Nanodendrites (Solvothermal Method)

This protocol is based on a facile solvothermal method for the synthesis of three-dimensional bimetallic alloyed Pt-Rh nanodendrites.

  • Preparation of Precursor Solution:

    • In a typical synthesis of Pt56Rh44 nanodendrites, appropriate amounts of chloroplatinic acid (H2PtCl6) and rhodium chloride (RhCl3) are dissolved in a solvent mixture, often containing ethylene (B1197577) glycol.

    • A capping agent, such as cetyltrimethylammonium chloride (CTAC), and a structure-directing agent, like citric acid, are added to the solution. The molar ratios of the metal precursors and additives are critical for controlling the final composition and morphology.

  • Solvothermal Reaction:

    • The precursor solution is transferred to a Teflon-lined stainless-steel autoclave.

    • The autoclave is sealed and heated to a specific temperature (e.g., 160-200 °C) for a defined period (e.g., 8-12 hours).

  • Product Collection and Purification:

    • After the reaction, the autoclave is cooled to room temperature.

    • The resulting black precipitate is collected by centrifugation.

    • The product is washed multiple times with a mixture of ethanol and deionized water to remove any unreacted precursors and surfactants.

    • Finally, the Pt-Rh nanodendrites are dried in a vacuum oven.

Electrochemical Evaluation of Catalysts for EGOR

The following protocol outlines the standard procedure for evaluating the electrocatalytic performance of Pt-Rh nanodendrites and commercial Pt black using a three-electrode electrochemical cell.

  • Working Electrode Preparation:

    • A specific amount of the catalyst (Pt-Rh nanodendrites or commercial Pt black) is dispersed in a solution containing deionized water, isopropanol, and a small amount of Nafion® solution (e.g., 5 wt%).

    • The mixture is sonicated to form a homogeneous catalyst ink.

    • A precise volume of the ink is drop-casted onto the surface of a glassy carbon electrode (GCE) and dried to form a uniform catalyst layer.

  • Electrochemical Measurements:

    • A standard three-electrode cell is used, with the catalyst-modified GCE as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).

    • The electrolyte is typically an aqueous solution of a supporting electrolyte (e.g., 0.5 M H2SO4 or 0.5 M KOH) containing a specific concentration of ethanol (e.g., 1.0 M).

    • The electrolyte is purged with high-purity nitrogen or argon for at least 30 minutes before each experiment to remove dissolved oxygen.

    • Cyclic Voltammetry (CV): CV is performed at a specific scan rate (e.g., 50 mV/s) to determine the electrochemical active surface area (ECSA) and to assess the overall catalytic activity.

    • Chronoamperometry (CA): CA is conducted at a constant potential to evaluate the stability and long-term performance of the catalyst.

    • Linear Sweep Voltammetry (LSV) with a Rotating Disk Electrode (RDE): LSV at various rotation speeds can be used to determine the kinetic parameters of the EGOR.

Experimental Workflow and Catalytic Mechanism

The following diagrams illustrate the experimental workflow for comparing the catalysts and the proposed mechanism for the enhanced EGOR on Pt-Rh nanodendrites.

Experimental_Workflow s1 Prepare Precursor Solution (H2PtCl6, RhCl3, Solvent, Capping Agent) s2 Solvothermal Reaction (Autoclave, High Temp & Pressure) s1->s2 s3 Purification (Centrifugation, Washing, Drying) s2->s3 e1 Prepare Catalyst Ink (Catalyst, Water, IPA, Nafion) s3->e1 e2 Ultrasonication e1->e2 e3 Drop-cast on GCE e2->e3 t1 Three-Electrode Cell Assembly e3->t1 t2 Electrolyte Preparation (e.g., 0.5 M KOH + 1.0 M Ethanol) t1->t2 t3 Deaeration (N2/Ar Purge) t2->t3 t4 Cyclic Voltammetry (CV) - ECSA - Activity t3->t4 t5 Chronoamperometry (CA) - Stability t3->t5 c1 Mass Activity t4->c1 c2 Specific Activity t4->c2 c4 CO Tolerance t4->c4 t5->c1 t5->c2 c3 Stability t5->c3

Figure 1: Experimental workflow for benchmarking Pt-Rh nanodendrites against Pt black.

Figure 2: Proposed mechanism for enhanced EGOR on Pt-Rh nanodendrites.

Conclusion

References

The Enduring Rivalry: A Cost-Benefit Analysis of Platinum-Rhodium vs. Palladium-Based Automotive Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists in Emission Control Technologies

The catalytic converter, a cornerstone of vehicle emission control for decades, relies on a delicate balance of precious metals to neutralize harmful pollutants. The choice between platinum-group metals (PGMs), primarily platinum (Pt), palladium (Pd), and rhodium (Rh), is a complex equation of performance, durability, and, crucially, cost. This guide provides a detailed comparison of platinum-rhodium (Pt/Rh) and palladium-based three-way catalysts (TWCs), offering quantitative data, experimental methodologies, and a cost-benefit analysis to inform researchers and drug development professionals in the field.

The selection between Pt/Rh and Pd-based catalysts is largely driven by the fluctuating prices of these precious metals.[1] Historically, palladium was the more economical option for gasoline engines, while platinum dominated the diesel sector.[2] However, a surge in palladium prices starting in 2018 has led to a significant "reverse substitution," with platinum becoming the more cost-effective choice in many gasoline applications.[3] This dynamic economic landscape underscores the need for a thorough understanding of the performance trade-offs inherent in each catalyst formulation.

Performance Comparison: A Quantitative Look

The primary function of a three-way catalyst is to simultaneously oxidize carbon monoxide (CO) and unburned hydrocarbons (HC) while reducing nitrogen oxides (NOx) to harmless nitrogen (N₂).[4] A critical performance metric is the "light-off temperature" (T₅₀), the temperature at which the catalyst achieves 50% conversion efficiency. Lower light-off temperatures are desirable as a significant portion of vehicle emissions occur during the cold-start phase before the catalyst is fully operational.

The following table summarizes the light-off temperatures for various catalyst compositions under simulated exhaust conditions.

Catalyst CompositionPollutantLight-off Temperature (T₅₀) in °C
Palladium (Pd)-only CO322
NOx325
C₃H₆ (Propylene)313
Platinum (Pt)-only CO159
NOx305
C₃H₆ (Propylene)300
Rhodium (Rh)-only CO245
NOx253
C₃H₆ (Propylene)268
Platinum-Rhodium (Pt-Rh) CO173
NOx247
C₃H₆ (Propylene)257

Data sourced from a study on the comparative three-way behavior of Pt, Pd, and Rh catalysts.[4]

Cost-Benefit Analysis: Balancing Performance and Price

The cost of a catalytic converter is significantly influenced by its precious metal loading. The amount of each PGM is carefully optimized to meet emission standards while minimizing expense.

Precious MetalTypical Loading in Gasoline Vehicles (grams/vehicle)Indicative Price (December 2025, per troy ounce)
Platinum (Pt) 3 - 7~$1,900
Palladium (Pd) 2 - 7~$1,630
Rhodium (Rh) 1 - 2~$8,025

Note: PGM loading can vary based on engine size, emission regulations, and vehicle type.[5][6] Prices are indicative and subject to market volatility.

Platinum-Rhodium (Pt/Rh) Catalysts:

  • Pros:

    • Excellent low-temperature activity for CO and HC oxidation, as evidenced by the lower light-off temperatures.[4]

    • Superior resistance to sulfur poisoning, making them the preferred choice for diesel engines.[3]

    • Synergistic effects between Pt and Rh enhance NOx reduction.[4]

  • Cons:

    • Historically higher cost for platinum, although recent market trends have made it more competitive with palladium.[3]

    • Can be more susceptible to thermal degradation at very high temperatures compared to palladium.

Palladium (Pd)-based Catalysts:

  • Pros:

    • Excellent thermal durability, making them well-suited for close-coupled catalysts that experience high exhaust temperatures.

    • Historically lower cost than platinum, which was a major driver for their widespread adoption in gasoline vehicles.[2]

  • Cons:

    • Higher light-off temperatures for CO and HC compared to platinum.[4]

    • More susceptible to sulfur poisoning than platinum.[3]

    • Recent price volatility has diminished its cost advantage over platinum.[3]

Experimental Protocols for Catalyst Performance Evaluation

Accurate and reproducible evaluation of catalyst performance is paramount for research and development. The following outlines a typical experimental protocol for determining the light-off temperature and conversion efficiency of a three-way catalyst in a laboratory setting.

Objective:

To determine the light-off temperature (T₅₀) and conversion efficiency of a catalyst for CO, HC, and NOx under simulated exhaust gas conditions.

Materials and Equipment:
  • Bench-flow reactor system with a quartz or stainless steel reactor tube.

  • Mass flow controllers for precise gas composition control.

  • A tube furnace capable of controlled temperature ramping.

  • Thermocouples to measure the catalyst bed temperature.

  • Gas analyzers:

    • Non-dispersive infrared (NDIR) analyzer for CO and CO₂.

    • Flame ionization detector (FID) for total hydrocarbons (THC).

    • Chemiluminescence analyzer for NOx.

  • Catalyst sample (e.g., a core from a monolithic converter).

  • Synthetic exhaust gas mixture (typical composition: CO, a representative hydrocarbon like propylene (B89431) or propane, NO, O₂, CO₂, H₂O, and N₂ as a balance gas).

Procedure:
  • Catalyst Loading: A core sample of the catalyst is placed in the reactor tube and secured with quartz wool.

  • System Purge: The reactor system is purged with an inert gas (e.g., N₂) to remove any residual air.

  • Pre-treatment/Degreening: The catalyst is often pre-treated by heating to a specific temperature (e.g., 600°C) in a controlled atmosphere to stabilize its properties.

  • Light-off Test:

    • The synthetic exhaust gas mixture is introduced into the reactor at a constant space velocity.

    • The furnace temperature is ramped up at a controlled rate (e.g., 10°C/minute) from a low starting temperature (e.g., 100°C) to a high temperature (e.g., 600°C).

    • The concentrations of CO, HC, and NOx at the reactor outlet are continuously monitored and recorded as a function of the catalyst bed temperature.

  • Data Analysis:

    • The conversion efficiency for each pollutant is calculated at each temperature point using the formula: Conversion (%) = [ (Inlet Concentration - Outlet Concentration) / Inlet Concentration ] * 100

    • The light-off temperature (T₅₀) for each pollutant is determined as the temperature at which 50% conversion is achieved.

Visualizing the Catalytic Process

The following diagrams illustrate the key processes and relationships discussed in this guide.

Experimental_Workflow cluster_prep Preparation cluster_test Light-off Test cluster_analysis Data Analysis Catalyst_Sample Catalyst Sample Core Reactor_Loading Load into Reactor Catalyst_Sample->Reactor_Loading System_Purge Purge with N₂ Reactor_Loading->System_Purge Pre_treatment Pre-treatment/Degreening System_Purge->Pre_treatment Gas_Intro Introduce Synthetic Exhaust Gas Pre_treatment->Gas_Intro Temp_Ramp Ramp Temperature (10°C/min) Gas_Intro->Temp_Ramp Data_Acq Continuous Gas Analysis (FTIR/NDIR/FID) Temp_Ramp->Data_Acq Calc_Conversion Calculate Conversion Efficiency vs. Temp Data_Acq->Calc_Conversion Det_T50 Determine T₅₀ (Light-off Temperature) Calc_Conversion->Det_T50

Figure 1. Experimental workflow for evaluating catalyst performance.

Three_Way_Catalyst_Reactions CO CO (Carbon Monoxide) Oxidation Oxidation Reactions CO->Oxidation HC HC (Unburned Hydrocarbons) HC->Oxidation NOx NOx (Nitrogen Oxides) Reduction Reduction Reaction NOx->Reduction CO2 CO₂ (Carbon Dioxide) Oxidation->CO2 H2O H₂O (Water) Oxidation->H2O N2 N₂ (Nitrogen) Reduction->N2

Figure 2. Key reactions in a three-way catalytic converter.

Conclusion

The choice between platinum-rhodium and palladium-based automotive catalysts is a multifaceted decision that hinges on a dynamic interplay of cost, performance, and durability. While palladium has historically been the workhorse for gasoline engines due to its thermal stability and lower cost, recent market shifts have brought platinum to the forefront as a highly competitive and, in many cases, superior alternative, particularly in terms of low-temperature performance. Rhodium remains an indispensable component for effective NOx reduction in both systems.

For researchers and scientists, understanding the nuanced performance characteristics and the economic drivers behind catalyst selection is crucial for developing the next generation of emission control technologies. As regulations become more stringent and the automotive industry transitions towards new powertrain technologies, the ongoing competition and innovation in catalyst formulation will continue to be a critical area of research.

References

Electrochemical Stability Showdown: Rh@Pt/C vs. Ru@Pt/C Core-Shell Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

In the pursuit of highly active and durable electrocatalysts for applications such as polymer electrolyte membrane fuel cells (PEMFCs), core-shell nanoparticles have emerged as a promising strategy to enhance catalytic performance while reducing the reliance on expensive platinum. This guide provides an objective comparison of the electrochemical stability of two such promising candidates: Rhodium@Platinum/Carbon (Rh@Pt/C) and Ruthenium@Platinum/Carbon (Ru@Pt/C) nanoparticles. The comparison is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visual diagrams to elucidate key structures and processes.

At a Glance: Performance Under Stress

CatalystCore MetalShell MetalSupportKey Stability FindingAccelerated Durability Test (ADT) Conditions
Rh@Pt/C Rhodium (Rh)Platinum (Pt)Carbon (C)Described as a "very stable system". The primary degradation mechanism is the detachment of nanoparticles from the carbon support rather than dissolution or agglomeration of the metallic particles.[1] After 10,000 cycles, the cyclic voltammetry curves flatten, indicating a significant loss of active material from the electrode surface.10,000 potential cycles between 0.06 and 0.8 V vs. RHE in 0.5 M H₂SO₄.[1]
Ru@Pt/C Ruthenium (Ru)Platinum (Pt)Carbon (C)Demonstrates remarkable stability, retaining 85% of its initial mass activity for the oxygen reduction reaction (ORR). The platinum shell effectively protects the ruthenium core from dissolution.[2]30,000 potential cycles from 0.6 to 1.0 V vs. RHE at a scan rate of 125 mV s⁻¹.[2]

Delving into the Core: Structural Integrity

The core-shell architecture is central to the functionality and stability of these nanoparticles. The platinum shell provides the primary catalytic surface, while the core metal influences the electronic properties of the platinum and can offer stability benefits.

CoreShell_Structure cluster_RhPt Rh@Pt/C Nanoparticle cluster_RuPt Ru@Pt/C Nanoparticle Rh_core Rh Core Pt_shell_Rh Pt Shell Ru_core Ru Core Pt_shell_Ru Pt Shell

Core-shell structure of Rh@Pt/C and Ru@Pt/C nanoparticles.

Experimental Roadmap: Synthesis to Stability Testing

The synthesis method and the conditions of the stability testing are critical factors that determine the ultimate performance of the nanoparticles. The following diagram and protocols outline the typical experimental workflow.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_electrochemical Electrochemical Evaluation RhPt_Synth Rh@Pt/C Synthesis (Two-Step Polyol) TEM Transmission Electron Microscopy (TEM) RhPt_Synth->TEM RuPt_Synth Ru@Pt/C Synthesis (Wet Chemical) RuPt_Synth->TEM XRD X-ray Diffraction (XRD) TEM->XRD Ink_Prep Catalyst Ink Preparation XRD->Ink_Prep ECSA_Initial Initial ECSA Measurement Ink_Prep->ECSA_Initial ADT Accelerated Durability Test (ADT) ECSA_Initial->ADT ECSA_Final Final ECSA Measurement ADT->ECSA_Final

General experimental workflow for synthesis and stability evaluation.

Detailed Experimental Protocols

Synthesis of Rh@Pt/C Nanoparticles (Two-Step Polyol Method)

This protocol is a representative example based on literature descriptions.

  • Synthesis of Rh Core:

    • Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O) is dissolved in ethylene (B1197577) glycol.

    • The solution is heated to a specific temperature (e.g., 160 °C) and maintained for a set duration (e.g., 3 hours) to form Rh nanoparticles.

    • The resulting suspension containing Rh nanoparticles is cooled to room temperature.

  • Formation of Pt Shell and Deposition on Carbon:

    • A carbon support (e.g., Vulcan XC-72) is added to the Rh nanoparticle suspension and sonicated to ensure good dispersion.

    • A solution of hexachloroplatinic acid (H₂PtCl₆) in ethylene glycol is added dropwise to the suspension.

    • The mixture is then heated to a lower temperature (e.g., 120 °C) and held for a period (e.g., 2 hours) to facilitate the reduction of the platinum precursor onto the surface of the Rh nanoparticles.

    • The final Rh@Pt/C catalyst is collected by filtration, washed thoroughly with deionized water and ethanol, and dried in a vacuum oven.

Synthesis of Ru@Pt/C Nanoparticles (Wet Chemical Method)

This protocol is a representative example based on literature descriptions.[2]

  • Synthesis of Ru Core:

    • Ruthenium(III) acetylacetonate (B107027) and a stabilizing agent like polyvinylpyrrolidone (B124986) (PVP) are dissolved in ethylene glycol.

    • The solution is rapidly heated to the refluxing temperature of ethylene glycol to promote the nucleation of Ru nanoparticles.

    • The suspension is then cooled to room temperature.

  • Formation of Pt Shell:

    • Hexachloroplatinic acid (H₂PtCl₆) is added to the Ru nanoparticle suspension.

    • The solution is heated slowly to a specific temperature to allow for the controlled deposition of platinum onto the ruthenium cores, forming the Ru@Pt core-shell structure.

    • The resulting nanoparticles are then typically supported on a high surface area carbon by mixing the nanoparticle suspension with the carbon support, followed by filtration, washing, and drying.

Electrochemical Accelerated Durability Test (ADT)
  • For Rh@Pt/C:

    • The catalyst is subjected to 10,000 potential cycles between 0.06 V and 0.8 V versus the Reversible Hydrogen Electrode (RHE).[1]

    • The cycling is performed in a 0.5 M H₂SO₄ electrolyte solution.[1]

  • For Ru@Pt/C:

    • The catalyst undergoes 30,000 potential cycles between 0.6 V and 1.0 V vs. RHE.[2]

    • A scan rate of 125 mV s⁻¹ is typically used.[2]

Electrochemically Active Surface Area (ECSA) Measurement

The ECSA is a crucial parameter for evaluating the active surface area of the catalyst and is typically determined using cyclic voltammetry (CV).

  • Electrode Preparation: A thin film of the catalyst ink (catalyst powder, a solvent like isopropanol, and a Nafion® solution) is deposited onto a glassy carbon electrode and dried.

  • Electrochemical Cell Setup: A standard three-electrode cell is used with the catalyst-modified glassy carbon as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or RHE).

  • Cyclic Voltammetry:

    • The electrolyte (e.g., 0.5 M H₂SO₄ or 0.1 M HClO₄) is purged with an inert gas (e.g., N₂ or Ar) to remove dissolved oxygen.

    • The potential of the working electrode is scanned between approximately 0.05 V and 1.2 V vs. RHE at a specific scan rate (e.g., 50 mV/s).

    • The ECSA is calculated by integrating the charge associated with the hydrogen adsorption or desorption region of the cyclic voltammogram, assuming a specific charge for the adsorption of a monolayer of hydrogen on platinum (typically 210 µC/cm²).

Conclusion

Both Rh@Pt/C and Ru@Pt/C core-shell nanoparticles demonstrate enhanced stability compared to traditional platinum catalysts. The available data suggests that Ru@Pt/C nanoparticles exhibit exceptional durability, with a quantifiable high retention of mass activity after extensive cycling . The protective nature of the platinum shell over the ruthenium core is a key factor in this stability.

On the other hand, Rh@Pt/C nanoparticles are also highly stable, with their primary degradation pathway being physical detachment from the carbon support rather than electrochemical dissolution of the metallic components . This suggests that improvements in the interaction between the nanoparticles and the carbon support could further enhance their longevity.

The choice between these two promising catalysts will ultimately depend on the specific application, operating conditions, and the desired balance between catalytic activity and long-term stability. Further studies under identical experimental conditions are warranted for a definitive head-to-head comparison.

References

A Comparative Guide to the Oxidation Behavior of Platinum and Platinum-Rhodium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the oxidation behavior of pure platinum and platinum-rhodium alloys, offering insights into their performance under oxidative conditions. The information is supported by experimental data from various analytical techniques to assist researchers in selecting the most suitable materials for their applications.

Executive Summary

Platinum and its alloys with rhodium are critical materials in various scientific and industrial applications, including catalysis and high-temperature equipment. Understanding their oxidation behavior is paramount for predicting their long-term performance and stability. This guide reveals that platinum-rhodium alloys exhibit significantly different oxidation characteristics compared to pure platinum. The primary distinction lies in the preferential oxidation of rhodium at elevated temperatures, leading to the formation of a rhodium-rich oxide layer that influences the overall properties of the alloy.

Comparative Oxidation Performance

The oxidation behavior of platinum and platinum-rhodium alloys is a function of temperature, oxygen partial pressure, and alloy composition. Below is a summary of key performance differences based on experimental findings.

Key Differences at a Glance:
  • Oxide Formation: Pure platinum forms a thin, often volatile, oxide layer (primarily PtO₂) at high temperatures. In contrast, platinum-rhodium alloys preferentially form a more stable rhodium oxide (Rh₂O₃) layer on the surface.[1][2]

  • Oxidation Temperature: Rhodium oxidation in Pt-Rh alloys commences at lower temperatures compared to the significant oxidation of pure platinum.

  • Oxide Layer Stability: The rhodium oxide layer formed on Pt-Rh alloys is generally more stable and less volatile than the platinum oxide on pure platinum, offering a degree of surface passivation.

  • Surface Segregation: In Pt-Rh alloys, rhodium tends to segregate to the surface under oxidizing conditions to form the oxide layer, leading to a rhodium-depleted region just beneath the surface.

Quantitative Data Comparison

The following tables summarize quantitative data from various experimental studies, providing a direct comparison between pure platinum and platinum-rhodium alloys.

Table 1: Thermogravimetric Analysis (TGA) Data
MaterialTemperature (°C)AtmosphereWeight Gain (%)Oxide FormedSource
Platinum> 500Air/OxygenMinimal, often overshadowed by volatilizationPtO₂[3]
Pt-10Rh800 - 1200AirNoticeable weight gain followed by loss at higher temperaturesPrimarily Rh₂O₃, with some PtO₂[3]
Pt-20Rh800 - 1200AirGreater initial weight gain than Pt-10RhPrimarily Rh₂O₃[3]

Note: Direct comparative TGA data under identical conditions is limited in publicly available literature. The trends are inferred from multiple sources.

Table 2: Oxide Layer Thickness (Post-Oxidation)
MaterialTemperature (°C)Duration (h)AtmosphereOxide Layer Thickness (µm)Analytical MethodSource
Platinum1300100Air10.1 - 13.3SEM/EPMA[4]
Pt-Alloy9801500Air~5SEM[5][6]
Table 3: X-ray Photoelectron Spectroscopy (XPS) Data - Core Level Binding Energies (eV)
Material/SpeciesPt 4f₇/₂ (eV)Rh 3d₅/₂ (eV)Source
Metallic Pt70.3 - 71.0-[1]
Pt⁴⁺ (in oxide)75.0 - 75.1-[1]
Metallic Rh-307.53[7]
Rh³⁺ (in Rh₂O₃)-308.24 - 310.0[1]
Rh⁴⁺ (in oxide)-308.50[8]
Pt-Rh Alloy (metallic)70.8 - 71.0305.93[1][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of oxidation behavior. The following sections outline the typical experimental protocols for the key analytical techniques cited.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a material as a function of temperature in a controlled atmosphere.

Methodology:

  • A small, representative sample of the platinum or platinum-rhodium alloy (typically 10-20 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

  • The crucible is suspended from a sensitive microbalance within the TGA furnace.

  • The furnace is purged with a controlled atmosphere (e.g., dry air or a specific oxygen/inert gas mixture) at a constant flow rate (e.g., 100 mL/min).

  • The sample is heated at a constant rate (e.g., 10 °C/min) to the desired final temperature.

  • The mass of the sample is continuously recorded as a function of temperature and time.

  • Weight gain indicates the formation of non-volatile oxides, while weight loss can indicate the volatilization of metal oxides.

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)

Objective: To visualize the surface morphology of the oxidized samples and determine the elemental composition of the oxide layer.

Methodology:

  • The oxidized samples are mounted on an SEM stub using conductive carbon tape.

  • For cross-sectional analysis, the samples are embedded in a resin, sectioned, and polished to a mirror finish.

  • The samples are coated with a thin layer of a conductive material (e.g., carbon or gold) if they are not sufficiently conductive.

  • The samples are introduced into the SEM vacuum chamber.

  • A high-energy beam of electrons is scanned across the sample surface.

  • Secondary electrons and backscattered electrons are detected to generate high-resolution images of the surface topography and compositional contrast, respectively.

  • The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays.

  • An EDX detector measures the energy of these X-rays to identify the elements present and their relative abundance in the analyzed area.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the elements on the surface of the oxidized material.

Methodology:

  • The oxidized sample is placed in the ultra-high vacuum chamber of the XPS instrument.

  • The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα, 1486.6 eV).

  • The X-rays cause the emission of core-level electrons from the atoms in the near-surface region (top 1-10 nm).

  • An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

  • The binding energy of the electrons is calculated, which is characteristic of the element and its chemical state (e.g., metallic Pt vs. Pt⁴⁺ in PtO₂).

  • High-resolution spectra of the Pt 4f and Rh 3d core levels are acquired to identify the different oxidation states present in the oxide layer.

Visualizing the Oxidation Process

The following diagrams illustrate the experimental workflow for analyzing oxidation and the key differences in the oxidation pathways of platinum and platinum-rhodium alloys.

experimental_workflow cluster_sample_prep Sample Preparation cluster_oxidation Oxidation cluster_analysis Analysis Sample Pt or Pt-Rh Alloy Cleaning Cleaning Sample->Cleaning Furnace High-Temperature Furnace (Controlled Atmosphere) Cleaning->Furnace TGA TGA Furnace->TGA In-situ SEM_EDX SEM-EDX Furnace->SEM_EDX Post-oxidation XPS XPS Furnace->XPS Post-oxidation

Figure 1. Experimental workflow for oxidation studies.

oxidation_pathway cluster_platinum Pure Platinum cluster_pt_rh_alloy Platinum-Rhodium Alloy Pt Pt Metal Pt_Ox PtO₂ (thin, volatile) Pt->Pt_Ox High Temp + O₂ PtRh Pt-Rh Alloy Rh_seg Rh Surface Segregation PtRh->Rh_seg High Temp + O₂ Rh_Ox Rh₂O₃ (stable layer) Rh_seg->Rh_Ox

Figure 2. Oxidation pathways of Pt vs. Pt-Rh alloy.

References

A Comparative Guide to the Performance of Pt-Rh Catalysts in Combination with Other Platinum Group Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Platinum-Rhodium (Pt-Rh) catalysts when combined with other Platinum Group Metals (PGMs), specifically Palladium (Pd), Ruthenium (Ru), and Iridium (Ir). The objective is to offer a clear, data-driven assessment of these materials to aid in the selection and development of catalysts for various applications, including automotive emissions control, ammonia (B1221849) oxidation, and electrocatalysis.

Pt-Rh-Pd: The Workhorse for Automotive Emission Control

The combination of Platinum, Rhodium, and Palladium is the cornerstone of modern three-way catalytic converters (TWCs) for gasoline-powered vehicles. These catalysts are designed to simultaneously oxidize carbon monoxide (CO) and unburned hydrocarbons (HC) while reducing nitrogen oxides (NOx). The synergy between the three metals is crucial for achieving high conversion efficiencies over a wide range of operating conditions.

Synergistic Effects:

  • Pt: Primarily responsible for the oxidation of CO and hydrocarbons.

  • Rh: Highly effective for the reduction of NOx to N₂.

  • Pd: Contributes to both CO/HC oxidation and NOx reduction, often enhancing the overall activity and thermal stability of the catalyst. The addition of Pd can also reduce the required amount of the more expensive Pt and Rh.

Performance Data:

The following table summarizes the light-off temperatures (T₅₀, the temperature at which 50% conversion is achieved) and the maximum conversion rates (X₅₀₀, conversion at 500°C) for various PGM combinations in a simulated exhaust gas stream. Lower T₅₀ values indicate higher catalytic activity at lower temperatures.

Catalyst CompositionCO T₅₀ (°C)CO X₅₀₀ (%)NO T₅₀ (°C)NO X₅₀₀ (%)C₃H₆ T₅₀ (°C)C₃H₆ X₅₀₀ (%)
Pd 32210032570313100
Pt 15910030590300100
Rh 2459925371268100
Pt-Rh 17310024791257100
Pd-Pt-Rh 30410030789301100

Data sourced from González-Castaño et al.[1]

As the data indicates, the bimetallic Pt-Rh catalyst shows a significant synergistic effect, particularly in lowering the light-off temperature for NO conversion compared to the individual metals. The trimetallic Pt-Pd-Rh catalyst, while having a higher light-off temperature for CO, maintains high conversion efficiencies for all three pollutants.

Experimental Protocol: Three-Way Catalyst Performance Evaluation

A standardized experimental setup for evaluating the performance of three-way catalysts typically involves a fixed-bed reactor.

  • Catalyst Preparation: The catalyst is typically washcoated onto a cordierite (B72626) or metallic monolith substrate.

  • Reactor System: A quartz or stainless steel tube reactor is placed inside a programmable furnace.

  • Gas Composition: A simulated exhaust gas mixture is used, typically containing CO, NOx, a hydrocarbon (e.g., propene or methane), O₂, H₂O, CO₂, and a balance of N₂. The air-to-fuel ratio (λ) is a critical parameter and is often cycled to simulate real-world driving conditions.

  • Analysis: The composition of the gas stream before and after the catalyst is analyzed using gas chromatography (GC), mass spectrometry (MS), or Fourier-transform infrared spectroscopy (FTIR) to determine the conversion rates of the pollutants.

  • Light-off Test: The temperature of the reactor is ramped up at a controlled rate, and the conversion of pollutants is continuously monitored to determine the T₅₀ values.

Pt-Rh-Ru: Enhancing CO Tolerance in Electrocatalysis

In the field of electrocatalysis, particularly for direct methanol (B129727) fuel cells (DMFCs), the addition of Ruthenium to a Platinum-based catalyst is a well-established strategy to mitigate CO poisoning. While Pt is an excellent catalyst for methanol oxidation, it is easily poisoned by strongly adsorbed CO intermediates.

Synergistic Effects:

  • Pt: Provides the primary sites for methanol adsorption and dehydrogenation.

  • Ru: Promotes the oxidation of adsorbed CO to CO₂ at lower potentials through a bifunctional mechanism. Ru readily adsorbs water and forms hydroxyl species (OH_ads), which can then react with CO adsorbed on adjacent Pt sites. This frees up the Pt active sites for further methanol oxidation.

  • Rh: While less common than Ru in this application, Rh can also contribute to CO tolerance, though its primary role in combination with Pt and Ru is less defined in the literature.

Performance Data:

Direct quantitative comparisons in a single study are scarce. However, research indicates that Pt-Ru alloys significantly outperform pure Pt in terms of both current density and long-term stability during methanol electro-oxidation. One study on Pt-Rh-Ru alloy catalysts for methanol electro-oxidation found that the highest electrocatalytic activity was achieved with an alloy containing 31% ruthenium.[2]

Experimental Protocol: Methanol Electro-oxidation

The electrochemical performance of these catalysts is typically evaluated using a three-electrode electrochemical cell.

  • Working Electrode: A glassy carbon electrode coated with a thin layer of the catalyst ink (a mixture of the catalyst powder, a binder like Nafion, and a solvent).

  • Counter Electrode: A platinum wire or foil.

  • Reference Electrode: A standard reference electrode, such as a saturated calomel (B162337) electrode (SCE) or a reversible hydrogen electrode (RHE).

  • Electrolyte: An acidic solution (e.g., 0.5 M H₂SO₄) containing a specific concentration of methanol (e.g., 1 M CH₃OH).

  • Techniques:

    • Cyclic Voltammetry (CV): Used to assess the catalytic activity, onset potential for methanol oxidation, and CO tolerance.

    • Chronoamperometry: Measures the current density over time at a constant potential to evaluate the catalyst's stability and resistance to poisoning.

    • CO Stripping Voltammetry: Specifically used to quantify the electrochemically active surface area and the catalyst's ability to oxidize adsorbed CO.

Pt-Rh-Ir: A Potential Candidate for High-Temperature Applications

The inclusion of Iridium with Platinum and Rhodium is less explored than the combinations with Palladium and Ruthenium. However, the known properties of Iridium suggest potential benefits, particularly in applications requiring high thermal stability and corrosion resistance, such as ammonia oxidation for nitric acid production.

Potential Synergistic Effects:

  • Pt and Rh: Form the primary catalytic components for ammonia oxidation.

  • Ir: Iridium is known for its exceptional high-temperature stability and resistance to oxidation. It could potentially enhance the durability of the Pt-Rh catalyst, although one study suggests that the addition of iridium to platinum can accelerate high-temperature volatilization.[2] Another study on Ir-Pt alloy nanoparticles for formic acid oxidation showed that the Ir₅₀Pt₅₀ composition exhibited the highest catalytic performance, indicating a potential for positive synergistic effects with platinum.[3]

Performance Data:

Currently, there is a significant lack of published, direct comparative studies on the performance of Pt-Rh-Ir catalysts for key applications like ammonia oxidation or automotive catalysis. This represents a knowledge gap in the field.

Experimental Protocol: Ammonia Oxidation Catalyst Testing

The evaluation of catalysts for ammonia oxidation is typically carried out in a fixed-bed flow reactor at elevated temperatures.

  • Catalyst Form: The catalyst can be in the form of powders, pellets, or gauzes.

  • Reactor: A quartz or ceramic tubular reactor capable of withstanding high temperatures (often >800°C).

  • Gas Mixture: A feed gas containing ammonia, oxygen, and an inert carrier gas like nitrogen or argon.

  • Analysis: The product stream is analyzed for the concentrations of NH₃, N₂, NO, N₂O, and NO₂ using techniques such as chemiluminescence analyzers for NOx and mass spectrometry or gas chromatography for other species.

  • Performance Metrics: Key metrics include ammonia conversion, and the selectivity towards the desired product (typically N₂ for environmental applications or NO for nitric acid production).

Mandatory Visualizations

Three_Way_Catalyst_Reactions cluster_pollutants Pollutants In cluster_catalyst Pt-Rh-Pd Catalyst cluster_products Harmless Products Out CO CO Pt Pt CO->Pt Pd Pd CO->Pd HC Hydrocarbons (HC) HC->Pt HC->Pd NOx NOx Rh Rh NOx->Rh NOx->Pd CO2 CO₂ Pt->CO2 H2O H₂O Pt->H2O N2 N₂ Rh->N2 Pd->CO2 Pd->H2O Pd->N2

Caption: Simplified reaction pathway in a Pt-Rh-Pd three-way catalyst.

Methanol_Oxidation_Mechanism cluster_reactants Reactants cluster_catalyst Pt-Ru Catalyst Surface cluster_intermediates Intermediates cluster_product Product Methanol CH₃OH Pt_site Pt site Methanol->Pt_site adsorption & dehydrogenation Water H₂O Ru_site Ru site Water->Ru_site adsorption & dissociation CO_ads CO (adsorbed) Pt_site->CO_ads OH_ads OH (adsorbed) Ru_site->OH_ads CO2 CO₂ CO_ads->CO2 oxidation OH_ads->CO2

Caption: Bifunctional mechanism of methanol oxidation on a Pt-Ru catalyst.

Experimental_Workflow_TWC start Catalyst Preparation (Washcoating on Monolith) reactor Fixed-Bed Reactor Setup start->reactor temp_control Temperature Programming (Light-off Test Ramp) reactor->temp_control gas_prep Simulated Exhaust Gas Preparation (CO, HC, NOx, O₂, etc.) gas_prep->reactor analysis Gas Analysis (GC/MS/FTIR) temp_control->analysis data_proc Data Processing (Conversion Calculation) analysis->data_proc results Performance Metrics (T₅₀, X_max) data_proc->results

Caption: Experimental workflow for three-way catalyst performance evaluation.

References

A Comparative Analysis of Platinum-Rhodium Alloy Thermocouples for High-Accuracy Temperature Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise thermal monitoring, selecting the appropriate thermocouple is a critical decision. Platinum-Rhodium (Pt-Rh) thermocouples are the gold standard for high-temperature applications where accuracy and stability are paramount. This guide provides an objective comparison of the three principal types of Pt-Rh thermocouples—Type S, Type R, and Type B—supported by experimental data and standardized performance metrics.

This analysis delves into the key performance characteristics of each thermocouple type, including their alloy composition, temperature range, standardized accuracy, and thermoelectric sensitivity (Seebeck coefficient). Furthermore, a detailed experimental protocol for high-accuracy calibration is provided, alongside a discussion on the factors influencing their long-term stability.

Performance Characteristics at a Glance

The fundamental differences between Type S, Type R, and Type B thermocouples arise from their distinct rhodium concentrations, which directly influence their thermoelectric properties and optimal application ranges.

FeatureType S (Pt-10%Rh vs. Pt)Type R (Pt-13%Rh vs. Pt)Type B (Pt-30%Rh vs. Pt-6%Rh)
Positive Leg (Alloy) Platinum-10% RhodiumPlatinum-13% RhodiumPlatinum-30% Rhodium
Negative Leg (Alloy) Pure PlatinumPure PlatinumPlatinum-6% Rhodium
Continuous Operating Temperature Up to 1450°C (2640°F)[1]Up to 1480°C (2700°F)[2]Up to 1700°C (3100°F)[1]
Short-term Max Temperature ~1700°C~1600°C[3]~1820°C[4]
Atmosphere Suitability Oxidizing and inert atmospheres.[3]Oxidizing and inert atmospheres.[2][3]Oxidizing and inert atmospheres.[5]
Primary Advantages High accuracy and stability, serves as a laboratory standard.[1]Higher output and improved stability over Type S.[2]Highest temperature limit, high accuracy and stability at elevated temperatures.[2][5]
Primary Disadvantages Susceptible to contamination, lower output than Type R.Susceptible to contamination, more expensive than Type S.Low output at lower temperatures (not recommended below 600°C), more expensive.[6]

Accuracy and Tolerance Standards

The accuracy of Pt-Rh thermocouples is governed by international standards, primarily IEC 60584 and ASTM E230. These standards define tolerance classes, which specify the maximum permissible error over a given temperature range.[7][8] Class 1 (IEC 60584) and Special Limits of Error (ASTM E230) represent the highest accuracy.

IEC 60584-1 Tolerance Classes
Thermocouple TypeClass 1Class 2
Type S ±1.0°C or ±[1 + (t - 1100) × 0.003]°C (whichever is greater)±1.5°C or ±0.0025 × |t| (whichever is greater)
Type R ±1.0°C or ±[1 + (t - 1100) × 0.003]°C (whichever is greater)±1.5°C or ±0.0025 × |t| (whichever is greater)
Type B -±1.5°C or ±0.0025 × |t| (whichever is greater)

Note: For Type S and R, the percentage-based tolerance for Class 1 applies for temperatures above 1100°C.

ASTM E230 Standard and Special Limits of Error
Thermocouple TypeStandard Limits of ErrorSpecial Limits of Error
Type S ±1.5°C or ±0.25% (whichever is greater)±0.6°C or ±0.1% (whichever is greater)
Type R ±1.5°C or ±0.25% (whichever is greater)±0.6°C or ±0.1% (whichever is greater)
Type B ±0.5%±0.25%

Thermoelectric Sensitivity (Seebeck Coefficient)

The Seebeck coefficient represents the magnitude of the induced thermoelectric voltage in response to a temperature difference.[1] A higher Seebeck coefficient indicates a greater voltage change per degree Celsius, which can be advantageous for measurement resolution. However, linearity over the desired temperature range is also a crucial factor.

Temperature (°C)Type S (µV/°C)Type R (µV/°C)Type B (µV/°C)
05.45.30.0
2008.18.41.8
4009.610.04.1
60010.511.16.2
80011.211.98.0
100011.712.59.6
120011.912.810.8
140012.012.911.8
1600--12.5

Data is approximate and sourced from various thermocouple reference tables.

Long-Term Stability and Drift

A critical performance metric for thermocouples used in research and drug development is their long-term stability, often characterized by their drift rate. Drift is the gradual change in the thermoelectric output of a thermocouple over time at elevated temperatures. This change is primarily due to alterations in the alloy composition of the thermocouple wires caused by factors such as oxidation, contamination, and the volatilization of the platinum and rhodium elements.[9]

  • Type S and Type R thermocouples exhibit excellent stability in clean, oxidizing, or inert atmospheres.[3] However, they are susceptible to contamination from metallic vapors, which can lead to a negative calibration drift.[3] Long-term exposure to high temperatures can also cause grain growth in the pure platinum leg, potentially leading to mechanical failure.[3] Studies have shown that Type R thermocouples may offer slightly improved stability over Type S.[2]

  • Type B thermocouples are generally considered the most stable of the three at very high temperatures.[4][5] The use of platinum-rhodium alloys for both legs reduces the net loss of rhodium, leading to lower drift rates in high-temperature oxidizing environments.[4] However, their low sensitivity below 600°C makes them unsuitable for lower temperature applications.[6]

Quantitative drift rates are highly dependent on the specific conditions of temperature, atmosphere, and sheath materials. However, studies have shown that the drift for Pt-Rh thermocouples can range from a few microvolts to tens of microvolts over hundreds of hours at temperatures above 1200°C. For the most critical applications, in-situ calibration or periodic recalibration is recommended to account for drift.

Experimental Protocols

Achieving the highest accuracy from Pt-Rh thermocouples requires proper calibration, traceable to international standards. The International Temperature Scale of 1990 (ITS-90) is the standard for calibrating thermometers. For high-temperature thermocouples, the fixed-point calibration method is the most accurate.

ITS-90 Fixed-Point Calibration Protocol (Simplified)

This protocol outlines the general steps for calibrating a Pt-Rh thermocouple using the fixed-point method.

  • Preparation and Annealing:

    • The thermocouple to be calibrated is inspected for any physical damage.

    • To relieve any strain from handling or manufacturing, the thermocouple is annealed at a temperature slightly above its intended maximum operating temperature. For Type S and R thermocouples, this is often done at around 1100°C.

  • Reference Junction:

    • The reference junction (cold junction) of the thermocouple is maintained at a constant and known temperature, typically 0°C, using a well-prepared ice bath.

  • Fixed-Point Cell Measurement:

    • The measuring junction of the thermocouple is inserted into a high-purity metal fixed-point cell (e.g., freezing point of zinc, aluminum, silver, or gold).

    • The metal in the cell is heated to its melting point and then allowed to cool and freeze. During the phase transition (freezing plateau), the temperature remains highly stable and is known with very low uncertainty.

    • The electromotive force (EMF) output of the thermocouple is measured using a high-precision digital voltmeter at this stable temperature.

  • Data Acquisition and Analysis:

    • The EMF readings are recorded throughout the freezing plateau.

    • This process is repeated for several different metal fixed points to obtain calibration data over a range of temperatures.

    • The measured EMF values are then compared to the standard reference function values for that thermocouple type to determine the deviation.

  • Calibration Certificate:

    • A calibration certificate is generated, which includes the measured deviations and the calculated uncertainty of the calibration.

Mandatory Visualization

Thermocouple_Selection_Workflow start Define Application Requirements temp_range Temperature Range? start->temp_range accuracy_req Required Accuracy? temp_range->accuracy_req < 1450°C decision_b Select Type B temp_range->decision_b > 1450°C atmosphere Operating Atmosphere? accuracy_req->atmosphere Standard or High stability_req Long-Term Stability Critical? atmosphere->stability_req Oxidizing/Inert decision_s Select Type S atmosphere->decision_s Reducing/Contaminated (with protection) stability_req->decision_s Standard Stability decision_r Select Type R stability_req->decision_r High Stability Preferred recalibrate Consider Regular Recalibration decision_s->recalibrate decision_r->recalibrate decision_b->recalibrate

Caption: Workflow for selecting the appropriate Pt-Rh thermocouple.

Conclusion

The choice between Type S, Type R, and Type B Platinum-Rhodium thermocouples is contingent upon the specific requirements of the application, with the primary differentiators being the maximum operating temperature, required accuracy, and long-term stability.

  • Type S remains the established standard for high-accuracy temperature measurement up to 1450°C, particularly in laboratory settings.

  • Type R offers a slight advantage in terms of higher output and potentially better stability, making it a preferable choice for demanding industrial applications within a similar temperature range.

  • Type B is the clear choice for applications requiring continuous and accurate temperature measurement above 1450°C, where its superior stability and high-temperature performance outweigh its low sensitivity at lower temperatures.

For all Pt-Rh thermocouples, adherence to proper installation, the use of appropriate protection in contaminating atmospheres, and a regular calibration schedule are essential for ensuring the highest level of measurement accuracy and reliability.

References

Safety Operating Guide

Proper Disposal of Platinum-Rhodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of materials containing platinum-rhodium (Pt-Rh) alloys are critical for maintaining laboratory safety, ensuring regulatory compliance, and recovering significant economic value. This guide provides essential, step-by-step procedures for the safe management and disposal of Pt-Rh waste, from initial handling to final disposition.

Immediate Safety and Handling Protocols

When handling any form of platinum-rhodium waste—be it solid labware, used catalysts, or solutions—safety is paramount. While solid alloys are generally stable, fine powders, dust, or chemical solutions containing these metals can pose health risks.

Core Safety Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE. This includes safety glasses or goggles, chemical-resistant gloves (such as nitrile), and a lab coat. For tasks that may generate dust or aerosols, a respirator with a particulate filter is necessary.[1]

  • Ventilation: All handling of Pt-Rh waste, especially powders or chemical solutions, should be conducted in a well-ventilated area, preferably within a fume hood to minimize inhalation exposure.[1]

  • Avoid Dust Creation: Handle solid materials like crucibles and wire carefully to avoid creating dust. Processing activities such as grinding or crushing should only be performed with appropriate containment and respiratory protection.[2]

  • Hygiene: Do not eat, drink, or smoke in areas where these materials are handled. Wash hands thoroughly after handling any Pt-Rh waste.[1][3]

Spill Cleanup Procedure

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

Step-by-Step Spill Response:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Assess the Spill: Determine if it is a minor or major spill. A minor spill is a small quantity that you are trained and equipped to handle. For major spills (large quantities, or if the material is highly toxic or reactive), evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[4]

  • Secure the Area: If safe to do so, restrict access to the spill area. Control any potential ignition sources if flammable solvents are present.[4][5]

  • Don Appropriate PPE: Before cleanup, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves. For powders, a respirator is essential.

  • Contain and Clean:

    • For Solid Powders/Catalysts: Gently cover the spill with absorbent pads or a chemical spill powder to prevent it from becoming airborne.[6] Carefully sweep the material into a designated, sealable waste container using non-sparking tools.[5] Avoid dry sweeping which can generate dust.

    • For Liquid Solutions: Contain the spill by creating a dike around it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).[5][7] Once the liquid is absorbed, scoop the material into a designated, sealable waste container.

  • Decontaminate: Wipe the spill area with a wet paper towel or sponge and a suitable cleaning agent. Dispose of all cleanup materials as hazardous waste.[6][7]

  • Label and Dispose: Seal the waste container, label it clearly as "Hazardous Waste" with the full chemical names of the contents, and store it in a designated satellite accumulation area for pickup.[4]

Operational Plan: In-Lab Waste Collection and Segregation

Proper segregation of Pt-Rh waste from other laboratory waste streams is the most critical step for ensuring safety and maximizing the economic viability of recycling.

Procedure for Waste Collection:

  • Designate Waste Containers: Use clearly labeled, dedicated containers for different types of Pt-Rh waste. Do not mix precious metal waste with other chemical or general lab waste.

  • Segregate by Form:

    • Solids: Collect used or broken labware (crucibles, tongs, electrodes), thermocouple wires, and foils in a separate, durable container.[3][8] These items have high reclamation value.

    • Catalysts: Spent catalysts, often on a ceramic or carbon support, should be collected in their own designated container. Be aware that catalyst dust can be hazardous to inhale.[8]

    • Contaminated Materials: Items like wipes, gloves, and weighing papers that are contaminated with Pt-Rh compounds should be collected in a separate, sealed bag or container labeled as hazardous waste.

    • Liquid Waste: Collect Pt-Rh containing solutions (e.g., from electroplating or chemical synthesis) in a compatible, sealed, and secondarily contained liquid waste container.[9]

  • Labeling: As soon as the first drop of waste is added, label every container with "Hazardous Waste," the full chemical names of all constituents (e.g., "Platinum-Rhodium Alloy," "Aqueous solution of Chloroplatinic Acid"), and the accumulation start date.[10]

  • Storage: Store waste containers in a designated, secure satellite accumulation area within the lab. Ensure liquid containers are in secondary containment to catch any leaks.[11]

Disposal Plan: Recycling vs. Landfill

Disposing of Pt-Rh alloys in a landfill is not only environmentally irresponsible but also represents a significant financial loss. Due to their high value and the environmental impact of mining, recycling is the strongly preferred and often economically advantageous option.[12][13]

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), materials containing precious metals destined for reclamation are subject to reduced hazardous waste regulations, making recycling a more streamlined process than disposal.[11]

Decision Workflow: To Recycle or Dispose

The decision to recycle is primarily based on the concentration of precious metals and the economic feasibility of their recovery. For most laboratory forms of Pt-Rh, recycling is viable.

Decision workflow for Pt-Rh waste.
Working with a Precious Metal Refiner

The logistical plan for recycling involves partnering with a reputable precious metal refiner. The typical process is as follows:

  • Contact and Consultation: Reach out to one or more refiners to discuss the type and estimated quantity of your material.

  • Shipping: The refiner will provide instructions for safely packaging and shipping your material, which is often classified as a hazardous material for transport and requires a manifest.[11]

  • Analysis (Assay): Upon receipt, the refiner will melt or chemically process the material to obtain a homogeneous sample. They will then perform an assay to determine the exact content of platinum, rhodium, and other payable metals.

  • Settlement: The refiner will provide a detailed report of the metal content and calculate your payout based on the current market prices for the metals, minus their refining fees.[3][8] Payment is typically available within 2-3 weeks of receipt of the material.[3]

Data Presentation: Comparing Refiner Terms

Choosing a refiner involves comparing their fees, payout percentages, and minimum lot sizes. While terms vary, the following table provides a summary of typical charges to aid in comparison.

MetricRefiner A (Example)[3][8]Refiner B (Example)[5]Refiner C (Example)Typical Industry Range
Payout Percentage 98% on Platinum Group Metals (PGMs)97-98% on Pt, 80% on Rh80-95% on PGMs80-98% of the market value of the recovered metal. Rhodium may have a lower percentage due to refining complexity.[5]
Assay Fee $150.00 per lot$200.00 minimum
6565-65−
150 depending on number of PGMs
$65 - $200 per lot. This covers the cost of analyzing the metal content.[3][5]
Treatment/Refining Fee $10.00 per troy ounce$15.00/oz for Pt, $85.00/oz for RhVaries by material typeCan be a per-ounce, per-pound, or percentage-based fee. Varies significantly with material complexity.[3][5][8]
Minimum Lot Size/Fee 5 troy ounces$200.00 minimum treatment charge$150.00 minimum fee on all transactionsMany refiners have minimum lot sizes (e.g., 5-10 oz) or a minimum fee (
100100-100−
500) to cover processing costs.[3][8]
Processing Time 14 to 21 days2 to 3 weeks1 to 2 business days for PGM metalsTypically 1-4 weeks from receipt of material to final settlement.[3]

Experimental Protocols: Material Characterization

While your refiner will perform a definitive assay, an in-house estimation of your scrap's composition can be valuable for inventory and for verifying returns. Handheld X-Ray Fluorescence (XRF) is a non-destructive technique suitable for this purpose.

Protocol: Sample Preparation for XRF Analysis of Solid Pt-Rh Waste
  • Objective: To prepare a homogeneous and representative sample of solid Pt-Rh waste (e.g., catalyst powder, ground labware) for semi-quantitative analysis by XRF.

  • Materials:

    • Pt-Rh waste material

    • Ring and puck mill or vibratory disk mill (avoid tungsten carbide components as they interfere with platinum analysis)[1]

    • Sieve with <250 µm mesh

    • Pellet press

    • Binder (e.g., wax-based powder)

    • XRF sample cups and film

  • Methodology:

    • Grinding: Place a representative sample of the Pt-Rh material into the mill. Grind the material until a fine, consistent powder is achieved. The goal is to ensure the sample is homogeneous.[1]

    • Sieving: Sieve the ground powder to ensure a particle size of less than 250 µm for uniformity.

    • Homogenization: Thoroughly mix the sieved powder to ensure a representative sample.

    • Pellet Pressing (Recommended):

      • Mix a known quantity of the ground sample with a binder according to the pellet press manufacturer's instructions.

      • Place the mixture into the press die.

      • Apply pressure to form a solid, stable pellet. A flat, smooth surface is critical for accurate XRF results.

    • Loose Powder (Alternative):

      • If a press is unavailable, carefully fill an XRF sample cup with the homogenized powder.

      • Tap the cup gently to ensure the powder is packed densely and evenly.

      • Cover with the appropriate XRF film.

    • Analysis: Place the prepared sample (pellet or cup) into the XRF analyzer and run the analysis according to the instrument's operating procedures for precious metals.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Characterization & Decision cluster_2 Phase 3: Recycling Logistics Collect 1. Collect & Segregate Pt-Rh Waste (Solids, Catalysts, Liquids) Label 2. Label Container Correctly ('Hazardous Waste', Contents, Date) Collect->Label Store 3. Store in Designated Satellite Area Label->Store Characterize 4. Characterize Waste (Optional) (e.g., via XRF Analysis) Store->Characterize Decide 5. Decide: Recycle vs. Dispose (Based on Value & Regulations) Characterize->Decide Contact 6. Contact & Select Refiner Decide->Contact Package 7. Package & Ship Material (Follow Refiner & DOT Rules) Contact->Package Assay 8. Refiner Performs Assay Package->Assay Settle 9. Final Settlement & Payment Assay->Settle

End-to-end workflow for Pt-Rh disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Platinum-Rhodium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unique catalytic and high-temperature properties of platinum-rhodium alloys are invaluable. However, ensuring a safe laboratory environment is paramount when working with these materials. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of platinum-rhodium, ensuring the well-being of personnel and the integrity of your research.

While platinum-rhodium alloys in their solid form present minimal health hazards, subsequent operations such as grinding, cutting, melting, or welding can generate potentially hazardous dust or fumes.[1][2] These airborne particulates can be inhaled or come into contact with the skin and eyes, necessitating stringent safety protocols.[1]

Exposure Limits and Personal Protective Equipment (PPE)

Adherence to established occupational exposure limits is the first line of defense. Engineering controls, such as adequate ventilation and local exhaust systems, are the preferred methods for controlling airborne dust and fumes.[1] When these controls are not sufficient to maintain exposure below the permissible limits, appropriate personal protective equipment is mandatory.

Occupational Exposure Limits:

SubstanceOSHA PEL (8-hour TWA)ACGIH TLV (8-hour TWA)NIOSH REL (10-hour TWA)
Platinum1 mg/m³1 mg/m³1 mg/m³
Rhodium0.1 mg/m³1 mg/m³1 mg/m³ (metal dust and fume)

Data sourced from ESPI Metals and Fisher Scientific Safety Data Sheets.[1][3]

Recommended Personal Protective Equipment (PPE):

SituationEye ProtectionSkin ProtectionRespiratory Protection
Handling Solid Forms Safety glasses with side shields.[1][4]Impermeable gloves (e.g., nitrile rubber, polychloroprene).[1][4]Not typically required under normal use conditions with no dust formation.[3]
Generating Dust or Fumes Chemical safety goggles or a face shield.[5]Impermeable gloves, protective work clothing/overalls.[1][4]NIOSH-approved dust respirator if exposure limits are exceeded.[1]
Firefighting Full face shield.[1]Full protective, flame-retardant clothing.[1][5]Full face, self-contained breathing apparatus (SCBA).[1]
Melting Operations Safety goggles and a face shield.[5]Heat-resistant gloves and flame-retardant clothing.[5]Not specified, but a respirator may be necessary depending on ventilation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling platinum-rhodium alloys minimizes risks. The following workflow outlines the key procedural steps.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal & Emergency receiving Receiving: Inspect container integrity. Verify labels. storage Storage: Store in a sealed container. Cool, dry, well-ventilated area. Away from incompatible materials (acids, strong oxidizing agents). receiving->storage Secure Storage pre_use Pre-Use Checks: Review SDS. Ensure engineering controls are operational. Don appropriate PPE. storage->pre_use Transition to Use use Use: Handle in a well-ventilated area. Avoid creating dust. Use appropriate tools. pre_use->use Safe Operation post_use Post-Use: Clean work area using a HEPA vacuum or wet sweeping. Do not use compressed air. Wash hands thoroughly. use->post_use Decontamination disposal Disposal: Collect scrap in labeled, sealed containers. Dispose of in accordance with federal, state, and local regulations. Consider recycling through reputable vendors. post_use->disposal End of Lifecycle spill Spill Response: Evacuate unnecessary personnel. Wear appropriate PPE. Sweep or scoop up material. Place in a labeled container for disposal.

Workflow for Safe Handling of Platinum-Rhodium.

Detailed Handling and Disposal Procedures

Receiving and Storage:

  • Upon receipt, inspect containers for damage and ensure they are clearly labeled.[4]

  • Store platinum-rhodium materials in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly sealed and store away from incompatible materials such as strong oxidizing agents and acids.[1][6]

Handling:

  • Always review the Safety Data Sheet (SDS) before working with the material.

  • Ensure adequate ventilation and use local exhaust ventilation whenever possible to minimize exposure to dust and fumes.[1]

  • Avoid actions that generate dust.[1] If such operations are necessary, they should be conducted in a controlled environment with appropriate engineering controls.

  • Do not eat, drink, or smoke in areas where platinum-rhodium is handled.[1][7]

  • Wash hands thoroughly after handling the material.[1][8]

Disposal Plan:

  • Scrap platinum-rhodium should be collected for recycling.[1][9][10]

  • Place waste material in properly labeled, sealed containers for disposal.[1]

  • All disposal must be in accordance with federal, state, and local regulations.[1] Do not release into drains or the environment.[1]

  • Utilize reputable and licensed recycling companies to handle platinum-group metal scrap.[11]

Contingency Plan for Spills and Exposure:

  • Spills: In the event of a spill, wear the appropriate respiratory and protective equipment.[1] Carefully sweep or scoop up the material and place it in a labeled container for disposal.[1] Avoid generating dust during cleanup.

  • Inhalation: If dust or fumes are inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][6]

  • Skin Contact: Remove contaminated clothing. Brush the material off the skin and wash the affected area with soap and water.[1]

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, including under the eyelids.[1] Seek medical attention if irritation persists.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[1][6]

By implementing these safety protocols, laboratories can effectively manage the risks associated with handling platinum-rhodium alloys, fostering a secure environment for groundbreaking research.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.